2-(1H-Pyrazol-1-Yl)Acetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSKNFQZTWYZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395444 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-48-3 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1H-Pyrazol-1-yl)acetic Acid
Abstract
2-(1H-Pyrazol-1-yl)acetic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its core structure, featuring a pyrazole ring N-substituted with an acetic acid moiety, serves as a versatile scaffold for developing novel therapeutic agents, notably as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2).[1] This technical guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization methodologies, and field-proven experimental protocols for this compound (CAS No. 16034-48-3). This document is intended to serve as an in-depth resource for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of this important compound.
Introduction
The pyrazole nucleus is a privileged scaffold in pharmaceutical development, forming the core of numerous biologically active compounds.[2][3] Its prevalence is a testament to its favorable drug-like properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. This compound is a prominent example of a pyrazole-containing fragment molecule, valued for its utility in molecular linking, expansion, and modification strategies in drug design.[4][5]
The compound's structure uniquely combines the aromatic, electron-rich pyrazole ring with the ionizable carboxylic acid functional group. This duality governs its physicochemical behavior and provides a reactive handle for synthetic elaboration. Understanding these fundamental properties is critical for its effective application, from predicting its behavior in biological systems to designing robust synthetic and analytical procedures. This guide offers a detailed examination of these characteristics, grounded in established experimental techniques and predictive data.
Molecular and Structural Properties
Identification and Core Attributes
The foundational identity of the molecule is established by the following identifiers and properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 16034-48-3 | [4][6][7][8] |
| Molecular Formula | C₅H₆N₂O₂ | [7][8] |
| Molecular Weight | 126.11 g/mol | [7] |
| Canonical SMILES | C1=CN(N=C1)CC(=O)O | [7] |
| Appearance | White to off-white solid | [6] |
Structural Features and Isomerism
This compound is composed of a planar, five-membered pyrazole ring attached via the N1 position to a methylene bridge, which is in turn connected to a carboxylic acid group. The pyrazole ring itself is aromatic, containing two adjacent nitrogen atoms. The acetic acid side chain provides a key point for hydrogen bonding and ionization.
It is crucial to distinguish this compound from its structural isomers, where the acetic acid group is attached to a carbon atom of the pyrazole ring (C3 or C4). These isomers possess different chemical and electronic properties, leading to distinct biological activities and reactivity profiles. This guide is exclusively focused on the N1-substituted isomer.
Caption: Isomeric forms of pyrazolyl acetic acid.
Physicochemical Properties
The physicochemical parameters of a compound are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and formulation characteristics.
Summary of Physicochemical Data
| Parameter | Value | Description & Significance | Source(s) |
| Melting Point (°C) | 171-172 | A sharp melting point is indicative of high purity. This value is typical for a small, crystalline organic acid. | [6] |
| Boiling Point (°C) | 301.1 ± 25.0 (Predicted) | High boiling point reflects strong intermolecular forces (hydrogen bonding). | [6] |
| Density (g/cm³) | 1.33 ± 0.1 (Predicted) | Denser than water, which is relevant for solvent-based separation processes. | [6] |
| pKa | 3.58 ± 0.10 (Predicted) | Indicates a moderately strong organic acid. At physiological pH (~7.4), the compound will be predominantly in its deprotonated, anionic carboxylate form. | [6] |
| LogP (XLogP3) | -0.0323 | A value near zero suggests balanced solubility, indicating the compound is relatively hydrophilic with partitioning into both aqueous and lipid phases. This is often a desirable trait in drug discovery.[9] | [7] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | TPSA is a key descriptor for predicting drug transport properties. A value below 140 Ų is often associated with good cell permeability. | [7] |
| Solubility | Soluble in DMSO (25.22 mg/mL) | Experimental data indicates good solubility in polar aprotic solvents like DMSO. Expected to be soluble in other polar solvents and aqueous bases. | [4] |
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. In a solvent like DMSO-d₆, the spectrum would typically display:
-
A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
-
A singlet for the methylene protons (-CH₂-), approximately at 5.0 ppm.
-
Three signals for the aromatic protons on the pyrazole ring: H3, H4, and H5, appearing between 6.0 and 8.0 ppm. The H4 proton will appear as a triplet, while H3 and H5 will be doublets, reflecting their coupling patterns.
-
-
¹³C NMR: The carbon spectrum provides information on the carbon framework. Expected signals include:
-
A signal for the carbonyl carbon (-C=O) around 170 ppm.
-
A signal for the methylene carbon (-CH₂-) around 55-60 ppm.
-
Three distinct signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (105-140 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10] The spectrum of this compound would be characterized by the following key absorption bands:[11][12]
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C-H Stretch: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrazole ring and just below 3000 cm⁻¹ for the methylene C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretches: Medium intensity bands in the 1400-1600 cm⁻¹ region, arising from the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to 127.11. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 125.10.
-
Fragmentation Pattern: Common fragmentation pathways for the parent ion would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the N-CH₂ bond.
Experimental Protocols
The following section details validated methodologies for the synthesis and characterization of key physicochemical properties.
Overall Experimental Workflow
The logical flow from synthesis to comprehensive characterization is a cornerstone of chemical research.
Caption: General workflow for synthesis and characterization.
Synthesis of this compound
This protocol is adapted from established literature procedures for the N-alkylation of pyrazole followed by ester hydrolysis.[13]
Causality: The synthesis proceeds in two main stages. First, the pyrazole ring is activated by a strong base for nucleophilic attack on an electrophilic acetate synthon. Second, the resulting ester is hydrolyzed to the desired carboxylic acid.
-
Step 1: Deprotonation and N-Alkylation
-
Justification: Sodium hydride (NaH) is a potent, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the highly nucleophilic pyrazolide anion. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching the base and anion.
-
Procedure:
-
To a stirred suspension of sodium hydride (38.7 g) in 100 mL of anhydrous THF under a nitrogen atmosphere, add a solution of pyrazole (50 g) in 250 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature between 20-30°C.
-
Stir the reaction mixture for an additional 3 hours at 40°C to ensure complete deprotonation.
-
Cool the mixture to 5°C in an ice bath.
-
Add a solution of ethyl bromoacetate (160.7 g) in 100 mL of anhydrous THF dropwise over 1 hour, keeping the internal temperature between 0-10°C to control the exothermic reaction.
-
Allow the reaction to stir overnight at room temperature to proceed to completion.
-
-
-
Step 2: Saponification (Ester Hydrolysis)
-
Justification: Sodium hydroxide is used for the base-catalyzed hydrolysis (saponification) of the ethyl ester to the sodium carboxylate salt. Methanol/water is a suitable solvent system to dissolve both the organic ester and the aqueous base.
-
Procedure:
-
Carefully quench the reaction by the dropwise addition of 150 mL of ethanol.
-
Concentrate the resulting suspension by rotary evaporation to remove the THF and ethanol.
-
To the residue, add a solution of sodium hydroxide (74 g) in 600 mL of 60% aqueous methanol.
-
Heat the mixture to reflux for 40 minutes to drive the hydrolysis.
-
Cool the solution and wash twice with 200 mL portions of diethyl ether to remove any unreacted starting materials or non-polar impurities.
-
-
-
Step 3: Acidification and Isolation
-
Justification: Acidification of the aqueous layer protonates the sodium carboxylate salt, causing the less water-soluble carboxylic acid to precipitate or be ready for extraction.
-
Procedure:
-
Cool the aqueous phase to 5°C and acidify to approximately pH 2 with concentrated hydrochloric acid.
-
Continuously extract the acidic aqueous solution for 24 hours with dichloromethane.
-
Concentrate the organic extract by rotary evaporation.
-
Recrystallize the resulting crude solid from an ether/tetrahydrofuran mixture to yield pure this compound. The crystals should exhibit a melting point of 167-169°C.[13]
-
-
Determination of pKa by Potentiometric Titration
Causality: This method determines the pKa by monitoring the pH of a solution of the acid as a known concentration of strong base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.
-
Preparation: Prepare a 0.01 M solution of this compound in deionized water. Prepare a standardized 0.1 M solution of NaOH.
-
Titration: Place a calibrated pH electrode in the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL), recording the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: Determine the volume of NaOH required to reach the equivalence point (the point of maximum slope on the curve). The pH at exactly half of this volume is the experimental pKa.
Determination of LogP by Shake-Flask Method
Causality: This classic method measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water, to quantify its lipophilicity.[14]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Vigorously shake the mixture at a constant temperature for a sufficient time (e.g., 2-4 hours) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the analyte using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the concentration in the octanol phase by mass balance. The partition coefficient, P, is the ratio of the concentration in the octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of this value.[9]
Chemical Stability and Reactivity
-
Stability: this compound is a stable crystalline solid. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, cool environment (2-8°C).[6]
-
Reactivity: The primary site of reactivity is the carboxylic acid group, which readily undergoes standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amidation: Reaction with amines using coupling agents (e.g., EDC, DCC) to form amides. This is a common strategy for library synthesis in drug discovery. The pyrazole ring is relatively stable and less prone to reaction than the carboxylic acid, though it can undergo electrophilic substitution under harsh conditions.
-
Conclusion
This compound is a well-defined chemical entity with a unique and advantageous set of physicochemical properties. Its moderate acidity, balanced hydrophilicity, and the synthetic accessibility of its carboxylic acid handle make it an exceptionally valuable building block for the construction of more complex molecules in pharmaceutical research. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to confidently utilize this compound in their synthetic and drug discovery endeavors.
References
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PrepChem. Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. [Link]
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PubChem. 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. [Link]
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MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]
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AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]
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Human Metabolome Database. 1H NMR Spectrum of Acetic Acid. [Link]
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SpectraBase. 1H-Pyrazole-1-acetic acid, 4-[[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino]-3,5-dimethyl-, ethyl ester - Mass Spectrum. [Link]
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PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. [Link]
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ResearchGate. 1H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl) 4-trifluoromethylpyrimidine 6b. [Link]
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AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]
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LookChem. 2-(1H-Pyrazol-3-yl)acetic acid. [Link]
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NIST WebBook. 1H-Pyrazole. [Link]
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PubMed. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
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Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]
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Royal Society of Chemistry. Formic and acetic acid pKa values increase under nanoconfinement. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
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A Comprehensive Technical Guide to 2-(1H-Pyrazol-1-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
2-(1H-Pyrazol-1-yl)acetic acid is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a pyrazole ring linked to an acetic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The pyrazole nucleus is a well-established "privileged structure" in pharmacology, present in numerous FDA-approved drugs.[1][2] This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, physicochemical properties, detailed synthetic protocols with mechanistic rationale, and its significant applications, particularly in the discovery of CRTh2 antagonists for inflammatory diseases.[3] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance for utilizing this compound in their work.
Core Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.
Nomenclature and Identification
-
IUPAC Name: this compound[4]
-
Synonyms: 1H-Pyrazol-1-ylacetic acid, 2-Pyrazol-1-ylacetic acid, 1-Pyrazoleacetic Acid[6][7]
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂ | [4][5][6] |
| Molecular Weight | 126.11 g/mol | [4][5][6] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 167-169 °C | [7][8] |
| pKa | 3.58 ± 0.10 (Predicted) | [4] |
| Boiling Point | 301.1 °C | [6] |
| Topological Polar Surface Area | 55.1 Ų | [4] |
| SMILES | C1=CN(N=C1)CC(=O)O | [4][5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a two-step process involving N-alkylation of the pyrazole ring followed by hydrolysis. Understanding the mechanism and rationale behind each step is crucial for optimizing yield and purity.
Synthetic Workflow Overview
The general synthetic route is an N-alkylation of pyrazole with an ethyl haloacetate, followed by saponification of the resulting ester. This approach is reliable and scalable.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a validated method for the laboratory-scale synthesis of the title compound.[7]
Materials:
-
Pyrazole (50 g)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (38.7 g)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate (160.7 g)
-
Sodium Hydroxide (NaOH) (74 g)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (for extraction)
-
Ether/Tetrahydrofuran (for recrystallization)
Step-by-Step Procedure:
-
Formation of the Pyrazolide Anion (N-Alkylation):
-
In a nitrogen atmosphere, add sodium hydride (38.7 g) to 100 ml of anhydrous THF in a suitable reaction vessel.
-
Dissolve pyrazole (50 g) in 250 ml of anhydrous THF.
-
Add the pyrazole solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature between 20-30°C using a water bath for cooling.
-
Causality: Pyrazole is a weak acid. The strong base, sodium hydride, deprotonates the N-H of the pyrazole ring to form the highly nucleophilic pyrazolide anion. This step is critical for activating the pyrazole for the subsequent alkylation.
-
Stir the reaction mixture for an additional 3 hours at 40°C to ensure complete formation of the anion.
-
-
Alkylation with Ethyl Bromoacetate:
-
Cool the reaction mixture to 5°C in an ice bath.
-
Add a solution of ethyl bromoacetate (160.7 g) in 100 ml of anhydrous THF dropwise over 1 hour, ensuring the temperature is maintained between 0-10°C.
-
Causality: The pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate in a classic SN2 reaction to form ethyl 2-(1H-pyrazol-1-yl)acetate. Maintaining a low temperature controls the exothermic nature of the reaction.
-
Allow the mixture to stir overnight at room temperature to drive the reaction to completion.
-
-
Saponification (Ester Hydrolysis):
-
Quench the reaction by the dropwise addition of 150 ml of ethanol.
-
Concentrate the resulting suspension by evaporation under reduced pressure.
-
To the residue, add a solution of NaOH (74 g) in 600 ml of 60% aqueous methanol.
-
Reflux the mixture for 40 minutes.
-
Causality: Saponification is the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt (sodium 2-(1H-pyrazol-1-yl)acetate). Refluxing provides the necessary energy to overcome the activation barrier for this transformation.
-
-
Workup and Purification:
-
Cool the solution and wash twice with 200 ml of ether to remove any unreacted starting materials or non-polar impurities.
-
Cool the aqueous phase to 5°C and acidify to a pH of approximately 2 with concentrated HCl. The product will precipitate out of the solution.
-
Causality: Acidification protonates the carboxylate salt, converting it into the desired water-insoluble carboxylic acid, causing it to precipitate.
-
Perform a continuous extraction of the acidified solution for 24 hours with dichloromethane.[8]
-
Concentrate the organic extract by evaporation.
-
Recrystallize the resulting crude solid from an ether/tetrahydrofuran mixture to yield pure this compound.[7][8]
-
Applications in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in drug design due to its favorable physicochemical properties and ability to form key hydrogen bonds with biological targets.[1][2][9] this compound leverages this privileged core, providing a carboxylic acid handle for further chemical modification.
Role as a Scaffold for CRTh2 Antagonists
A primary application of this compound is in the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2).[3]
-
Mechanism of Action: The CRTh2 receptor is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by prostaglandin D₂ (PGD₂), a key mediator in allergic inflammation. Activation of CRTh2 leads to the recruitment of these inflammatory cells, contributing to the pathophysiology of diseases like asthma and allergic rhinitis.
-
Drug Development Rationale: By blocking the CRTh2 receptor, antagonists can prevent the PGD₂-mediated inflammatory cascade. This compound serves as the core structure from which more complex molecules with high affinity and selectivity for the CRTh2 receptor are built. The acetic acid group is often crucial for binding to the receptor. A study published in the European Journal of Medicinal Chemistry details the synthesis and structure-activity relationship (SAR) of a series of pyrazole acetic acid derivatives as potent CRTh2 antagonists.[3]
Caption: Role of derivatives as CRTh2 receptor antagonists.
Broader Pharmacological Potential
Beyond CRTh2, the pyrazole nucleus is associated with a wide spectrum of biological activities.[10][11][12] Derivatives of this compound can be synthesized and screened for various therapeutic targets, including:
-
Anti-inflammatory: As inhibitors of enzymes like COX-2.[9]
-
Antimicrobial and Antifungal: As novel agents against resistant pathogens.[2]
-
Anticancer: By targeting signaling pathways involved in cell proliferation.[1]
Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of the synthesized compound.
-
Titration: A classic acid-base titration can be employed to determine the purity of the final product by quantifying the carboxylic acid moiety. This method is robust and well-suited for routine quality control.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of the pyrazole and acetic acid components.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
-
Melting Point Analysis: A sharp melting point range (e.g., 167-169°C) is a strong indicator of high purity.[7]
Conclusion
This compound is more than a simple chemical; it is a strategic starting material for the synthesis of complex, biologically active molecules. Its straightforward and scalable synthesis, combined with the proven pharmacological importance of the pyrazole core, makes it an invaluable tool for researchers in drug discovery. This guide has provided the foundational knowledge, from synthesis to application, to empower scientists to effectively utilize this versatile compound in the development of next-generation therapeutics.
References
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- (Pyrazol-4-yl)aceticyl)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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- 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem.
- 2-(3-Cyclopropyl-1h-pyrazol-1-yl)acetic acid. SynHet.
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Spectral data of 2-(1H-Pyrazol-1-Yl)Acetic Acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 2-(1H-Pyrazol-1-yl)acetic Acid
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazole ring linked to an acetic acid moiety, serves as a versatile scaffold for synthesizing a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Notably, derivatives of this compound have been investigated as potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), highlighting their potential in treating allergic and inflammatory conditions.[3]
Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the spectral data of this compound, offering a detailed interpretation grounded in fundamental principles and comparative data. The methodologies and insights presented herein are designed to serve as a practical resource for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound consists of a five-membered aromatic pyrazole ring attached via a nitrogen atom to the methylene carbon of an acetic acid group.
Molecular Structure Diagram
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in a molecule, revealing connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for carboxylic acids.[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
Spectrum Analysis and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the pyrazole ring protons, the methylene protons, and the carboxylic acid proton.[4]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above δ 12.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Pyrazole Ring Protons (H3, H4, H5): The pyrazole ring is an aromatic system, and its protons resonate in the aromatic region (typically δ 6.0-8.5 ppm).[5][6]
-
H5: This proton is adjacent to the nitrogen atom (N1) bonded to the acetic acid group and is expected to be a doublet of doublets (dd) due to coupling with both H4 and H3 (though the latter is a long-range coupling).
-
H3: This proton is adjacent to two nitrogen atoms and appears as a doublet of doublets (dd).
-
H4: This proton is coupled to both H3 and H5 and appears as a triplet (t) or a doublet of doublets (dd) with similar coupling constants.
-
-
Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing pyrazole ring and the carboxylic acid group. They are expected to appear as a sharp singlet, typically in the range of δ 5.0-5.5 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | > 12.0 | broad singlet | - |
| H3 | ~7.8 | dd | ~2.3, 0.7 |
| H5 | ~7.5 | dd | ~1.8, 0.7 |
| H4 | ~6.3 | t | ~2.0 |
| -CH₂- | ~5.1 | singlet | - |
| Table 1: Experimental ¹H NMR spectral data for this compound in DMSO-d₆. Data interpreted from available spectra.[4] |
¹H NMR Assignment Workflow
Caption: Predicted primary fragmentation pathway in negative ion ESI-MS.
| Ion | Predicted m/z (Negative Mode) | Identity |
| [M-H]⁻ | 125.03 | Deprotonated Molecule |
| [M-H-CO₂]⁻ | 81.04 | Deprotonated pyrazolyl-methyl fragment |
| Table 4: Predicted key ions in the ESI⁻ mass spectrum. |
Conclusion
The comprehensive spectral analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The ¹H NMR spectrum definitively assigns the protons of the pyrazole ring and the acetic acid side chain. The IR spectrum confirms the presence of key functional groups, particularly the carboxylic acid. While experimental ¹³C NMR and Mass Spectrometry data were not found in the initial search, reliable predictions based on established principles and data from similar compounds complete the structural characterization. Together, these spectroscopic techniques form a self-validating system, providing the necessary evidence for identity, purity, and structural integrity that is critical for researchers in synthetic and medicinal chemistry.
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- SpectraBase. (n.d.). 1H-pyrazole-1-acetic acid.
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- Al-Masoudi, N. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6543.
- Kariuki, B. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8904.
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- Jimeno, M. L., et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles.
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A Technical Guide to Determining the Solubility of 2-(1H-Pyrazol-1-Yl)Acetic Acid for Researchers and Drug Development Professionals
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with a multitude of meticulous investigations. Among the most fundamental of these is the characterization of its solubility. For a compound like 2-(1H-pyrazol-1-yl)acetic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its developability. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulation, ultimately hindering its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings, practical experimental designs, detailed protocols, and data interpretation, empowering you to generate robust and reliable solubility data.
Understanding the Molecule: Physicochemical Properties of this compound
Before embarking on any experimental work, a thorough understanding of the subject molecule is paramount. This compound is a white to yellow solid with the molecular formula C₅H₆N₂O₂ and a molecular weight of approximately 126.11 g/mol .[1] Its structure, featuring a pyrazole ring and a carboxylic acid moiety, dictates its physicochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.115 g/mol | [1] |
| Appearance | White to Yellow Solid | [1] |
| Predicted pKa | 3.58 ± 0.10 | [1] |
| XLogP3 | -0.0323 | [2] |
| Boiling Point | 301.1°C | [2] |
The predicted acid dissociation constant (pKa) of 3.58 is a cornerstone of our investigation.[1] This value indicates that this compound is a weak acid. Consequently, its solubility will be significantly influenced by the pH of the surrounding medium, a concept we will explore in detail.
The Theoretical Bedrock: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure, where the system is in equilibrium between the dissolved and undissolved states. This is a fundamental, intrinsic property of the compound.
-
Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It reflects the concentration of a compound that precipitates from a solution when it is rapidly prepared, for instance, by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer. This measurement is influenced by the experimental conditions and can often overestimate the true thermodynamic solubility.
For drug development purposes, understanding the thermodynamic solubility is paramount as it dictates the maximum achievable concentration in a formulation and provides a baseline for understanding in vivo dissolution.
Designing a Robust Solubility Study for this compound
A well-designed solubility study is the foundation for obtaining meaningful and reproducible data. The following logical workflow outlines the key considerations.
Caption: A logical workflow for designing and executing a solubility study.
The Importance of Solid-State Characterization
The crystal form (polymorph) of a solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. Therefore, it is essential to characterize the solid form of this compound used in the study using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This ensures that the measured solubility is attributed to a known and consistent solid form.
Solvent and Buffer Selection: A Strategic Approach
The choice of solvents and buffers should be guided by the intended application and the physicochemical properties of the compound.
-
Aqueous Solubility and pH-Dependence: Given the acidic nature of this compound (predicted pKa ≈ 3.58), its aqueous solubility will be highly pH-dependent. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the un-ionized (less soluble) form will predominate, while at a pH above the pKa, the ionized (more soluble) carboxylate form will be more prevalent. Therefore, a pH-solubility profile should be determined across a physiologically relevant range (e.g., pH 1.2 to 7.4).
-
Organic and Co-Solvent Systems: For formulation development, it is often necessary to assess solubility in various organic solvents and co-solvent mixtures (e.g., ethanol-water, propylene glycol-water). The selection of these solvents should be based on their polarity and potential use in pharmaceutical formulations.
Experimental Protocols: A Step-by-Step Guide
The following protocols describe standard methods for determining the solubility of this compound.
The Gold Standard: Shake-Flask Method for Thermodynamic Solubility
This method is considered the most reliable for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents or buffers. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal equilibration time.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Caption: The workflow for the shake-flask solubility determination method.
Quantifying the Solute: HPLC and UV-Vis Spectroscopy
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantification due to its high specificity and sensitivity. A validated reverse-phase HPLC method with UV detection can be developed to accurately measure the concentration of this compound in the saturated solutions.
-
UV-Vis Spectroscopy: For a more rapid assessment, UV-Vis spectroscopy can be used, provided the compound has a suitable chromophore and there are no interfering substances in the solvent. A calibration curve of absorbance versus concentration must be prepared.
Investigating pH-Dependent Solubility: Potentiometric Titration
Potentiometric titration is an excellent method to experimentally determine the pKa and to study the pH-solubility profile.
Protocol:
-
Titration of a Homogeneous Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a co-solvent) and titrate it with a standardized base (e.g., NaOH) while monitoring the pH. The pKa can be determined from the half-equivalence point of the titration curve.
-
Titration of a Heterogeneous System (Slurry): To determine the solubility at different pH values, a slurry of the compound in water can be titrated. As the base is added, the solid dissolves to maintain equilibrium. The point at which all the solid has dissolved can be used to calculate the intrinsic solubility of the un-ionized form.
Data Analysis and Modeling: From Raw Data to Actionable Insights
The Henderson-Hasselbalch Equation in Practice
The pH-dependent solubility (S) of an acidic compound like this compound can be described by the Henderson-Hasselbalch equation adapted for solubility:
S = S₀ (1 + 10^(pH - pKa))
Where:
-
S is the total solubility at a given pH.
-
S₀ is the intrinsic solubility of the un-ionized form.
-
pKa is the acid dissociation constant.
This equation is a powerful tool for predicting the solubility at any pH once the intrinsic solubility and pKa are known.
Correlative Models for Co-solvent Systems
For more complex solvent systems, correlative models like the Jouyban-Acree model can be employed to predict the solubility of a compound in co-solvent mixtures at different temperatures.[3] These models require experimental data for fitting but can be very useful for formulation development by reducing the number of experiments needed.
Conclusion: A Pathway to Informed Drug Development
The systematic determination of the solubility of this compound is a foundational step in its journey as a potential therapeutic agent. By combining a strong theoretical understanding with robust experimental methodologies, researchers can generate high-quality, reliable data. This data will not only inform critical decisions in lead optimization and candidate selection but also guide the formulation strategy to maximize the compound's therapeutic potential. The principles and protocols outlined in this guide provide a comprehensive framework to achieve this, ensuring that the solubility characteristics of this compound are thoroughly understood and leveraged for successful drug development.
References
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PubChem. (n.d.). 2-(1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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El-Metwally, A. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4815. Available at: [Link]
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Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceutics, 14(3), 669. Available at: [Link]
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An In-depth Technical Guide to the Tautomerism and Isomerism of Pyrazole Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Dynamic Nature of Pyrazole Acetic Acids in Drug Discovery
Pyrazole acetic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Their efficacy, however, is not solely dictated by their constituent atoms but by the dynamic interplay of their molecular architecture. The phenomena of tautomerism and isomerism introduce a layer of structural complexity that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[5][6][7] This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic understanding of the tautomeric and isomeric landscapes of pyrazole acetic acid derivatives. By elucidating the underlying principles and providing actionable experimental and computational workflows, we aim to empower scientists to harness this structural dynamism for the rational design of more effective and safer therapeutics.
Foundational Concepts: Tautomerism and Isomerism in the Pyrazole Ring
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the stage for a fascinating display of structural dynamics, primarily through prototropic tautomerism.[5][8] This form of constitutional isomerism involves the migration of a proton, leading to distinct yet rapidly interconverting molecular entities.
Annular Tautomerism: The Prototropic Shift
In asymmetrically substituted N-unsubstituted pyrazoles, the proton on the nitrogen can reside on either of the two nitrogen atoms. This gives rise to two distinct tautomers, which can significantly impact the molecule's properties and reactivity.[5][7] The equilibrium between these tautomers is a delicate balance of electronic and steric effects, as well as environmental factors.
Caption: Annular tautomerism in an asymmetrically substituted pyrazole.
Factors Governing Tautomeric Equilibrium
The preference for one tautomer over another is not arbitrary. A confluence of factors dictates the position of the tautomeric equilibrium:
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize adjacent positive or negative charges that develop during proton transfer. Generally, EDGs favor the tautomer where the substituent is at the C3 position, while EWGs stabilize the tautomer with the substituent at the C5 position.[5][6]
-
Steric Hindrance: Bulky substituents can influence the tautomeric equilibrium by favoring the form that minimizes steric strain.[5]
-
Solvent Effects: The polarity of the solvent can play a crucial role. Polar protic solvents can facilitate proton transfer through hydrogen bonding, potentially altering the tautomeric ratio compared to nonpolar aprotic solvents.[5]
-
Temperature: As with any chemical equilibrium, the tautomeric ratio can be temperature-dependent. Low-temperature studies are often necessary to slow down the interconversion for individual tautomer characterization.[5][9]
-
Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the pyrazole NH can significantly stabilize one tautomer over the other.[5]
Positional Isomerism in Pyrazole Acetic Acid Derivatives
Beyond tautomerism, the point of attachment of the acetic acid moiety to the pyrazole ring gives rise to distinct positional isomers. The three primary isomers are 3-(pyrazolyl)acetic acid, 4-(pyrazolyl)acetic acid, and 5-(pyrazolyl)acetic acid. Each of these isomers will exhibit its own unique tautomeric behavior, further diversifying the structural landscape.
Caption: The three positional isomers of pyrazole acetic acid.
The Influence of the Acetic Acid Moiety on Tautomeric and Isomeric Behavior
The introduction of an acetic acid group (-CH₂COOH) significantly influences the electronic and steric properties of the pyrazole ring, thereby impacting the tautomeric equilibrium.
Electronic Influence of the Acetic Acid Group
The carboxylic acid group is electron-withdrawing, a property that stabilizes the tautomer where the substituent is at the C5 position.[6] Therefore, for 3(5)-(pyrazolyl)acetic acid, a higher population of the 5-(pyrazolyl)acetic acid tautomer is generally expected.
Intramolecular Interactions
The acetic acid moiety can engage in intramolecular hydrogen bonding with the adjacent ring nitrogen, which can have a profound effect on tautomer stability. For instance, in the 5-(pyrazolyl)acetic acid tautomer, the carboxylic acid proton can form a hydrogen bond with the N1 nitrogen, creating a stable six-membered ring-like structure. This interaction can significantly shift the equilibrium in favor of this tautomer.
pH-Dependent Tautomerism and Zwitterionic Forms
The ionizable nature of the carboxylic acid group and the basicity of the pyrazole ring nitrogens mean that the predominant tautomeric and isomeric forms can be highly dependent on the pH of the medium. At physiological pH, the carboxylic acid group will be deprotonated, and one of the ring nitrogens may be protonated, leading to the formation of zwitterionic species. The specific zwitterionic form will depend on the relative pKa values of the carboxylic acid and the pyrazole nitrogens.
Caption: pH-dependent forms of a pyrazole acetic acid derivative.
Experimental and Computational Methodologies for Characterization
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the unambiguous characterization of the tautomeric and isomeric forms of pyrazole acetic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in pyrazoles.[5][9] Both solution-state and solid-state NMR experiments provide critical insights.
3.1.1. Solution-State NMR
-
Proton (¹H) and Carbon (¹³C) NMR: At room temperature in many solvents, the proton exchange between the two nitrogen atoms is rapid on the NMR timescale, leading to averaged signals for the C3 and C5 carbons and their attached protons.[5] Lowering the temperature can slow this exchange, allowing for the observation of distinct signals for each tautomer. The ratio of the integrals of these signals provides the tautomeric equilibrium constant.[9]
-
Nitrogen (¹⁵N) NMR: ¹⁵N NMR is particularly informative as the chemical shifts of the two nitrogen atoms are highly sensitive to their hybridization and protonation state.[10] A "pyrrole-like" nitrogen (N-H) resonates at a different frequency than a "pyridine-like" nitrogen (-N=).[10]
| Nucleus | Tautomer A (N1-H) | Tautomer B (N2-H) | Fast Exchange |
| ¹H | Distinct signals for H3/H5 | Distinct signals for H3/H5 | Averaged signals for H3/H5 |
| ¹³C | Distinct signals for C3/C5 | Distinct signals for C3/C5 | Averaged signals for C3/C5 |
| ¹⁵N | Two distinct signals | Two distinct signals | Two distinct, potentially broadened signals |
Protocol for Low-Temperature NMR Analysis:
-
Dissolve the pyrazole acetic acid derivative in a suitable deuterated solvent that has a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈).
-
Acquire ¹H and ¹³C NMR spectra at room temperature to observe the time-averaged signals.
-
Gradually lower the temperature of the NMR probe in increments of 10-20°C.
-
Acquire spectra at each temperature, monitoring for the decoalescence of the C3/C5 and H3/H5 signals into two distinct sets of peaks.
-
Once decoalescence is achieved, integrate the corresponding signals for each tautomer to determine the equilibrium constant (KT).
3.1.2. Solid-State NMR (ssNMR)
In the solid state, molecular motion is restricted, and proton exchange is often slow. ssNMR can therefore provide a snapshot of the dominant tautomer in the crystalline form.[5][10]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and isomers.[6][8][11]
Workflow for Computational Analysis:
-
Structure Generation: Build the 3D structures of all possible tautomers and isomers of the pyrazole acetic acid derivative.
-
Geometry Optimization: Perform geometry optimization for each structure using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[5][6]
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
Energy Calculation: Determine the electronic energies (E), Gibbs free energies (G), and enthalpies (H) for each tautomer. The relative stabilities can be inferred from the differences in these energies (ΔE, ΔG, ΔH).
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM).
-
NMR Chemical Shift Prediction: Calculate the NMR chemical shifts (e.g., using the GIAO method) and compare them with experimental data to aid in spectral assignment.[5][11]
Caption: A typical computational workflow for studying tautomerism.
Implications for Drug Development
The tautomeric and isomeric forms of a pyrazole acetic acid derivative can have profound consequences for its drug-like properties.
-
Pharmacodynamics: Different tautomers and isomers can exhibit distinct binding affinities for a biological target due to differences in their shape, hydrogen bonding capabilities, and electrostatic potential.
-
Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can vary significantly between tautomers and isomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Intellectual Property: The ability to isolate and characterize a specific, more active tautomer or isomer can be a key factor in securing patent protection for a new chemical entity.
Conclusion
The tautomerism and isomerism of pyrazole acetic acid derivatives are not mere chemical curiosities but fundamental aspects of their molecular identity that have significant implications for their application in drug discovery and development. A thorough understanding of these phenomena, achieved through a synergistic combination of advanced spectroscopic techniques and computational modeling, is paramount for the rational design of novel therapeutics. By embracing the structural dynamism of these versatile scaffolds, researchers can unlock their full potential in the quest for new and improved medicines.
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
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Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]
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Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry. [Link]
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]
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Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer. [Link]
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Biological Targets of 2-(1H-Pyrazol-1-Yl)Acetic Acid Derivatives
An In-Depth Technical Guide
Abstract
The 2-(1H-pyrazol-1-yl)acetic acid scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its synthetic tractability and ability to form key interactions with biological macromolecules have positioned it as a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary biological targets of derivatives based on this scaffold. We will delve into the major target classes, including enzymes and G-protein coupled receptors (GPCRs), and explore the specific pathways they modulate, such as those central to inflammation and oncology. Furthermore, this guide presents detailed, field-proven methodologies for target identification and validation, offers insights into structure-activity relationships (SAR), and culminates in a case study on a key signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
The this compound Scaffold: A Privileged Core in Drug Discovery
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[1] This structure is a bioisostere of other key five-membered rings and is found in numerous FDA-approved drugs, demonstrating its pharmacological significance.[2] The addition of an acetic acid moiety at the N1 position creates the this compound scaffold, providing a critical carboxylic acid group that can act as a hydrogen bond donor/acceptor or a key anchoring point within a protein's active site.
This scaffold's value lies in its rigid framework, which properly orients substituents in three-dimensional space, and the electronic nature of the pyrazole ring. These features have enabled the development of compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[3][4][5]
Major Classes of Biological Targets
Derivatives of the this compound scaffold engage a diverse array of biological targets, primarily falling into the categories of enzymes and cell surface receptors.
Enzyme Inhibition
The scaffold has proven to be an exceptional template for designing potent and often selective enzyme inhibitors.
-
2.1.1 Cyclooxygenases (COX-1 & COX-2) and 5-Lipoxygenase (5-LOX) The most well-documented targets for pyrazole derivatives are the cyclooxygenase enzymes, COX-1 and COX-2, which are pivotal in the synthesis of prostaglandins and central to inflammation.[6] Many derivatives exhibit potent anti-inflammatory activity by inhibiting these enzymes.[7] For instance, certain benzothiophen-2-yl pyrazole carboxylic acid derivatives have shown potent dual inhibitory activity against both COX-2 and 5-LOX, with IC50 values in the nanomolar and low-micromolar range, respectively.[3] The selectivity for COX-2 over COX-1 is a key objective in drug design to minimize gastrointestinal side effects associated with NSAIDs.[6][8]
-
2.1.2 Protein Kinases in Oncology Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been developed as potent inhibitors of several key kinases.[9] Targets in this class include:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently targeted.[9][10] Inhibition of these kinases can disrupt tumor growth, angiogenesis, and metastasis.
-
Downstream Kinases: The PI3K/AKT/mTOR signaling cascade is a central pathway controlling cell survival and proliferation.[11][12] Specific pyrazolyl s-triazine derivatives have been shown to effectively target this pathway in triple-negative breast cancer cells.[11]
-
-
2.1.3 Carbonic Anhydrases (CAs) Carbonic anhydrases are involved in pH regulation and are overexpressed in many tumors, contributing to the acidic tumor microenvironment. Pyrazole-based compounds have been designed as dual inhibitors of CAs (isoforms II, IX, and XII) and COX-2, offering a multi-pronged approach to treating inflammation and cancer.[8]
-
2.1.4 Other Notable Enzyme Targets The scaffold's versatility extends to other enzyme families:
-
Monoamine Oxidase B (MAO-B): Certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have shown promise as MAO-B inhibitors for potential use in neurodegenerative diseases.[7]
-
α-Glucosidase and α-Amylase: Indeno[1,2-c]pyrazol-4(1H)-ones have demonstrated potent inhibitory activity against these enzymes, which are key targets in the management of Type II diabetes.[4]
-
N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): As a target for novel antibiotics, this bacterial enzyme has been successfully inhibited by pyrazole-based compounds.[13]
-
G-Protein Coupled Receptor (GPCR) Antagonism
GPCRs are the largest family of cell surface receptors and are involved in a vast number of physiological processes.
-
2.2.1 CRTh2 Antagonists The Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) is a prostaglandin D2 receptor implicated in allergic inflammation, such as asthma. A series of 2-(1H-pyrazol-1-yl)acetic acids has been specifically developed and optimized as potent CRTh2 antagonists, demonstrating a distinct structure-activity relationship compared to related indole acetic acids.[14]
-
2.2.2 Prostaglandin E Receptor 1 (EP1) Antagonists The EP1 receptor is involved in pain and bladder control. A high-throughput screening (HTS) campaign led to the discovery and optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of selective EP1 receptor antagonists, with potential applications in treating overactive bladder.[15]
Methodologies for Target Identification and Validation
Identifying the specific biological target of a novel compound is a critical step in drug discovery. The process follows a logical workflow from broad screening to specific validation.
Target Identification and Validation Workflow
The following diagram illustrates a typical workflow. The initial phase involves screening a library of compounds against a panel of known targets or in a phenotypic assay. Hits are then validated through dose-response studies, and their direct engagement with the putative target is confirmed using biophysical or cell-based methods before advancing to in vivo efficacy models.
Caption: Workflow for Drug Target Identification and Validation.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a self-validating system to quantify the inhibitory potential of a test compound against the COX-2 enzyme.
-
Principle: This assay measures the peroxidase component of COX activity. The probe, Ampliflu Red, reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. The COX-2 reaction, which produces PGG₂, is the rate-limiting step in this cascade. Inhibition of COX-2 leads to a decrease in fluorescence.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Ampliflu Red reagent
-
Horseradish Peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 530-560 nm / 585-595 nm)
-
-
Procedure:
-
Prepare a COX-2 enzyme/heme working solution in the reaction buffer.
-
Add 2 µL of test compound dilutions (in DMSO) or controls (DMSO for 100% activity, Celecoxib for inhibition) to the wells of the microplate.
-
Add 178 µL of a master mix containing buffer, HRP, and Ampliflu Red to all wells.
-
Add 10 µL of the COX-2 enzyme/heme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity every minute for 15-20 minutes.
-
-
Data Analysis & Trustworthiness:
-
Controls: The inclusion of a "no enzyme" control validates that fluorescence is enzyme-dependent. The "100% activity" (DMSO) control establishes the baseline reaction rate, while the positive control (Celecoxib) confirms the assay's ability to detect inhibition.
-
Calculation: Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Percent Inhibition: Calculate using the formula: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)) * 100.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability/Cytotoxicity Assay (MTT)
This assay is fundamental for assessing the effect of anticancer compounds on cell proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive Control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Absorbance microplate reader (570 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds or controls (medium with DMSO for vehicle control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis & Trustworthiness:
-
Controls: A "no cell" blank control is used for background subtraction. The vehicle control (DMSO) represents 100% cell viability. The positive control (Doxorubicin) validates the assay's sensitivity to cytotoxic agents.
-
Calculation: Calculate percent viability using the formula: % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.
-
IC50 Determination: Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC50 value, representing the concentration at which 50% of cell growth is inhibited.
-
Structure-Activity Relationship (SAR) Insights
SAR studies reveal how chemical modifications to the this compound scaffold influence biological activity. For example, in the development of CRTh2 antagonists, it was found that substitution at the C3 and C5 positions of the pyrazole ring, as well as the nature of the aryl group attached to the acetic acid moiety, dramatically impacted potency.[14] Similarly, for kinase inhibitors, specific substitutions are required to achieve selectivity and potency by targeting unique residues in the kinase ATP-binding pocket.[9]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazole derivatives against various biological targets.
| Compound Class/Derivative | Target(s) | IC50 Value | Therapeutic Area | Reference |
| Benzothiophen-2-yl pyrazole carboxylic acid | COX-2 | 0.01 µM | Anti-inflammatory | [3] |
| Benzothiophen-2-yl pyrazole carboxylic acid | 5-LOX | 1.78 µM | Anti-inflammatory | [3] |
| Pyrazoline derivative 18h | VEGFR2 Kinase | 0.135 µM | Anticancer | [9] |
| Pyrazoline derivative 18h | HER2 Kinase | 0.253 µM | Anticancer | [9] |
| Indeno[1,2-c]pyrazol-4(1H)-one 4e | α-Glucosidase | 6.71 µg/mL | Anti-diabetic | [4] |
| Indeno[1,2-c]pyrazol-4(1H)-one 4i | α-Amylase | 11.90 µg/mL | Anti-diabetic | [4] |
| This compound 27 | CRTh2 Receptor | (Not specified) | Allergic Inflammation | [14] |
| Pyrazolyl s-triazine derivatives | EGFR/PI3K/AKT/mTOR | (Not specified) | Anticancer | [11][12] |
Case Study: Targeting the EGFR/PI3K/AKT/mTOR Pathway
The EGFR/PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including triple-negative breast cancer (TNBC).[11] Pyrazolyl s-triazine derivatives have been specifically designed to inhibit this pathway.[12]
The mechanism involves the inhibition of upstream receptor tyrosine kinases like EGFR, which prevents the activation of PI3K. Inactivated PI3K can no longer phosphorylate PIP2 to PIP3, a crucial step for recruiting and activating AKT. Without active AKT, downstream effectors like mTOR are not stimulated, leading to an overall suppression of pro-survival signaling and induction of apoptosis in cancer cells.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR Signaling Pathway.
Experimental validation for this mechanism typically involves treating cancer cells with the compound and performing a Western blot analysis. A successful compound would show decreased phosphorylation of EGFR, AKT, and mTOR, confirming on-target activity within the cellular context.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and pharmacologically relevant structure. Its derivatives have been shown to potently and often selectively interact with a wide range of biological targets, including key enzymes and receptors involved in inflammation, cancer, metabolic disorders, and infectious diseases. The continued exploration of this scaffold's chemical space, guided by rational design and sophisticated screening methodologies, holds immense promise for the discovery of next-generation therapeutics.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, exploring novel and less-drugged targets, and leveraging the scaffold for the development of multi-target agents to address complex diseases with a single molecule.
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]
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2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. [Link]
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Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]
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The Pyrazole Scaffold: A Technical Guide to its Anti-Inflammatory Mechanisms of Action
Abstract
The pyrazole nucleus represents a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory agents. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of pyrazole-based compounds. While the selective inhibition of cyclooxygenase-2 (COX-2) remains the most well-characterized mechanism, this document delves into the broader landscape of their molecular targets, including p38 MAP kinase and the cannabinoid receptors. By synthesizing data from enzymatic assays, structural biology, and cell-based studies, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals. Detailed experimental protocols are provided to enable the replication and validation of key findings, ensuring scientific integrity and fostering further innovation in the field.
Introduction: The Versatility of the Pyrazole Moiety
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged scaffolds in drug discovery due to their versatile chemical nature and broad spectrum of biological activities.[1] Their presence in blockbuster drugs such as celecoxib, a potent anti-inflammatory, highlights their significance in modern medicine.[2] The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. This guide will dissect these mechanisms, providing both a high-level overview and the granular detail necessary for advanced research and development.
Primary Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The hallmark of many anti-inflammatory pyrazole compounds is their selective inhibition of cyclooxygenase-2 (COX-2).[3] COX enzymes are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation.[4]
The Arachidonic Acid Cascade and the Role of COX Enzymes
The inflammatory response is intricately linked to the metabolism of arachidonic acid. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane.[5] The cyclooxygenase pathway then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[5]
Caption: The Arachidonic Acid Cascade leading to Prostaglandin Synthesis.
The Structural Basis for COX-2 Selectivity
The selective inhibition of COX-2 over COX-1 is a critical feature of many pyrazole-based anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[6] This selectivity is rooted in subtle but significant structural differences in the active sites of the two enzyme isoforms.[7] The COX-2 active site is approximately 20% larger than that of COX-1 due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine in COX-2.[7][8] This creates a side pocket in the COX-2 active site that can accommodate the bulkier side groups characteristic of selective inhibitors like celecoxib.[8][9]
Caption: Structural basis for COX-2 selectivity of pyrazole inhibitors.
Quantitative Analysis of COX Inhibition
The potency and selectivity of pyrazole-based compounds are typically quantified by determining their half-maximal inhibitory concentrations (IC50) against both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [10] |
| PYZ10 | - | 0.0000283 | - | [11][12] |
| PYZ11 | - | 0.0002272 | - | [11][12] |
| PYZ28 | >50 | 0.26 | >192.3 | [2][11][12] |
| PYZ31 | - | 0.01987 | - | [2][11][12] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [3] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [3] |
| Compound 4c | 9.835 | 4.597 | 2.14 | [13] |
| Compound 5b | 4.909 | 3.289 | 1.49 | [13] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a robust method for determining the COX inhibitory activity of pyrazole compounds.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Resorufin Standard
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 µM Resorufin Standard by diluting the stock solution in COX Assay Buffer.[14]
-
Prepare a working solution of the COX Cofactor by diluting 1:200 in COX Assay Buffer.[14]
-
Prepare the arachidonic acid substrate solution by mixing equal volumes of the stock solution and NaOH, then diluting 1:10 with purified water.[14]
-
-
Assay Setup:
-
Add 10 µL of test compound dilutions or vehicle (DMSO for control) to the wells of the 96-well plate.[15]
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[14]
-
Add 80 µL of the Reaction Mix to each well.[14]
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Alternative Mechanisms of Action
While COX-2 inhibition is a primary mechanism, the anti-inflammatory effects of some pyrazole derivatives are also mediated through other molecular targets.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] Dysregulation of this pathway is implicated in various inflammatory diseases.[14] Certain pyrazole-based compounds have been identified as potent inhibitors of p38 MAPK.[16]
Caption: The p38 MAPK signaling pathway in inflammation.
Experimental Protocol: Non-Radioactive p38 MAP Kinase Assay
This protocol describes a method to measure the activity of p38 MAP kinase by detecting the phosphorylation of a substrate, ATF-2.
Materials:
-
Cell lysate containing activated p38 MAP kinase
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Kinase Buffer
-
ATF-2 fusion protein (substrate)
-
ATP solution
-
Phospho-ATF-2 (Thr71) antibody
-
Reagents for Western blotting and chemiluminescent detection
Procedure:
-
Immunoprecipitation of Activated p38:
-
Kinase Reaction:
-
Detection of Phosphorylated Substrate:
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with the Phospho-ATF-2 (Thr71) antibody to specifically detect the phosphorylated substrate.[16][17]
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify the band intensity to determine the level of p38 kinase activity.
-
Modulation of Cannabinoid Receptors
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, plays a significant role in modulating inflammation and pain. Some pyrazole derivatives have been shown to interact with these receptors, acting as either antagonists or inverse agonists, thereby contributing to their anti-inflammatory profile.
Experimental Protocol: Cannabinoid Receptor (CB1/CB2) Radioligand Displacement Assay
This protocol is used to determine the binding affinity of pyrazole compounds for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Binding buffer
-
Test compounds dissolved in DMSO
-
Non-specific binding control (e.g., WIN-55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand, and either vehicle (for total binding), excess non-labeled ligand (for non-specific binding), or various concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the test compound.
-
Conclusion and Future Directions
Pyrazole-based compounds have proven to be a rich source of anti-inflammatory agents with diverse mechanisms of action. While selective COX-2 inhibition remains a cornerstone of their therapeutic efficacy, the exploration of alternative targets such as p38 MAP kinase and cannabinoid receptors offers exciting avenues for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these promising compounds. Future research should focus on elucidating the interplay between these different signaling pathways and how dual- or multi-targeting pyrazole derivatives can be designed for enhanced therapeutic benefit in a range of inflammatory conditions.
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(PDF) Assay of CB1 Receptor Binding. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review. (2023). MDPI. [Link]
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CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. (2014). ACS Publications. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 9, 2026, from [Link]
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The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. (2021). Frontiers. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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The Acetic Acid Moiety of Pyrazole: A Bioisosteric Strategy to Mitigate Carboxylic Acid Liabilities in Drug Design
An In-Depth Technical Guide for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The carboxylic acid functional group is a cornerstone of modern medicinal chemistry, integral to the pharmacophore of over 450 marketed drugs due to its ability to form strong, charge-based interactions with biological targets.[1][2] However, its inherent acidity and polarity frequently introduce significant liabilities, including poor membrane permeability, rapid metabolism leading to the formation of reactive intermediates, and potential idiosyncratic toxicities.[1][2][3][4] Bioisosteric replacement is a powerful and rational drug design strategy employed to mitigate these challenges.[5][6][7] This guide presents an in-depth technical analysis of 2-(1H-pyrazol-1-yl)acetic acid as a non-classical bioisostere for carboxylic acids. We will explore the physicochemical rationale for its use, detailing its comparative acidity, lipophilicity, and metabolic stability. Furthermore, this document provides a validated, step-by-step synthesis protocol and examines its successful application in drug discovery programs, offering a comprehensive resource for researchers and scientists in pharmaceutical development.
The Carboxylic Acid Conundrum in Drug Design
Carboxylic acids are ubiquitous in drug molecules for a compelling reason: they are exceptional at forming high-energy interactions with biological targets.[8] At physiological pH, the carboxylate anion can engage in powerful salt bridges and hydrogen bonds with complementary residues, such as arginine or lysine, in a receptor's binding pocket.[1][9] This often translates to high target affinity and potency.
However, this same ionization is a double-edged sword. The negative charge that facilitates potent binding also:
-
Hinders Passive Diffusion: The high polarity of the carboxylate anion significantly limits a molecule's ability to passively cross nonpolar biological membranes like the gut wall or the blood-brain barrier, leading to poor oral bioavailability and limited CNS exposure.[1][8]
-
Introduces Metabolic Liabilities: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be chemically reactive, leading to covalent modification of proteins and potential idiosyncratic drug toxicities.[1][4]
-
Increases Clearance: The polarity of the group can lead to rapid renal clearance, reducing the drug's half-life.
To overcome these hurdles, medicinal chemists often turn to bioisosterism—the replacement of a functional group with another that possesses similar steric and electronic characteristics, with the goal of retaining biological activity while improving physicochemical and pharmacokinetic properties.[5][7]
Rationale for this compound as a Bioisostere
This compound emerges as an intelligent non-classical bioisostere for a carboxylic acid. It retains the critical acidic proton and the ability to engage in key hydrogen bonding interactions while fundamentally altering the molecule's overall properties in a favorable manner.
Physicochemical Properties: A Comparative Overview
The effectiveness of this bioisosteric swap is rooted in its ability to modulate key physicochemical parameters.
-
Acidity (pKa): The pKa of the acidic proton in this compound is predicted to be approximately 3.58.[10] This is notably more acidic than many common aliphatic and aromatic carboxylic acids (e.g., acetic acid pKa ≈ 4.76). This lower pKa ensures the molecule is predominantly ionized at physiological pH (7.4), allowing it to mimic the electrostatic interactions of a carboxylate. While other acidic heterocycles like tetrazoles have pKa values closer to that of carboxylic acids (~4.5-4.9), the pyrazole moiety offers a distinct electronic and steric profile.[1]
-
Lipophilicity (LogP): The replacement of a standard carbon-based framework with the nitrogen-containing pyrazole heterocycle alters the molecule's lipophilicity. The pyrazole ring itself can increase lipophilicity and metabolic stability.[11][12] This can be advantageous for improving membrane permeation compared to the parent carboxylic acid, a critical factor for oral absorption and CNS penetration.[1][12]
-
Metabolic Stability: The pyrazole nucleus is recognized as a metabolically stable heterocycle in drug discovery.[13][14][15] By replacing a metabolically susceptible part of a molecule with a pyrazole, the overall metabolic stability can be enhanced, potentially reducing clearance and improving the pharmacokinetic profile. This is a significant advantage over carboxylic acids, which are prone to the formation of reactive acyl glucuronides.[1]
-
Molecular Shape and Interaction Potential: The pyrazole ring, coupled with the acetic acid side chain, presents a unique three-dimensional shape and distribution of hydrogen bond donors and acceptors. The lone pair of electrons on the N2 nitrogen of the pyrazole ring can act as a hydrogen bond acceptor, mimicking one of the oxygen atoms of a carboxylate group.
Visualization of Bioisosteric Replacement
The following diagram illustrates how the this compound moiety can spatially and electronically mimic a generic arylacetic acid, positioning key interaction points to engage a hypothetical receptor.
Caption: Bioisosteric mimicry of key interaction points.
Synthesis and Characterization Protocol
The synthesis of this compound is a straightforward, multi-step process that is readily achievable in a standard chemistry laboratory. The protocol described below is based on established methods.[16]
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Methylene chloride (DCM)
-
Ether
-
Standard glassware for inert atmosphere reactions, reflux, and extraction.
Procedure:
Step 1: Deprotonation and N-Alkylation
-
Under a nitrogen atmosphere, suspend sodium hydride (38.7 g) in anhydrous THF (100 ml) in a three-neck flask equipped with a stirrer, dropping funnel, and thermometer.
-
In the dropping funnel, prepare a solution of pyrazole (50 g) in anhydrous THF (250 ml).
-
Add the pyrazole solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the internal temperature between 20-30°C using a cooling bath.
-
After the addition is complete, stir the reaction mixture for an additional 3 hours at 40°C.
-
Cool the mixture to 5°C.
-
Add a solution of ethyl bromoacetate (160.7 g) in anhydrous THF (100 ml) dropwise over 1 hour, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to stir overnight at room temperature.
Step 2: Workup and Saponification 8. Carefully quench the reaction by the dropwise addition of ethanol (150 ml). Stir for 1 hour. 9. Concentrate the resulting suspension in vacuo to remove the solvents. 10. To the residue, add a solution of NaOH (74 g) in 600 ml of 60% aqueous methanol. 11. Heat the mixture to reflux and maintain for 40 minutes to hydrolyze the ester. 12. Cool the solution to room temperature and wash twice with 200 ml portions of ether to remove non-polar impurities. Discard the organic layers.
Step 3: Acidification and Extraction 13. Cool the aqueous phase to 5°C in an ice bath. 14. Carefully acidify the solution to approximately pH 2 with concentrated HCl. Monitor the pH using Congo red indicator paper. 15. Perform a continuous liquid-liquid extraction of the acidified aqueous phase with methylene chloride for 24 hours. 16. Concentrate the methylene chloride extract by rotary evaporation.
Step 4: Purification 17. Recrystallize the crude solid product from an ether/THF solvent system. 18. Collect the crystals by filtration, wash with cold ether, and dry under vacuum.
Characterization:
-
Melting Point: The expected melting point of the purified this compound is in the range of 167-172°C.[10][16]
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct product has been synthesized with high purity.
Synthesis Workflow Diagram
Caption: Key stages in the synthesis of this compound.
Application in Drug Discovery: A Case Study
The utility of this compound as a carboxylic acid bioisostere has been demonstrated in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2).[17] CRTh2 is a G protein-coupled receptor involved in allergic inflammation, making it an attractive target for diseases like asthma.
In a study, researchers replaced the indole acetic acid core of a known series of CRTh2 antagonists with a pyrazole acetic acid scaffold.[17] This bioisosteric replacement led to the discovery of potent antagonists. Notably, the structure-activity relationship (SAR) around the pyrazole core differed from that of the original indole series, highlighting that even subtle bioisosteric changes can open new avenues for chemical exploration and optimization.[17] Certain compounds from this pyrazole series demonstrated sufficient potency to be advanced into in vivo profiling, validating the pyrazole acetic acid scaffold as a viable and productive alternative to more traditional carboxylic acid-containing cores in this therapeutic area.[17]
Data Summary: Comparative Physicochemical Properties
The table below summarizes and compares the key properties of the bioisostere with a representative carboxylic acid, phenylacetic acid, to provide a quantitative perspective on the advantages discussed.
| Property | Phenylacetic Acid (Parent) | This compound (Bioisostere) | Rationale for Advantage |
| Structure | Ph-CH₂-COOH | Pz-CH₂-COOH | Introduction of a stable, N-heterocyclic ring. |
| pKa | ~4.31 | ~3.58 (Predicted)[10] | Stronger acidity ensures ionization at physiological pH, maintaining key electrostatic interactions. |
| cLogP | ~1.41 | ~ -0.1 to 0.3 (Predicted) | Modulation of lipophilicity can be tuned to optimize permeability and solubility balance. |
| Melting Point (°C) | 76-78 | 167-172[10][16] | Higher melting point indicates a more stable crystalline solid. |
| Metabolic Profile | Susceptible to glucuronidation | Pyrazole ring is generally metabolically stable[13][15] | Reduced risk of forming reactive metabolites and potentially improved pharmacokinetic half-life. |
Conclusion and Future Perspectives
This compound represents a highly effective, non-classical bioisostere for the carboxylic acid functional group. Its unique combination of maintained acidity, modulated lipophilicity, and enhanced metabolic stability provides a powerful tool for medicinal chemists to address the common pharmacokinetic and safety challenges associated with carboxylic acid-containing drug candidates.[18] The successful application in programs targeting inflammatory pathways underscores its practical utility.
Future research should continue to explore the application of this bioisostere in diverse therapeutic areas, particularly where CNS penetration or avoidance of metabolic liabilities is critical. Further investigation into substituted pyrazole acetic acids could also provide a rich platform for fine-tuning physicochemical properties to meet the specific demands of a given biological target and desired ADME profile. As the pressure to develop safer and more effective medicines intensifies, such intelligent, rational design strategies will remain indispensable to the field of drug discovery.
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In Silico Prediction of 2-(1H-Pyrazol-1-Yl)Acetic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals
Foreword
In the contemporary landscape of drug discovery, the integration of computational methodologies is no longer a niche specialty but a cornerstone of efficient and targeted research. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for the in silico prediction of bioactivity, using 2-(1H-Pyrazol-1-Yl)Acetic Acid as our focal point. My aim is to move beyond a mere recitation of protocols and delve into the scientific rationale that underpins each step, fostering a deeper understanding of how these powerful predictive tools can be leveraged to their full potential.
PART 1: CORE DIRECTIVE - A Bespoke In Silico Strategy
Introduction to this compound: A Scaffold of Interest
This compound is a small molecule featuring a pyrazole ring, a heterocyclic aromatic amine, linked to an acetic acid functional group. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[1][2] Pyrazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anthelmintic properties.[1][3] Notably, the pyrazole scaffold is a key component of selective COX-2 inhibitors like celecoxib, which are used to treat inflammation and pain.[4][5] The acetic acid moiety provides a carboxylic acid group, which can participate in crucial hydrogen bonding interactions with biological targets and influence the molecule's pharmacokinetic profile.[6]
The Rationale for a Multi-Pronged In Silico Approach
Caption: Integrated workflow for in silico bioactivity prediction.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Three Pillars in Practice
Expertise & Experience: Causality in Method Selection
Ligand-Based Approaches: Leveraging Existing Knowledge
When the three-dimensional structure of a potential target is unknown, ligand-based methods are our primary tools.[7][8] These techniques are founded on the principle that structurally similar molecules often exhibit similar biological activities.
-
Chemical Similarity Searching: Our first step is to query large chemical databases like PubChem, ChEMBL, and ChemSpider to find known compounds that are structurally analogous to this compound.[9][10][11][12][13] This allows us to leverage the vast repository of existing bioactivity data to form initial hypotheses about potential targets.
-
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a biological target.[7][14][15] By identifying the common pharmacophoric features among a set of active molecules, we can build a 3D model that can be used to screen for other potentially active compounds.[14][15][16]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[17][18][19] By developing a robust QSAR model from a dataset of known active compounds, we can predict the activity of new molecules like this compound.[18][20][21]
Structure-Based Approaches: Interrogating the Target
Once we have identified one or more potential biological targets, either from ligand-based methods or from the scientific literature, we can employ structure-based approaches to model the interaction between our molecule and its putative target at an atomic level.[22]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[22][23][24] A successful docking study can reveal key amino acid residues involved in the interaction and help to explain the observed activity.
-
Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the ligand-receptor complex, MD simulations allow us to observe the dynamic behavior of the system over time. This can provide a more realistic assessment of the stability of the binding pose and the strength of the interactions.
Trustworthiness: Self-Validating Protocols
Protocol 1: Ligand-Based Target Identification
-
Chemical Similarity Search:
-
Action: Perform a Tanimoto-based similarity search in PubChem and ChEMBL using the SMILES string for this compound.
-
Rationale: This will identify compounds with similar chemical fingerprints and their associated bioactivity data, providing initial clues to potential biological targets.
-
-
Pharmacophore Model Generation:
-
QSAR Model Development:
Protocol 2: Structure-Based Bioactivity Prediction
-
Target Selection and Preparation:
-
Action: Based on the results of the ligand-based studies, select a primary biological target for which a high-resolution crystal structure is available in the Protein Data Bank (PDB).[9] Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.
-
Rationale: A well-prepared protein structure is crucial for accurate docking simulations.[23][25]
-
-
Ligand Preparation:
-
Action: Generate a 3D conformation of this compound, perform energy minimization, and assign partial charges.
-
Rationale: An optimized ligand structure is essential for predicting a realistic binding pose.
-
-
Molecular Docking:
-
Analysis of Results:
-
Action: Visualize the docked pose and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Rationale: This analysis provides a structural basis for the predicted bioactivity.
-
Authoritative Grounding & Comprehensive References
Our predictions and interpretations will be grounded in established scientific principles and supported by references to peer-reviewed literature and reputable databases.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: A Hypothetical Case Study
Let's assume our ligand-based analysis suggests that this compound may act as a Cyclooxygenase-2 (COX-2) inhibitor.
| In Silico Method | Predicted Outcome | Interpretation | Supporting Evidence |
| Chemical Similarity | High similarity to known COX-2 inhibitors containing a pyrazole scaffold. | The pyrazole ring is a known pharmacophore for COX-2 inhibition. | [4][5][27][28] |
| Pharmacophore Model | The molecule fits a 3D pharmacophore model for COX-2 inhibitors. | The spatial arrangement of functional groups is consistent with known active compounds. | [14][15] |
| QSAR Prediction | Predicted pIC50 value in the micromolar range. | The molecule is predicted to have moderate to high inhibitory activity. | [17][18] |
| Molecular Docking | Favorable docking score and a binding pose similar to known inhibitors. | The molecule is predicted to bind effectively in the COX-2 active site. | [22][24] |
Mandatory Visualization: Signaling Pathway
Caption: Proposed mechanism of action via COX-2 inhibition.
Conclusion
This in-depth technical guide provides a robust and scientifically rigorous framework for the in silico prediction of the bioactivity of this compound. By integrating a suite of computational tools and grounding our analysis in established principles of medicinal chemistry and computational biology, we can formulate a well-supported hypothesis that can effectively guide and prioritize subsequent experimental validation efforts. The iterative interplay between computational prediction and empirical testing is the hallmark of modern, efficient drug discovery.
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A Technical Guide to the Preliminary Biological Screening of Novel Pyrazole Acetic Acid Analogs
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3][4] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the preliminary biological screening of novel pyrazole acetic acid analogs, a class of compounds that has shown considerable promise in various therapeutic areas. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present data in a clear and actionable format for researchers, scientists, and drug development professionals.
Strategic Foundations for Screening: Target Selection and Assay Development
The initial phase of any screening campaign is arguably the most critical. The choice of biological targets and the development of robust assays will dictate the trajectory of the entire discovery program. For pyrazole acetic acid analogs, the historical and emerging data point towards several key areas of therapeutic interest.
Primary Therapeutic Targets
Our initial screening strategy will focus on three well-established areas where pyrazole derivatives have demonstrated significant potential: inflammation, oncology, and infectious diseases.
-
Anticancer Activity: The antiproliferative effects of pyrazole analogs have been documented against a range of cancer cell lines.[1][3][11][12] Mechanisms of action can be diverse, including the inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways crucial for tumor growth.[4] Consequently, cytotoxicity screening against a panel of relevant cancer cell lines is a key component of our strategy.
-
Antimicrobial Activity: The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[10][13][14][15][16] Our screening will, therefore, include assays to determine the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
The Logic of the Screening Cascade
A tiered approach to screening is essential for efficient resource allocation and timely decision-making. Our proposed cascade prioritizes high-throughput in vitro assays in the initial phase, followed by more complex cellular and mechanistic studies for promising hits.
Figure 1: A tiered screening cascade for novel pyrazole acetic acid analogs.
In Vitro Screening Protocols: A Step-by-Step Guide
The following section provides detailed, self-validating protocols for the primary in vitro screening assays. These protocols are designed to be robust and reproducible, ensuring the generation of high-quality, trustworthy data.
Anti-inflammatory Screening: COX Inhibition Assay
The ability of the novel pyrazole acetic acid analogs to inhibit COX-1 and COX-2 will be determined using a commercially available enzyme immunoassay (EIA) kit.
Protocol:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. This includes the reaction buffer, heme, and arachidonic acid (substrate).
-
Compound Preparation: Dissolve the test compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. A serial dilution series should be prepared to determine the IC50 values.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the diluted test compounds or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the appropriate wells. Include a vehicle control (DMSO).
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time, as recommended by the kit manufacturer.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Detection: The amount of prostaglandin produced is measured using a standard ELISA protocol, which typically involves a colorimetric reaction read on a plate reader at a specific wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, can then be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Interpretation: A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the COX-1 IC50 to the COX-2 IC50, is a crucial parameter for identifying compounds with a potentially improved safety profile.[6]
Anticancer Screening: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[12][17]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][17]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole acetic acid analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Data Interpretation: A lower IC50 value indicates greater cytotoxic potency. It is crucial to also assess the cytotoxicity of the compounds against a normal human cell line to determine their selectivity for cancer cells.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine MIC values.[15]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, Candida albicans for fungi) in a suitable broth medium.[15][18]
-
Compound Dilution: Prepare a serial two-fold dilution of each pyrazole acetic acid analog in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only). A positive control with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Data Interpretation: A lower MIC value indicates greater antimicrobial activity.
Data Presentation and Analysis: From Raw Data to Actionable Insights
Clear and concise data presentation is paramount for effective decision-making. The following tables provide a template for summarizing the primary screening data for a hypothetical set of novel pyrazole acetic acid analogs.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Acetic Acid Analogs
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| PAA-001 | >100 | 1.5 | >66.7 |
| PAA-002 | 50.2 | 0.8 | 62.8 |
| PAA-003 | 15.8 | 5.2 | 3.0 |
| Celecoxib | 15.0 | 0.05 | 300 |
Table 2: In Vitro Anticancer Activity of Pyrazole Acetic Acid Analogs (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | HCT-116 (Colon Cancer) | Normal Fibroblasts |
| PAA-001 | 25.4 | 32.1 | 18.9 | >100 |
| PAA-002 | 5.2 | 8.7 | 4.1 | 85.3 |
| PAA-003 | 45.1 | 58.3 | 62.5 | >100 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 5.4 |
Table 3: In Vitro Antimicrobial Activity of Pyrazole Acetic Acid Analogs (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| PAA-001 | 16 | 32 | >64 |
| PAA-002 | 64 | >64 | 32 |
| PAA-003 | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Advancing Promising Candidates: Secondary Assays and Mechanistic Studies
Compounds that demonstrate promising activity and selectivity in the primary screens will be advanced to a suite of secondary assays to further characterize their biological profile and elucidate their mechanism of action.
Mechanistic Pathways in Inflammation and Cancer
A deeper understanding of how the lead compounds exert their effects is crucial. For anti-inflammatory candidates, this may involve investigating their impact on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] For anticancer agents, assays to assess their ability to induce apoptosis or cause cell cycle arrest are essential.[19]
Figure 2: Simplified signaling pathway in inflammation.
In Silico and In Vivo Correlations
Conclusion and Future Directions
The preliminary biological screening of novel pyrazole acetic acid analogs is a multifaceted process that requires a strategic and logical approach. By employing a tiered screening cascade, robust and validated assays, and clear data analysis, researchers can efficiently identify and advance promising lead candidates. The insights gained from this initial phase of screening are foundational for subsequent lead optimization, preclinical development, and ultimately, the potential for new therapeutic interventions. The versatility of the pyrazole scaffold, combined with a rigorous screening paradigm, holds significant promise for the future of drug discovery.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations on 2-(1H-Pyrazol-1-Yl)Acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2][3][4] 2-(1H-Pyrazol-1-yl)acetic acid, as a derivative, presents a valuable building block for developing novel therapeutics. Understanding its electronic structure, reactivity, and spectroscopic properties at a quantum level is paramount for rational drug design. This guide provides an in-depth, practical walkthrough of performing quantum chemical calculations on this molecule, grounded in Density Functional Theory (DFT). We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational protocol.
The 'Why': Strategic Importance of Quantum Calculations
In drug development, predicting a molecule's behavior before synthesis saves invaluable time and resources. Quantum chemical calculations allow us to:
-
Predict Reactivity: Identify which parts of the molecule are susceptible to electrophilic or nucleophilic attack.
-
Elucidate Structure: Determine the most stable three-dimensional conformation.
-
Interpret Spectroscopic Data: Correlate theoretical vibrational (IR) and NMR spectra with experimental results to confirm structure.
-
Understand Electronic Properties: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions and stability.[5][6]
For this compound, these insights can guide its derivatization to enhance binding affinity to a biological target or improve its pharmacokinetic profile.
Theoretical Foundations: Choosing the Right Tools
Our primary tool will be Density Functional Theory (DFT), a computational method that calculates the electronic structure of many-body systems.[7][8][9] DFT offers a remarkable balance of accuracy and computational cost, making it the workhorse for molecular systems of this size.
The Exchange-Correlation Functional: B3LYP
The core of DFT lies in the approximation of the exchange-correlation functional. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a proven and popular choice.[10][11]
-
Expertise in Action: Why B3LYP? It is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory.[12][13] This mixing corrects for some of the inherent self-interaction error in simpler functionals, leading to more accurate predictions of molecular geometries and reaction barriers for a wide range of organic systems.[12] Its long-standing success has resulted in extensive validation across the chemical literature.
The Basis Set: 6-311++G(d,p)
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei. We will use the 6-311++G(d,p) Pople-style basis set.
-
Expertise in Action: Let's break down this notation:
-
6-311G: This is a triple-zeta valence basis set. It uses three functions to describe each valence electron, providing a high degree of flexibility, which is crucial for accurately modeling the chemical bonds.
-
++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are large, gentle functions that are essential for describing anions, lone pairs, and non-covalent interactions accurately. Given the lone pairs on the pyrazole nitrogens and the carboxyl group, this is a critical addition.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is fundamental to describing chemical bonding and intermolecular interactions.
-
This combination of a flexible triple-zeta basis set with diffuse and polarization functions provides a robust and accurate description of our target molecule.
The Computational Protocol: A Validated Workflow
The following protocol outlines a self-validating system for analyzing this compound. This workflow is designed for use with standard quantum chemistry software packages like Gaussian.[14][15]
Caption: A validated workflow for quantum chemical calculations.
Step 1: Building the Initial Molecular Structure
The first step is to generate a reasonable 3D starting structure. This is typically done using a graphical interface like GaussView.[16][17][18]
-
Open the molecular builder.
-
Select the pyrazole ring fragment and place it in the view window.
-
Select an appropriate carbon fragment to build the acetic acid side chain.
-
Attach the acetic acid group to the N1 position of the pyrazole ring.
-
Perform a preliminary structure "clean-up" using the software's built-in mechanics tools to ensure reasonable bond lengths and angles.[19]
Step 2: Geometry Optimization
This is the most critical computational step, where the program iteratively adjusts the atomic coordinates to find the arrangement with the minimum possible energy on the potential energy surface.[20][21][22]
-
Setup: In your calculation software (e.g., Gaussian), specify the following:
-
Job Type: Optimization (Opt).
-
Method: DFT, specifying the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
-
Execution: Submit the calculation. The software will perform a series of single-point energy and gradient calculations, adjusting the geometry at each step until the forces on all atoms are negligible and the structure represents an energy minimum.
Step 3: Vibrational Frequency Calculation
A geometry optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential for validation.[23][24]
-
Setup: Using the optimized geometry from Step 2:
-
Job Type: Frequency (Freq).
-
Method: Use the exact same method and basis set (B3LYP/6-311++G(d,p)) as the optimization. Mismatched levels of theory will produce invalid results.[25]
-
-
Execution & Validation:
-
Trustworthiness Check: The calculation is complete when you can check the output for the number of imaginary frequencies. For a stable ground state (a true energy minimum), there should be zero imaginary frequencies .[23] If one is present, it indicates a transition state, and the initial structure must be perturbed and re-optimized.
-
Output: This step also yields valuable thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR spectrum.[26]
-
Step 4: Calculation of Molecular Properties
With a validated minimum energy structure, we can now calculate the electronic and spectroscopic properties. These are often performed as part of the same Opt Freq job or as separate single-point calculations on the final geometry.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6]
-
Molecular Electrostatic Potential (MEP): Calculate the MEP to visualize the charge distribution on the molecular surface.[27][28][29]
-
NMR Shielding Tensors: Calculate the NMR chemical shifts for comparison with experimental data.[30][31]
Analysis and Interpretation: From Data to Insight
This section translates the raw computational output into actionable chemical intelligence.
Caption: Relating calculated properties to chemical reactivity.
Structural Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data if available to validate the accuracy of the computational model.
| Parameter | Description | Expected Value (Typical) |
| Bond Lengths | Internuclear distance between two bonded atoms. | C-N: ~1.38 Å, C=C: ~1.34 Å, C-O: ~1.36 Å, C=O: ~1.23 Å |
| Bond Angles | Angle formed by three connected atoms. | ~108° within the pyrazole ring, ~120° for sp2 carbons. |
| Dihedral Angles | Torsional angle between two planes. | Defines the orientation of the acetic acid group relative to the pyrazole ring. |
Table 1: Key structural parameters for analysis.
Frontier Molecular Orbitals (FMO) Analysis
The HOMO and LUMO are the key players in chemical reactions.[32][33][34]
-
HOMO: This orbital is the source of electrons for donation (nucleophilicity). For this compound, the HOMO is likely to be distributed over the electron-rich pyrazole ring and the oxygen atoms of the carboxyl group. Regions with a high HOMO density are prime targets for electrophilic attack.
-
LUMO: This is the first available empty orbital to accept electrons (electrophilicity). The LUMO will likely be located over the pyrazole ring and the carbonyl carbon.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5]
| Orbital | Energy (eV) | Significance |
| HOMO | (Calculated Value) | Energy of the outermost electrons; relates to ionization potential. |
| LUMO | (Calculated Value) | Energy of the lowest empty state; relates to electron affinity. |
| Energy Gap (ΔE) | LUMO - HOMO | Indicator of chemical reactivity and stability. |
Table 2: Frontier Molecular Orbital energy data.
Molecular Electrostatic Potential (MEP) Surface
The MEP map provides a simple, visual guide to the molecule's reactive sites.[27][28] It maps the electrostatic potential onto the electron density surface.
-
Regions of Negative Potential (Blue/Green): These are electron-rich areas, primarily around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid. These sites are the most likely targets for electrophilic attack or hydrogen bond donation.[29][35]
-
Regions of Positive Potential (Red/Yellow): These are electron-poor areas, typically around the acidic hydrogen of the carboxyl group and the hydrogen atoms attached to the ring carbons. These sites are susceptible to nucleophilic attack.[29][35]
Predicted Spectroscopic Signatures
The computational results can be directly compared to experimental spectra.
-
IR Spectrum: The frequency calculation (Step 3) generates a list of vibrational modes and their intensities. These can be plotted to create a theoretical IR spectrum. Key peaks to look for would be the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N/C=C stretching modes of the pyrazole ring (~1400-1600 cm⁻¹).[30]
-
NMR Spectrum: The calculated isotropic shielding values can be converted to chemical shifts (ppm) and compared with experimental ¹H and ¹³C NMR spectra to aid in peak assignment.[36][37]
Conclusion
This guide has outlined a robust, scientifically-grounded workflow for conducting and interpreting quantum chemical calculations on this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, stability, reactivity, and spectroscopic properties. This theoretical insight is not merely an academic exercise; it is a powerful predictive tool that enables a more rational, efficient, and targeted approach to drug design and development, leveraging the versatile pyrazole scaffold to its full potential.
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An In-depth Technical Guide to the Thermogravimetric Analysis of Pyrazole Acetic Acid Derivatives
Foreword: The Crucial Role of Thermal Analysis in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey from a promising molecule to a stable, safe, and effective drug is paved with rigorous analytical challenges. Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] When functionalized with moieties like acetic acid, their therapeutic profiles can be further modulated.[2] However, the therapeutic potential of these active pharmaceutical ingredients (APIs) is intrinsically linked to their physical and chemical stability.
This is where thermal analysis, and specifically Thermogravimetric Analysis (TGA), becomes an indispensable tool.[5][6] TGA provides critical insights into the thermal stability, decomposition pathways, and kinetic behavior of these compounds.[7][8] This data is not merely academic; it directly informs crucial decisions in drug development, including formulation strategies, shelf-life prediction, excipient compatibility, and quality control.[6][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the principles, protocols, and advanced interpretation of TGA data as applied to pyrazole acetic acid derivatives.
The Fundamental Principles of Thermogravimetric Analysis (TGA)
At its core, TGA is an analytical technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[10][11] A highly sensitive microbalance continuously records the sample's mass while a furnace precisely controls the temperature program. The entire process is managed within a chamber purged with a specific gas, allowing for analysis under different conditions.[10][11]
Deconstructing the TGA and DTG Curves
The output of a TGA experiment yields two critical plots:
-
The TGA Curve (Thermogram): This plot displays the percentage of the initial sample mass remaining on the y-axis against the temperature on the x-axis. A flat, horizontal region indicates thermal stability, while a downward step, or "mass loss event," signifies decomposition, evaporation, or another process involving the release of volatile products.
-
The DTG Curve (Derivative Thermogravimetry): This is the first derivative of the TGA curve, plotting the rate of mass change (d(mass)/dt) against temperature.[12] The DTG curve is exceptionally useful because it transforms the steps in the TGA curve into distinct peaks. The peak temperature of a DTG curve represents the point of the most rapid mass loss, providing a precise and reproducible characteristic temperature for a given decomposition event.[7][12] Interpreting these peaks is fundamental to understanding the thermal behavior of a material.[12]
By analyzing these curves, we can extract a wealth of information, including:
-
Thermal Stability: The temperature at which a material begins to decompose.
-
Compositional Analysis: Quantifying moisture, solvents, and the percentage of different components.[8]
-
Decomposition Kinetics: Determining the rate and energy requirements of decomposition reactions.
-
Material Purity: Identifying the presence of impurities that may alter the thermal profile.[6]
A Validated Experimental Protocol for TGA of Pharmaceutical Powders
The integrity of TGA data is wholly dependent on a meticulous and consistent experimental procedure. A flawed protocol measures the effects of inconsistent preparation, not the intrinsic properties of the material.[13] The following protocol is designed as a self-validating system to generate clean, repeatable, and trustworthy data.
Step 1: Sample Preparation – The Foundation of Quality Data
The goal is to ensure that the small sample analyzed is a perfect representation of the entire batch.[13]
-
Ensure Sample Homogeneity: For solid pyrazole acetic acid derivatives, which are typically powders, it is crucial to ensure the sample is homogenous. If sampling from a large container, take material from multiple locations and gently mix.
-
Control Particle Size: Grind the sample into a uniform, fine powder (typically <100 µm). This is a critical step. Large or inconsistent particle sizes lead to poor heat transfer and can create experimental artifacts, reducing the reproducibility of your results.[13][14][15]
-
Use Consistent Sample Mass: For most pharmaceutical compounds, a sample mass of 5 to 10 mg is optimal.[13][16]
-
Causality: A mass below this range may not be representative of the bulk material. A mass significantly above this range can lead to thermal gradients, where the inside of the sample is at a different temperature than the surface, blurring the decomposition events.[13]
-
-
Select the Proper Crucible: Use an inert crucible, typically made of alumina (Al₂O₃) or platinum (Pt), which will not react with the sample or its decomposition products.[14][17] Spread the powdered sample thinly and evenly across the bottom of the crucible to maximize surface area and ensure uniform heating.[13]
Step 2: Instrument Parameter Configuration
The choice of instrumental parameters directly influences the resulting thermogram. These choices must be made deliberately and reported with the results.
| Parameter | Recommended Setting | Rationale & Causality |
| Atmosphere | Nitrogen (N₂) or Argon (Ar), high purity | An inert atmosphere is essential for studying the intrinsic thermal decomposition of the molecule without interference from oxidative processes.[16] |
| Gas Flow Rate | 20 – 50 mL/min | This rate is sufficient to maintain an inert environment and efficiently sweep away volatile decomposition products from the sample area, preventing secondary reactions.[7] |
| Heating Rate (β) | 10 °C/min for routine analysis. 5, 10, 15, and 20 °C/min for kinetic studies. | A rate of 10 °C/min provides a good balance between resolution and analysis time. Running experiments at multiple heating rates is mandatory for accurate kinetic analysis using model-free methods like FWO.[16][18] |
| Temperature Range | Ambient (~25 °C) to 600 °C | This range is typically sufficient to observe the dehydration, desolvation, and complete decomposition of most organic pharmaceutical compounds like pyrazole derivatives.[7][16] |
| Data Acquisition | ≥ 1 point per second | High data resolution is necessary to accurately capture sharp thermal events and generate smooth DTG curves. |
Step 3: The TGA Workflow
The entire process, from sample preparation to data analysis, follows a logical sequence designed to ensure data integrity.
Interpreting Thermal Events for Pyrazole Acetic Acid Derivatives
The decomposition of a pyrazole acetic acid derivative is rarely a single-step process. A careful examination of the TGA and DTG curves can reveal a multi-stage thermal degradation pathway.
A Hypothetical Decomposition Pathway
Let's consider a hypothetical pyrazole acetic acid derivative. Its decomposition might proceed as follows:
-
Stage 1 (Low Temperature, < 150°C): The first mass loss event often corresponds to the release of residual moisture or solvents (like acetic acid from synthesis).[8] This is typically a gentle slope on the TGA curve with a broad DTG peak.
-
Stage 2 (Mid Temperature, ~150-300°C): This stage could involve the decomposition of the acetic acid side chain. A common pathway is decarboxylation (loss of CO₂) or cleavage of the bond connecting the side chain to the pyrazole ring.[7] The exact temperature and products depend on the overall molecular structure.
-
Stage 3 (High Temperature, > 300°C): The pyrazole ring itself is an aromatic heterocycle and is generally more thermally stable. Its decomposition occurs at higher temperatures and involves the complex fragmentation of the ring structure. The stability of this ring is highly influenced by its substituents. For example, nitro-substituted pyrazoles can be highly energetic and decompose at lower temperatures than their unsubstituted counterparts.[19][20]
To definitively identify the gaseous products evolved during each stage (e.g., H₂O, CO₂, fragments of the pyrazole ring), coupling the TGA instrument to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is the authoritative method.[7][14]
Advanced Analysis: Unlocking Decomposition Kinetics
Understanding at what temperature a drug decomposes is important. Understanding how fast it decomposes as a function of temperature is predictive. This is the domain of kinetic analysis, which is essential for estimating long-term stability and shelf life from short-term experiments.[16][21]
The Power of Isoconversional (Model-Free) Methods
Isoconversional methods are highly trusted because they calculate the activation energy (Ea) of the decomposition process without assuming a particular solid-state reaction mechanism.[16] The activation energy represents the minimum energy barrier that must be overcome for the decomposition reaction to occur. A higher Ea generally implies greater thermal stability.
The Flynn-Wall-Ozawa (FWO) Method
The FWO method is a robust and widely used isoconversional technique.[16][22][23][24] It relies on performing the TGA experiment at several different linear heating rates (β). The underlying principle is that while the decomposition temperature will shift with heating rate, the extent of conversion (α) at a given temperature is independent of the heating rate.
The FWO analysis involves the following steps:
-
Run TGA scans at a minimum of three, preferably four, different heating rates (e.g., 5, 10, 15, 20 °C/min).
-
For specific levels of conversion (α, e.g., α = 0.1, 0.2, ... 0.9, which corresponds to 10%, 20%, ... 90% mass loss), record the corresponding temperature (T) from each of the TGA curves.
-
Plot ln(β) versus 1/T for each conversion level. This should yield a set of parallel straight lines.
-
Calculate the Activation Energy (Ea): According to the FWO equation, the slope of these lines is approximately equal to -1.052 (Ea / R) , where R is the universal gas constant (8.314 J/mol·K). From this slope, the activation energy (Ea) can be determined for each level of conversion.
A constant Ea value across different conversion levels suggests a single-step decomposition mechanism. A changing Ea value indicates a more complex, multi-step process, which is common for large organic molecules.
Data Presentation: A Comparative Case Study
| Parameter | Compound A | Compound B |
| TGA Onset (T₅%) | 195.4 °C | 225.8 °C |
| Stage 1 DTG Peak (Tₘₐₓ₁) | 240.1 °C | 275.3 °C |
| Stage 1 Mass Loss | 28.5 % | 28.4 % |
| **Stage 2 DTG Peak (Tₘₐₓ₂) ** | 385.7 °C | 415.2 °C |
| Stage 2 Mass Loss | 65.2 % | 65.3 % |
| Final Residue @ 600°C | 6.3 % | 6.3 % |
| Activation Energy (Ea) from FWO | 145 kJ/mol | 170 kJ/mol |
Analysis & Field Insights:
-
Enhanced Stability: Compound B exhibits significantly higher thermal stability. Its onset temperature is over 30°C higher than Compound A's, and the peak decomposition temperatures for both stages are similarly elevated.
-
Mechanism: The mass loss percentages for each stage are nearly identical, suggesting that the substituent in Compound B did not change the fundamental decomposition pathway but rather increased the energy required to initiate it.
-
Kinetic Confirmation: The higher activation energy (Ea) calculated for Compound B via the FWO method provides quantitative, energetic proof of its enhanced stability. This is a much more powerful statement than simply comparing onset temperatures. For a drug development professional, this data would suggest that Compound B is likely to have a longer shelf life and be more robust during heat-intensive processing steps like milling or drying.
Conclusion and Future Outlook
Thermogravimetric Analysis is a powerful, quantitative, and indispensable technique in the characterization of pyrazole acetic acid derivatives for pharmaceutical applications. By moving beyond simple onset temperature determination and embracing rigorous, validated protocols and advanced kinetic analysis, researchers can unlock predictive insights into material stability. This allows for a more rational approach to formulation design, risk assessment, and regulatory submission.
The continued evolution of TGA, particularly through high-resolution TGA and its coupling with gas analysis techniques, will further enhance our ability to unravel complex degradation mechanisms, ensuring the development of safer and more stable medicines.
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- Georgieva, V., et al. (2013). Plots of Ozawa-Flynn-Wall equation for the thermal degradation of reagent-grade CaCO3.
- Pyell, U., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.
- Polymer Chemistry Characterization Lab. Sample Preparation – TGA-MS.
- Sharma, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
- Kumar, S., et al. Experimental parameters and procedures of the TGA measurements.
- NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing.
- Garaniya, N., et al. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline.
- Zhao, F., et al. (2022).
- Al-Ostoot, F. H., et al. (2022).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Sinditskii, V. P., et al. (2025). Thermal Decomposition of Nitropyrazoles.
- Chemistry For Everyone. (2025). How To Interpret DTG Curves?. YouTube.
- ResearchGate. Kinetic analysis of TGA data using the Flynn–Wall–Ozawa method at different heating rates.
- Staszak, M., et al. (2023). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content.
- Wikipedia. Thermogravimetric analysis. Wikipedia.
- ResearchGate. The Ozawa–Flynn–Wall (OFW) method plots for the TGA tests with PMMA.
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- ResearchGate. How to prepare sample for TGA testing of aluminum alloy metal matrix filled with Sic , alumina filler to prepare a hybrid composite material?.
- Musmar, M., et al. (2022). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. MDPI.
- Google Patents. US2856426A - Thermal decomposition of acetic acid.
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The Emergence of 2-(1H-Pyrazol-1-Yl)Acetic Acid: A Technical Guide to a Novel CRTh2 Antagonist
Abstract
The Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that has emerged as a significant therapeutic target for type 2 inflammatory diseases, including asthma and allergic rhinitis. Its activation by its primary ligand, prostaglandin D2 (PGD2), orchestrates a complex inflammatory cascade involving eosinophils, basophils, and Th2 lymphocytes. This guide provides an in-depth technical analysis of the discovery and preclinical development of a specific class of CRTh2 antagonists: 2-(1H-Pyrazol-1-Yl)Acetic Acids. We will explore the scientific rationale, key experimental methodologies, and the structure-activity relationships (SAR) that culminated in the identification of potent lead candidates for in vivo evaluation.
Introduction: The Rationale for CRTh2 Antagonism
The pathology of allergic asthma is heavily driven by the infiltration and activation of eosinophils and Th2 cells in the airways. PGD2, released predominantly from activated mast cells following allergen exposure, is a key chemoattractant that drives this process. PGD2 exerts its effects through two receptors: the DP1 receptor, which is associated with anti-inflammatory effects, and CRTh2, which is pro-inflammatory.
CRTh2 is expressed on key immune cells implicated in allergic inflammation, including eosinophils, basophils, and Th2 cells. Upon PGD2 binding, CRTh2 signals through a Gαi protein, leading to the inhibition of adenylyl cyclase (decreasing intracellular cAMP) and an increase in intracellular calcium concentrations ([Ca2+]i). This signaling cascade triggers a range of pro-inflammatory responses:
-
Chemotaxis: Migration of eosinophils, basophils, and Th2 cells to the site of inflammation.
-
Cell Activation: Degranulation of eosinophils and basophils, releasing cytotoxic proteins and inflammatory mediators.
-
Cytokine Release: Production of type 2 cytokines (e.g., IL-4, IL-5, IL-13) by Th2 cells, which perpetuate the inflammatory response.
Therefore, the selective antagonism of the CRTh2 receptor presents a compelling therapeutic strategy to interrupt this inflammatory cycle at a critical juncture, offering the potential for a novel oral treatment for asthma and other allergic conditions.
The Discovery Pathway: From Concept to Candidate
The discovery of the 2-(1H-Pyrazol-1-Yl)Acetic Acid series was the result of a structured drug discovery campaign. While the initial screening strategy that identified the pyrazole scaffold is not detailed in the primary literature, the subsequent lead optimization was guided by a systematic exploration of the structure-activity relationship (SAR). The core pyrazole acetic acid motif was identified as a promising starting point, likely due to its favorable physicochemical properties and synthetic tractability.
The development process can be visualized as a logical progression from initial biological characterization to in vivo proof-of-concept.
Synthesis of the this compound Scaffold
The synthesis of the this compound derivatives is achieved through a convergent synthetic route. A key step involves the alkylation of a substituted pyrazole with a suitable haloacetic acid ester, followed by saponification to yield the final carboxylic acid. The following scheme illustrates a general approach for the synthesis of the core scaffold and the introduction of the critical ortho-sulfonyl benzyl substituent found in potent analogues.
General Synthetic Scheme:
-
Pyrazole Formation: A substituted 1,3-dicarbonyl compound is condensed with hydrazine to form the pyrazole ring.
-
N-Alkylation: The pyrazole is N-alkylated with an ethyl bromoacetate derivative in the presence of a base (e.g., K2CO3) in a polar aprotic solvent like DMF.
-
Introduction of the Benzyl Moiety: The substituent on the pyrazole ring is introduced via various methods, often involving coupling reactions. For the key ortho-sulfonyl benzyl series, a pre-functionalized pyrazole is used.
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.
This synthetic strategy is versatile, allowing for the introduction of a wide range of substituents on both the pyrazole core and the acetic acid side chain to explore the SAR.
In Vitro Characterization: Establishing Potency and Mechanism
A tiered approach to in vitro screening is essential for efficiently identifying and characterizing potent and selective CRTh2 antagonists. The primary assays employed are radioligand binding to determine affinity for the receptor and functional assays to confirm antagonistic activity.
Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the CRTh2 receptor by competing with a radiolabeled ligand, typically [3H]-PGD2.
Step-by-Step Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human CRTh2 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, cell membranes (approximately 20-25 µg of protein) are incubated with a fixed concentration of [3H]-PGD2 (e.g., 0.4 nM) and varying concentrations of the test compound.
-
Incubation: The plate is incubated for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the PGD2-induced increase in intracellular calcium, a key downstream signaling event of CRTh2 activation.
Step-by-Step Protocol:
-
Cell Preparation: HEK293 cells expressing human CRTh2 are plated in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist for 15-30 minutes.
-
Agonist Stimulation: PGD2 is added to the wells to stimulate the receptor, and the fluorescence intensity is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the PGD2-induced calcium response.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold revealed key structural requirements for potent CRTh2 antagonism. A pivotal finding was the enhanced potency observed with the introduction of an ortho-sulfonyl benzyl substituent.
Key SAR Insights:
-
Pyrazole Core: The pyrazole ring serves as a central scaffold for orienting the key pharmacophoric elements.
-
Acetic Acid Moiety: The carboxylic acid is crucial for activity, likely forming a key interaction with the receptor.
-
Ortho-Sulfonyl Benzyl Group: This group, particularly with specific substitutions on the benzyl ring, was found to be a major determinant of high potency.
The following table summarizes the in vitro potency of key compounds from this series, illustrating the SAR. (Note: Specific data for a comprehensive list of compounds is not publicly available; the following represents the key findings described in the literature).
| Compound | R (Substitution on Benzyl Ring) | CRTh2 Binding Ki (nM) | Calcium Mobilization IC50 (nM) |
| Lead Scaffold | H | >1000 | >1000 |
| Compound 27 | 2-SO2Me | Low nM | Low nM |
| Compound 63 | 2-SO2Et | Low nM | Low nM |
Data are representative of findings reported in Andrés M, et al. Eur J Med Chem. 2014 Jan;71:168-84.
In Vivo Evaluation: Assessing Therapeutic Potential
Promising candidates from the in vitro assays, such as compounds 27 and 63, were advanced to in vivo models of allergic inflammation to assess their therapeutic efficacy. A common model for this purpose is the ovalbumin (OVA)-sensitized mouse model of allergic asthma.
General In Vivo Protocol Outline:
-
Sensitization: Mice are sensitized to OVA via intraperitoneal injections.
-
Challenge: Sensitized mice are challenged with aerosolized OVA to induce an inflammatory response in the lungs.
-
Treatment: The test compound (e.g., Compound 27 or 63) is administered orally prior to the OVA challenge.
-
Endpoint Analysis: 24-48 hours after the final challenge, various endpoints are measured, including:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (especially eosinophils) are determined.
-
Lung Histology: Lung tissue is examined for signs of inflammation and mucus production.
-
Cytokine Levels: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid are quantified.
-
While the specific in vivo data for compounds 27 and 63 are not publicly detailed, the progression of these compounds to in vivo profiling indicates that they likely demonstrated significant efficacy in reducing key markers of allergic airway inflammation in these models.
Conclusion and Future Perspectives
The discovery of 2-(1H-Pyrazol-1-Yl)Acetic Acids as potent CRTh2 antagonists represents a significant advancement in the pursuit of novel oral therapies for allergic diseases. The systematic approach to lead optimization, guided by a clear understanding of the SAR, successfully identified compounds with low nanomolar potency. The key discovery of the ortho-sulfonyl benzyl moiety as a potent substituent highlights the importance of meticulous medicinal chemistry efforts.
The progression of lead compounds to in vivo models underscores the therapeutic potential of this chemical series. Further development would focus on optimizing the pharmacokinetic and safety profiles of these antagonists to identify a clinical candidate for the treatment of asthma and other CRTh2-mediated inflammatory conditions.
References
- Andrés, M., Bravo, M., Buil, M. A., Calbet, M., Castillo, M., Castro, J., Eichhorn, P., Ferrer, M., Lehner, M. D., Moreno, I., Roberts, R. S., & Sevilla, S. (2014). 2-(1H-Pyrazol-1-yl)acetic
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 2-(1H-pyrazol-1-yl)acetic acid, a crucial building block in medicinal chemistry. Pyrazole derivatives are integral to numerous pharmacologically active agents, and mastering their synthesis is fundamental for drug discovery and development.[1][2][3][4] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering troubleshooting guidance, and contextualizing the compound's significance. The described method follows a streamlined, two-step sequence within a single reaction vessel, minimizing handling and maximizing yield.
Introduction: The Significance of Pyrazole Acetic Acids in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, this compound and its derivatives have garnered significant attention as versatile intermediates. Their structural motif allows for diverse functionalization, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. Notably, derivatives of this parent molecule have been investigated as potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), highlighting their potential in treating allergic and inflammatory conditions.[5] A robust and scalable synthesis of this key intermediate is therefore of paramount importance to the research community.
One-Pot Synthesis: A Streamlined Approach
The synthesis of this compound is efficiently achieved through a one-pot, two-stage process. The first stage involves the N-alkylation of pyrazole with an ethyl haloacetate, followed by the in situ saponification of the resulting ester to yield the desired carboxylic acid. This methodology obviates the need for the isolation and purification of the intermediate ester, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.
Reaction Scheme
Figure 1: Overall reaction scheme for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for laboratory-scale synthesis.
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Pyrazole | 68.08 | 5.0 g | 73.4 | Starting material |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 3.23 g | 80.7 | Base |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Solvent |
| Ethyl Bromoacetate | 167.00 | 13.5 g (9.1 mL) | 80.7 | Alkylating agent |
| Sodium Hydroxide (NaOH) | 40.00 | 7.4 g | 185 | For saponification |
| Methanol | - | 60 mL | - | Co-solvent for saponification |
| Water | - | 40 mL | - | Solvent for saponification |
| Concentrated Hydrochloric Acid (HCl) | - | ~15 mL | - | For acidification |
| Dichloromethane (DCM) | - | As needed | - | Extraction solvent |
Table 1: Reagents and quantities for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (3.23 g, 80.7 mmol of 60% dispersion) in anhydrous THF (50 mL).
-
Deprotonation of Pyrazole: Dissolve pyrazole (5.0 g, 73.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes at room temperature under a nitrogen atmosphere. Note: Hydrogen gas is evolved. Ensure adequate ventilation.
-
N-Alkylation: After the addition is complete, stir the reaction mixture at 40°C for 3 hours to ensure complete formation of the pyrazole anion. Cool the mixture to 0-5°C using an ice bath.
-
Addition of Alkylating Agent: Add a solution of ethyl bromoacetate (13.5 g, 80.7 mmol) in anhydrous THF (50 mL) dropwise to the cooled reaction mixture over 1 hour, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Saponification: Carefully add a solution of sodium hydroxide (7.4 g, 185 mmol) in 60 mL of methanol and 40 mL of water to the reaction mixture. Heat the mixture to reflux and maintain for 40 minutes.
-
Workup - Extraction: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator. Wash the aqueous residue twice with 50 mL portions of diethyl ether to remove any unreacted starting materials and byproducts.
-
Workup - Acidification and Isolation: Cool the aqueous phase to 5°C in an ice bath and acidify to approximately pH 2 with concentrated hydrochloric acid.
-
Final Extraction and Purification: Extract the acidified aqueous phase continuously with dichloromethane for 24 hours. Concentrate the organic extract under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a mixture of diethyl ether and tetrahydrofuran to yield pure this compound as a crystalline solid.
Visualization of the Workflow
Figure 2: Workflow diagram for the one-pot synthesis.
Mechanistic Insights
The synthesis proceeds through two key mechanistic steps: N-alkylation and ester hydrolysis.
N-Alkylation of Pyrazole
The N-alkylation of pyrazole is a nucleophilic substitution reaction.[6][7]
-
Deprotonation: Sodium hydride, a strong base, deprotonates the pyrazole ring at the N1 position, forming the pyrazolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of the ethyl bromoacetate in an SN2 reaction, displacing the bromide leaving group.
Figure 3: Mechanism of N-alkylation.
Saponification
This is a classic base-catalyzed hydrolysis of an ester.
-
Nucleophilic Addition: The hydroxide ion (from NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate ester. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group.
-
Deprotonation: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol.
-
Protonation: In the final workup step, the addition of a strong acid (HCl) protonates the carboxylate salt to give the final this compound product.
Best Practices and Troubleshooting
| Potential Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation of pyrazole. | Ensure the sodium hydride is fresh and the THF is anhydrous. Allow sufficient time for the deprotonation step. |
| Incomplete alkylation. | Ensure the reaction is stirred overnight to allow for completion. | |
| Product loss during workup. | Be careful during extractions. Continuous extraction is recommended for maximizing recovery. | |
| Formation of Dialkylated Product | Not a common issue with this substrate under these conditions. | - |
| Oily Product Instead of Crystalline Solid | Impurities present. | Ensure thorough washing with diethyl ether during workup to remove non-polar impurities. Recrystallize carefully, potentially using a different solvent system if necessary. |
| Reaction Does Not Proceed | Inactive sodium hydride. | Use a fresh bottle of sodium hydride. |
| Wet solvent. | Use freshly distilled or commercially available anhydrous THF. |
Conclusion
The one-pot synthesis of this compound presented herein offers an efficient and practical route to a valuable building block for drug discovery and development. By understanding the underlying chemical principles and adhering to best laboratory practices, researchers can reliably produce this compound in good yield. The streamlined nature of this protocol makes it an attractive method for both academic and industrial settings.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
-
Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained - ResearchGate. Available at: [Link]
-
2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Acetic Acid-Catalyzed Synthesis of Pyrazole Derivatives: An Application and Protocol Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The efficient and controlled synthesis of pyrazole derivatives is therefore a critical endeavor. Among the various synthetic strategies, the use of acetic acid as a catalyst offers a compelling balance of reactivity, selectivity, and operational simplicity. This guide provides an in-depth exploration of acetic acid-catalyzed pyrazole synthesis, detailing the underlying chemical principles and offering robust, field-proven protocols.
The Enduring Efficacy of Acetic Acid in Pyrazole Synthesis
The primary route to pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[2] Acetic acid, a weak Brønsted acid, plays a pivotal role in this reaction by facilitating key mechanistic steps without promoting unwanted side reactions that can occur with stronger acids.
The catalytic cycle, as understood from mechanistic studies, involves the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound by acetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. Following the initial condensation to form a hydrazone intermediate, a second intramolecular cyclization occurs, which is also facilitated by acid catalysis. The subsequent dehydration of the cyclic intermediate yields the aromatic pyrazole ring.[3][4][5]
The choice of acetic acid is often deliberate. Its mild acidity is sufficient to catalyze the desired transformations while minimizing the potential for acid-catalyzed degradation of sensitive functional groups on the substrates. Furthermore, in certain syntheses, the use of acetic acid has been shown to improve the regioselectivity of the reaction, directing the cyclization to yield a specific isomer.[6]
Core Synthetic Protocols
The following protocols are illustrative of the common applications of acetic acid in pyrazole synthesis. They are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Classic Knorr Synthesis of 3,5-Disubstituted Pyrazoles from a β-Diketone
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, a foundational example of the Knorr synthesis.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate (80% in water)
-
Glacial Acetic Acid
-
Ethanol
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (0.1 mol, 10.01 g) in 100 mL of ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid (approximately 0.25 mL).[7]
-
Slowly add hydrazine hydrate (0.12 mol, 6.01 g) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add 50 mL of cold water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethylpyrazole.
Expected Yield: >90%[8]
Protocol 2: One-Pot Synthesis of Pyrazolyl-s-Triazine Derivatives
This protocol details a one-pot synthesis of novel pyrazolyl-s-triazine derivatives, where acetic acid serves as both the catalyst and solvent.[1][9][10]
Materials:
-
β-Dicarbonyl compound (e.g., 5,5-dimethyl-1,3-cyclohexanedione)
-
N,N-Dimethylformamide dimethylacetal (DMF-DMA)
-
2-Hydrazinyl-4,6-disubstituted-s-triazine derivative
-
Glacial Acetic Acid
-
Ice-cold water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, mix the β-dicarbonyl compound (1.0 mmol) and DMF-DMA (1.2 mmol) and stir at room temperature for 10 minutes.[1]
-
Slowly add a solution of the 2-hydrazinyl-s-triazine derivative (1.0 mmol) in glacial acetic acid (10 mL).[1][9]
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC (methanol/chloroform 1:9 or ethyl acetate/hexane 1:1).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water (50 mL).[1]
-
Extract the aqueous solution with ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Representative Yields for Pyrazolyl-s-Triazine Derivatives [1]
| β-Dicarbonyl Compound | Hydrazine Derivative Substituents | Yield (%) |
| 5,5-dimethyl-1,3-cyclohexanedione | Morpholino, Morpholino | 80 |
| 5,5-dimethyl-1,3-cyclohexanedione | Piperidino, Phenylamino | 83 |
| 1,3-cyclohexanedione | Morpholino, Morpholino | 89 |
| Ethylacetoacetate | Morpholino, p-Chloroanilino | 87 |
Protocol 3: Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines the synthesis of pyrazole derivatives from α,β-unsaturated ketones (chalcones) and hydrazine hydrate, using acetic acid as the reaction medium.
Materials:
-
Substituted Chalcone
-
Hydrazine hydrate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone (e.g., 1.0 g) in glacial acetic acid (10 mL).
-
Add hydrazine hydrate in a slight molar excess to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC (ethyl acetate:n-hexane 2:8).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the pyrazole derivative.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.
Mechanistic Insights and Experimental Causality
The choice of acetic acid is not merely one of convenience; it is rooted in its chemical properties that favor the desired reaction pathway.
Diagram 1: Proposed Mechanism of Acetic Acid-Catalyzed Knorr Pyrazole Synthesis
Caption: Acetic acid protonates a carbonyl, facilitating nucleophilic attack by hydrazine, leading to cyclization and dehydration to form the pyrazole ring.
Why Acetic Acid? A Comparative Perspective:
While stronger acids like sulfuric acid or hydrochloric acid can also catalyze the Knorr synthesis, they can lead to undesired side reactions, such as polymerization or degradation of starting materials, particularly with sensitive substrates. Conversely, weaker acids may not provide a sufficient rate of reaction. Acetic acid strikes a balance, providing effective catalysis under relatively mild conditions. In some cases, other Brønsted acids like silica sulfuric acid or phase transfer catalysts have been compared, with acetic acid often providing a good combination of yield, reaction time, and ease of workup.
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of pyrazole derivatives as described in the protocols.
Diagram 2: General Workflow for Acetic Acid-Catalyzed Pyrazole Synthesis
Caption: A typical laboratory workflow for the synthesis, purification, and characterization of pyrazole derivatives.
Conclusion
The acetic acid-catalyzed synthesis of pyrazoles remains a highly relevant and practical approach for both academic research and industrial drug development. Its operational simplicity, cost-effectiveness, and ability to promote high yields of desired products make it an invaluable tool in the synthetic chemist's arsenal. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize a diverse range of pyrazole derivatives for their specific applications.
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
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1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]
-
1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Semantic Scholar. [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]
-
Synthesis of 3,5‐disubstituted pyrazoles 8. ResearchGate. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
- Method for preparing 3.5-dimethylpyrazole.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PubMed. [Link]
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New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression. Iranian chemical communication. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. ResearchGate. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
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Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Books - The Royal Society of Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
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Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Scientia Research Library Journal of Applied Chemistry. [Link]
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A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
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Detailed experimental protocol for 2-(1H-Pyrazol-1-Yl)Acetic Acid synthesis.
Application Note & Protocol
Title: A Validated, Step-by-Step Protocol for the Synthesis of 2-(1H-Pyrazol-1-yl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The synthesis is presented as a robust two-step process involving an initial N-alkylation of pyrazole followed by saponification of the resulting ester intermediate. This guide emphasizes the causality behind experimental choices, provides critical safety information, and includes detailed purification and characterization steps to ensure the isolation of a high-purity final product. The protocol is designed to be self-validating, offering clear checkpoints and expected outcomes for researchers.
Introduction and Scientific Background
This compound and its derivatives are prominent scaffolds in modern pharmacology. The pyrazole moiety, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is often incorporated into biologically active molecules as a bioisostere for amides or other aromatic rings.[3] Specifically, pyrazole acetic acids have been identified as potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), making them significant targets in the development of treatments for allergic and inflammatory conditions.[1]
The synthesis described herein follows a classical and reliable pathway:
-
N-Alkylation: Pyrazole is deprotonated at the N1 position using a strong, non-nucleophilic base, sodium hydride (NaH), to form the sodium pyrazolide salt. This anionic intermediate then acts as a nucleophile, attacking an alkylating agent—in this case, an ethyl haloacetate—via an SN2 reaction to form ethyl 2-(1H-pyrazol-1-yl)acetate.
-
Saponification: The resulting ester is hydrolyzed under basic conditions using sodium hydroxide (NaOH). This process, known as saponification, cleaves the ester bond to form a sodium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product, this compound.
This protocol is adapted from established literature procedures, providing a solid foundation for laboratory synthesis.[4]
Reaction Scheme and Mechanism
The overall two-step synthesis can be summarized as follows:
Step 1: N-Alkylation
Step 2: Saponification
Visualized Reaction Mechanism
The following diagram illustrates the key mechanistic steps of the N-alkylation and subsequent saponification.
Caption: Reaction mechanism for the synthesis of this compound.
Materials, Reagents, and Equipment
Reagents and Consumables
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes / Purity |
| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | ≥98% |
| Sodium Hydride | NaH | 24.00 | 7646-69-7 | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | ≥98% |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Pellets, ≥97% |
| Methanol | CH₃OH | 32.04 | 67-56-1 | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Magnetic stirrer and stir bars
-
Dropping funnels (250 mL)
-
Reflux condenser
-
Nitrogen gas inlet and bubbler
-
Ice-water bath and heating mantle
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Continuous liquid-liquid extractor
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH indicator paper or pH meter
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is divided into two main parts: the synthesis of the ester intermediate and its subsequent hydrolysis to the final acid product.
Visualized Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Part A: Synthesis of Ethyl 2-(1H-Pyrazol-1-yl)acetate
-
Inert Atmosphere Setup: Assemble a 1 L three-neck flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen gas.
-
Causality: Sodium hydride reacts violently with water and exothermically with oxygen. An inert atmosphere is critical for safety and to prevent consumption of the reagent.[4]
-
-
Reagent Preparation:
-
In a separate flask, dissolve 50 g of pyrazole in 250 mL of anhydrous THF.
-
In another flask, prepare a solution of 160.7 g of ethyl bromoacetate in 100 mL of anhydrous THF.
-
Carefully add 38.7 g of sodium hydride (60% dispersion) to the main reaction flask, followed by 100 mL of anhydrous THF. Begin stirring to create a suspension.
-
-
Deprotonation of Pyrazole: Add the pyrazole/THF solution dropwise to the stirred NaH suspension over 30 minutes. Use a water bath to maintain the internal temperature between 20-30°C.
-
Causality: The reaction between pyrazole and NaH is exothermic and produces hydrogen gas. Slow, controlled addition is necessary to manage heat and gas evolution.
-
-
Reaction Completion: After the addition is complete, heat the mixture to 40°C and stir for an additional 3 hours. This ensures the complete formation of the sodium pyrazolide salt.[4]
-
N-Alkylation: Cool the reaction mixture to 0-5°C using an ice-water bath. Add the ethyl bromoacetate/THF solution dropwise over 1 hour, ensuring the temperature does not exceed 10°C.[4]
-
Causality: The SN2 reaction is also exothermic. Low temperatures help to control the reaction rate and minimize potential side reactions.
-
-
Overnight Stirring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight to drive the reaction to completion.[4]
Part B: Hydrolysis and Purification
-
Reaction Quenching & Solvent Removal: Carefully add 150 mL of ethanol dropwise to the reaction mixture to quench any remaining sodium hydride. Stir for 1 hour. Concentrate the resulting suspension using a rotary evaporator to remove the bulk of the solvents.[4]
-
Saponification: To the residue, add a solution of 74 g of NaOH pellets dissolved in 600 mL of 60% aqueous methanol. Heat the mixture to reflux and maintain for 40 minutes.[4]
-
Causality: Refluxing provides the necessary thermal energy to drive the ester hydrolysis to completion in a reasonable timeframe.
-
-
Work-up and Extraction:
-
Cool the solution to room temperature. Transfer it to a separatory funnel and wash twice with 200 mL portions of diethyl ether. Discard the organic layers.
-
Causality: This ether wash removes the mineral oil from the NaH dispersion and any remaining unreacted ethyl bromoacetate or other non-polar impurities. The desired carboxylate salt is highly soluble in the aqueous phase.
-
-
Cool the aqueous phase to 5°C in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2 (acidic to Congo red indicator).[4]
-
Causality: Acidification protonates the sodium carboxylate, precipitating the less soluble this compound. This step is highly exothermic and must be done with cooling.
-
-
Set up a continuous liquid-liquid extractor and extract the acidified aqueous solution with dichloromethane for 24 hours.[4]
-
Causality: The product has moderate water solubility. Continuous extraction is the most efficient method to ensure complete recovery from the aqueous phase.
-
-
-
Final Product Isolation:
-
Collect the dichloromethane extract and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from a mixture of diethyl ether and tetrahydrofuran to yield pure white crystals.[4]
-
Dry the crystals under vacuum.
-
Data Summary and Expected Results
| Parameter | Expected Value |
| Yield | Variable, typically 60-75% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 167-169°C[4] |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.12 g/mol |
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point provides a quick and reliable indicator of purity.
Safety Precautions
All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. The 60% dispersion in mineral oil reduces its pyrophoric nature but it remains highly reactive.
-
Ethyl Bromoacetate / Chloroacetate: Toxic if swallowed, inhaled, or in contact with skin.[5] It is a lachrymator (causes tearing) and can cause serious eye damage.[5] Handle with extreme care.
-
Tetrahydrofuran (THF): Flammable liquid. Can form explosive peroxides upon exposure to air and light. Use anhydrous grade and do not distill to dryness.
-
Strong Acids and Bases (HCl, NaOH): Corrosive. Cause severe skin burns and eye damage. Handle with care, especially during the exothermic neutralization step.
References
-
PrepChem.com. (n.d.). Synthesis of 2-(1-pyrazolyl)-acetic acid. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci., 24(23), 16948. Retrieved from [Link]
-
ResearchGate. (2009). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. Russian Journal of General Chemistry, 79(8), 1735-1738. Retrieved from [Link]
-
PubMed. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Eur J Med Chem., 71, 168-84. Retrieved from [Link]
Sources
- 1. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. prepchem.com [prepchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocols: Strategic Derivatization of 2-(1H-Pyrazol-1-Yl)Acetic Acid for Biological Screening
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] 2-(1H-Pyrazol-1-yl)acetic acid, in particular, presents a versatile starting point for chemical exploration due to its readily modifiable carboxylic acid functionality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will delve into the rationale behind derivatization, provide detailed, field-proven protocols for synthesizing amide and ester libraries, and discuss their subsequent application in biological assays to elucidate structure-activity relationships (SAR).
Introduction: The Value of the Pyrazole Scaffold
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor (N-1) and acceptor (N-2), and metabolic stability make it an attractive bioisostere for other aromatic systems.[4] Compounds incorporating the pyrazole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[5][6]
The parent molecule, this compound, serves as an ideal platform for generating chemical diversity. The acetic acid side chain offers a reactive handle—the carboxylic acid group—that can be transformed into a wide array of functional groups without altering the core pyrazole pharmacophore. This process, known as derivatization, is a critical step in lead optimization, allowing chemists to systematically modulate a compound's physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) and its interaction with biological targets.
This guide focuses on the two most fundamental and impactful derivatizations of the carboxylic acid group: amidation and esterification . By creating libraries of novel amides and esters, researchers can effectively probe the chemical space around the pyrazole core to identify candidates with enhanced potency and selectivity for downstream biological assays.
Core Derivatization Strategies & Rationale
The primary goal is to append a diverse set of chemical motifs to the acetic acid side chain via robust and high-yielding chemical reactions. This allows for a systematic exploration of how different functional groups influence biological activity.
Workflow Overview
The overall strategy involves converting the carboxylic acid of the starting material into more reactive intermediates or directly coupling it with nucleophiles (amines or alcohols) to form the desired amide or ester derivatives.
Protocols for Amide Synthesis (Amidation)
Amide bonds are a cornerstone of medicinal chemistry, prized for their metabolic stability and ability to form key hydrogen bond interactions within protein binding sites.[4] We present two reliable methods for their synthesis.
Protocol 1: Direct Amidation using Peptide Coupling Agents
This is the preferred modern method due to its mild conditions, broad substrate scope, and high yields. Coupling agents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.
Rationale: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly efficient and minimize side reactions. The inclusion of a base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and activator byproducts), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Two-Step Synthesis via Acyl Chloride
This classic method is robust, cost-effective, and particularly useful for less reactive amines. It involves converting the carboxylic acid to a highly reactive acyl chloride intermediate.
Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are powerful reagents for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with amines without the need for a coupling agent. A base like triethylamine or pyridine is added in the second step to scavenge the HCl byproduct.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Gently reflux the mixture for 1-2 hours. The solution should become clear.
-
Remove the excess SOCl₂ under reduced pressure (use a trap containing NaOH solution). The resulting crude acyl chloride is often used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath (0 °C).
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
-
Workup & Purification: Follow steps 5-7 from Protocol 1.
Protocols for Ester Synthesis (Esterification)
Esters are valuable derivatives that can improve a compound's lipophilicity and membrane permeability. They are often employed as prodrugs, which are metabolized in vivo to release the active carboxylic acid.
Protocol 3: Fischer-Speier Esterification (Acid-Catalyzed)
This is a straightforward, equilibrium-based method for synthesizing esters from carboxylic acids and alcohols.
Rationale: A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. To drive the reaction to completion, water, a byproduct, must be removed, typically by using the alcohol as the solvent and refluxing with a Dean-Stark apparatus, or by using a large excess of the alcohol.[7]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., Methanol, Ethanol). The alcohol serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization: Purify and characterize as described in Protocol 1 (steps 6-7).
Application in Biological Assays & SAR Analysis
Once a library of amide and ester derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. This systematic approach allows for the development of a Structure-Activity Relationship (SAR) model.
Data Presentation for SAR Studies
Systematically testing the synthesized library in a relevant biological assay generates quantitative data that is best summarized in a table. This format allows for easy comparison and identification of trends.
Table 1: Hypothetical SAR Data for an Anticancer Assay
| Compound ID | R-Group (Amide/Ester) | Assay Type | IC₅₀ (µM) on HeLa Cells |
| PAA-01 | -NH-CH₂-Ph | MTT Assay | 15.2 |
| PAA-02 | -NH-(4-Cl-Ph) | MTT Assay | 5.8 |
| PAA-03 | -NH-Cyclohexyl | MTT Assay | 35.1 |
| PAA-04 | -N(CH₃)₂ | MTT Assay | > 100 |
| PAE-01 | -O-CH₂CH₃ | MTT Assay | 55.6 |
| PAE-02 | -O-CH₂-Ph | MTT Assay | 22.4 |
Example Biological Assay Protocols (Brief)
-
Antimicrobial - Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a two-fold serial dilution of each derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).[8]
-
Incubate the plates under suitable conditions (e.g., 37 °C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Anticancer - MTT Cytotoxicity Assay:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.
-
Calculate the cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][10]
-
Conclusion
The derivatization of this compound into amide and ester libraries is a powerful and efficient strategy in the early stages of drug discovery. The protocols detailed herein provide robust and reproducible methods for generating chemical diversity. By systematically synthesizing and screening these derivatives, researchers can build a comprehensive understanding of the structure-activity relationships governing the biological effects of this important pyrazole scaffold, paving the way for the development of novel therapeutic agents.
References
-
Elmaaty, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Patel, R. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]
-
Al-Issa, S. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]
-
Löser, R., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. organic-chemistry.org. Available at: [Link]
-
Elmaaty, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
-
Naim, M. J., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Guchhait, G., et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. chem.libretexts.org. Available at: [Link]
-
Glavač, D., et al. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
-
Kumar, G. P., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. Available at: [Link]
-
Chikhale, R., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. organic-chemistry.org. Available at: [Link]
-
Schenone, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
Liang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. Available at: [Link]
-
IJPSR. (2009). synthesis and biological significance of pyrazolones: a review. ijpsr.com. Available at: [Link]
-
Farag, A. M., et al. Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Synthesis of Pyrazole-Containing Peptide Mimics
Introduction
Pyrazole-containing compounds represent a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The incorporation of the pyrazole moiety into peptide structures gives rise to peptide mimics, or peptidomimetics, which can offer significant advantages over their natural peptide counterparts. These advantages include enhanced metabolic stability, constrained conformations leading to improved receptor affinity and selectivity, and better oral bioavailability. The pyrazole ring, being a stable aromatic system, can act as a bioisosteric replacement for a peptide bond or can be used to introduce specific side-chain functionalities, thereby expanding the chemical space for drug design.[5][6]
Solid-phase synthesis (SPPS) has revolutionized the way peptides and their mimics are prepared, offering a streamlined and automatable approach that facilitates purification and allows for the rapid generation of compound libraries.[7][8] This guide provides a detailed protocol for the on-resin synthesis of pyrazole-containing peptide mimics, focusing on the widely utilized Knorr pyrazole synthesis, which involves the condensation of a resin-bound 1,3-dicarbonyl-containing building block with a hydrazine derivative.[2][9] We will delve into the rationale behind the choice of resins, linkers, and reagents, and provide step-by-step protocols for the key synthetic transformations, cleavage from the solid support, and final product characterization.
This document is intended for researchers, scientists, and drug development professionals with a working knowledge of solid-phase peptide synthesis. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries of pyrazole-containing peptidomimetics for screening and lead optimization.
Core Principles and Workflow
The solid-phase synthesis of pyrazole-containing peptide mimics generally follows a multi-step sequence starting with a functionalized solid support. The key steps involve the attachment and elaboration of a 1,3-dicarbonyl precursor on the resin, followed by a cyclocondensation reaction with a hydrazine to form the pyrazole ring. Subsequent peptide chain elongation can be performed before or after pyrazole formation, depending on the desired structure. The final step is the cleavage of the peptidomimetic from the resin and removal of any side-chain protecting groups.
Caption: General workflow for the solid-phase synthesis of pyrazole-containing peptide mimics.
Materials and Reagents
Resins and Linkers
The choice of resin and linker is critical for a successful solid-phase synthesis.[10][11] For the synthesis of C-terminal carboxylate pyrazole-containing peptides, Wang resin or 2-chlorotrityl chloride resin are commonly employed.[12] For C-terminal amides, a Rink Amide resin is the support of choice.[12] The linker's acid lability must be orthogonal to the protecting group strategy used for the peptide chain. For Fmoc-based SPPS, acid-labile linkers are standard.
| Resin Type | Linker Type | Cleavage Condition | Intended Product | Key Considerations |
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate acid (e.g., 50-95% TFA) | C-terminal acid | Susceptible to premature cleavage with highly acid-sensitive protecting groups. |
| 2-Chlorotrityl Chloride Resin | Trityl | Very mild acid (e.g., 1-5% TFA in DCM) | Protected peptide acids | Minimizes racemization of the C-terminal residue during loading.[12] |
| Rink Amide Resin | Fmoc-protected amino-functionalized linker | Strong acid (e.g., 95% TFA) | C-terminal amide | Requires a final Fmoc deprotection step before cleavage. |
| Hydrazine Resin | Trityl-hydrazine | Mild Acid | C-terminal hydrazide | Useful for subsequent ligation chemistries.[13] |
Solvents and Reagents
| Reagent | Purpose | Grade/Purity |
| N,N-Dimethylformamide (DMF) | Primary synthesis solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Resin washing and swelling | ACS grade or higher |
| Piperidine | Fmoc deprotection | Reagent grade |
| Diisopropylethylamine (DIPEA) | Base for coupling reactions | Peptide synthesis grade |
| HBTU/HATU/HCTU | Coupling reagents | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive (suppresses racemization) | Reagent grade |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Cation scavenger | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Cation scavenger | Reagent grade |
| Hydrazine hydrate or substituted hydrazines | Pyrazole ring formation | Reagent grade |
| 1,3-Dicarbonyl precursors (e.g., Meldrum's acid derivatives, β-keto esters) | Pyrazole ring formation | Reagent grade |
Detailed Protocols
Protocol 1: On-Resin Synthesis of a Pyrazole Core from a β-Keto Ester
This protocol describes the synthesis of a 3,5-disubstituted pyrazole on a solid support starting from a resin-bound β-keto ester.
1. Loading of the β-Keto Acid onto Wang Resin:
-
Swell Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve the desired β-keto acid (4.0 mmol), HOBt (4.0 mmol), and DIC (4.0 mmol) in a minimal amount of DMF.
-
Add the activation mixture to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum. A Kaiser test should be performed to confirm the absence of free hydroxyl groups.
2. Pyrazole Formation via Cyclocondensation:
-
Swell the β-keto ester-functionalized resin (1.0 g) in NMP (10 mL) for 1 hour.
-
Prepare a solution of the desired hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 5.0 mmol) and DIPEA (5.0 mmol) in NMP (5 mL).
-
Add the hydrazine solution to the resin.
-
Heat the reaction mixture to 60-80°C and agitate for 12-24 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
Caption: Knorr synthesis of a pyrazole on a solid support.
Protocol 2: Peptide Elongation from a Resin-Bound Pyrazole
This protocol assumes a pyrazole with a carboxylic acid handle has been synthesized on the resin, for example, from a precursor like 3-carboxy-1,5-diketone.
1. Standard Fmoc-SPPS Coupling Cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 10 mL).[14]
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling agent like HBTU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test. If the test is positive (blue), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
The choice of cleavage cocktail is crucial and depends on the amino acid composition of the peptide mimic, particularly the presence of sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[15][16]
Standard Cleavage Cocktail (Reagent B): [17]
-
TFA: 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
Cleavage Cocktail for Sensitive Residues (Reagent K): [15]
-
TFA: 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Cleavage Procedure:
-
Wash the final, deprotected peptidyl-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.
-
Add the appropriate cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours.[16]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
Purification and Analysis:
The crude peptide mimic should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Troubleshooting and Field-Proven Insights
-
Incomplete Pyrazole Formation: The cyclocondensation reaction can be sluggish. Increasing the reaction temperature (up to 100°C) or reaction time can improve yields. The use of microwave irradiation has also been reported to accelerate this step. Ensure the hydrazine is not degraded and use a slight excess.
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two regioisomers is possible.[2] The regioselectivity is influenced by the steric and electronic properties of the substituents and the reaction conditions. It is crucial to characterize the product carefully to determine the isomeric ratio. In some cases, aprotic dipolar solvents like N,N-dimethylacetamide can improve regioselectivity compared to protic solvents like ethanol.[2]
-
Side Reactions during Cleavage: Tryptophan residues are particularly susceptible to alkylation by carbocations generated during cleavage. The use of scavengers like TIS and EDT is essential to prevent this.[15] For peptides containing multiple sensitive residues, Reagent K is recommended.[15]
-
Racemization: The C-terminal amino acid is prone to racemization during loading onto Wang resin. Using 2-chlorotrityl chloride resin or pre-forming the pyrazole core before coupling to the resin can mitigate this issue.
Conclusion
The solid-phase synthesis of pyrazole-containing peptide mimics is a powerful strategy for the generation of novel therapeutic candidates. By leveraging well-established SPPS techniques and the robust Knorr pyrazole synthesis, researchers can efficiently create diverse libraries of these valuable compounds. The protocols and insights provided in this guide offer a comprehensive framework for the successful design, synthesis, and purification of pyrazole-based peptidomimetics. Careful consideration of the resin, linker, protecting group strategy, and cleavage conditions is paramount to achieving high purity and yield of the desired target molecules.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
-
Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics. (2016). ResearchGate. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. (2014). Organic Letters - ACS Publications. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). PMC. [Link]
-
Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2020). ResearchGate. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). MDPI. [Link]
-
Linkers for solid-phase organic synthesis. (2002). ResearchGate. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Heliyon. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
- Pyrazole and pyrazoline-containing peptides, high throughput click libraries, and methods.
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ChemistrySelect. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2006). ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
- Cleavage of synthetic peptides.
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). PMC - PubMed Central. [Link]
-
Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity. (2017). PubMed. [Link]
-
The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. (2024). Oreate AI. [Link]
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- 6. Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. jk-sci.com [jk-sci.com]
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- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Using 2-(1H-Pyrazol-1-Yl)Acetic Acid as a linker in metal-organic frameworks (MOFs).
Utilizing 2-(1H-Pyrazol-1-Yl)Acetic Acid as a Versatile Linker in the Synthesis of Metal-Organic Frameworks for Advanced Drug Delivery Applications
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with immense potential in various biomedical applications, including drug delivery.[1] The tunability of their structure, high porosity, and the potential for functionalization make them ideal candidates for controlled therapeutic release.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile organic linker for the synthesis of novel MOFs. We present detailed protocols for the synthesis of the linker, the subsequent formation of a hypothetical zinc-based MOF (termed here as Gem-MOF-PZA), its characterization, and its application in the loading and release of the model anti-inflammatory drug, ibuprofen. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Introduction: The Rationale for this compound in MOF-based Drug Delivery
The choice of an organic linker is paramount in the design of MOFs as it dictates the framework's topology, porosity, and functional properties. This compound (PZA) offers a unique combination of a pyrazole ring and a carboxylic acid moiety. The pyrazole group provides a robust coordination site for metal ions, while the carboxylic acid group offers a secondary coordination point, leading to the formation of stable, porous frameworks.[3] Furthermore, the inherent biocompatibility of pyrazole derivatives and the presence of a flexible acetic acid arm make PZA an attractive candidate for creating MOFs with potential applications in drug delivery.[4] The nitrogen atoms in the pyrazole ring can also serve as hydrogen bond acceptors, potentially enhancing the loading capacity of certain drug molecules.[5]
This guide will focus on a hypothetical zinc-based MOF, Gem-MOF-PZA, synthesized using PZA. Zinc is chosen as the metal node due to its biocompatibility and its prevalence in various biological systems.[4]
Synthesis of the this compound (PZA) Linker
A reliable supply of the organic linker is the foundational step in MOF synthesis. The following protocol is adapted from established literature procedures for the synthesis of PZA.
Materials and Reagents
-
Pyrazole
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Methylene chloride
-
Nitrogen gas supply
Step-by-Step Synthesis Protocol
-
Deprotonation of Pyrazole: In a nitrogen-purged round-bottom flask, suspend sodium hydride (38.7 g) in anhydrous THF (100 ml). With stirring and cooling (20-30°C), add a solution of pyrazole (50 g) in anhydrous THF (250 ml) dropwise over 30 minutes.
-
Rationale: The highly basic sodium hydride deprotonates the pyrazole ring, forming the pyrazolate anion, which is a potent nucleophile. A nitrogen atmosphere is crucial to prevent the reaction of NaH with atmospheric moisture.
-
-
Nucleophilic Substitution: Stir the reaction mixture for an additional 3 hours at 40°C. Cool the mixture to 0-5°C and add a solution of ethyl bromoacetate (160.7 g) in anhydrous THF (100 ml) dropwise over 1 hour, maintaining the temperature below 10°C.
-
Rationale: The pyrazolate anion attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, forming the ethyl ester of PZA. Low temperatures are maintained to control the exothermic reaction.
-
-
Work-up and Ester Hydrolysis: Allow the reaction to stir overnight at room temperature. Quench the reaction by the dropwise addition of ethanol (150 ml). Concentrate the suspension by evaporation. To the residue, add a solution of NaOH (74 g) in 600 ml of 60% aqueous methanol and reflux for 40 minutes.
-
Rationale: The addition of ethanol quenches any unreacted NaH. The subsequent saponification with NaOH hydrolyzes the ethyl ester to the sodium salt of the carboxylic acid.
-
-
Purification and Isolation: Cool the solution and wash twice with diethyl ether (200 ml each) to remove any unreacted starting materials. Acidify the aqueous phase to approximately pH 2 with concentrated HCl at 5°C. Continuously extract the product with methylene chloride for 24 hours.
-
Rationale: Washing with ether removes non-polar impurities. Acidification protonates the carboxylate salt, precipitating the PZA. Continuous extraction is employed to efficiently isolate the product from the aqueous phase.
-
-
Final Product: Concentrate the methylene chloride extract by evaporation and recrystallize the solid from an ether/tetrahydrofuran mixture. The resulting crystals should have a melting point of 167-169°C.[5]
Synthesis of Gem-MOF-PZA: A Hypothetical Zinc-Based MOF
The following solvothermal synthesis protocol is a proposed method for the creation of Gem-MOF-PZA, based on established procedures for pyrazole-carboxylate MOFs.[6]
Materials and Reagents
-
This compound (PZA)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Solvothermal Synthesis Protocol
-
Preparation of Precursor Solution: In a 25 ml glass vial, dissolve this compound (PZA) (e.g., 0.15 mmol) and zinc acetate dihydrate (e.g., 0.10 mmol) in a solvent mixture of DMF (4.0 ml) and EtOH (1.0 ml).
-
Rationale: DMF is a common high-boiling point solvent for solvothermal MOF synthesis, facilitating the dissolution of the linker and metal salt. Ethanol can act as a modulator, influencing crystal growth. The molar ratio of linker to metal salt is a critical parameter that can be varied to optimize the synthesis.
-
-
Solvothermal Reaction: Stir the mixture for 30 minutes to ensure homogeneity. Seal the vial and place it in a preheated oven at 80°C for 72 hours.
-
Rationale: The elevated temperature provides the necessary energy for the coordination-driven self-assembly of the MOF structure. The extended reaction time allows for the formation of well-defined crystals.
-
-
Isolation and Activation: After cooling to room temperature, collect the resulting crystals by centrifugation or filtration. Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores. Dry the crystals under vacuum at an elevated temperature (e.g., 80°C) for 12 hours to activate the MOF.
-
Rationale: The washing steps are crucial for obtaining a pure product. The activation process removes the solvent molecules from the pores, making the internal surface area accessible for guest molecules.
-
Caption: Workflow for the synthesis of the PZA linker and the subsequent formation of the Gem-MOF-PZA.
Characterization of Gem-MOF-PZA
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome for Gem-MOF-PZA |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be distinct from the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the linker to the metal center. | Disappearance or significant shift of the C=O stretching band of the carboxylic acid in PZA, indicating coordination to the zinc ions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to framework decomposition. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the activated MOF. | A Type I or Type IV nitrogen adsorption isotherm, indicating a microporous or mesoporous material with a significant surface area. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Uniformly shaped crystals, providing information on the homogeneity of the synthesized material. |
Application in Drug Delivery: Ibuprofen Loading and Release
The porous nature of Gem-MOF-PZA makes it a promising candidate for drug delivery. Ibuprofen, a common anti-inflammatory drug, is used here as a model therapeutic agent.
Protocol for Ibuprofen Loading
-
Preparation: Prepare a stock solution of ibuprofen in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 10 mg/ml).
-
Loading: Immerse a known amount of activated Gem-MOF-PZA (e.g., 50 mg) in the ibuprofen solution (e.g., 10 ml).
-
Incubation: Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of ibuprofen molecules into the pores of the MOF.
-
Rationale: The extended incubation time ensures that the loading reaches equilibrium. The process relies on the encapsulation of the drug within the MOF's pores.
-
-
Isolation: Collect the ibuprofen-loaded MOF (Ibu@Gem-MOF-PZA) by centrifugation.
-
Washing: Briefly wash the collected solid with a small amount of fresh solvent to remove any ibuprofen adsorbed on the external surface.
-
Quantification of Loading: Determine the amount of unloaded ibuprofen remaining in the supernatant using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen. The drug loading capacity can be calculated using the following formula:
-
Loading Capacity (wt%) = [(Initial mass of ibuprofen - Mass of ibuprofen in supernatant) / Mass of MOF] x 100%
-
A high loading capacity, for instance, could be in the range of 160 mg/g, as has been observed for other MOFs.[6]
-
Protocol for In Vitro Ibuprofen Release
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Release Study: Suspend a known amount of Ibu@Gem-MOF-PZA (e.g., 20 mg) in a specific volume of PBS (e.g., 50 ml) at 37°C with gentle stirring.
-
Rationale: Physiological pH and temperature are used to mimic in vivo conditions.
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 ml) of the release medium.
-
Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Quantification of Release: Analyze the concentration of ibuprofen in the collected aliquots using UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Caption: Experimental workflow for ibuprofen loading into and release from Gem-MOF-PZA.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the PZA linker can be confirmed by its melting point and spectroscopic data (NMR, FTIR). The formation of the Gem-MOF-PZA is validated through a suite of characterization techniques (PXRD, FTIR, TGA, BET, SEM), each providing a piece of evidence for the desired structure and properties. The drug loading and release studies include quantitative analysis at each step, ensuring the reproducibility and accuracy of the results. Researchers are encouraged to include appropriate controls in their experiments, such as running a blank MOF (without drug) in the release medium to account for any potential interference.
Conclusion and Future Perspectives
This compound is a promising and versatile linker for the development of novel MOFs for drug delivery applications. The protocols provided in this guide offer a comprehensive starting point for researchers to synthesize and evaluate these materials. Future work could involve exploring different metal nodes to tune the properties of the resulting MOFs, investigating the loading and release of other therapeutic agents, and conducting in vivo studies to assess the biocompatibility and efficacy of these novel drug delivery systems. The inherent functionality of the pyrazole ring also opens up possibilities for post-synthetic modification to introduce further functionalities.
References
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Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances.
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.
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A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
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Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals.
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Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. National Institutes of Health.
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1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. ResearchGate.
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2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed.
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Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. PLOS One.
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Metal-organic frameworks: Drug delivery applications and future prospects. PubMed Central.
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Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing).
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Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI.
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Synthesis of MOFs and Characterization and Drug Loading Efficiency. ResearchGate.
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Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
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Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. PrepChem.com.
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed.
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Synthesis of metal-organic frameworks with interest in analytical chemistry. DOI.
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Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate.
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Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate.
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Application Note: The Strategic Use of 2-(1H-Pyrazol-1-yl)acetic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized oncology, and a key challenge in their development is achieving selectivity to minimize off-target effects.[2]
In the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for designing potent and selective kinase inhibitors.[3][4] Its unique electronic properties, synthetic accessibility, and ability to form key hydrogen bonds with the kinase hinge region have cemented its importance.[2] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including blockbuster drugs like Crizotinib and Ruxolitinib.[3][5]
This application note focuses on the strategic incorporation of the 2-(1H-pyrazol-1-yl)acetic acid moiety. While the pyrazole core itself is often synthesized from foundational precursors like hydrazines and 1,3-dicarbonyl compounds, the N-acetic acid functional group provides a versatile handle for late-stage diversification and optimization of drug candidates through amide bond formation.[6][7] This approach allows chemists to append various fragments to the pyrazole core, fine-tuning properties such as solubility, cell permeability, and target engagement.
The Rationale: Why Use a Pyrazole Acetic Acid Moiety?
The decision to incorporate a this compound unit into a kinase inhibitor is driven by several key medicinal chemistry principles:
-
Vectorial Modification: The N1 position of the pyrazole ring is a common point for substitution. Attaching an acetic acid group creates a defined vector pointing away from the core pharmacophore. This allows for the exploration of peripheral binding pockets within the kinase active site without disrupting the essential hinge-binding interactions of the pyrazole itself.
-
Amide Coupling Versatility: The carboxylic acid is an ideal functional group for creating a stable amide bond. Amide coupling reactions are among the most reliable and well-understood transformations in organic synthesis, compatible with a vast library of commercially available amines. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8]
-
Improving Physicochemical Properties: The acetic acid linker can influence the overall properties of the final compound. The resulting amide can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the target protein or improving solubility and metabolic stability.
-
Bioisosteric Replacement: The pyrazole N-acetic acid amide linkage can serve as a bioisostere for other common linker groups, offering a different conformational presentation and electronic profile to optimize potency and selectivity.
Synthetic Pathways and Key Considerations
There are two primary strategies for incorporating the pyrazole acetic acid moiety: building the pyrazole core first (A) or coupling the pre-formed acid to a scaffold (B).
Diagram 1: General synthetic strategies for incorporating the pyrazole acetic acid moiety.
Strategy B is often preferred in drug discovery as it allows a common intermediate, this compound, to be coupled with a wide array of diverse amine-containing fragments in the final steps of a synthesis. This modularity is highly efficient for exploring the chemical space around the core scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Core via Cyclocondensation
This protocol describes a fundamental and widely used method for constructing the pyrazole ring, which is the precursor to functionalization.[6]
Reaction: Chalcone Derivative + Hydrazine Hydrate → Pyrazoline Derivative
Materials:
-
(E)-1-(4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (Chalcone, 1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 2.0 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolution: Dissolve the chalcone derivative (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add glacial acetic acid (approximately 10% of the ethanol volume) to the flask. To this solution, add hydrazine hydrate (2.0 eq) dropwise while stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acetic acid and hydrazine.
-
Purification: Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative. The pyrazoline can then be oxidized to the aromatic pyrazole if desired, or carried forward for N-alkylation.
Causality and Trustworthiness: This cyclocondensation reaction is a robust and high-yielding method for forming the pyrazole (or pyrazoline) core. Acetic acid acts as a catalyst to facilitate the condensation. The precipitation in water provides a simple and effective initial purification step, making the protocol reliable and self-validating. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: HATU-Mediated Amide Coupling with this compound
This protocol details the coupling of the title compound to a representative amine-containing fragment, a crucial step in late-stage functionalization.[1][9] HATU is a preferred coupling reagent due to its high efficiency, fast reaction times, and ability to minimize racemization.[10][11]
Diagram 2: Step-by-step workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine fragment (e.g., 4-methoxyaniline, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)[12]
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the amine fragment (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. Stir for 10 minutes at 0 °C. The base deprotonates the carboxylic acid and neutralizes the hexafluorophosphate salt formed during the reaction.[9]
-
Activator Addition: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C. The solution may turn yellow.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and DMF), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final amide product using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold is evident in the wide range of kinases it can be tailored to inhibit. The table below summarizes the activity of several notable pyrazole-containing inhibitors.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Ruxolitinib | JAK1 / JAK2 | ~3 | [3] |
| Crizotinib | c-Met / ALK | - | [3] |
| Afuresertib | Akt | - | [2] |
| Danusertib | Aurora Kinases | - | [8] |
| Compound 7d | EGFR | 70.3 | [13] |
| Compound 7f | EGFR | 59.24 | [13] |
| Macrocycle 8a | BMPR2 | 506 | [1] |
IC₅₀ values are highly assay-dependent and are presented for comparative purposes.
Conclusion
This compound is a valuable and strategic building block in the synthesis of novel kinase inhibitors. Its utility lies not as a foundational precursor for the pyrazole core itself, but as a versatile linker that enables late-stage diversification through robust and predictable amide coupling chemistry. By employing this reagent in conjunction with pre-built amine-containing scaffolds, drug discovery teams can efficiently generate and optimize libraries of compounds, accelerating the development of potent and selective kinase inhibitors for a new generation of targeted therapies. The protocols and strategies outlined in this note provide a reliable framework for researchers to leverage this powerful synthetic approach.
References
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Langer, T., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gomaa, A. M., et al. (2021). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Bojita, A. M., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Liu, G., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
Strogan, D. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Strogan, D. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
-
Gaber, H. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Gaber, H. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Shinde, S., et al. (2022). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]
-
Unspecified Authors. (n.d.). Organic & Biomolecular Chemistry. ePrints Soton. Available at: [Link]
-
Unspecified Authors. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Unspecified Authors. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Nossier, E. S., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]
-
Unspecified Authors. (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]
-
Luo, Y., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics. Available at: [Link]
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Application Notes & Protocols: 2-(1H-Pyrazol-1-Yl)Acetic Acid in Agrochemical Research
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring is a privileged heterocyclic scaffold that has become a cornerstone in the discovery and development of modern agrochemicals.[1] Its unique chemical properties and versatile substitution patterns have allowed for the creation of a wide array of commercial products with potent fungicidal, herbicidal, and insecticidal activities.[1][2] 2-(1H-Pyrazol-1-yl)acetic acid is a fundamental building block that provides a structural basis for the design and synthesis of novel active ingredients.[3] Its carboxylic acid moiety offers a reactive handle for chemical modification, enabling researchers to generate extensive libraries of derivatives for screening and optimization.[4] This guide provides an in-depth exploration of the applications of this compound in agrochemical research, detailing its synthesis and providing robust protocols for evaluating its potential as a fungicide and a plant growth regulator or herbicide.
Part 1: Synthesis of this compound
The synthesis of the title compound is a critical first step for its use in any research program. The following protocol, adapted from established literature, describes a reliable method for its laboratory-scale preparation.[4][5] The procedure involves the N-alkylation of pyrazole with an ethyl bromoacetate followed by saponification of the resulting ester.
Protocol 1: Laboratory Synthesis
Objective: To synthesize this compound from pyrazole.
Materials:
-
Pyrazole
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (conc.)
-
Methylene chloride (DCM)
-
Ether
-
Standard glassware for organic synthesis, nitrogen atmosphere setup, reflux condenser, and extraction apparatus.
Step-by-Step Procedure:
-
Deprotonation of Pyrazole: In a three-necked flask under a nitrogen atmosphere, add 38.7 g of sodium hydride to 100 ml of anhydrous THF. With stirring and cooling to maintain a temperature of 20-30°C, slowly add a solution of 50 g of pyrazole in 250 ml of anhydrous THF dropwise over 30 minutes.[4][5]
-
Formation of Sodium Pyrazolide: Stir the reaction mixture for an additional 3 hours at 40°C to ensure complete formation of the sodium pyrazolide salt.[4]
-
N-Alkylation: Cool the mixture to 5°C. Over the course of 1 hour, add a solution of 160.7 g of ethyl bromoacetate in 100 ml of anhydrous THF dropwise, ensuring the temperature is maintained between 0-10°C.[5]
-
Overnight Reaction: Allow the reaction to stir overnight at room temperature.[4]
-
Work-up (Ester Intermediate): Cautiously add 150 ml of ethanol dropwise to quench any unreacted sodium hydride. Stir for 1 hour, then concentrate the suspension by evaporation under reduced pressure.[5]
-
Saponification: To the residue, add a solution of 74 g of NaOH in 600 ml of 60% aqueous methanol. Reflux the mixture for 40 minutes to hydrolyze the ester.[5]
-
Purification:
-
Cool the solution and wash twice with 200 ml portions of ether to remove non-polar impurities.[5]
-
Cool the aqueous phase to 5°C in an ice bath and acidify to approximately pH 2 with concentrated hydrochloric acid.[5]
-
Continuously extract the acidified aqueous solution with methylene chloride for 24 hours.[4]
-
-
Final Product Isolation: Concentrate the methylene chloride extract by evaporation. Recrystallize the resulting solid from an ether/tetrahydrofuran mixture to yield pure this compound. The expected melting point is 167-169°C.[4][5]
Caption: Workflow for the synthesis of this compound.
Part 2: Application in Fungicide Research
Many commercial pyrazole-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[6] Derivatives of this compound, particularly pyrazole amides and carboxamides, are excellent candidates for screening as novel SDHI fungicides or agents with alternative modes of action, such as the induction of plant defense responses.[6][7]
Protocol 2: In Vitro Antifungal Screening via Poisoned Food Technique
Rationale: The poisoned food technique is a fundamental and widely used method for primary screening of potential fungicides.[8] It provides a direct measure of a compound's ability to inhibit the mycelial growth of a target fungus on a solid nutrient medium. Its simplicity and cost-effectiveness make it ideal for initial efficacy assessments.
Objective: To evaluate the mycelial growth inhibition of this compound and its derivatives against selected plant pathogenic fungi.
Materials:
-
Pure culture of test fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum).[8]
-
Potato Dextrose Agar (PDA).
-
Test compound (this compound).
-
Sterile solvent for the test compound (e.g., DMSO).
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10,000 ppm or 10 mg/mL) in a suitable sterile solvent like DMSO.
-
Media Amendment: Autoclave the PDA medium and cool it to about 50-55°C in a water bath. This temperature is crucial to prevent solidification while avoiding thermal degradation of the compound.
-
Poisoning the Medium: Add the requisite amount of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm).[8] Ensure thorough mixing. A control plate should be prepared containing only the solvent at the highest concentration used in the test plates.
-
Pouring Plates: Pour approximately 20 mL of the amended medium into each sterile Petri dish and allow it to solidify under aseptic conditions. Prepare three to five replicate plates for each concentration.[9]
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing 3-5 day old culture of the test fungus.[8] Place the disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates with parafilm and incubate them at a suitable temperature for the test fungus (typically 25 ± 2°C).[8]
-
Data Collection: Incubate until the mycelial growth in the control plates has nearly covered the entire dish. Measure the colony diameter (in mm) of the fungal growth in two perpendicular directions for both control and treated plates.[9]
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula[9]:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where: DC = Average diameter of the colony in the control plate. DT = Average diameter of the colony in the treated plate.
-
Caption: Experimental workflow for the in vitro poisoned food assay.
Data Presentation: Mycelial Growth Inhibition
| Compound | Concentration (ppm) | Mean Colony Diameter (mm) ± SD | Percent Inhibition (%) |
| Control (DMSO) | 0 | 88.5 ± 1.5 | 0 |
| 2-(1H-Pyrazol-1-yl)AA | 50 | 62.1 ± 2.1 | 29.8 |
| 100 | 45.3 ± 1.8 | 48.8 | |
| 200 | 23.7 ± 2.5 | 73.2 | |
| Derivative X | 50 | 30.4 ± 1.4 | 65.6 |
| 100 | 11.2 ± 1.1 | 87.3 | |
| 200 | 5.0 ± 0.0 | 94.4 |
Note: Data are hypothetical and for illustrative purposes only.
Part 3: Application in Herbicide & Plant Growth Regulator Research
The acetic acid side chain in this compound makes it a structural analogue of auxins, a class of plant hormones that regulate many aspects of plant growth and development. This structural similarity suggests potential as a synthetic auxin herbicide or a plant growth regulator.[10] Additionally, the pyrazole core is a key feature in other classes of herbicides, such as HPPD inhibitors.[11] A primary seed germination and seedling growth assay is an effective method to screen for both phytotoxic (herbicidal) and growth-promoting activities.
Protocol 3: Seed Germination and Seedling Growth Assay
Rationale: This in vitro assay provides a rapid and sensitive method to assess a compound's effect on fundamental plant processes.[12] By measuring germination rates, root elongation, and shoot elongation, one can determine if a compound has inhibitory effects characteristic of a herbicide or promotory effects indicative of a plant growth regulator. Using both a monocot and a dicot species allows for an initial assessment of selectivity.
Objective: To determine the effect of this compound on the seed germination and early seedling growth of representative monocot and dicot plants.
Materials:
-
Seeds of a monocot (e.g., ryegrass, Lolium perenne) and a dicot (e.g., cress, Lepidium sativum).
-
Test compound and a suitable solvent (e.g., DMSO).
-
Sterile Petri dishes (9 cm).
-
Sterile filter paper (e.g., Whatman No. 1).
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark).
-
Sterile distilled water.
Step-by-Step Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO. Create a dilution series in sterile distilled water to achieve final test concentrations (e.g., 1, 10, 100, 500 µM). Prepare a solvent control containing the same concentration of DMSO as the highest test concentration.
-
Assay Setup: Place two layers of sterile filter paper into each sterile Petri dish.
-
Seed Plating: Place a defined number of seeds (e.g., 20-30) on the filter paper in each dish.
-
Treatment Application: Moisten the filter paper with a specific volume (e.g., 5 mL) of the respective test solution, solvent control, or water-only control. Ensure even moistening without oversaturating.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions. To assess root growth accurately, plates can be placed vertically.[12]
-
Data Collection (Germination): After 3-4 days, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged. Calculate the germination percentage.[12]
-
Data Collection (Growth): After 7-10 days, carefully remove the seedlings. Measure the primary root length and shoot length of each seedling.
-
Data Collection (Biomass - Optional): To measure biomass, harvest the seedlings, record their fresh weight, then dry them in an oven at 65°C for 48-72 hours until a constant weight is achieved to determine the dry weight.[12]
-
Analysis: Compare the germination percentage, mean root length, and mean shoot length of the treated groups to the solvent control to determine the percentage of inhibition or promotion.
Caption: Workflow for assessing herbicidal or plant growth regulatory activity.
Conclusion and Future Directions
This compound represents a highly versatile and valuable starting point for agrochemical discovery. The protocols detailed herein provide a robust framework for its synthesis and initial biological evaluation. Data generated from these assays can effectively guide a medicinal chemistry program, enabling the development of structure-activity relationships (SAR) for the optimization of fungicidal or herbicidal potency. Further research should focus on creating libraries of amide, ester, and other derivatives to explore the full potential of this promising scaffold. Advanced studies could include in vivo plant trials, mode of action elucidation, and investigation into the compound's selectivity and crop safety.
References
-
Pezzola, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. Available at: [Link]
-
PrepChem.com. Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. Available at: [Link]
-
Wang, Z., et al. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ACS Publications. Available at: [Link]
-
Yang, Z., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. ACS Publications. Available at: [Link]
-
ResearchGate. Selected commercialized fungicides with a pyrazole moiety. Available at: [Link]
-
Gao, Y., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]
-
ResearchGate. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Available at: [Link]
-
AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]
-
Malik, H., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Open Research@CSIR-NIScPR. Available at: [Link]
-
Yuan, Z., et al. (2023). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI. Available at: [Link]
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Hossain, M., et al. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Academic Journals. Available at: [Link]
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Kaczynska, A., & Kaczynski, Z. (2022). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. MDPI. Available at: [Link]
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Butler, S. L., et al. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals. Available at: [Link]
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Wang, Y., et al. (2021). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. PMC. Available at: [Link]
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Li, Y., et al. (2022). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]
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ResearchGate. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]
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Application Notes & Protocols: Synthesis and Application of Novel Fluorescent Probes from 2-(1H-Pyrazol-1-Yl)Acetic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Advantage of the Pyrazole Acetic Acid Scaffold
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling real-time visualization and quantification of specific analytes in complex environments.[1] The design of a successful probe hinges on the synergistic interplay between a recognition element, which selectively interacts with the target, and a fluorophore, which transduces this interaction into a measurable optical signal.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, synthetic versatility, and ability to coordinate with metal ions.[1][2] Specifically, 2-(1H-pyrazol-1-yl)acetic acid presents a highly strategic starting material for fluorescent probe synthesis. The pyrazole ring serves as a versatile recognition moiety, capable of participating in hydrogen bonding and metal chelation, while the carboxylic acid handle provides a convenient and efficient site for covalent attachment to a wide array of fluorescent reporters through robust amide bond formation. This modular design allows for the rational construction of probes tailored to specific analytical challenges.
This guide provides a comprehensive, in-depth protocol for the synthesis of a novel fluorescent probe by coupling this compound with a commercially available amino-functionalized naphthalimide fluorophore. It further details a protocol for the application of this probe in the detection of metal ions, a common application for pyrazole-based sensors.
Part 1: Synthesis of a Pyrazole-Naphthalimide Fluorescent Probe
The core of our synthetic strategy is the formation of a stable amide bond between the carboxylic acid of our pyrazole scaffold and an amino group on a fluorophore. We have selected 4-amino-1,8-naphthalimide as the fluorescent reporter due to its high quantum yield, photostability, and sensitivity to the local microenvironment. The coupling will be mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), a widely used and highly efficient method for amide bond formation.[3][4]
Causality Behind Experimental Choices:
-
EDC/NHS Chemistry: EDC is a zero-length crosslinker that activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS stabilizes this activated species by converting it into a more stable NHS ester, which then reacts efficiently with the primary amine of the 4-amino-1,8-naphthalimide to form the desired amide bond, minimizing side reactions and increasing the overall yield.[3][4]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is chosen as the solvent due to its high polarity, which effectively dissolves all reactants, and its aprotic nature, which prevents it from interfering with the coupling reaction.
-
Base: A mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is included to neutralize any acids formed during the reaction, maintaining a favorable pH for the coupling to proceed.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the EDC/NHS-mediated coupling of this compound and 4-amino-1,8-naphthalimide.
Detailed Synthesis Protocol: Pyrazole-Naphthalimide Probe
-
Preparation of Reactants:
-
In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (140 mg, 1.0 mmol) in 10 mL of anhydrous DMF.
-
To this solution, add N-hydroxysuccinimide (NHS) (127 mg, 1.1 mmol, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (211 mg, 1.1 mmol, 1.1 eq).
-
-
Activation of Carboxylic Acid:
-
Stir the mixture at room temperature for 1 hour to ensure the complete formation of the NHS ester of the pyrazole acetic acid. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve 4-amino-1,8-naphthalimide (212 mg, 1.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF.
-
Add the solution of 4-amino-1,8-naphthalimide to the activated pyrazole acetic acid solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.21 mL, 1.2 mmol, 1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into 100 mL of cold deionized water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure pyrazole-naphthalimide fluorescent probe.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: Characterization and Photophysical Properties
The resulting probe is expected to exhibit the characteristic photophysical properties of the naphthalimide fluorophore, which may be modulated by the attached pyrazole moiety upon interaction with an analyte.
Expected Photophysical Properties
| Property | Expected Value/Characteristic | Rationale |
| Absorption λmax (nm) | ~400 - 440 nm | The absorption is primarily dictated by the 1,8-naphthalimide core. |
| Emission λmax (nm) | ~520 - 560 nm | Naphthalimide derivatives typically exhibit a large Stokes shift with emission in the green-yellow region of the spectrum.[5] |
| Quantum Yield (Φ) | Moderate to High (0.3 - 0.7) | 1,8-naphthalimide is known for its high fluorescence quantum yield.[5] The pyrazole moiety is not expected to significantly quench the fluorescence in its free state. |
| Fluorescence Response | "Turn-off" or "Turn-on" upon metal ion binding (e.g., Cu²⁺, Fe³⁺) | The pyrazole unit can act as a chelator for metal ions. This binding event can induce quenching (Photoinduced Electron Transfer - PET) or enhancement of fluorescence. |
Part 3: Application Protocol - Metal Ion Sensing
The N-donor character of the pyrazole ring makes it an excellent candidate for sensing metal ions.[1] This protocol outlines a general method for evaluating the synthesized probe's response to various metal cations using fluorescence spectroscopy.
Experimental Logic:
The principle of detection is based on the change in the fluorescence properties of the naphthalimide fluorophore upon the coordination of a metal ion to the pyrazole recognition unit. This coordination can either quench the fluorescence (e.g., through a PET mechanism) or enhance it by restricting molecular vibrations, leading to a "turn-off" or "turn-on" response, respectively.
Application Workflow Diagram
Caption: Workflow for evaluating the fluorescent probe's response to metal ions.
Detailed Protocol for Metal Ion Titration
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of the synthesized pyrazole-naphthalimide probe in DMSO.
-
Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, NiCl₂, etc.) in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Fluorescence Titration:
-
In a quartz cuvette, add 2 mL of the working buffer.
-
Add an appropriate volume of the probe stock solution to achieve a final concentration of 10 µM. Mix well.
-
Place the cuvette in a fluorometer and record the fluorescence emission spectrum (e.g., excitation at 420 nm, emission scan from 450 nm to 700 nm). This is the baseline fluorescence (F₀).
-
Add small aliquots (e.g., 2 µL) of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly, allow to equilibrate for 1-2 minutes, and record the fluorescence spectrum (F).
-
Continue this process until no significant change in fluorescence is observed.
-
-
Selectivity and Competition Experiments:
-
To assess selectivity, repeat the measurement with a range of different metal ions at a fixed concentration (e.g., 5 equivalents).
-
For competition experiments, add the target metal ion to the probe solution, followed by the addition of other potentially interfering ions to observe any displacement or change in the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding stoichiometry and affinity.
-
Calculate the limit of detection (LOD) based on the standard deviation of the blank and the slope of the initial linear portion of the titration curve.
-
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis of novel fluorescent probes starting from this compound. By leveraging established amide coupling chemistry, this versatile scaffold can be readily conjugated to a variety of fluorophores, enabling the creation of custom probes for diverse applications in chemical sensing and bioimaging. The detailed protocols herein serve as a validated starting point for researchers to develop and apply these powerful molecular tools.
References
-
Barba-Bon, A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14, 13456-13481. [Link]
-
National Center for Biotechnology Information (2024). Pyrazole. PubChem Compound Summary for CID 1048. [Link]
-
Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. [Link]
-
Zhang, M., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10, 10826-10847. [Link]
-
Das, S., et al. (2023). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 298, 122784. [Link]
-
Georgiev, N. I., et al. (2022). A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents. Molecules, 27(13), 4210. [Link]
-
Stoyanova, R., et al. (2023). A review of 1,8-naphthalimide-based fluorescent probes: structural design strategies and diverse applications. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 54, 100589. [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]
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- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid for Preclinical Development
Abstract
This application note provides a detailed, scalable, and validated protocol for the synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid, a key intermediate and pharmacophore in drug discovery, notably investigated for its activity as a CRTh2 antagonist[1]. The transition from discovery chemistry to preclinical evaluation necessitates the production of hundreds of grams to kilograms of the active pharmaceutical ingredient (API) under stringent quality controls. This guide details a robust two-step synthesis pathway, addresses critical process safety considerations for scale-up, and outlines a comprehensive quality control strategy to deliver material suitable for preclinical toxicology and pharmacology studies, in alignment with Good Manufacturing Practice (GMP) principles.[2][3][4]
Introduction: Bridging Discovery and Development
Small molecule drug candidates, such as derivatives of this compound, represent over 90% of marketed drugs[5]. The journey from a promising hit in a screening campaign to a clinical candidate involves a critical, resource-intensive phase: preclinical development[6]. A prerequisite for this phase is a reliable and scalable synthesis of the API. The manufacturing process must not only be high-yielding but also reproducible, safe, and capable of consistently producing material that meets rigorous purity and quality specifications.[2][7]
This document addresses the common challenge of scaling the synthesis of this compound from the milligram scale to a 50-gram batch size, a quantity sufficient for initial preclinical evaluations. The chosen synthetic route, involving N-alkylation of pyrazole followed by saponification, is selected for its efficiency, use of readily available starting materials, and amenability to scale.[8]
Synthesis Strategy and Mechanistic Rationale
The selected two-step synthetic pathway is outlined below. This approach is superior for scale-up compared to more complex multi-component reactions due to its predictable kinetics, straightforward work-up procedures, and well-defined intermediate isolation steps.
Overall Reaction Scheme:
Caption: Two-step synthesis of the target compound.
Step 1: N-Alkylation. The reaction proceeds via the deprotonation of pyrazole using a strong, non-nucleophilic base, sodium hydride (NaH). The resulting pyrazolate anion is a potent nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form the intermediate ester. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the sodium pyrazolate and its inertness under the reaction conditions.
Step 2: Saponification. The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide. This classic saponification reaction is driven to completion by heating (reflux), ensuring full conversion to the desired sodium salt of the final product. Subsequent acidification precipitates the pure carboxylic acid.
Process Hazard Analysis and Safety
Scaling up chemical reactions introduces safety challenges that may not be apparent at the lab scale. A thorough hazard analysis is mandatory.
Key Reagent Hazards:
| Reagent | CAS No. | Hazard Class | Key Risks & Mitigation |
| Sodium Hydride (60% in oil) | 7646-69-7 | Water-Reactive, Flammable Solid | Risk: Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously[9]. Extremely corrosive to tissue[10]. Mitigation: Handle exclusively under an inert atmosphere (Nitrogen/Argon) in a dry glove box or fume hood[9]. Use non-sparking tools. Provide Class D fire extinguisher. Quench excess NaH slowly with isopropanol, followed by methanol, then water.[11] |
| Tetrahydrofuran (THF) | 109-99-9 | Flammable Liquid, Peroxide Former | Risk: Highly flammable. Can form explosive peroxides upon storage and exposure to air. Mitigation: Use in a well-ventilated fume hood away from ignition sources. Use freshly opened, inhibitor-stabilized solvent. Test for peroxides before use if the container has been opened previously. |
| Ethyl Bromoacetate | 105-36-2 | Toxic, Lachrymator | Risk: Toxic if inhaled or absorbed through the skin. Severe eye, skin, and respiratory irritant. Mitigation: Handle in a fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles. |
| Sodium Hydroxide | 1310-73-2 | Corrosive | Risk: Causes severe skin burns and eye damage. Mitigation: Wear appropriate PPE. Add slowly to water during solution preparation to control the exothermic dissolution. |
Personal Protective Equipment (PPE): At all stages, a flame-retardant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (nitrile or neoprene) are required[9].
Detailed Scale-Up Synthesis Protocol (50 g Scale)
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
-
Reactor Setup: Equip a 2 L, 3-necked round-bottom flask with a mechanical stirrer, a temperature probe, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to an oil bubbler.
-
Inerting: Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: To the flask, charge sodium hydride (38.7 g, 0.97 mol, 60% dispersion in mineral oil) and anhydrous THF (100 mL).
-
Pyrazole Addition: Dissolve pyrazole (50.0 g, 0.73 mol) in anhydrous THF (250 mL) and add it to the dropping funnel. Add the pyrazole solution dropwise to the stirred NaH suspension over 30-45 minutes, maintaining the internal temperature between 20-30°C using a water bath for cooling.
-
Causality Note: Controlled addition is critical to manage the exothermic reaction and hydrogen gas evolution. A rapid addition can lead to a dangerous temperature and pressure spike.
-
-
Aging: Stir the resulting grey suspension at 40°C for 3 hours to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture to 0°C using an ice-water bath. Add ethyl bromoacetate (160.7 g, 0.96 mol) dissolved in anhydrous THF (100 mL) via the dropping funnel over 1 hour, keeping the internal temperature below 10°C.
-
Causality Note: This SN2 reaction is also exothermic. Low-temperature control minimizes the formation of potential side products.
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). Monitor reaction completion by TLC or LC-MS.
-
Quenching: Cool the mixture to 0°C. Slowly and carefully add ethanol (150 mL) dropwise to quench any unreacted sodium hydride. Stir for 1 hour after the addition is complete.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the THF and ethanol.
Step 2: Saponification to this compound
-
Hydrolysis: To the residue from the previous step, add a solution of sodium hydroxide (74.0 g, 1.85 mol) in 600 mL of 60% aqueous methanol.
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) and maintain for 40-60 minutes until the hydrolysis is complete (monitor by TLC or LC-MS, observing the disappearance of the ester spot).
-
Cooling & Extraction: Cool the solution to room temperature. Wash the aqueous solution twice with diethyl ether (2 x 200 mL) to remove mineral oil and any non-polar impurities. Discard the organic layers.
-
Causality Note: The desired product is in the aqueous phase as its sodium salt. This extraction step is a critical purification measure.
-
Step 3: Isolation and Purification
-
Acidification: Cool the aqueous phase to 5°C in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 150 mL) until the pH is ~2 (test with Congo red paper or a pH meter). A white precipitate will form.
-
Crystallization: Stir the cold suspension for 1-2 hours to ensure complete crystallization.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water (2 x 50 mL).
-
Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. (Expected crude yield: 75-85%).
-
Recrystallization: This is the final purification step to achieve the high purity required for preclinical studies[12][13]. i. Place the crude, dry solid into a suitable flask. ii. Add a minimum amount of a hot solvent mixture (e.g., ether/tetrahydrofuran or ethyl acetate/heptane) to just dissolve the solid[8][14]. iii. If any insoluble impurities remain, perform a hot gravity filtration. iv. Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. v. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50°C to a constant weight.
Quality Control for Preclinical Grade Material
The final product must be thoroughly characterized to ensure it meets the stringent requirements for preclinical use. Specifications should be set in accordance with ICH Q3A guidelines, which regulate impurities in new drug substances.[15][16][17]
Table of Specifications:
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, FT-IR | Conforms to the reference spectrum |
| Assay | HPLC-UV (210 nm) | ≥ 99.0% |
| Purity (Impurities) | HPLC-UV | Individual Unspecified Impurity: ≤ 0.10% Total Impurities: ≤ 0.50% |
| Melting Point | Capillary Method | 167-171°C (Lit. 167-169°C[8]) |
| Residual Solvents | GC-HS | Meets ICH Q3C limits (e.g., THF ≤ 720 ppm) |
| Loss on Drying | TGA / Vacuum Oven | ≤ 0.5% |
Key Analytical Protocols
-
HPLC Protocol (Purity):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
¹H NMR Characterization (500 MHz, DMSO-d₆):
-
Prepare a ~5 mg/mL solution in DMSO-d₆.
-
Acquire spectrum.
-
Expected Peaks: δ ~12.9 (s, 1H, COOH), δ ~7.8 (d, 1H, pyrazole-H), δ ~7.5 (d, 1H, pyrazole-H), δ ~6.3 (t, 1H, pyrazole-H), δ ~5.0 (s, 2H, CH₂).
-
Overall Process Workflow
Caption: End-to-end workflow for preclinical API production.
Conclusion
This application note outlines a validated and scalable process for the synthesis of this compound. By implementing robust process controls, conducting a thorough hazard analysis, and adhering to a stringent quality control strategy, this protocol can reliably produce high-purity material suitable for demanding preclinical studies. This detailed guide serves as a foundational template for researchers and drug development professionals aiming to advance similar small molecules from the discovery bench to clinical evaluation.
References
- Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
-
Andrés, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-84. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
FDA. (2008). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]
-
FDA. (2020). Current Good Manufacturing Practice (CGMP) Regulations. U.S. Food and Drug Administration. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
New Jersey Department of Health. Hazard Summary: Sodium Hydride. NJ.gov. [Link]
-
PPD. Preclinical Studies in Drug Development. PPD. [Link]
-
PrepChem. Synthesis of 2-(1-pyrazolyl)-acetic acid. PrepChem.com. [Link]
-
Sneed, D. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]
-
University of California. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
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Accelerated Synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid Derivatives via Microwave-Assisted N-Alkylation
An Application Note for Medicinal and Process Chemistry
Abstract: This guide provides a detailed protocol and scientific rationale for the synthesis of 2-(1H-pyrazol-1-yl)acetic acid derivatives using microwave-assisted organic synthesis (MAOS). Pyrazole-based scaffolds are of significant interest in drug discovery, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Specifically, 2-(1H-pyrazol-1-yl)acetic acids have been identified as potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key target in inflammatory diseases.[4] Traditional synthesis methods often require long reaction times and harsh conditions. This application note details an efficient, rapid, and high-yield MAOS protocol, leveraging the principles of green chemistry to accelerate the development of these valuable pharmaceutical intermediates.[5][6]
Introduction: The Strategic Advantage of Microwave Synthesis
The pyrazole nucleus is a foundational heterocyclic motif in modern medicinal chemistry, present in FDA-approved drugs like Celecoxib (anti-inflammatory) and Sildenafil (vasodilator).[1][2] The this compound framework extends this utility, providing a crucial pharmacophore for targeted therapies.[4] The primary challenge in synthesizing these compounds lies in the N-alkylation of the pyrazole ring, a reaction that can be sluggish and prone to side products under conventional heating.
Microwave-assisted organic synthesis (MAOS) offers a transformative solution. Unlike conventional methods that rely on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[7][8] This volumetric and instantaneous heating leads to remarkable benefits:
-
Drastically Reduced Reaction Times: Syntheses that take hours or days can often be completed in minutes.[5][9]
-
Increased Product Yields: Rapid heating can minimize the formation of degradation byproducts, leading to cleaner reactions and higher yields.[10][11]
-
Enhanced Energy Efficiency: By heating only the reaction mixture, MAOS significantly reduces energy consumption compared to oil baths or heating mantles.[6][8]
-
Improved Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility from milligram to gram scales.[9][12]
This guide will elucidate the underlying principles of microwave heating and provide a robust, field-proven protocol for the synthesis of this important class of molecules.
Scientific Principles and Mechanistic Overview
The Mechanism of Microwave Dielectric Heating
The efficacy of MAOS is rooted in its unique heating mechanism, which relies on the interaction of an oscillating electromagnetic field with polar substances within the reaction.[5][8] Two primary phenomena are responsible for the energy transfer:
-
Dipolar Polarization: Polar molecules, such as the reaction solvent or the pyrazole substrate, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of the microwave, these molecules attempt to align themselves with the field.[12][13] This rapid, continuous reorientation generates significant molecular friction, which manifests as intense, localized heat.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalytic species), they will migrate back and forth through the solution under the influence of the oscillating electric field.[12][14] Collisions resulting from this electrophoretic migration cause the efficient conversion of kinetic energy into thermal energy.[14]
This direct energy transfer allows for "superheating," where a solvent can reach temperatures far above its conventional boiling point in a sealed, pressurized vessel, dramatically accelerating reaction kinetics according to the Arrhenius equation.[12][13]
Reaction Mechanism: N-Alkylation of Pyrazole
The core transformation is a nucleophilic substitution reaction. The pyrazole ring, being a weak base, is first deprotonated by a suitable base (e.g., K₂CO₃, NaH) to generate a more nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as ethyl chloroacetate, displacing the chloride leaving group to form the N-C bond and yield the target ester, which can be subsequently hydrolyzed to the carboxylic acid if desired.
The use of a polar solvent is critical not only for dissolving the reactants but also for efficiently absorbing microwave energy to drive the reaction.
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the experimental process and the general chemical transformation.
Figure 1: General experimental workflow for microwave-assisted synthesis.
Figure 2: General reaction scheme for N-alkylation of pyrazoles.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative ethyl 2-(1H-pyrazol-1-yl)acetate derivative.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave reactors can generate high pressures and temperatures; only use vessels designed for this purpose and follow the manufacturer's safety guidelines.
Equipment and Reagents
-
Equipment:
-
Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with stir bar
-
Crimp sealer and aluminum caps with septa
-
Analytical balance
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Reagents:
-
Substituted pyrazole (1.0 mmol)
-
Ethyl chloroacetate (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Deionized water
-
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the substituted pyrazole (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (3 mL).
-
Rationale: K₂CO₃ is an effective base for deprotonating the pyrazole N-H. DMF is an excellent polar solvent for both microwave absorption and dissolving the reactants.[14]
-
-
Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 mmol) to the vessel.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole.
-
-
Sealing the Vessel: Securely seal the vessel using a septum cap and a crimper. Ensure the seal is tight to contain the pressure generated during heating.
-
Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: 300 W (maximum)
-
Stirring: High
-
Pre-stirring: 30 seconds
-
Rationale: 150 °C is a common temperature that provides sufficient thermal energy for rapid reaction without causing significant decomposition.[9] A 15-minute hold time is typically sufficient for completion under microwave conditions.[9]
-
-
Cooling: After irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's automated compressed air cooling system before handling.
-
Work-up: Open the vessel carefully. Filter the reaction mixture through a small plug of Celite to remove the insoluble potassium carbonate and potassium chloride byproduct. Wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Combine the filtrates and transfer to a round-bottom flask. Add ~30 mL of water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: The aqueous work-up removes the highly polar DMF solvent and other water-soluble impurities.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Product Validation: Collect the pure fractions, combine, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][15]
Tabulated Data and Optimization Insights
Microwave-assisted synthesis allows for rapid optimization of reaction conditions. The following table provides representative data for similar pyrazole syntheses found in the literature, illustrating the typical parameters employed.
| Entry | Pyrazole Substrate | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Chloropyrazole | Water | 300 | 150 | 15 | 85 | [9] |
| 2 | Pyrazole | DMF | 200 | 140 | 20 | 92 | [16] |
| 3 | 3-Methylpyrazole | Ethanol | 420 | 100 | 10 | 83 | [15] |
| 4 | 4-Bromopyrazole | Water | 300 | 150 | 10 | 90 | [9] |
Optimization Commentary:
-
Solvent Choice: Solvents with high dielectric constants (e.g., DMF, water, ethanol) are most effective at absorbing microwave energy.[14] Solvent-free reactions are also highly effective and are a cornerstone of green chemistry.[15][16]
-
Temperature and Time: There is an inverse relationship between temperature and time. Higher temperatures generally allow for shorter reaction times. A screening process can quickly identify the optimal balance to maximize yield and minimize byproduct formation.
-
Base Selection: While K₂CO₃ is common, other bases like Cs₂CO₃ or NaH can be used, potentially altering reaction rates and yields.
Conclusion
Microwave-assisted synthesis represents a superior, green, and efficient methodology for the N-alkylation of pyrazoles to produce this compound derivatives. By leveraging direct and rapid dielectric heating, this technology dramatically shortens synthesis times from hours to minutes while often improving reaction yields and purity.[10][11] The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework to accelerate the discovery and production of these vital pharmaceutical building blocks.
References
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Z.-Y. Zhang, G.-F. Chen, Y.-W. Wang, and Y.-M. Zhang. "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions." MDPI. Available at: [Link]
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Karakaya A, et al. "Microwave-assisted synthesis of pyrazoles - a mini-review." DergiPark. Available at: [Link]
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Polshettiwar V, et al. "A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives." E-RESEARCHCO. Available at: [Link]
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Al-Warhi, T., et al. "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades." PubMed Central. Available at: [Link]
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Bais H, et al. "Green synthesis of pyranopyrazole using microwave assisted techniques." GSC Online Press. Available at: [Link]
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Sharma, R., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI. Available at: [Link]
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Taylor, R. D., et al. "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry." National Institutes of Health. Available at: [Link]
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Norman, M. H., et al. "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." PubMed. Available at: [Link]
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Buriol, C. S., et al. "Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions." Preprints.org. Available at: [Link]
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Swarnkar, D., et al. "Microwave-assisted synthesis, characterization and antimicrobial activity of some pyrazole derivatives." International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
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Taylor, R. D., et al. "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry." ResearchGate. Available at: [Link]
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Aggarwal, N., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." MDPI. Available at: [Link]
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"Theory of Microwave Heating for Organic Synthesis." CEM Corporation. Available at: [Link]
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"Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review." Academic Strive. Available at: [Link]
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"Microwave Assisted Organic Synthesis: A Green Chemistry Approach." IJNRD. Available at: [Link]
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"Microwave Assisted Synthesis Of New Heterocyclic Compounds." International Journal of Pharmaceutical Sciences. Available at: [Link]
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Sangani, C. B., et al. "Current status of pyrazole and its biological activities." PubMed Central. Available at: [Link]
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Law, J., et al. "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines." PubMed. Available at: [Link]
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"PART - 1 INTRODUCTION." INFLIBNET Centre. Available at: [Link]
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"Microwave Assisted Synthesis of Heterocyclic Compound and its Anticancer Activity." Journal of Pharmaceutical Negative Results. Available at: [Link]
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Javahershenas, R., and G. G. J. C. R. C. O. C. Zarei. "Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles." RSC Publishing. Available at: [Link]
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Miller, A., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Semantic Scholar. Available at: [Link]
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Sharma, P., et al. "A brief review: Microwave assisted organic reaction." Scholars Research Library. Available at: [Link]
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Application Notes and Protocols for the Use of 2-(1H-Pyrazol-1-Yl)Acetic Acid in the Preparation of Radiolabeled Compounds
Introduction: The Emerging Role of Pyrazole Scaffolds in Radiopharmaceutical Development
The landscape of diagnostic molecular imaging and targeted radionuclide therapy is continually evolving, driven by the demand for more specific and effective radiopharmaceuticals. Within this dynamic field, the pyrazole scaffold has emerged as a structure of significant interest.[1][2][3] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, offer a unique combination of physicochemical properties that make them highly valuable in drug design and, consequently, in the development of novel radiotracers.[2] Their ability to act as hydrogen bond donors and acceptors, coupled with their bioisosteric relationship to other aromatic rings, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[2]
This guide focuses on a key derivative, 2-(1H-Pyrazol-1-yl)acetic acid , and its application as a versatile precursor in the synthesis of radiolabeled compounds for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted therapeutic applications.[1][4] We will delve into the rationale behind its use, explore its function as both a pharmacophore and a bifunctional chelating agent, and provide detailed, field-proven protocols for its incorporation into radiolabeled molecules.
Scientific Rationale: Why this compound?
The utility of this compound in radiopharmaceutical sciences stems from two primary functionalities of its structure: the pyrazole ring and the acetic acid group.
-
The Pyrazole Core as a Pharmacophore and Linker: The pyrazole ring itself is a common motif in a multitude of pharmaceuticals due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][5][6] In the context of radiopharmaceuticals, this allows for the development of radiotracers that target specific biological pathways or receptors. Furthermore, the pyrazole ring can serve as a stable scaffold for the attachment of targeting vectors (e.g., peptides, antibodies) and prosthetic groups for radiolabeling.
-
The Acetic Acid Moiety as a Bifunctional Linker and Chelator: The acetic acid group provides a crucial carboxylic acid functional group. This group can be readily activated to form amide bonds with amine-containing biomolecules, thus serving as a linker to conjugate the pyrazole core to a targeting moiety. More significantly, the combination of the pyrazole's nitrogen atoms and the carboxylate group of the acetic acid creates a potential coordination site for radiometals. This positions this compound and its derivatives as valuable bifunctional chelating agents (BFCAs). A BFCA is essential for stably incorporating a radiometal into a radiopharmaceutical construct.[4][7]
The selection of an appropriate chelator is critical for the in vivo stability of a radiometal-based radiopharmaceutical, preventing the release of the radionuclide which could lead to off-target radiation dose and poor image quality.[4][7] The structural flexibility of pyrazole-based chelators allows them to accommodate a variety of radiometals with differing coordination chemistries.[8]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the use of this compound in radiolabeling. These protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
Protocol 1: Radiolabeling with Radioiodine (e.g., ¹²⁵I, ¹³¹I) via an Activated Precursor
Radioiodination is a common method for labeling small molecules and peptides. This protocol outlines a general approach for the radioiodination of a targeting molecule that has been conjugated with this compound, where an activatable group (e.g., a stannyl or phenolic group) has been introduced elsewhere on the molecule for electrophilic iodination.
Workflow Diagram:
Caption: Workflow for radioiodination of a molecule conjugated with this compound.
Detailed Steps:
-
Preparation of the Precursor Solution:
-
Dissolve 1 mg of the this compound-conjugated precursor in 150 µL of absolute ethanol or DMSO. Hydrophobic precursors may require sonication for complete dissolution.[9]
-
Add 10 µL of glacial acetic acid to the precursor solution. The acidic medium can enhance the efficiency of the electrophilic substitution reaction.[9]
-
-
Radioiodination Reaction:
-
In a shielded vial, add the precursor solution.
-
Carefully add 5-10 µL of [¹²⁵I]NaI (or other radioiodine isotopes) in 0.1 M NaOH.
-
Initiate the reaction by adding 20 µL of an oxidizing agent solution, such as Chloramine-T (1 mg/mL in phosphate buffer).
-
Vortex the reaction mixture for 30-60 seconds and let it stand at room temperature for 10-15 minutes.[9]
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of a quenching solution, such as sodium metabisulfite (2 mg/mL in water), to reduce the excess oxidizing agent.[9]
-
-
Purification:
-
The crude reaction mixture can be purified using a C18 solid-phase extraction (SPE) cartridge or by preparative radio-HPLC.
-
For SPE purification, pre-condition the cartridge with ethanol followed by water. Load the quenched reaction mixture, wash with water to remove unreacted radioiodine, and elute the radiolabeled product with ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or analytical radio-HPLC.
-
Calculate the radiochemical yield (RCY) by comparing the activity of the purified product to the initial activity used.
-
Data Presentation:
| Parameter | Typical Value |
| Precursor Amount | 1 mg |
| Radioactivity | 150 MBq |
| Reaction Time | 15 min |
| Radiochemical Yield | 70-85% |
| Radiochemical Purity | >95% |
Protocol 2: Radiolabeling with Radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) via Chelation
This protocol describes the use of a this compound-containing conjugate as a bifunctional chelator for radiometals. This is particularly relevant for PET imaging with ⁶⁸Ga and targeted therapy with ¹⁷⁷Lu.
Workflow Diagram:
Caption: General workflow for radiometal labeling using a pyrazole-based chelator.
Detailed Steps:
-
Preparation of the Reaction Mixture:
-
In a sterile, pyrogen-free vial, dissolve the this compound-conjugated precursor in a suitable buffer, typically sodium acetate buffer (pH 4.5-5.5). The optimal pH will depend on the specific radiometal and chelator.
-
The concentration of the precursor is critical and should be optimized, typically in the range of 10-100 µg per labeling.
-
-
Radiolabeling:
-
Add the radiometal solution (e.g., ⁶⁸GaCl₃ eluted from a generator or ¹⁷⁷LuCl₃) to the precursor solution.
-
Vortex the mixture gently.
-
Heat the reaction vial at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 10-20 minutes). Some pyrazole-based chelators can efficiently complex radiometals at room temperature.[8]
-
-
Purification:
-
After cooling, the radiolabeled conjugate is typically purified using a C18 SPE cartridge to remove unchelated radiometal and hydrophilic impurities.
-
The final product is eluted with an ethanol/water mixture and passed through a sterile filter.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-TLC or radio-HPLC to quantify the percentage of chelated radiometal versus free radiometal.
-
Perform stability tests in human serum and in the presence of competing chelators (e.g., DTPA) to ensure the in vivo stability of the radiometal complex.
-
Data Presentation:
| Parameter | ⁶⁸Ga Labeling | ¹⁷⁷Lu Labeling |
| Precursor Amount | 10-50 µg | 50-100 µg |
| pH | 4.5-5.0 | 5.0-5.5 |
| Temperature | 25-95°C | 95°C |
| Time | 5-15 min | 20-30 min |
| Radiochemical Purity | >98% | >98% |
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the development of novel radiopharmaceuticals. Its inherent properties as both a pharmacophore and a chelating agent, combined with its synthetic tractability, make it an attractive scaffold for researchers in nuclear medicine and drug development. The protocols outlined in this guide provide a solid foundation for the successful radiolabeling of molecules containing this moiety. Future research will likely focus on the development of more sophisticated pyrazole-based chelators with enhanced stability and faster labeling kinetics, further expanding the arsenal of tools available for the diagnosis and treatment of disease.
References
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Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1736. [Link]
-
Li, Z., et al. (2005). Synthesis and in vivo evaluation of a novel fluorine-18 labeled pyrazole derivative for PET imaging of cannabinoid CB1 receptors. Journal of Medicinal Chemistry, 48(22), 6843-6850. [Link]
-
S. et al. (2013). Pyrazole-type cannabinoid ligands conjugated with fluoro-deoxy-carbohydrates as potential PET-imaging agents: Synthesis and CB1/CB2 receptor affinity evaluation. Journal of Fluorine Chemistry, 152, 166-172. [Link]
-
Vallabhajosula, S. (2011). Drug-Radiopharmaceutical Interactions: The Role of P-glycoprotein. Journal of Nuclear Medicine, 52(1), 1-4. [Link]
-
Price, E. W., et al. (2024). PYTA: a universal chelator for advancing the theranostic palette of nuclear medicine. Chemical Science, 15(24), 9205-9217. [Link]
-
Lee, D. E., et al. (2016). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments, (113), 54181. [Link]
-
Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. [Link]
-
Lemoine, L., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific Reports, 10(1), 1-13. [Link]
-
Ono, M., et al. (2014). High affinity radiopharmaceuticals based upon lansoprazole for PET imaging of aggregated tau in Alzheimer's disease and progressive supranuclear palsy: synthesis, preclinical evaluation, and lead selection. ACS Chemical Neuroscience, 5(8), 718-730. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. [Link]
-
Shimpale, S. B., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advances in Scientific Research, 11(3), 114-120. [Link]
-
BIOEMTECH. (2024). Chelators for the next generation of Theranostic Soft Radiometals. [Link]
-
Deng, H., Wang, H., & Li, Z. (2015). Matching Chelators to Radiometals for Positron Emission Tomography Imaging- Guided Targeted Drug Delivery. Current Drug Targets, 16(6), 610-624. [Link]
-
Verhoeven, J., et al. (2019). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 659-667. [Link]
-
Price, E. W., & Orvig, C. (2014). Table 6 from Matching chelators to radiometals for radiopharmaceuticals. Semantic Scholar. [Link]
-
El Kodadi, M., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Journal of the Serbian Chemical Society, 75(4), 459-467. [Link]
-
Aly, A. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]
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Andrés, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-184. [Link]
-
Desai, N. C., et al. (2014). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Pharmaceutical Sciences and Research, 5(9), 3784. [Link]
-
ResearchGate. (2021). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. [Link]
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Application Notes and Protocols for the Esterification and Amidation of 2-(1H-Pyrazol-1-Yl)Acetic Acid
Introduction: The Significance of 2-(1H-Pyrazol-1-Yl)Acetic Acid Derivatives in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The this compound scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. Its ester and amide derivatives are of significant interest to researchers in drug development due to their potential to modulate biological targets with high specificity and efficacy. This guide provides detailed protocols and scientific rationale for the successful esterification and amidation of this compound, empowering researchers to expand their chemical libraries and accelerate the discovery of next-generation therapeutics.
Part 1: Esterification of this compound
The conversion of the carboxylic acid moiety of this compound to an ester can be a critical step in modifying the pharmacokinetic properties of a potential drug candidate, such as its solubility, membrane permeability, and metabolic stability. Two primary methods for this transformation are the classic Fischer-Speier esterification and modern coupling agent-mediated esterification.
Method 1: Fischer-Speier Esterification
This acid-catalyzed reaction is a straightforward and cost-effective method for producing simple alkyl esters, especially when the alcohol can be used in large excess to drive the equilibrium towards the product.[2]
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol. The reaction's equilibrium is governed by Le Châtelier's principle; thus, using the alcohol as the solvent (a large excess) and/or removing the water formed during the reaction drives the equilibrium toward the formation of the ester. Concentrated sulfuric acid is a common and effective catalyst due to its strong acidity and dehydrating properties.
Caption: Fischer-Speier Esterification Mechanism.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 35.7 mmol).
-
Add absolute ethanol (50 mL) to the flask. The ethanol acts as both the reactant and the solvent.
-
Catalyst Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (1 mL). This addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess ethanol.
-
Carefully pour the concentrated mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(1H-pyrazol-1-yl)acetate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Method 2: Steglich Esterification using DCC and DMAP
For substrates that are sensitive to strongly acidic conditions or high temperatures, the Steglich esterification offers a milder alternative. This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a more reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 g, 14.3 mmol) in anhydrous dichloromethane (40 mL).
-
Add benzyl alcohol (1.63 g, 15.0 mmol, 1.05 eq) and DMAP (0.17 g, 1.4 mmol, 0.1 eq).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (3.25 g, 15.7 mmol, 1.1 eq) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (DCU) will be observed.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure benzyl 2-(1H-pyrazol-1-yl)acetate.
Part 2: Amidation of this compound
Amide bond formation is one of the most fundamental and frequently performed reactions in drug discovery. The resulting amides of this compound are key targets due to their potential for improved biological activity and metabolic stability compared to the parent carboxylic acid.
Method 1: Amidation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, often employed for challenging amide bond formations, including those with sterically hindered or electron-deficient amines.
HATU reacts with the carboxylate (formed by the deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This active ester readily undergoes nucleophilic attack by the amine to form the amide bond. The reaction is typically fast and high-yielding, with minimal side reactions.
Caption: HATU-mediated Amidation Workflow.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 g, 7.14 mmol) in anhydrous DMF (20 mL).
-
Add HATU (2.98 g, 7.85 mmol, 1.1 eq) to the solution.
-
Add DIPEA (2.5 mL, 14.3 mmol, 2.0 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (0.81 g, 7.50 mmol, 1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-benzyl-2-(1H-pyrazol-1-yl)acetamide.
Method 2: Amidation using EDC/HOBt
The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used, reliable, and cost-effective method for amide bond formation.
EDC activates the carboxylic acid to form the O-acylisourea intermediate. HOBt then reacts with this intermediate to form an HOBt-active ester. This active ester is more stable than the O-acylisourea and less prone to side reactions, such as N-acylurea formation. The HOBt-active ester then reacts with the amine to form the desired amide. The byproducts, a water-soluble urea derivative from EDC and HOBt, are easily removed during the aqueous work-up.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 g, 7.14 mmol) in anhydrous DCM (30 mL) at 0°C, add HOBt (1.06 g, 7.85 mmol, 1.1 eq) and EDC·HCl (1.51 g, 7.85 mmol, 1.1 eq).
-
Add triethylamine (2.0 mL, 14.3 mmol, 2.0 eq) to the mixture.
-
Amine Addition: Add aniline (0.70 g, 7.50 mmol, 1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Dilute the reaction mixture with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to give the pure 2-(1H-pyrazol-1-yl)-N-phenylacetamide.
Quantitative Data Summary
| Reaction Type | Method | Reagents | Typical Yield | Purification Method |
| Esterification | Fischer-Speier | EtOH, H₂SO₄ | 60-80% | Vacuum Distillation / Chromatography |
| Steglich | Benzyl alcohol, DCC, DMAP | 70-90% | Column Chromatography | |
| Amidation | HATU Coupling | Benzylamine, HATU, DIPEA | 80-95% | Column Chromatography / Recrystallization |
| EDC/HOBt Coupling | Aniline, EDC·HCl, HOBt | 75-90% | Column Chromatography / Recrystallization |
Troubleshooting and Field-Proven Insights
-
Low Yields in Fischer Esterification: Ensure the alcohol is anhydrous and used in a significant excess. Consider using a Dean-Stark apparatus to remove water azeotropically if the alcohol is not the solvent.
-
Difficulty Removing DCU in Steglich Esterification: After filtration, cool the filtrate to 0°C to precipitate more DCU. A second filtration may be necessary. Alternatively, dissolving the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., cold diethyl ether) can facilitate its removal.
-
Sluggish Amidation Reactions: For electron-deficient or sterically hindered amines, HATU is generally a better choice than EDC/HOBt. Pre-activating the carboxylic acid with the coupling agent and base for 15-30 minutes before adding the amine can improve reaction rates and yields.
-
Side Reactions: The pyrazole N-H is weakly acidic and can potentially compete in some reactions. While generally not a major issue in these standard protocols, if N-acylation is observed, protection of the pyrazole nitrogen with a suitable protecting group (e.g., Boc) may be necessary.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Wang, L., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Pyrazole Acetic Acid Derivatives
Introduction: The Strategic Importance of Pyrazole Acetic Acid Derivatives and the Power of Suzuki Coupling
In the landscape of modern drug discovery and development, pyrazole-containing molecules represent a privileged scaffold, forming the core of numerous blockbuster drugs.[1] Their diverse biological activities, ranging from anti-inflammatory to anti-cancer agents, make them a focal point of medicinal chemistry research.[2][3] Among these, pyrazole acetic acid derivatives are of particular interest as they can mimic the structure of natural amino acids and interact with a variety of biological targets. The synthesis of analogues of the highly successful anti-inflammatory drug Celecoxib, for instance, often involves the functionalization of a core pyrazole structure.[4][5][6][7]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[8][9][10] This palladium-catalyzed reaction offers a robust method for coupling organoboron compounds with organic halides, demonstrating broad functional group tolerance and typically mild reaction conditions.[9][11] For researchers and scientists in drug development, the Suzuki coupling provides an invaluable method for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This in-depth technical guide provides detailed application notes and protocols for the Suzuki coupling of halogenated pyrazole acetic acid derivatives. We will explore the nuances of working with iodo-, bromo-, and chloro-substituted pyrazole acetic acids, offering insights into the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Understanding the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle involving a palladium catalyst.[8] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated pyrazole acetic acid derivative, forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[11]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester is transferred to the palladium center, displacing the halide. The base is critical for activating the boronic acid to facilitate this transfer.[9][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Impact of the Halogen: A Comparative Analysis of Iodo-, Bromo-, and Chloro-Pyrazole Acetic Acid Derivatives
The choice of halogen on the pyrazole ring significantly influences the reactivity and the potential for side reactions in a Suzuki coupling. The general trend for reactivity in the oxidative addition step is I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength.[4] However, for N-heterocyclic substrates like pyrazoles, this is not the only factor to consider.
A common side reaction, particularly with more reactive iodides, is dehalogenation, where the halogen is replaced by a hydrogen atom, leading to a reduced yield of the desired coupled product.[4][12][13] Studies have shown that for halogenated aminopyrazoles, bromo and chloro derivatives can be superior to their iodo counterparts due to a reduced propensity for this dehalogenation side reaction.[12][13]
| Halogen Derivative | Reactivity in Oxidative Addition | Propensity for Dehalogenation | Typical Catalyst System | Key Considerations |
| Iodo-pyrazole | Highest | High | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Prone to side reactions; milder conditions may be required.[4] |
| Bromo-pyrazole | Intermediate | Moderate | Pd(dppf)Cl₂, XPhos Pd G2 | Often provides a good balance of reactivity and stability.[14][15] |
| Chloro-pyrazole | Lowest | Low | Buchwald precatalysts (e.g., XPhos Pd G2) | Requires more active catalyst systems and potentially higher temperatures.[6][16][17] |
The Challenge of the Acetic Acid Moiety: To Protect or Not to Protect?
The presence of a carboxylic acid functional group on the pyrazole substrate can introduce complications in the Suzuki coupling. The acidic proton can be deprotonated by the base used in the reaction, forming a carboxylate. This carboxylate can then coordinate to the palladium center, potentially deactivating the catalyst and hindering the catalytic cycle.[14]
To circumvent this issue, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. This strategy prevents the formation of the interfering carboxylate and generally leads to cleaner reactions and higher yields. The ester can then be easily hydrolyzed in a subsequent step to reveal the desired carboxylic acid.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the Suzuki coupling of halogenated pyrazole acetic acid esters. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Protocol 1: Suzuki Coupling of Ethyl 4-Iodopyrazole-3-acetate
This protocol is optimized for the highly reactive iodo-pyrazole derivative, employing a standard palladium catalyst.
Materials:
-
Ethyl 4-iodopyrazole-3-acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add ethyl 4-iodopyrazole-3-acetate, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 90 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-arylpyrazole-3-acetate.[18]
Protocol 2: Microwave-Assisted Suzuki Coupling of Ethyl 4-Bromopyrazole-3-acetate
This protocol utilizes microwave irradiation to accelerate the reaction with the less reactive bromo-pyrazole derivative.
Materials:
-
Ethyl 4-bromopyrazole-3-acetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add ethyl 4-bromopyrazole-3-acetate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add DME and water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.[19][20][21][22][23][24]
Protocol 3: Suzuki Coupling of Ethyl 5-Chloropyrazole-4-acetate with an Advanced Catalyst System
This protocol is designed for the challenging coupling of the least reactive chloro-pyrazole derivative, employing a highly active Buchwald precatalyst.
Materials:
-
Ethyl 5-chloropyrazole-4-acetate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a glovebox or under an inert atmosphere, add ethyl 5-chloropyrazole-4-acetate, the arylboronic acid, K₃PO₄, and XPhos Pd G2 to a Schlenk tube.[5][6][25]
-
Add degassed toluene and water.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.[16][17]
Conclusion: Empowering Drug Discovery through Optimized Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazole acetic acid derivatives, which are key building blocks in modern drug discovery. By understanding the underlying mechanism and the specific challenges posed by different halogen substituents and the carboxylic acid moiety, researchers can rationally design and optimize their synthetic strategies. The protocols and insights provided in this guide are intended to empower scientists to efficiently and reliably synthesize novel pyrazole-based compounds, accelerating the development of new and improved therapeutics.
References
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]
-
XPhos Pd G2. American Elements. Available at: [Link]
-
Savitha, B., et al. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 2019. Available at: [Link]
-
Khan, I., et al. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 2018. Available at: [Link]
-
Savitha, B., et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed, 2019. Available at: [Link]
-
Optimization of reaction conditions for Suzuki coupling. ResearchGate. Available at: [Link]
-
Shen, L., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 2013. Available at: [Link]
-
Jedinák, L., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 2017. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]
-
da Silva, A. C. S., et al. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 2019. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. Available at: [Link]
-
Shen, L., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health, 2013. Available at: [Link]
-
Zhang, Y., et al. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 2016. Available at: [Link]
-
ChemInform Abstract: Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. ResearchGate. Available at: [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link]
-
Langer, P. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 2017. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Dunsford, J. J., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health, 2012. Available at: [Link]
-
Abarbri, M., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2016. Available at: [Link]
-
An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. PubMed. Available at: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. OUCI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanelements.com [americanelements.com]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 11. Yoneda Labs [yonedalabs.com]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 23. An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Med… [ouci.dntb.gov.ua]
- 25. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
Application Notes & Protocols: Leveraging Azido-modified 2-(1H-Pyrazol-1-yl)Acetic Acid in Click Chemistry
Abstract
This technical guide provides an in-depth exploration of the applications for azido-modified 2-(1H-pyrazol-1-yl)acetic acid, a versatile chemical tool designed for modern bioconjugation and drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] By functionalizing this core with a bioorthogonal azido group, we unlock its potential for covalent ligation to a diverse array of molecules via click chemistry.[3] This guide details the scientific rationale, step-by-step protocols for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition reactions, and troubleshooting strategies for researchers, chemists, and drug development professionals.
Introduction: The Power of Combining a Privileged Scaffold with Click Chemistry
Click chemistry describes a class of reactions that are rapid, efficient, and bioorthogonal, meaning they proceed in complex biological environments without interfering with native biochemical processes.[4] The most prominent among these is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[3][5] The azide functional group is particularly advantageous as a bioorthogonal handle because it is small, stable, and virtually absent from biological systems.[6][7]
The this compound moiety serves as the core of our compound. Pyrazole derivatives are foundational to numerous approved pharmaceuticals, such as Celecoxib (Celebrex®) and Sildenafil (Viagra®), highlighting their metabolic stability and therapeutic relevance.[8][9] Their documented efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents makes them highly attractive scaffolds for new therapeutic development.[1][2][10]
By equipping this pharmacologically relevant pyrazole scaffold with an azide "handle," we create a modular building block. This allows researchers to "click" the pyrazole derivative onto targeting vectors, imaging agents, or other molecular probes, thereby creating novel conjugates for a multitude of applications.
Core Concepts: CuAAC vs. SPAAC
Two primary variants of the azide-alkyne cycloaddition are employed for bioconjugation. The choice between them is dictated by the experimental context, particularly the tolerance of the biological system to copper.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, utilizing a copper(I) catalyst to join a terminal alkyne and an azide.[11] It is known for its extremely fast reaction rates and high yields.[5] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4][12] While highly efficient for in vitro applications like small molecule synthesis and modifying purified biomolecules, the cytotoxicity of free copper ions can limit its use in live cells.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed for live-cell and in vivo applications.[13] This reaction employs a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[14][15] The ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly without a catalyst under physiological conditions.[13][16]
Table 1: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |
| Catalyst Required | Yes (Copper (I))[4][5] | No[13][] |
| Biocompatibility | Limited in live cells due to copper toxicity.[7] | Excellent for live-cell and in vivo use.[13][14] |
| Reaction Rate | Very fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (k ≈ 10⁻¹ - 1 M⁻¹s⁻¹) |
| Alkyne Partner Size | Small | Bulky, which may impact solubility or function. |
| Primary Use Case | In vitro conjugation, materials science, proteomics. | Live-cell imaging, in vivo labeling, ADC synthesis.[14][18] |
Application Workflows & Protocols
The azido-modified this compound is a versatile reagent for creating high-value conjugates. Below are three exemplary application workflows.
Application 1: Synthesis of Targeted Therapeutics (e.g., Antibody-Drug Conjugates)
The inherent biological activity of the pyrazole core can be directed to specific cell types by conjugating it to a targeting antibody. This creates an Antibody-Drug Conjugate (ADC), a powerful therapeutic modality.[18] Given the sensitivity of antibodies, the copper-free SPAAC reaction is the method of choice.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.
Protocol: ADC Synthesis via SPAAC
This protocol describes the conjugation of our azido-pyrazole to an antibody previously modified with a DBCO (dibenzocyclooctyne) group.
-
Reagent Preparation:
-
Prepare the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[14]
-
Prepare a 10 mM stock solution of azido-modified this compound in a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the DBCO-modified antibody solution.
-
Add a 10- to 20-fold molar excess of the azido-pyrazole stock solution to the antibody. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain antibody stability.[13]
-
Gently mix the solution by pipetting or brief vortexing.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted azido-pyrazole using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.[19]
-
Alternatively, for larger volumes, use size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Confirm the integrity and biological activity of the final ADC using appropriate cell-based assays.
-
Application 2: Activity-Based Protein Profiling (ABPP)
If the pyrazole scaffold is designed to bind covalently or with high affinity to the active site of an enzyme family, it can be used as an activity-based probe. After labeling the target proteins in a complex mixture (e.g., cell lysate), a reporter tag (like biotin for affinity purification or a fluorophore for imaging) is "clicked" on for detection.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using CuAAC.
Protocol: Two-Step Protein Labeling via CuAAC
This protocol is for labeling target proteins in a cell lysate. CuAAC is suitable here as it is an in vitro application.
-
Reagent Preparation:
-
Prepare cell lysate in a buffer without DTT or other reducing agents that can interfere with the CuAAC reaction.
-
Prepare a 10 mM stock solution of the azido-pyrazole probe in DMSO.
-
Prepare a 1 mM stock solution of an alkyne-reporter (e.g., Alkyne-Biotin) in DMSO.
-
Click Catalyst Solution (prepare fresh):
-
-
Step 1: Target Labeling:
-
Incubate the cell lysate (e.g., 1 mg/mL total protein) with the azido-pyrazole probe (e.g., 1-10 µM final concentration) for 30-60 minutes at 37°C.
-
-
Step 2: Click Reaction:
-
To the labeled lysate, add the following components in order, vortexing briefly after each addition:
-
Alkyne-Biotin (to a final concentration of 25-50 µM).
-
THPTA ligand (to a final concentration of 250 µM).
-
CuSO₄ (to a final concentration of 50 µM).
-
Sodium Ascorbate (to a final concentration of 1 mM) to initiate the reaction.[21]
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
The biotin-tagged proteins can now be visualized by Western blot using a streptavidin-HRP conjugate or enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
-
Application 3: Probing Nucleic Acid Interactions
The pyrazole scaffold can be designed to intercalate or bind to specific nucleic acid structures. By functionalizing it with an azide, it can be used to label and study DNA or RNA. For example, it could be "clicked" onto a fluorescent alkyne to visualize its localization or onto a solid support for pull-down assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 20. axispharm.com [axispharm.com]
- 21. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1H-Pyrazol-1-Yl)Acetic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-(1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.
I. Understanding the Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[1] For this compound, a successful recrystallization hinges on selecting an appropriate solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
A documented protocol for a closely related isomer suggests that a mixed solvent system of ether and tetrahydrofuran (THF) can be effective for the recrystallization of pyrazole acetic acid derivatives.[2] This guide will expand upon this and other potential solvent systems, providing a framework for logical troubleshooting and optimization.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Question 1: My this compound is not dissolving in the hot solvent.
-
Possible Cause 1: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at the solvent's boiling temperature.
-
Solution: Add small portions of the hot solvent incrementally to the heated mixture with continuous stirring until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[1]
-
-
Possible Cause 2: Inappropriate Solvent Choice. The selected solvent may have low solvating power for this compound, even at elevated temperatures.
-
Solution: Consult the solvent selection table below and consider a more polar solvent. Pyrazole derivatives often show good solubility in alcohols like ethanol or methanol.[3] A mixed solvent system may also be necessary.
-
-
Possible Cause 3: Presence of Insoluble Impurities. Your crude product may contain impurities that are insoluble in the chosen solvent.
-
Solution: If a significant portion of your compound has dissolved but a small amount of solid remains, this is likely an insoluble impurity. Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[4]
-
Question 2: No crystals are forming after the hot solution has cooled.
-
Possible Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not been initiated.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
-
-
Possible Cause 2: Excessive Solvent. Too much solvent was used, and the concentration of this compound is too low to reach saturation upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.
-
Question 3: The product "oiled out" instead of forming crystals.
-
Possible Cause 1: High Concentration of Impurities. Impurities can depress the melting point of the compound, causing it to separate as a liquid (oil) at a temperature where it is still highly soluble.
-
Solution 1: Re-dissolve and Add More Solvent. Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool more slowly.[3]
-
Solution 2: Use Decolorizing Carbon. If colored impurities are suspected, they can sometimes contribute to oiling out. Add a small amount of activated charcoal to the hot solution, then perform a hot gravity filtration before cooling.[5]
-
-
Possible Cause 2: Cooling Too Rapidly. If the solution is cooled too quickly, the molecules may not have enough time to arrange themselves into a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
Question 4: The recrystallized product has a low yield.
-
Possible Cause 1: Using an Excessive Amount of Solvent. As mentioned previously, too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Possible Cause 2: Premature Crystallization During Hot Filtration. If the solution cools during hot gravity filtration, the product can crystallize in the filter paper, leading to loss of material.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Pour the hot solution through the filter in portions to minimize cooling.[5]
-
-
Possible Cause 3: Washing with a Room Temperature or Warm Solvent. Washing the collected crystals with a solvent that is not ice-cold can dissolve a significant portion of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Question 5: The final product is still impure (e.g., has a broad melting point).
-
Possible Cause 1: Rapid Crystallization. If the crystals form too quickly, impurities can be trapped within the crystal lattice.
-
Solution: Ensure a slow cooling rate. If necessary, re-dissolve the crystals in fresh hot solvent and recrystallize again, paying close attention to the cooling process.
-
-
Possible Cause 2: Ineffective Solvent for Impurity Removal. The chosen solvent may not be optimal for separating the specific impurities present.
-
Solution: Consider a different solvent or a mixed-solvent system. For instance, if the impurity is very non-polar, a more polar solvent for recrystallization might leave the impurity in the mother liquor.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the chemical structure (a carboxylic acid and a pyrazole ring), polar solvents are a good starting point. A documented recrystallization of a pyrazole acetic acid isomer uses a mixture of ether and tetrahydrofuran (THF) .[2] Other common solvents for pyrazole derivatives include ethanol, methanol, and acetone .[3] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent pair.
Q2: How do I perform a mixed-solvent recrystallization?
A2: First, dissolve the crude this compound in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol). Then, while the solution is still hot, slowly add a "poor" solvent in which the compound is insoluble (e.g., water or hexane) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
Q3: What are the likely impurities in my crude this compound?
A3: The most common synthesis involves the alkylation of pyrazole with an ethyl bromoacetate followed by hydrolysis. Potential impurities include:
-
Unreacted pyrazole
-
The intermediate, ethyl 2-(1H-pyrazol-1-yl)acetate
-
Sodium bromide (if not properly removed during workup)
-
The isomeric side-product, 2-(1H-pyrazol-3-yl)acetic acid
A well-chosen recrystallization solvent should have different solubility profiles for these impurities compared to the desired product.
Q4: Is it necessary to use decolorizing carbon?
A4: Decolorizing carbon (activated charcoal) is only necessary if your crude product has colored impurities.[5] If your product is already a white or off-white solid, this step can be omitted.
Q5: What safety precautions should I take?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, use a heating mantle or a steam bath, never an open flame. Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
IV. Experimental Protocols and Data
Solvent Selection Guide
The ideal recrystallization solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. The following table provides a general guide for solvent selection based on polarity.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | May be a good "poor" solvent in a mixed-solvent system with an alcohol. |
| Ethanol | High | 78 | Often a good choice for polar compounds like carboxylic acids.[3] |
| Methanol | High | 65 | Similar to ethanol, but more volatile.[3] |
| Acetone | Medium | 56 | A versatile solvent for a range of polarities.[3] |
| Ethyl Acetate | Medium | 77 | A common recrystallization solvent. |
| Tetrahydrofuran (THF) | Medium | 66 | Has been used in a mixed system with ether for a related compound.[2] |
| Diethyl Ether | Low | 35 | Highly volatile and flammable. Can be used as the "poor" solvent. |
| Hexane | Low | 69 | A non-polar solvent, likely a good "poor" solvent.[3] |
General Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
V. References
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Pyrazole Acetic Acids
Welcome to the technical support center for pyrazole acetic acid synthesis. As a core scaffold in numerous pharmaceuticals and functional materials, the synthesis of substituted pyrazole acetic acids is a common yet often challenging endeavor. My goal in this guide is to move beyond simple protocols and provide you with the mechanistic insights and field-proven troubleshooting strategies needed to overcome the common side reactions that can compromise your yield, purity, and timelines. This is not just a list of steps; it is a framework for thinking critically about your reaction and making informed decisions to achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm getting a mixture of regioisomers during the initial pyrazole ring formation. How can I control the regioselectivity?
A1: The Challenge of Regioisomerism in Knorr Pyrazole Synthesis
The formation of regioisomers is the most common side reaction in pyrazole synthesis, particularly when using the classical Knorr condensation with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The reaction can proceed via two distinct pathways, where either of the two carbonyls undergoes initial condensation with the substituted nitrogen of the hydrazine, leading to two different pyrazole products.
The regiochemical outcome is a delicate balance of several factors, including pH, solvent, and the electronic and steric properties of the substituents on both reactants.[2]
Causality and Strategic Control:
-
pH Control: The pH of the reaction medium is critical. Under acidic conditions, the more basic nitrogen atom of the hydrazine is protonated, influencing which nitrogen initiates the cyclization.[1] The rate-determining step can shift depending on the pH, altering the product ratio.[2] For many systems, catalysis with acetic acid has been shown to improve regioselectivity.[3]
-
Solvent Effects: The polarity of the solvent can dramatically influence the reaction pathway. Cyclocondensation in polar aprotic solvents like N,N-dimethylacetamide (DMAc) in an acidic medium often leads to good yields and high regioselectivity.[4] In contrast, conventional reactions in protic solvents like ethanol can result in nearly equimolar mixtures of regioisomers.[4]
-
Steric and Electronic Effects: The inherent properties of your starting materials are paramount. A bulky substituent on the dicarbonyl compound will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl. Electronically, the more electrophilic carbonyl carbon is the preferred site of initial nucleophilic attack by the hydrazine.
Troubleshooting Table for Regioisomer Control
| Parameter | Condition Favoring Single Isomer | Rationale & Citation |
| pH | Mildly acidic (e.g., catalytic acetic acid) | Modulates hydrazine nucleophilicity and can accelerate the desired dehydration steps, improving selectivity.[3][4] |
| Solvent | Polar aprotic (e.g., DMAc, DMF, DMSO) | Can stabilize intermediates along a single pathway more effectively than polar protic solvents.[3][4] |
| Temperature | Ambient Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the undesired pathway, reducing selectivity.[4] |
| Precursors | Use of 1,3-dicarbonyl surrogates (e.g., β-enaminones) | These "lock in" the regiochemistry before cyclization, preventing the formation of the isomeric intermediate.[1][5] |
Workflow: Knorr Pyrazole Synthesis Pathways
Caption: Knorr synthesis pathways leading to regioisomers.
Q2: During the N-alkylation step to add the acetic acid moiety, I'm getting a mixture of N1 and N2 isomers. How can I selectively alkylate the desired nitrogen?
A2: The N1 vs. N2 Alkylation Dilemma
This is a classic challenge in pyrazole chemistry. The pyrazole ring has two nitrogen atoms, and in an unsymmetrically substituted pyrazole, they are not equivalent. Alkylation, typically with an α-haloacetate like ethyl bromoacetate or chloroacetate, often yields a mixture of N1 and N2-alkylated products.[6] The outcome is dictated by a competition between the kinetic and thermodynamic products, influenced heavily by sterics.
Causality and Strategic Control:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[7] Therefore, a bulky substituent at the 3- or 5-position will direct alkylation to the adjacent, more accessible nitrogen.
-
Base and Solvent System: The choice of base and solvent is critical. A common and effective system for achieving high N1-selectivity for 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO.[8]
-
Bulky Alkylating Agents: A clever strategy involves using a sterically bulky alkylating agent, such as an α-halomethylsilane. These agents show significantly improved N1 selectivity. The silyl group can then be cleanly removed in a subsequent protodesilylation step to yield the desired N-methyl (or related) pyrazole.[9]
Workflow: Controlling N-Alkylation Regioselectivity
Caption: Steric control in the N-alkylation of pyrazoles.
Q3: My final product yield is low, and I suspect the ester of my acetic acid side chain is hydrolyzing during the N-alkylation step. How can I prevent this?
A3: Protecting the Acetic Acid Moiety
This is a common and often overlooked side reaction. The conditions for N-alkylation, which typically involve a base like potassium carbonate and sometimes require heating, are also conditions that can promote the hydrolysis of the ester group on your alkylating agent (e.g., ethyl chloroacetate).[10][11] This leads to the formation of the carboxylate salt, which may be difficult to isolate or may not be the desired product at that stage, ultimately lowering the yield of the target ester.
Causality and Strategic Control:
-
Anhydrous Conditions: Water is the enemy here. Ensure all your reagents and solvents are thoroughly dried. Using molecular sieves in the reaction flask can help scavenge any trace amounts of water.
-
Milder Bases: While strong bases are effective for deprotonating the pyrazole, they are also more likely to cause hydrolysis. Consider using a weaker or non-nucleophilic base if your pyrazole is sufficiently acidic.
-
Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use a More Robust Protecting Group: Instead of a simple ethyl or methyl ester, consider using a tert-butyl ester. The tert-butyl group is much more resistant to base-catalyzed hydrolysis. It can be installed using tert-butyl bromoacetate and later removed under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the basic N-alkylation conditions.
Troubleshooting Table for Preventing Ester Hydrolysis
| Strategy | Implementation | Rationale |
| Ensure Anhydrous Conditions | Dry solvents (e.g., over CaH₂); dry K₂CO₃ (bake in oven); use molecular sieves. | Prevents the nucleophilic attack of water or hydroxide ions on the ester carbonyl. |
| Optimize Base | Use the mildest base effective for deprotonation (e.g., Cs₂CO₃ can sometimes be more effective at lower temperatures). | Minimizes the concentration of hydroxide ions that can initiate hydrolysis. |
| Monitor Reaction | Run time-course experiments; use TLC/LC-MS to track starting material and product. | Avoids unnecessary exposure of the product to potentially hydrolytic conditions. |
| Change Protecting Group | Use tert-butyl bromoacetate as the alkylating agent. | tert-Butyl esters are stable to basic conditions and are deprotected with acid, providing an orthogonal strategy. |
Q4: I'm losing the acetic acid side chain from my pyrazole ring. What causes this decarboxylation and how can I avoid it?
A4: The Instability of the Carboxyalkyl Group
Decarboxylation, the loss of CO₂, is a potential side reaction for pyrazole acetic acids, particularly when the acetic acid moiety is at the C4 position. The reaction is often promoted by high temperatures or harsh acidic or basic conditions.[12] While sometimes this is a desired transformation, for instance in copper-mediated decarboxylative couplings, it is a problematic side reaction when the acetic acid group is required in the final product.[13][14][15]
Causality and Strategic Control:
-
Thermal Stress: The primary driver is often heat. Refluxing for extended periods, especially in high-boiling solvents, can induce decarboxylation.
-
pH Extremes: Both strong acids and strong bases can facilitate decarboxylation, often at elevated temperatures.[12] The mechanism can involve the formation of a stabilized carbanion or zwitterionic intermediate following protonation/deprotonation events.
-
Mitigation Strategies: The solution is to maintain mild conditions throughout your synthesis and workup. Avoid high-temperature distillations if your product is thermally labile. Use buffered solutions for workups if possible, and neutralize acidic or basic reaction mixtures at low temperatures (e.g., 0 °C) to dissipate any heat generated.
Q5: Instead of my expected pyrazole, I've isolated an indole derivative. Why did this happen?
A5: The Competing Fischer Indole Synthesis
This is a fascinating and often unexpected side reaction that can occur if you are using an arylhydrazine and a ketone or aldehyde as precursors under acidic conditions. The intermediate arylhydrazone is also the starting point for the Fischer indole synthesis, a classic acid-catalyzed reaction that produces indoles.[16][17][18]
Causality and Strategic Control:
The arylhydrazone intermediate can undergo one of two distinct acid-catalyzed rearrangements:
-
Knorr Cyclization (Desired): Intramolecular nucleophilic attack of the second nitrogen onto a carbonyl (or its enol/enamine equivalent) followed by dehydration to form the pyrazole ring.
-
Fischer[2][2]-Sigmatropic Rearrangement (Side Reaction): The hydrazone tautomerizes to an enehydrazine, which then undergoes a[2][2]-sigmatropic rearrangement, ultimately leading to cyclization and elimination of ammonia to form the indole ring.[17][19]
Favoring Pyrazole Formation:
-
Choice of Precursor: The Knorr synthesis is most reliable with 1,3-dicarbonyl compounds. If you are using a simple ketone, the Fischer indole pathway becomes much more competitive.
-
Control of Acidity: The choice and concentration of the acid catalyst are crucial. While both reactions are acid-catalyzed, the optimal conditions can differ. It is often a matter of empirical optimization to find a window where pyrazole formation is fast and indole formation is slow.[19] Using milder acidic conditions, such as refluxing in acetic acid, can sometimes favor the pyrazole pathway.
Mechanistic Crossroads: Pyrazole vs. Indole Synthesis
Caption: Competing pathways from a common arylhydrazone intermediate.
Validated Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This protocol is designed to favor one regioisomer by controlling the reaction conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxovalerate (1 equivalent) and absolute ethanol (5 mL per mmol of dicarbonyl).
-
Reagent Addition: Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Catalysis: Add glacial acetic acid (0.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Selective N1-Alkylation of 3-Phenyl-1H-pyrazole with Ethyl Bromoacetate
This protocol utilizes steric hindrance to direct alkylation to the N1 position.
-
Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 3-phenyl-1H-pyrazole (1 equivalent) in anhydrous DMF (10 mL per mmol of pyrazole).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the solution.
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Then, add ethyl bromoacetate (1.2 equivalents) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude oil can be purified by silica gel chromatography to yield the N1-alkylated product, ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate, separating it from the minor N2 isomer.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Black, S. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2209-2216. Available at: [Link]
-
Wang, Y., et al. (2019). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega, 4(7), 11537-11545. Available at: [Link]
-
Fustero, S., et al. (2009). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 13(6), 569-589. Available at: [Link]
-
Wang, Y., et al. (2019). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega, 4(7), 11537-11545. Available at: [Link]
-
Al-Awaad, S., et al. (2020). Effect of the acid and base on the pyrazole ring. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Deng, H., et al. (2015). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions, 44(23), 10606-10609. Available at: [Link]
-
Vijesh, A. M., et al. (2013). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1147-1173. Available at: [Link]
-
Kochetov, K. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 29(13), 3105. Available at: [Link]
-
Prier, C. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts, 16(12), 1435. Available at: [Link]
-
Singh, R. K., et al. (2020). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Organic & Medicinal Chemistry International Journal, 9(5). Available at: [Link]
-
Belaidi, S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(10), 1616. Available at: [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Google Patents. (2015). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
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Menendez, M., et al. (2011). On the relationships between basicity and acidity in azoles. ResearchGate. Available at: [Link]
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Bildirici, I., & Menges, N. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 16(5), 453-465. Available at: [Link]
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Kysil, A., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(9), 2165-2173. Available at: [Link]
-
Bouzroura, S., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 28(1), 385. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Redd, K. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 522-536. Available at: [Link]
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Štefane, B., et al. (2024). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 29(13), 3097. Available at: [Link]
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10189-10196. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b- reaction carried out with hydrazine hydrate in ethanol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]
-
Schwertz, G., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available at: [Link]
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Redd, K. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
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YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available at: [Link]
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COP Bela. (n.d.). BP401T. Retrieved from [Link]
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Şener, A., et al. (2005). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
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TSI Journals. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). Available at: [Link]
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International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
-
Supporting Information for Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Retrieved from [Link]
-
Belaidi, S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
-
Norman, N. J., et al. (2023). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 88(6), 3617-3622. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
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Technical Support Center: Pyrazole Synthesis By-Product Identification and Characterization
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of by-products during pyrazole synthesis. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized pyrazole compounds.
Introduction: The Challenge of Purity in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone of many pharmaceutical compounds, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method famously pioneered by Ludwig Knorr.[1][2][3] While robust, this and other synthetic routes can be prone to side reactions, leading to a variety of by-products that can complicate purification and compromise final product purity. Understanding the origin, identification, and characterization of these by-products is critical for optimizing reaction conditions and ensuring the desired outcome. This guide will equip you with the necessary knowledge to tackle these challenges head-on.
Troubleshooting Guide: From Unexpected TLC Spots to Complex NMR Spectra
This section addresses specific issues you may encounter during your pyrazole synthesis experiments, providing a logical workflow from problem identification to resolution.
Problem 1: Multiple Spots on TLC and Complex Crude ¹H NMR Spectrum
Scenario: Your reaction is complete according to TLC, but instead of a single product spot, you observe multiple spots. The crude ¹H NMR spectrum shows more peaks than expected for your target pyrazole.
Potential Cause: Formation of regioisomers. This is a very common issue when using an unsymmetrical 1,3-dicarbonyl compound.[4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two different pyrazole products.[4]
Troubleshooting Workflow:
-
Confirm Regioisomer Formation:
-
LC-MS Analysis: The most direct way to confirm the presence of isomers is to analyze the crude reaction mixture by LC-MS. You should observe two or more peaks with the same mass-to-charge ratio (m/z) but different retention times.
-
Detailed NMR Analysis: Carefully analyze the ¹H and ¹³C NMR spectra. Regioisomers will have distinct sets of signals, although they may be very similar. Look for differences in the chemical shifts of the pyrazole ring protons and carbons, as well as the substituents. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable in assigning the structures of the different isomers.
-
-
Strategies to Improve Regioselectivity:
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can influence the regioselectivity. Experiment with a range of solvents (e.g., from non-polar like toluene to polar protic like ethanol) and temperatures to find conditions that favor the formation of the desired isomer.
-
pH Control: The pH of the reaction medium can affect the protonation state of both the hydrazine and the dicarbonyl compound, thereby influencing the site of initial attack.[1] Buffering the reaction mixture or using an acidic or basic catalyst can sometimes steer the reaction towards a single isomer.
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups of the 1,3-dicarbonyl compound to force the reaction to proceed in a specific direction.
-
-
Purification of Regioisomers:
-
Column Chromatography: While challenging, it is often possible to separate regioisomers using column chromatography on silica gel. A shallow solvent gradient and careful fraction collection are key.[6] For basic pyrazoles, deactivating the silica gel with triethylamine can prevent product loss on the column.[6]
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.[6] Experiment with different solvent systems to achieve separation.
-
Preparative HPLC: For difficult separations, preparative HPLC, including reverse-phase chromatography, can be a powerful tool.[6]
-
Problem 2: Presence of a By-product with a Mass Corresponding to an Incompletely Cyclized Intermediate
Scenario: Your LC-MS analysis shows a significant peak with a mass corresponding to the hydrazone or enamine intermediate, which has not fully cyclized to the pyrazole ring.
Potential Cause: Incomplete reaction or unfavorable cyclization kinetics. The formation of the pyrazole ring is a two-step process: initial condensation to form an intermediate, followed by intramolecular cyclization and dehydration.[7] If the cyclization step is slow or reversible, the intermediate can accumulate.
Troubleshooting Workflow:
-
Drive the Reaction to Completion:
-
Increase Reaction Time and/or Temperature: The most straightforward approach is to prolong the reaction time or increase the temperature to provide more energy for the cyclization to occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
Use of a Dehydrating Agent: The final step in pyrazole formation is the elimination of water.[8] Adding a dehydrating agent like magnesium sulfate or using a Dean-Stark trap to remove water can shift the equilibrium towards the cyclized product.
-
Catalyst Choice: The choice of acid or base catalyst can significantly impact the rate of cyclization. Experiment with different catalysts (e.g., acetic acid, p-toluenesulfonic acid, or a base) to find one that promotes efficient ring closure.
-
-
Characterization of the Intermediate:
-
Isolate the intermediate by chromatography if possible.
-
The ¹H NMR spectrum of the hydrazone intermediate will typically show a characteristic N-H proton signal and may lack the aromatic proton signals of the pyrazole ring.
-
Problem 3: An Unexpected By-product with a Different Molecular Weight
Scenario: You observe a significant by-product with a molecular weight that does not correspond to your expected product, regioisomers, or simple intermediates.
Potential Cause: This could be due to a number of factors, including impurities in the starting materials or side reactions of your reactants or product. For example, a patent describes the formation of 3-ethylpyrazole as a by-product in the synthesis of 3,4-dimethylpyrazole, which was traced back to a 3-oxo-pentanal impurity in the 2-methyl-3-oxobutanal starting material.[9]
Troubleshooting Workflow:
-
Verify Starting Material Purity:
-
Analyze your 1,3-dicarbonyl compound and hydrazine derivative by NMR and/or GC-MS to check for impurities.[4] The presence of even small amounts of related compounds can lead to the formation of unexpected by-products.
-
Purify starting materials if necessary. Hydrazine derivatives can degrade over time, so using a freshly opened bottle or purifying the reagent is recommended.[4]
-
-
Consider Potential Side Reactions:
-
Double Condensation: If using a simple hydrazine (NH₂NH₂), it's possible for it to react with two molecules of the dicarbonyl compound.
-
Reaction with Solvent: Some solvents can participate in side reactions under certain conditions.
-
Product Degradation: The pyrazole ring is generally stable, but harsh reaction conditions could lead to decomposition or rearrangement.[10]
-
-
Isolate and Characterize the By-product:
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between pyrazole regioisomers using ¹H NMR?
A1: The chemical shifts of the pyrazole ring protons are sensitive to the electronic environment created by the substituents. In general, a substituent at the 3-position will have a more pronounced effect on the chemical shift of the 4-H proton than a substituent at the 5-position. Furthermore, the substituent on the nitrogen will influence the chemical shifts of the adjacent 3- and 5-position substituents differently. NOESY experiments can also be very helpful in determining the spatial proximity of protons, which can aid in assigning the correct regioisomer. For a definitive assignment, comparison to literature data for known compounds or single-crystal X-ray diffraction is the gold standard.
Q2: My pyrazole product seems to exist as a mixture of tautomers in solution. How does this affect characterization and what can I do about it?
A2: Tautomerism in pyrazoles is a well-documented phenomenon, especially for N-unsubstituted pyrazoles.[13] This can lead to broadened NMR signals or the appearance of two sets of peaks, complicating spectral interpretation. The rate of tautomeric interconversion is often temperature-dependent. Lowering the temperature of the NMR experiment can sometimes "freeze out" the individual tautomers, resulting in sharper signals for each form.[13] It is important to recognize that this is an inherent property of the molecule and not necessarily an impurity. When reporting characterization data, it is good practice to note the observation of tautomerism.
Q3: What are the best general purification techniques for crude pyrazole products?
A3: The choice of purification method depends on the physical properties of your pyrazole and the nature of the impurities.
-
Recrystallization: This is often the simplest and most effective method for solid products.[6] Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.
-
Column Chromatography: This is a versatile technique for both solid and liquid products.[6] As mentioned, for basic pyrazoles, treating the silica gel with a small amount of triethylamine can improve recovery.[6]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude material in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), washing the acidic aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and extracting your product back into an organic solvent.
Q4: Can I use mass spectrometry to differentiate between pyrazole isomers?
A4: Standard electron impact (EI) or electrospray ionization (ESI) mass spectrometry will typically not differentiate between isomers as they have the same molecular weight. However, tandem mass spectrometry (MS/MS) can sometimes be used. By fragmenting the parent ion, different isomers may produce unique fragmentation patterns that can be used for identification, although this is not always straightforward. The primary utility of mass spectrometry in this context is to confirm the molecular weight of the products and identify any by-products with different masses.
By-Product Identification and Characterization Workflow
The following diagram illustrates a general workflow for the identification and characterization of by-products in pyrazole synthesis.
Caption: Workflow for By-product Identification.
Summary of Common By-products and Their Characteristics
| By-product Type | Typical Analytical Signature | Common Cause |
| Regioisomers | Multiple peaks in LC with identical m/z; distinct but similar sets of signals in NMR. | Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[4][5] |
| Incomplete Cyclization Intermediates (Hydrazones) | Peak in LC-MS with mass of (dicarbonyl + hydrazine - H₂O); absence of pyrazole aromatic signals in ¹H NMR. | Insufficient reaction time/temperature; unfavorable cyclization kinetics. |
| By-products from Starting Material Impurities | Unexpected molecular weight in MS; requires full structural elucidation. | Contaminated or degraded starting materials.[4][9] |
| Tautomers | Broadened NMR signals or two sets of signals for a single compound; interconversion may be temperature-dependent. | Inherent property of N-unsubstituted or certain substituted pyrazoles.[13] |
This technical support guide provides a framework for identifying, characterizing, and troubleshooting by-product formation in pyrazole synthesis. By systematically applying these principles, researchers can enhance the efficiency of their synthetic efforts and ensure the production of high-purity pyrazole compounds for their intended applications.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
National Center for Biotechnology Information (PMC). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. [Link]
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National Center for Biotechnology Information (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
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Slideshare. Unit 4 Pyrazole | PDF. [Link]
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CUTM Courseware. pyrazole.pdf. [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
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Name-Reaction.com. Knorr pyrazole synthesis. [Link]
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YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
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Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. [Link]
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Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. [Link]
-
International Journal of Scientific and Research Publications. Synthesis and Characterization of Some Compounds containing Pyrazole Moiety. [Link]
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
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ResearchGate. Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF. [Link]
-
Journal of Pharmacy and Pharmacology. Recent applications of pyrazole and its substituted analogs. [Link]
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ResearchGate. Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]
-
YouTube. Pyrazoles Syntheses, reactions and uses. [Link]
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Technical Support Center: HPLC Method Development for Purity Analysis of 2-(1H-Pyrazol-1-Yl)Acetic Acid
Welcome to the technical support guide for the HPLC purity analysis of 2-(1H-Pyrazol-1-Yl)Acetic Acid. This resource, designed for researchers and drug development professionals, provides expert guidance and practical troubleshooting solutions in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust, accurate, and reliable analytical method.
Section 1: Initial Method Development
This section addresses the foundational questions for developing a new HPLC method for this compound from the ground up.
Q1: I'm starting from scratch. What is a logical workflow for developing this method?
A1: A systematic approach is crucial for efficient and effective method development. The process begins with understanding the analyte's properties and progressively moves toward a validated, robust method. Key properties of this compound include its high polarity (LogP ≈ -0.03) and its acidic nature, with a predicted pKa of approximately 3.58.[1][2][3] These characteristics are central to selecting the appropriate chromatographic conditions.
The workflow below outlines the critical steps from initial setup to final validation.
Q2: What type of HPLC column (stationary phase) is best suited for this polar acidic compound?
A2: Due to its high polarity, this compound will exhibit poor retention on traditional C18 and C8 columns, often eluting near the solvent front.[4][5] To overcome this, a stationary phase with enhanced retention for polar compounds is required.
Primary Recommendation:
-
Mixed-Mode or Polar-Enhanced C18 Columns: These are the ideal choices. For instance, a C18 phase containing proprietary positively charged functional groups can provide a dual retention mechanism.[6] The C18 ligand offers standard reversed-phase retention, while the positive charge interacts with the ionized acidic analyte, significantly increasing retention and offering unique selectivity.[6] These columns are often stable in 100% aqueous mobile phases, which is a key strategy for retaining highly polar molecules.[6][7]
Alternative Options:
-
Polar-Embedded Columns: Phases with embedded polar groups (e.g., amide, carbamate) can also improve retention of polar analytes through dipole-dipole interactions and are resistant to phase collapse in highly aqueous mobile phases.
-
Phenyl Columns: Phenyl phases can offer different selectivity compared to alkyl chains, particularly for compounds with aromatic rings like pyrazole. They are also capable of operating in 100% aqueous conditions.[8]
Avoid:
-
Standard, low-purity (Type A) silica C18 columns: These columns have a high concentration of acidic silanol groups that can cause severe peak tailing with acidic analytes if the mobile phase is not properly controlled.[9]
Q3: How do I select an appropriate mobile phase and pH?
A3: Mobile phase selection is critical for controlling retention and ensuring good peak shape.
Mobile Phase Composition:
-
Solvents: A mixture of a buffered aqueous phase (Solvent A) and an organic modifier like acetonitrile or methanol (Solvent B) is standard. Acetonitrile is often preferred due to its lower viscosity and UV transparency.[10]
-
Starting Point: Begin with a scouting gradient, such as 5% to 95% Solvent B over 20 minutes, to determine the approximate elution conditions.
pH Control (The Most Critical Parameter):
-
Rationale: The analyte has a pKa of ~3.58.[1][2] To ensure consistent retention and minimize peak tailing from silanol interactions, the analyte must be kept in a single, non-ionized form.[11][12] This is achieved by setting the mobile phase pH at least 1.5-2 units below the pKa.
-
Recommended pH: A pH of 2.5 to 3.0 is ideal. At this pH, the carboxylic acid group is fully protonated (neutral), maximizing its hydrophobicity and retention in reversed-phase mode. This low pH also suppresses the ionization of residual silanol groups on the column packing, which is a primary cause of peak tailing.[11][12]
-
Buffer Selection: Use a buffer with a pKa close to the target pH.
-
Phosphate Buffer: An excellent choice for a target pH of 2.5-3.0. A concentration of 20-25 mM is typically sufficient.[12]
-
Formic Acid or Trifluoroacetic Acid (TFA): 0.1% solutions of these acids are also commonly used to control pH in this range and are mass spectrometry compatible. TFA can act as an ion-pairing agent and significantly improve peak shape.[13][14]
-
Q4: What are the recommended initial instrument parameters?
A4: The following parameters provide a robust starting point for method development.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | Polar-enhanced/retentive C18, 150 x 4.6 mm, 3.5 or 5 µm | Balances efficiency with backpressure. |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ | Ensures analyte is in a single protonated state.[15] |
| Mobile Phase B | Acetonitrile | Good solvent strength and low UV cutoff.[10] |
| Gradient | 5% B to 95% B over 20 min, hold 5 min, return to 5% B | A good initial scouting gradient to find the elution point. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Vol. | 5-10 µL | Keeps sample mass on-column low to prevent overload. |
| Detection (UV) | Diode Array Detector (DAD/PDA) initially | Scan: 200-400 nm to determine λmax. The pyrazole ring suggests UV absorbance. For pyrazoline derivatives, detection wavelengths between 206 nm and 333 nm have been reported.[13][14] |
| Sample Diluent | Mobile Phase A or a mixture similar to the initial mobile phase | Ensures compatibility with the mobile phase and prevents peak distortion.[13] |
Section 2: Method Optimization & Troubleshooting
Once initial chromatograms are obtained, optimization is necessary to resolve impurities and correct peak shape issues. This section provides solutions to common problems.
Q5: My main peak is tailing severely. What are the causes and how can I fix it?
A5: Peak tailing is the most common chromatographic problem and is often caused by secondary interactions between the analyte and the stationary phase.[9] For an acidic analyte, this is typically due to interaction with residual silanols.
| Cause | Detailed Solution | Scientific Rationale |
| Improper pH | Ensure the mobile phase pH is between 2.5 and 3.0 using a buffer (e.g., 25 mM phosphate).[15] | This protonates the analyte's carboxylic acid group and suppresses ionization of surface silanols, eliminating the primary chemical cause of tailing for acidic compounds.[11][12] |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped column. Alternatively, add a competitive agent like 0.1% TFA to the mobile phase. | High-purity silica has fewer metal impurities and active silanols. End-capping chemically blocks most remaining silanols.[9][12] |
| Column Overload | Reduce the sample concentration or injection volume by a factor of 5 or 10. If peaks for all analytes are tailing, this is a likely cause.[16] | Exceeding the column's mass capacity leads to a non-linear adsorption isotherm, resulting in a tailed peak shape.[11] |
| Column Contamination/Void | If tailing appears suddenly with an increase in backpressure, the column inlet frit may be blocked. Try reversing and flushing the column (if permitted by the manufacturer). If a void is suspected, the column must be replaced.[11][16] | A blockage or void at the head of the column disrupts the sample band as it enters the packed bed, leading to peak distortion. |
Q6: My analyte has poor retention and elutes near the void volume. How can I increase its retention time?
A6: This is expected for a polar analyte on a standard reversed-phase column.
-
Decrease Organic Content: The most straightforward approach is to lower the percentage of the organic solvent (acetonitrile/methanol) in the mobile phase. If necessary, use a column that is stable in 100% aqueous conditions to maximize retention.[6]
-
Use a Polar-Retentive Column: As discussed in Q2, switching to a column specifically designed for polar analytes (e.g., mixed-mode, polar-embedded) is the most effective solution.[6][17]
-
Use Ion-Pair Chromatography (Advanced): Adding an ion-pairing reagent (e.g., tetrabutylammonium phosphate) to the mobile phase can form a neutral, hydrophobic complex with the ionized analyte, significantly increasing retention. However, this complicates the mobile phase and can lead to long column equilibration times. This is generally not a first-choice approach unless other methods fail.
Q7: I'm observing retention time shifts between injections. What is the likely cause?
A7: Unstable retention times point to a lack of system equilibrium or changes in mobile phase composition.
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between gradient runs.
-
Unbuffered Mobile Phase: If the mobile phase is unbuffered, small changes in the pH of your solvents can cause the ionization state of the analyte to fluctuate, leading to drastic shifts in retention time. Always use a buffer.[15]
-
Mobile Phase Volatility: If using a volatile mobile phase component (like TFA), ensure the solvent reservoir is covered to prevent selective evaporation and concentration changes over time.
-
Temperature Fluctuations: Operate the column in a thermostatted compartment. Fluctuations in ambient temperature can cause retention time drift.
Q8: How can I improve the resolution between the main peak and a closely eluting impurity?
A8: Improving resolution requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).
-
Optimize Selectivity (α): This is the most powerful tool.
-
Change Organic Solvent: Switch from acetonitrile to methanol (or vice versa). They have different solvent properties and can alter elution order.
-
Adjust pH: Small changes in pH (e.g., from 2.8 to 3.2) can change the ionization of certain impurities, altering selectivity.
-
Change Stationary Phase: Switching from a C18 to a Phenyl or Cyano column can provide a completely different selectivity.[18]
-
-
Increase Efficiency (N):
-
Use a Longer Column: Doubling the column length increases N (and resolution) by a factor of ~1.4.
-
Use Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle column dramatically increases efficiency.
-
-
Increase Retention (k):
-
Decrease Solvent Strength: Lowering the organic content of the mobile phase will increase retention and can sometimes improve the resolution of early-eluting peaks.
-
Section 3: Method Validation & System Suitability
A developed method must be validated to prove it is fit for its intended purpose, as outlined in the ICH Q2(R1) guideline.[19][20] A key part of this is demonstrating the method is "stability-indicating."
Q9: How do I perform a forced degradation study to ensure my method is stability-indicating?
A9: A forced degradation (or stress testing) study is essential to demonstrate the specificity of a purity method.[21][22] The goal is to intentionally degrade the drug substance under various conditions to produce potential degradation products and prove that the HPLC method can separate them from the main analyte peak.[23][24] The target degradation is typically 5-20%.[23]
Protocol 1: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose to Stress Conditions: Subject aliquots of the stock solution to the conditions outlined in the table below. Include a non-stressed (control) sample for comparison.
-
Neutralize (if needed): After the exposure time, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analyze Samples: Dilute all stressed samples and the control to the target analytical concentration and analyze them using your developed HPLC method with a photodiode array (PDA) detector.
-
Evaluate Results:
-
Specificity: Check for new peaks corresponding to degradation products. The main analyte peak should not co-elute with any degradants. Use peak purity analysis tools in your chromatography software to confirm the main peak is pure in all stressed samples.
-
Mass Balance: The sum of the main peak area and all degradant peak areas should be close to the initial area of the control sample, demonstrating that all degradants are being detected.
-
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | To generate acid-labile degradants.[23] |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated | To generate base-labile degradants.[23] |
| Oxidation | 3-30% H₂O₂, at room temp | To identify oxidative degradation pathways.[23] |
| Thermal | Heat solution at 60-80 °C; heat solid powder | To assess thermal stability.[23] |
| Photolytic | Expose solution to UV/Vis light (ICH Q1B) | To assess light sensitivity.[22] |
Q10: What are the key System Suitability Test (SST) parameters I need to monitor?
A10: SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[25] A standard solution is injected multiple times (typically n=5 or 6) at the beginning of an analytical run.
| SST Parameter | Common Acceptance Criteria (USP/ICH) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy.[25] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency or peak sharpness. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for n≥5) | Demonstrates the precision of the injector and detector.[25] |
| RSD of Retention Time | RSD ≤ 1.0% (for n≥5) | Demonstrates the precision of the pump and stability of the system. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation between critical peaks.[25] |
Q11: What validation parameters must be assessed according to ICH Q2(R1) for a purity method?
A11: For a quantitative impurity method, the following parameters must be validated:[19][20][26]
-
Specificity: Proven through forced degradation studies.
-
Linearity: The method's ability to produce results proportional to concentration. Typically assessed over a range from the LOQ to 120% of the impurity specification limit. The correlation coefficient (r²) should be ≥ 0.99.[26]
-
Range: The interval between the upper and lower concentrations where the method is precise, accurate, and linear.
-
Accuracy: Closeness of the measured value to the true value. Assessed by spiking the sample with known amounts of impurities at different levels (e.g., 50%, 100%, 150% of the specification).
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±5% organic content, ±2°C column temp), indicating its reliability for routine use.[19][20]
Appendix A: Example Protocol - HPLC Purity Method
This protocol is a recommended starting point based on the principles discussed.
-
Column: Phenomenex Luna Omega PS C18 (150 x 4.6 mm, 5 µm) or equivalent polar-retentive column.
-
Mobile Phase A: 25 mM potassium phosphate monobasic in water, pH adjusted to 2.5 with phosphoric acid. Filtered and degassed.
-
Mobile Phase B: Acetonitrile. Filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 215 nm (adjust based on λmax from UV scan)
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
References
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. Retrieved from [Link][6][17]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link][21]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link][23]
-
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175. Retrieved from [Link][13]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved from [Link][7]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link][11]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from [Link][9]
-
Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek. Retrieved from [Link][16]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. Retrieved from [Link][12]
-
Reynolds, D. W., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Retrieved from [Link][24]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Technology Networks. Retrieved from [Link][5]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link][19]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). FDA. Retrieved from [Link][20]
-
Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link][22]
-
HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link][15]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link][27]
-
Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group. Retrieved from [Link][26]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link][25]
-
HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... (n.d.). Wiley Online Library. Retrieved from [Link][14]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases... (2009, March 17). Agilent. Retrieved from [Link][8]
-
HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved from [Link][18]
-
Concepts of Mobile Phase Selection in Development of an HPLC Method of Analysis. (n.d.). Nicolae Testemitanu State University of Medicine and Pharmacy. Retrieved from [Link][10]
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Technical Support Center: Overcoming Low Yields in the N-Alkylation of Pyrazole
Welcome to the technical support center for the N-alkylation of pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation. The N-alkylation of pyrazoles is a fundamental transformation in organic and medicinal chemistry, as the resulting scaffolds are present in a wide range of biologically active molecules, including anti-tumor agents.[1] However, achieving high yields and controlling regioselectivity can be challenging. This guide provides in-depth, field-proven insights to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of pyrazole. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions with step-by-step protocols.
Issue 1: Poor or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazole can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
Causality Analysis & Corrective Actions
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.
-
Strength: Ensure the base is strong enough to deprotonate the pyrazole (pKa ≈ 14). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] For less reactive alkylating agents, a stronger base like NaH might be necessary.[2]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[2]
-
Stoichiometry: A slight excess of the base is often beneficial.[2]
-
-
Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[2]
-
Steric Hindrance: A bulky alkylating agent may react slowly due to steric hindrance. Increasing the reaction temperature or using a more reactive electrophile could be necessary.
-
Electronic Effects: The presence of strong electron-withdrawing groups on the alkylating agent can hinder the reaction by making the formation of a carbocation intermediate more difficult.[1][4]
-
-
Optimize Reaction Temperature and Time:
-
Temperature: While some N-alkylations proceed at room temperature, others require heating to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion.
-
Workflow for Troubleshooting Low Yield
Below is a decision-making workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low-yield N-alkylation of pyrazole.
Issue 2: Poor Regioselectivity with Unsymmetrical Pyrazoles
Q: I am getting a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I control the regioselectivity of the reaction?
A: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers, which can be challenging to separate due to their similar polarities.[5] Controlling the regioselectivity is a common challenge and can be influenced by several factors.
Factors Influencing Regioselectivity
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] Therefore, a bulkier substituent on the pyrazole ring will direct the alkylation to the more accessible nitrogen. Conversely, a sterically demanding alkylating agent will also favor the less hindered nitrogen.[2]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the electron density on the adjacent nitrogen, making it more nucleophilic, while electron-withdrawing groups have the opposite effect.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity.[5]
Strategies for Controlling Regioselectivity
| Strategy | Conditions | Expected Outcome | Reference |
| Favoring N1-Alkylation | Base/Solvent: K₂CO₃ in DMSO or NaH in THF | Increased yield of the 1-alkyl-3-substituted-pyrazole isomer. | [6][7] |
| Alkylating Agent: Use a sterically demanding alkylating agent. | The bulkier group will preferentially attack the less hindered N1 position. | [8] | |
| Favoring N2-Alkylation | Catalyst: Use a magnesium-based catalyst such as MgBr₂. | Increased yield of the 1-alkyl-5-substituted-pyrazole isomer. | [9] |
| Solvent Effects | Fluorinated Alcohols: Use of solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). | Dramatically increased regioselectivity has been observed in certain pyrazole formations. | [10] |
Experimental Protocol: Regioselective N1-Alkylation using K₂CO₃/DMSO
This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[2]
-
To a solution of the 3-substituted-pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Difficulty with Less Reactive Alkylating Agents
Q: My reaction is sluggish or fails completely when using less reactive alkylating agents like secondary halides or those with electron-withdrawing groups. What alternative methods can I try?
A: Traditional SN2-type alkylations can be inefficient for less reactive electrophiles. In such cases, alternative activation methods or reaction pathways are necessary to achieve good yields.
Alternative N-Alkylation Methodologies
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with primary and secondary alcohols under mild, neutral conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[1][11][12][13][14] This method is particularly useful for inverting the stereochemistry of secondary alcohols.[14]
-
Acid-Catalyzed Alkylation with Trichloroacetimidates: This method utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[1][4] It provides a mild alternative that avoids the use of strong bases and high temperatures.[1][4] Good yields are typically obtained with benzylic, phenethyl, and benzhydryl trichloroacetimidates.[1]
-
Phase-Transfer Catalysis (PTC): PTC can be highly effective for N-alkylation, especially under solvent-free conditions or in a biphasic system.[15][16][17] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[15]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields in shorter reaction times and can even enable reactions with secondary halides.[18][19][20][21][22]
Conceptual Workflow for Method Selection
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Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity. Pyrazole derivatives are a cornerstone in medicinal chemistry, and achieving the desired regioisomer is often paramount for biological activity.[1][2] This resource is designed to provide you with the expert insights and practical guidance needed to navigate the complexities of regioselective pyrazole synthesis.
Troubleshooting Guide: Overcoming Regioselectivity Challenges
This section addresses common issues encountered during pyrazole synthesis, offering explanations and actionable solutions to improve the regioselectivity of your reactions.
Issue 1: Poor or No Regioselectivity in Knorr Pyrazole Synthesis from Unsymmetrical 1,3-Dicarbonyls
Question: My Knorr synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. How can I favor the formation of a single isomer?
Root Cause Analysis:
The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several competing factors.[1][3] When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two constitutional isomers can be formed.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1]
Strategies for Resolution:
-
Exploit Electronic Effects: The initial attack of the hydrazine's nucleophilic nitrogen typically occurs at the more electrophilic carbonyl carbon.[3]
-
Recommendation: If your 1,3-dicarbonyl has a strongly electron-withdrawing group (e.g., -CF₃), the adjacent carbonyl will be more electrophilic. The reaction will likely favor the regioisomer where the substituted nitrogen of the hydrazine is distant from this group. For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with a substituted hydrazine, the initial attack is favored at the carbonyl carbon next to the -CF₃ group.[3]
-
-
Leverage Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder one of the reaction pathways.[1][3]
-
Recommendation: Introduce a sterically demanding group on either reactant to physically block the approach of the hydrazine to one of the carbonyls, thereby directing the reaction towards the less hindered site.
-
-
Optimize Reaction pH: The acidity or basicity of the reaction medium is a critical parameter that can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl.[1][3]
-
Acidic Conditions: Under acidic conditions, the hydrazine can be protonated, which can influence the site of initial attack.[3] For some substrates, adding an acid like trifluoroacetic acid can invert the regioselectivity.[4]
-
Basic Conditions: Basic conditions may favor the attack of the more nucleophilic nitrogen of the substituted hydrazine.[3]
-
-
Strategic Solvent Selection: The choice of solvent can have a profound impact on regioselectivity.
-
Recommendation: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in N-methylpyrazole synthesis.[5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction.[5]
-
Issue 2: Unexpected Regioisomer from Reactions of α,β-Unsaturated Carbonyls and Hydrazines
Question: I am attempting a pyrazole synthesis from an α,β-unsaturated ketone and a substituted hydrazine, but I am isolating the opposite regioisomer to what I expected. What factors govern regioselectivity in this reaction?
Root Cause Analysis:
The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines typically proceeds through a Michael addition followed by cyclization and elimination (or oxidation).[6][7] The regioselectivity is determined by which nitrogen of the substituted hydrazine acts as the initial nucleophile in the Michael addition and which nitrogen is involved in the subsequent cyclization.
Strategies for Resolution:
-
Consider the Hydrazine's Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the terminal nitrogen (NH₂) is generally more nucleophilic. However, this can be influenced by the electronic nature of the 'R' group.
-
Reaction Conditions: The reaction conditions can influence the mechanism. For instance, microwave-assisted synthesis in glacial acetic acid can favor the thermodynamically preferred isomer.[3]
-
Alternative Substrates: The use of α,β-unsaturated compounds with a leaving group at the β-position can lead to a more controlled synthesis, as the aromatization occurs via elimination.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it so important?
A1: Regioselectivity is the preference for the formation of one constitutional isomer over another in a chemical reaction that can potentially produce multiple isomers.[3] In the context of pyrazole synthesis, this is crucial when using unsymmetrical starting materials, such as an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[1][3] This reaction can lead to two different regioisomeric pyrazoles. Controlling which isomer is formed is critical because different regioisomers can possess vastly different biological activities, physical properties, and reactivity in subsequent chemical transformations.[3] Therefore, for applications in drug discovery and development, the selective synthesis of the desired regioisomer is of utmost importance.[3]
Q2: Are there modern methods that offer better regioselectivity than the classical Knorr synthesis?
A2: Yes, several modern synthetic strategies have been developed to achieve high or complete regioselectivity. These include:
-
Reactions of N-Alkylated Tosylhydrazones and Terminal Alkynes: This method has been shown to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity, even when the substituents are sterically and electronically similar.[8][9][10] This approach avoids the formation of diazo intermediates, making it a safer and more practical alternative.[9]
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for instance between diazo compounds and alkynes, can offer high regioselectivity.[11] Similarly, reactions of hydrazones with nitroolefins can provide tri- or tetrasubstituted pyrazoles with excellent regiocontrol.[12][13]
-
Metal-Catalyzed Syntheses: Various metal-catalyzed reactions, including those using silver, copper, or ruthenium, have been developed for the regioselective synthesis of pyrazoles from a range of precursors.[12][14]
Q3: How can I reliably determine the regiochemistry of my synthesized pyrazole?
A3: The unambiguous determination of the regioisomeric structure of your pyrazole is crucial. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substitution pattern. For more complex cases, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can establish connectivity and spatial relationships between substituents and the pyrazole ring.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides definitive structural proof.
-
Comparison to Known Compounds: If one of the possible regioisomers has been previously characterized, comparison of its spectroscopic data with your experimental data can confirm the structure.
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Solvent
This protocol describes a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Pyrazole Synthesis from an α,β-Unsaturated Ketone
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[3]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Data Summary Table
The following table summarizes the effect of solvent on the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The two possible regioisomers are denoted as A and B.
| 1,3-Dicarbonyl (R¹/R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| CF₃/CH₃ | Methylhydrazine | Ethanol | Mixture | [5] |
| CF₃/CH₃ | Methylhydrazine | HFIP | >95:5 | [5] |
| Ph/CH₃ | Phenylhydrazine | Ethanol | Mixture | [1] |
| Ph/CH₃ | Phenylhydrazine | TFE | Highly Selective | [5] |
Visual Diagrams
Caption: Factors influencing regioselectivity in the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis - Benchchem. (URL: )
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters - ACS Public
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (URL: )
- Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. (URL: )
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. | Semantic Scholar. (URL: )
- Pyrazole synthesis - Organic Chemistry Portal. (URL: )
- regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem. (URL: )
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (URL: )
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: )
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: )
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (URL: )
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (URL: )
- Recent Advances in the Synthesis of Pyrazole Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. | Semantic Scholar [semanticscholar.org]
- 11. Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Removal of unreacted starting materials from 2-(1H-Pyrazol-1-Yl)Acetic Acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting materials from the final product. Our focus is on providing scientifically grounded, practical solutions to ensure the high purity of your compound.
I. Understanding the Core Challenge: The Starting Materials
The synthesis of this compound typically involves the N-alkylation of pyrazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, followed by saponification of the resulting ester. Consequently, the primary impurities to be removed are unreacted pyrazole and the residual ethyl haloacetate. The successful purification hinges on exploiting the differences in the physicochemical properties of these starting materials and the desired product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Water Solubility | pKa |
| This compound | C5H6N2O2 | 126.11 | Solid | - | 167-169 | Soluble | ~3.58 (Predicted)[1] |
| Pyrazole | C3H4N2 | 68.08 | Solid | 186-188 | 67-70 | Partially Soluble[2] | 2.49 (Conjugate Acid)[3][4][5] |
| Ethyl Chloroacetate | C4H7ClO2 | 122.55 | Liquid | 143-144 | -26 | 12 g/L at 20°C[6] | - |
| Ethyl Bromoacetate | C4H7BrO2 | 167.00 | Liquid | 159 | -38 | Insoluble[7][8][9] | - |
II. Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex slurry. What is the first and most critical step in the workup?
A1: The initial and most crucial step is a well-designed liquid-liquid extraction. This technique leverages the acidic nature of your product, this compound, and the basic nature of the unreacted pyrazole. By carefully selecting the pH of the aqueous phase, you can achieve a clean separation.
Q2: I'm struggling to remove the unreacted pyrazole. Why is it persistent and what is the best way to get rid of it?
A2: Pyrazole can be persistent due to its partial solubility in some organic solvents and its basic character. The most effective method for its removal is an acid-base extraction. By washing the organic layer with a dilute acid (e.g., 1M HCl), you can protonate the pyrazole, forming a water-soluble salt that partitions into the aqueous phase.[10][11][12]
Q3: After the extraction, my product is still not pure. What should I do next?
A3: If impurities remain after extraction, recrystallization is the recommended next step.[13] This technique is highly effective for purifying solid compounds like this compound. The choice of solvent is critical for a successful recrystallization.
Q4: What are the best solvents for recrystallizing this compound?
A4: A mixed solvent system is often effective. A common approach is to dissolve the crude product in a hot "good" solvent where it is highly soluble (e.g., ethanol or methanol) and then add a "poor" solvent where it is less soluble (e.g., water or hexane) until the solution becomes turbid.[13] Slow cooling should then yield pure crystals.
Q5: Can column chromatography be used to purify this compound?
A5: Yes, silica gel column chromatography can be an effective purification method, especially for removing closely related impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.[14][15] However, for larger scale purifications, recrystallization is often more practical.
III. Troubleshooting Guides & Experimental Protocols
A. Liquid-Liquid Extraction for Removal of Unreacted Pyrazole and Ethyl Haloacetate
This protocol is designed to separate the acidic product from the basic unreacted pyrazole and the neutral ethyl haloacetate.
This compound, being a carboxylic acid, will be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Pyrazole, a weak base, will be protonated by a dilute acid to form a water-soluble pyrazolium salt.[3][4][5] The neutral ethyl haloacetate will remain in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Acid Wash (to remove pyrazole):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash one more time to ensure complete removal of pyrazole.
-
-
Base Wash (to isolate the product):
-
To the organic layer, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel, venting frequently as carbon dioxide gas will be evolved.
-
Allow the layers to separate. The deprotonated product is now in the aqueous layer.
-
Drain the lower aqueous layer containing the sodium salt of your product into a clean flask. The organic layer, containing unreacted ethyl haloacetate and other non-acidic impurities, can be discarded.
-
Repeat the base extraction on the organic layer to maximize product recovery.
-
-
Acidification and Product Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH 2-3, check with pH paper).
-
The this compound will precipitate out as a white solid.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Caption: Liquid-liquid extraction workflow.
B. Recrystallization for Final Purification
This protocol is for purifying the solid product obtained after extraction.
Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[16]
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, water, ethyl acetate, hexane) at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
For a mixed solvent system, choose a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid just dissolves.
-
-
Addition of "Poor" Solvent (for mixed solvent systems):
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent if using a mixed system).
-
Dry the crystals thoroughly under vacuum.
-
Caption: Recrystallization workflow.
C. Column Chromatography
This method is useful for small-scale purification or when recrystallization is ineffective.
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[17] Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
-
Fraction Collection: Collect the eluent in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
IV. References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethyl 2-bromoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
ChemWhat. (n.d.). Ethyl bromoacetate CAS#: 105-36-2. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl chloroacetate. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
Quora. (2016). Which is more basic pyrazole or pyrrole? Retrieved from [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from
-
NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
IJSRET. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]
-
Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]
-
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
DOI. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
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- 8. Ethyl bromoacetate CAS#: 105-36-2 [m.chemicalbook.com]
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Troubleshooting poor solubility of pyrazole derivatives during workup
Technical Support Center: Pyrazole Derivatives Workup & Purification
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with pyrazole derivatives during experimental workups. This resource is designed to provide practical, in-depth solutions to common solubility and purification issues, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole derivatives exhibiting such poor solubility during workup?
A1: The solubility of pyrazole derivatives is governed by a combination of factors related to their molecular structure.[1][2]
-
The Pyrazole Core: The pyrazole ring itself is aromatic and capable of hydrogen bonding, which can lead to low solubility in some solvents.[1]
-
Substituent Effects: The nature of the groups attached to the pyrazole ring is a primary determinant of solubility. Non-polar, lipophilic substituents will decrease solubility in aqueous or polar solvents, while polar functional groups can enhance it.[1][2]
-
Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, result in a stable crystal lattice.[1] A significant amount of energy is required for a solvent to break down this lattice, leading to poor solubility.
Q2: I'm observing my product "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A2: "Oiling out" occurs when your compound precipitates from the solution as a liquid phase at a temperature above its melting point.[3] This is a common issue when the solution is too concentrated or cools too rapidly. Here are several strategies to promote proper crystallization:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which your compound is soluble) to the hot solution. This lowers the saturation point, allowing crystallization to begin at a lower temperature, hopefully below the compound's melting point.[3][4]
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization.[4] Allow the flask to cool slowly to room temperature before moving it to an ice bath. Using an insulated container can facilitate this gradual cooling.[3]
-
Re-evaluate Your Solvent System: Experiment with a different solvent or a new mixed-solvent combination. A solvent with a lower boiling point might be advantageous.[3]
-
Introduce a Seed Crystal: If you have a small amount of the pure, solid product, adding a tiny "seed crystal" to the cooled, supersaturated solution can provide a nucleation site and induce crystallization.[3]
Troubleshooting Guides
Guide 1: Systematic Solvent Selection for Recrystallization
Choosing the right solvent is the most critical step for a successful recrystallization.[5][6] An ideal solvent should dissolve the pyrazole derivative when hot but have very low solubility for it when cold.[3][6]
Step-by-Step Protocol for Solvent Screening:
-
Initial Assessment: Place a small amount (10-20 mg) of your crude pyrazole derivative into several test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that showed poor room-temperature solubility. A good solvent will fully dissolve the compound at or near its boiling point.[6]
-
Cooling: Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.
-
Consider Mixed Solvents: If no single solvent is ideal, try a mixed solvent system.[3] Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy (turbid).[3] Then, allow it to cool slowly.
Table 1: Common Solvents for Pyrazole Derivative Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Common Use Case |
| Ethanol / Water | Mixed Protic | Variable | Effective for moderately polar pyrazole derivatives.[3] |
| Ethyl Acetate / Hexanes | Mixed Aprotic | Variable | A versatile system for a wide range of polarities.[3] |
| Isopropanol | Protic | 82.6 | Good for compounds with intermediate polarity.[7] |
| Acetone | Polar Aprotic | 56 | Often used for more polar derivatives.[8] |
| Cyclohexane | Non-polar | 80.7 | Suitable for non-polar pyrazole derivatives.[3][9] |
Guide 2: Leveraging pH to Improve Solubility in Aqueous Workups
Many pyrazole derivatives are weakly basic and can be protonated by acids to form more water-soluble salts.[1][10] This property is highly useful for separating them from non-basic impurities during an extraction.
Experimental Workflow for pH Adjustment:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separation: Separate the two layers.
-
Basification & Extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the pyrazole salt, causing the neutral pyrazole derivative to precipitate.
-
Final Extraction: Extract the precipitated product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Diagram 1: Troubleshooting "Oiling Out" during Recrystallization
Caption: A workflow for addressing the issue of a compound "oiling out."
Diagram 2: pH Adjustment Workflow for Purification
Caption: Utilizing acid-base properties for pyrazole derivative purification.
References
- Solubility of Things. (n.d.). Pyrazole.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- CK-12 Foundation. (2025). Methods of Purification of Organic Compounds.
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Solubility of Things. (n.d.). 4-methylpyrazole.
- Comprehensive Guide. (2025). Purification Techniques in Organic Chemistry.
- International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation.
- ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents.
- ChemicalBook. (n.d.). Pyrazole.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
- Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
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- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid
Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
I. Synthesis Overview: The Two-Step Path to this compound
The synthesis of this compound is typically achieved in a robust two-step process. The first step involves the N-alkylation of pyrazole with an appropriate haloacetate ester, most commonly ethyl chloroacetate or ethyl bromoacetate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. While the overall synthesis is straightforward, careful control of reaction conditions is paramount to achieving high yield and purity.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the N-alkylation step?
A: The N-alkylation of pyrazole proceeds via a nucleophilic substitution reaction. In the presence of a strong base, such as sodium hydride (NaH), the acidic proton on the N1 nitrogen of the pyrazole ring is abstracted to form a pyrazolate anion.[1][2] This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide to form the C-N bond.
Q2: Why is a strong base like sodium hydride often used for the N-alkylation?
A: Pyrazole has a pKa of approximately 14.2, making it a relatively weak acid. A strong base like sodium hydride (NaH) is required to irreversibly and completely deprotonate the pyrazole, driving the reaction towards the formation of the pyrazolate anion and ensuring a high conversion rate.[1] Weaker bases, such as potassium carbonate, can also be used, often in a polar aprotic solvent like DMF or DMSO, but may require higher temperatures or longer reaction times to achieve comparable yields.[3][4]
Q3: Can I use ethyl chloroacetate instead of ethyl bromoacetate?
A: Yes, ethyl chloroacetate can be used. However, bromoacetates are generally more reactive alkylating agents than their chloroacetate counterparts due to bromide being a better leaving group than chloride. Consequently, reactions with ethyl bromoacetate may proceed under milder conditions or with shorter reaction times.[1][5][6] The choice may also be influenced by cost and availability.
Q4: What are the key considerations for the hydrolysis step?
A: The hydrolysis, or saponification, of the ethyl ester is typically carried out under basic conditions (e.g., NaOH or KOH) in an aqueous alcohol mixture (e.g., methanol/water).[1] Key considerations include:
-
Stoichiometry of the base: At least one equivalent of base is required to hydrolyze the ester, and an excess is often used to ensure complete reaction.
-
Temperature: Heating the reaction mixture, often to reflux, accelerates the rate of hydrolysis.[1]
-
Reaction time: The reaction should be monitored (e.g., by TLC) to determine when the starting ester has been fully consumed. Incomplete hydrolysis will complicate the purification of the final product.
Q5: What is a typical yield for this synthesis?
A: With optimized conditions, the overall yield for the two-step synthesis of this compound can be quite good. Yields can vary depending on the specific reagents and conditions used, but a well-executed synthesis can achieve yields in the range of 70-90%.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Yield of Ethyl 2-(1H-Pyrazol-1-yl)acetate (N-Alkylation Step)
| Potential Cause | Recommended Solution & Explanation |
| Inactive Base | Sodium hydride (NaH) is highly reactive with moisture. Use a fresh bottle of NaH or wash the NaH with dry hexanes to remove any passivating sodium hydroxide layer. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Deprotonation | Ensure at least one full equivalent of the strong base is used. If using a weaker base like K2CO3, consider switching to a more polar aprotic solvent such as DMF to enhance its basicity and solubility. |
| Low Reaction Temperature | While the initial deprotonation with NaH is often done at 0 °C to control the exothermic reaction, allowing the reaction to warm to room temperature and stir for several hours or overnight is typically necessary for the alkylation to go to completion.[1] |
| Impure Starting Materials | Verify the purity of the pyrazole and ethyl haloacetate. The presence of water or other reactive impurities can quench the base and reduce the yield. |
Problem 2: Incomplete Hydrolysis of the Ester
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Base | Ensure at least one equivalent of NaOH or KOH is used. It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. |
| Short Reaction Time or Low Temperature | Monitor the reaction progress using TLC by observing the disappearance of the starting ester spot. If the reaction is sluggish, increase the temperature to reflux and/or extend the reaction time.[1] |
| Poor Solubility | The ester may have limited solubility in a purely aqueous medium. Using a co-solvent like methanol or ethanol helps to homogenize the reaction mixture and facilitate the hydrolysis.[1] |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Acidification | After hydrolysis, the product exists as a carboxylate salt. It is crucial to acidify the aqueous solution to a pH of approximately 2-3 to protonate the carboxylate and precipitate the free acid.[1] Use a pH indicator, such as Congo red paper, or a pH meter to confirm complete acidification. |
| Product is an Oil or Gummy Solid | This often indicates the presence of impurities. Ensure the aqueous phase is thoroughly washed with a non-polar solvent (e.g., diethyl ether) after hydrolysis and before acidification to remove any unreacted ester or non-polar byproducts.[1] For recrystallization, screen various solvent systems. A combination of ether and tetrahydrofuran has been reported to be effective.[1] |
| Product Remains in Aqueous Phase | This compound has some water solubility. If precipitation is poor, perform a continuous liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate for an extended period (e.g., 24 hours) to recover the product from the aqueous phase.[1] |
Problem 4: Formation of Unexpected Side Products
| Potential Cause | Recommended Solution & Explanation |
| N1,N2-Dialkylation | The N-alkylated pyrazole product can be further alkylated to form a dialkylpyrazolium salt, especially if an excess of the alkylating agent is used or at elevated temperatures.[7] To minimize this, add the ethyl haloacetate slowly and maintain a low temperature during the addition. Use of stoichiometric amounts (1.0 to 1.1 equivalents) of the alkylating agent is recommended. |
| Hydrolysis of Haloacetate | Under the basic conditions of the N-alkylation, the ethyl haloacetate can be hydrolyzed to glycolic acid. This is more likely if the reaction is run at high temperatures for extended periods. This underscores the importance of controlled temperature and reaction time. |
IV. Optimized Experimental Protocols
Protocol 1: N-Alkylation of Pyrazole
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.7 g, ~1.1 eq, 60% dispersion in mineral oil) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve pyrazole (5.0 g, 1.0 eq) in 250 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature between 0-5 °C.
-
Activation: After the addition is complete, remove the ice bath and stir the mixture at 40 °C for 3 hours to ensure complete formation of the pyrazolate anion.
-
Alkylation: Cool the reaction mixture back down to 0-10 °C. Add ethyl bromoacetate (16.1 g, ~1.3 eq) dissolved in 100 mL of anhydrous THF dropwise over 1 hour.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the dropwise addition of 150 mL of ethanol. Concentrate the mixture under reduced pressure to remove the solvents. The resulting residue containing ethyl 2-(1H-pyrazol-1-yl)acetate can be carried forward to the hydrolysis step.
Protocol 2: Saponification and Isolation
-
Hydrolysis: To the residue from the previous step, add a solution of sodium hydroxide (7.4 g) in 600 mL of 60% aqueous methanol.[1]
-
Heating: Heat the mixture to reflux and maintain for 40-60 minutes, monitoring by TLC until the starting ester is consumed.
-
Extraction of Impurities: Cool the solution to room temperature and wash twice with 200 mL portions of diethyl ether to remove any non-polar impurities.[1]
-
Acidification: Cool the aqueous phase to 5 °C in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.[1]
-
Isolation: The product may precipitate upon acidification and can be collected by filtration. If not, extract the aqueous solution continuously with dichloromethane for 24 hours.[1]
-
Purification: Concentrate the organic extract and recrystallize the crude product from an ether/tetrahydrofuran solvent system to obtain pure this compound as crystalline solid.[1] The melting point should be in the range of 167-169 °C.[1]
V. Summary of Optimized Reaction Conditions
| Parameter | N-Alkylation | Saponification (Hydrolysis) |
| Key Reagents | Pyrazole, Ethyl Bromoacetate, NaH | Ethyl 2-(1H-Pyrazol-1-yl)acetate, NaOH |
| Solvent | Anhydrous THF | 60% Aqueous Methanol |
| Temperature | 0 °C to Room Temperature | Reflux Temperature |
| Stoichiometry | ~1.1 eq NaH, ~1.3 eq Ethyl Bromoacetate | Excess NaOH (e.g., 2-3 eq) |
| Reaction Time | Stir overnight | 40-60 minutes |
| Work-up | Ethanol quench, evaporation | Ether wash, acidification, extraction |
VI. References
-
PrepChem. (n.d.). Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
SlideShare. (2018). Pyrazole. Retrieved from [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
MDPI. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
PubMed. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]
-
YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole. Retrieved from
-
Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Retrieved from
-
PubMed Central. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]
-
PubMed. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Retrieved from [Link]
-
Amazon S3. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]
-
PubMed. (2012). Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
Analytical Techniques for Monitoring Pyrazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for monitoring pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing common analytical techniques to monitor the progress of pyrazole synthesis. As a Senior Application Scientist, my goal is to not only provide protocols but to also offer insights into the causality behind experimental choices and to equip you with robust troubleshooting strategies.
Pyrazoles are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals.[1][2] The synthesis of pyrazoles often involves multi-step reactions, making in-process monitoring crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[3][4]
This guide is structured to address specific issues you might encounter during your experiments, presented in a question-and-answer format for quick reference.
Thin-Layer Chromatography (TLC): Your First Line of Analysis
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction. It allows for the simultaneous analysis of starting materials, intermediates, and products.
Experimental Protocol: General TLC Procedure for Pyrazole Synthesis
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line approximately 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the pencil line. Also spot the starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. The choice of eluent is critical and depends on the polarity of your compounds. A common starting point for pyrazole synthesis is a mixture of hexane and ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate or iodine.
-
Interpretation: Compare the Rf (retention factor) values of the spots in the reaction mixture lane with those of the starting materials. The disappearance of starting material spots and the appearance of new product spots indicate the progression of the reaction.
Troubleshooting and FAQs for TLC
Q1: My spots are streaking or elongated. What's causing this?
A1: Streaking is a common issue that can obscure results.[5][6] The primary causes are:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[5][6] Try diluting your sample significantly.
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your mobile phase can help. For acidic or basic pyrazole derivatives, adding a few drops of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.[6]
-
Inappropriate Solvent System: If the solvent system is too polar, it can cause all components to move with the solvent front, resulting in poor separation and potential streaking. Conversely, a nonpolar solvent may not move the compounds from the baseline.[7]
Q2: My starting material and product have very similar Rf values. How can I improve separation?
A2: This is a common challenge, especially when the structural difference between the reactant and product is minimal.
-
Change the Mobile Phase: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the necessary difference in polarity for separation.[8]
-
Use a Different Stationary Phase: While less common for routine monitoring, using alumina or reverse-phase (C18) TLC plates can offer different selectivity.
-
Co-spotting: To confirm if a spot is your product or unreacted starting material, co-spot the reaction mixture and the starting material in the same lane. If two distinct spots are not visible, try a different solvent system.[6]
Q3: I can't see any spots on my TLC plate after development.
A3: This can be frustrating, but there are several potential reasons:
-
Low Concentration: The concentration of your compounds in the reaction mixture may be too low to be detected.[5] Try concentrating a larger aliquot of the reaction mixture before spotting.
-
Non-UV Active Compounds: Not all pyrazole derivatives are UV active. Use a universal stain like potassium permanganate or iodine to visualize the spots.
-
Sample Volatility: If your product is volatile, it may have evaporated from the TLC plate during development.[6]
High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis
HPLC is a powerful technique for both qualitative and quantitative monitoring of pyrazole synthesis. It offers higher resolution and sensitivity than TLC and is particularly useful for analyzing complex reaction mixtures and determining product purity.
Experimental Protocol: General RP-HPLC Method for Pyrazole Synthesis
-
Column: A C18 column is a good starting point for most pyrazole derivatives.[9]
-
Mobile Phase: A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typically used.[9][10] The initial mobile phase composition can be guided by your TLC results.
-
Detection: A UV detector is commonly used, with the wavelength set to the λmax of your pyrazole product.[9] If the λmax is unknown, a photodiode array (PDA) detector can be used to screen a range of wavelengths.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. The retention time and peak area of the starting materials and product can be used to track the reaction progress and determine the relative concentrations.
Troubleshooting and FAQs for HPLC
Q1: I'm seeing broad or tailing peaks in my chromatogram. What should I do?
A1: Peak shape issues can affect resolution and the accuracy of quantification.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or diluting your sample.
-
Secondary Interactions: Pyrazoles, with their nitrogen atoms, can interact with residual silanol groups on the silica-based stationary phase, causing tailing. Using a mobile phase with a low pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) can suppress this interaction by protonating the silanols.[11][12]
-
Mismatched Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.[13] Ideally, dissolve your sample in the mobile phase itself.
Q2: My peak of interest is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution is a common method development challenge.
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to water. A shallower gradient or an isocratic hold can improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.[10]
-
Adjust the pH: For ionizable pyrazole derivatives, changing the pH of the mobile phase can significantly impact retention times and selectivity.[11][12]
Q3: The retention times are shifting between injections. What is the cause?
A3: Retention time instability can make peak identification difficult.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analysis.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[14]
-
Mobile Phase Composition: Inaccurately prepared mobile phases or evaporation of the more volatile component can lead to shifts in retention. Prepare fresh mobile phase daily.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Pyrazoles
GC-MS is an excellent technique for analyzing volatile and thermally stable pyrazole derivatives. It provides both separation (GC) and structural information (MS), which is invaluable for identifying products and byproducts.
Experimental Protocol: General GC-MS Procedure
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is often suitable.
-
Injector and Oven Program: Use a split/splitless injector. The oven temperature program should be optimized to separate your compounds of interest. A typical program starts at a low temperature, ramps to a higher temperature, and then holds.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
-
Sample Preparation: Dilute the reaction mixture in a volatile organic solvent and inject a small volume (typically 1 µL).
Troubleshooting and FAQs for GC-MS
Q1: I'm not seeing my pyrazole product in the chromatogram.
A1: This could be due to several factors:
-
Non-Volatility: Your pyrazole derivative may not be volatile enough to be analyzed by GC. Consider derivatization to increase volatility or use HPLC instead.
-
Thermal Degradation: The compound might be degrading in the hot injector or on the column.[14] Try lowering the injector temperature or using a gentler temperature program.
-
Poor Ionization: The compound may not be ionizing efficiently.
Q2: The mass spectrum of my product is complex and difficult to interpret.
A2: Pyrazole fragmentation can sometimes be complex.[15]
-
Library Search: Utilize a mass spectral library (e.g., NIST) to help identify your compound and its fragments.
-
Isomer Differentiation: Isomers can be challenging to distinguish by mass spectrometry alone as they have the same molecular weight.[16] Their separation will rely on the chromatographic column and optimized temperature program. Subtle differences in fragmentation patterns may also aid in identification.[16]
Q3: I am getting irreproducible results with increasing signal on repeat injections.
A3: This can be indicative of a few issues:
-
Carryover: The analyte may be adsorbing to active sites in the injector or column and then slowly eluting in subsequent runs.[17] Cleaning the injector and using a fresh liner can help.
-
Sample Matrix Effects: Components in your reaction mixture could be affecting the ionization of your analyte in the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structure determination of your synthesized pyrazoles. Both ¹H and ¹³C NMR are essential for confirming the desired structure and identifying impurities.
Experimental Protocol: NMR Sample Preparation
-
Work-up: Quench a small aliquot of the reaction, extract the organic components, and evaporate the solvent.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for assigning signals.[18]
Troubleshooting and FAQs for NMR
Q1: The N-H proton of my pyrazole is not visible or is very broad in the ¹H NMR spectrum.
A1: This is a very common observation and is due to chemical exchange.[18]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, making the signal disappear.[18] Use an aprotic solvent like CDCl₃ or DMSO-d₆.
-
Intermolecular Exchange: The N-H proton can exchange with other pyrazole molecules or trace amounts of water in the solvent, leading to a broad signal.[18] Using a very dry solvent can sharpen the signal.
Q2: I'm having trouble assigning the ¹H and ¹³C signals for the different positions on the pyrazole ring.
A2: Unambiguous assignment, especially for unsymmetrically substituted pyrazoles, requires a systematic approach.[18]
-
Chemical Shift Ranges: Use typical chemical shift ranges as a starting point.[19][20]
-
2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different parts of the molecule.[18]
-
Q3: I suspect I have a mixture of regioisomers. How can NMR help me confirm this?
A3: The Knorr pyrazole synthesis, for instance, can yield a mixture of regioisomers with unsymmetrical 1,3-diketones.[21]
-
¹H NMR: You will likely see two distinct sets of signals for the pyrazole ring protons and the substituents, with different integration values corresponding to the ratio of the isomers.
-
NOESY/ROESY: These 2D NMR experiments can show through-space correlations between protons, which can be used to determine the relative positions of substituents on the ring.
Advanced and Real-Time Monitoring Techniques
For more in-depth kinetic studies or process optimization, real-time monitoring techniques are becoming increasingly valuable.
In-line FTIR and Raman Spectroscopy
These vibrational spectroscopy techniques can be used for in-line monitoring of reactions in flow chemistry setups or batch reactors.[21][22] They provide real-time information on the concentration of reactants and products by monitoring characteristic vibrational bands.[22][23]
Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the exact concentration or purity of a sample without the need for a calibration curve, using a certified internal standard.[24][25][26]
Visual Workflows and Data
General Workflow for Reaction Monitoring
Caption: A general workflow for monitoring pyrazole synthesis.
Troubleshooting Decision Tree for TLC
Caption: A decision tree for troubleshooting common TLC problems.
Typical Analytical Data Summary
| Technique | Parameter | Typical Value/Observation for a Generic Pyrazole Synthesis |
| TLC | Rf of Product | 0.3 - 0.5 in 3:1 Hexane:Ethyl Acetate |
| Rf of Starting Material | 0.6 - 0.8 in 3:1 Hexane:Ethyl Acetate | |
| HPLC | Retention Time | 5 - 10 min on a C18 column with a water/acetonitrile gradient |
| GC-MS | Elution Temperature | 150 - 250 °C |
| Key Mass Fragments | M+, fragments corresponding to loss of substituents | |
| ¹H NMR | Pyrazole H4 proton | δ 6.0 - 6.5 ppm |
| Pyrazole H3/H5 protons | δ 7.5 - 8.0 ppm | |
| N-H proton | δ 10 - 13 ppm (often broad) | |
| ¹³C NMR | Pyrazole C4 | δ 100 - 110 ppm |
| Pyrazole C3/C5 | δ 130 - 150 ppm |
References
-
El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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Fouad, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(9), 2341. [Link]
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Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 316-321. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. [Link]
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Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
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SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). (n.d.). ResearchGate. [Link]
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Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. [Link]
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Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. (2023). MDPI. [Link]
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Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. (2024). NIH. [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (n.d.). Bitesize Bio. [Link]
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HPLC Solvent Selection. (n.d.). Element Lab Solutions. [Link]
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Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn. [Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. [Link]
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Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]
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Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2024). Gilson. [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]
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Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. (2020). TIJER.org. [Link]
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Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. (2015). PMC - NIH. [Link]
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Common Sources Of Error in Gas Chromatography. (2024). Alwsci. [Link]
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Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2011). ResearchGate. [Link]
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Spectroscopic techniques applied to the real time monitoring and control of the production processes of the pharmaceutical and food industry. (n.d.). Politecnico di Torino. [Link]
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Problem of GC/MS performance. (2018). Chromatography Forum. [Link]
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Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. (2020). RGM College Of Engineering and Technology. [Link]
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Synthesis and Characterization of Some New Pyrazole Derivatives. (2019). ResearchGate. [Link]
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Quantitative NMR Spectroscopy. (n.d.). University of Cambridge. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. [Link]
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Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. (2023). ResearchGate. [Link]
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Does the pH of sample solvent really matter in HPLC? (2023). ResearchGate. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
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- 21. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 26. researchgate.net [researchgate.net]
Preventing decomposition of 2-(1H-Pyrazol-1-Yl)Acetic Acid during synthesis
Welcome to the technical support center for the synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecular scaffold.[1] We will delve into the mechanistic underpinnings of potential decomposition pathways and provide robust, field-proven troubleshooting strategies to ensure the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route involves a two-step process:
-
N-alkylation of pyrazole: Pyrazole is reacted with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base to form ethyl 2-(1H-pyrazol-1-yl)acetate.[2][3]
-
Saponification (ester hydrolysis): The resulting ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.[2]
Q2: What are the primary decomposition pathways to be aware of during this synthesis?
A2: The main decomposition pathways that can compromise your synthesis are:
-
Decarboxylation: The loss of CO2 from the acetic acid moiety, particularly under harsh thermal or pH conditions.[4][5][6][7]
-
Hydrolytic cleavage of the pyrazole ring: While generally stable, the pyrazole ring can be susceptible to degradation under aggressive acidic or basic conditions, especially at elevated temperatures.[1]
-
Formation of regioisomers: During the N-alkylation step, alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to isomeric impurities that can be difficult to separate.[8][9][10]
-
Hydrolysis of the ester intermediate: Some pyrazole ester derivatives have shown instability in aqueous buffers, leading to hydrolysis back to the corresponding pyrazol-3-ol.[11]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for pure this compound is in the range of 171-172°C.[12] A significantly lower or broader melting point range may indicate the presence of impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete N-alkylation | The reaction of pyrazole with ethyl bromoacetate may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a weak base. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the use of a sufficiently strong base, such as sodium hydride, in an anhydrous solvent like THF.[2]- Allow the reaction to stir overnight at room temperature to ensure completion.[2] |
| Decarboxylation during workup | Excessive heat or strongly acidic/basic conditions during the final acidification and extraction steps can lead to the loss of the carboxylic acid group.[4][5][6] The zwitterionic form of the molecule is believed to be the species that undergoes decarboxylation.[4][5][12] | - During acidification, maintain a low temperature (e.g., using an ice bath).- Avoid prolonged exposure to strong acids or bases.- Consider extraction with a less polar solvent if the product is susceptible to degradation in the aqueous acidic phase. |
| Loss of product during extraction | This compound has some water solubility. Multiple extractions with an organic solvent are necessary to ensure complete recovery from the aqueous phase. | - Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.- Continuous extraction for an extended period (e.g., 24 hours) can significantly improve recovery.[2] |
| Incomplete Hydrolysis of the Ester | The saponification of ethyl 2-(1H-pyrazol-1-yl)acetate may be incomplete, leaving unreacted starting material. | - Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for the hydrolysis.- Increase the reflux time and monitor the reaction by TLC until the ester spot disappears.- The use of a co-solvent like ethanol or methanol with water can improve the solubility of the ester and facilitate hydrolysis. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| Isomeric Impurity | Formation of the N2-alkylated regioisomer during the initial N-alkylation step. The reactivity of the two nitrogen atoms in the pyrazole ring can be similar, leading to a mixture of products.[8][9] | - The choice of base and solvent can influence the regioselectivity. Using a milder base like potassium carbonate in a polar aprotic solvent may favor the formation of one isomer over the other.[9]- Careful chromatographic purification of the intermediate ester or the final acid may be necessary to separate the isomers. |
| Pyrazole | Unreacted starting material from the N-alkylation step carried through the synthesis. | - Ensure the N-alkylation reaction goes to completion by using a slight excess of the alkylating agent and monitoring via TLC.- Purify the intermediate ester by column chromatography before proceeding to the hydrolysis step. |
| 1-Methylpyrazole (from decarboxylation) | If the final product undergoes decarboxylation, 1-methylpyrazole would be the resulting product after the loss of CO2 and subsequent protonation. | - Adhere strictly to the recommendations for avoiding decarboxylation: low temperatures during acidification and minimizing exposure to harsh pH conditions.[4][5][6] |
| Pyrazol-3-ol | Some pyrazole ester derivatives are known to be unstable in aqueous basic conditions (like those used for saponification), leading to hydrolysis to the corresponding pyrazol-3-ol.[11] | - Use the minimum necessary concentration of base and temperature for the saponification.- Keep the reaction time as short as possible once the reaction is complete (as monitored by TLC). |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1H-Pyrazol-1-Yl)Acetate
Diagram of the N-Alkylation Workflow
Caption: Workflow for the N-alkylation of pyrazole.
Methodology:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of pyrazole (1.0 eq.) in anhydrous THF dropwise at 0-10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0-10 °C and add a solution of ethyl bromoacetate (1.05 eq.) in anhydrous THF dropwise.
-
Let the reaction proceed overnight at room temperature.
-
Monitor the reaction to completion by TLC.
-
Carefully quench the reaction by the slow addition of water or ethanol.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by column chromatography if necessary.
Protocol 2: Saponification of Ethyl 2-(1H-Pyrazol-1-Yl)Acetate
Diagram of the Saponification Workflow
Caption: Workflow for the saponification of the ester intermediate.
Methodology:
-
Dissolve the crude ethyl 2-(1H-pyrazol-1-yl)acetate in a mixture of ethanol and a 1-2 M aqueous solution of sodium hydroxide (2-3 eq.).
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., water, or an ethanol/water mixture) to obtain the pure this compound.[2]
Analytical Methods for Purity Assessment
To ensure the quality of your synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the final product and quantify any impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying any isomeric impurities or residual starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
By understanding the potential pitfalls and implementing these troubleshooting strategies, you can significantly improve the success rate of your this compound synthesis.
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (n.d.). Retrieved from [Link]
-
Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 557-565. Retrieved from [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1716-1721. Retrieved from [Link]
-
The decarboxylation of some heterocyclic acetic acids - Semantic Scholar. (1972). Retrieved from [Link]
-
Decarboxylation - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Effect of the acid and base on the pyrazole ring - ResearchGate. (n.d.). Retrieved from [Link]
-
The Decarboxylation of Some Heterocyclic Acetic Acids. Part 11.l Direct and Indirect Evidence for the Zwitterionic Mechanism - ElectronicsAndBooks. (n.d.). Retrieved from [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - Wiley Online Library. (2021). Retrieved from [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (2011). Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar. (2025). Retrieved from [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (2018). Retrieved from [Link]
-
Synthesis of pyrazole derivatives (4-6). Reagents and conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.). Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021). Retrieved from [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. (2024). Retrieved from [Link]
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (2020). Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Managing the Hygroscopic Nature of Pyrazole Intermediates
Welcome to the Technical Support Center for handling pyrazoles and their derivatives. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging intermediates. The inherent hygroscopic nature of many pyrazole compounds can significantly impact experimental reproducibility, product purity, and overall project timelines. This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you navigate these challenges effectively.
Understanding the Challenge: Why Pyrazoles are Moisture-Sensitive
Pyrazole rings, with their adjacent nitrogen atoms, are susceptible to moisture due to their ability to form hydrogen bonds. This hygroscopicity can lead to a cascade of problems, including chemical degradation (e.g., hydrolysis), altered reactivity in subsequent synthetic steps, and inaccurate weighing of materials, which can throw off stoichiometric calculations.[1][2] The functional groups attached to the pyrazole core can either exacerbate or mitigate this moisture sensitivity. Therefore, a one-size-fits-all approach to handling these intermediates is often inadequate.
Frequently Asked Questions (FAQs)
Q1: I've just received a new pyrazole intermediate. What are the immediate steps I should take for proper storage?
A1: Proper initial handling and storage are critical to maintaining the integrity of your pyrazole intermediate.
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Inert Atmosphere: If possible, transfer the material into a glove box or under a stream of inert gas (like argon or nitrogen) into a pre-dried vial with a PTFE-lined cap.[1] This minimizes exposure to atmospheric moisture.
-
Desiccation: Place the vial inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).
-
Temperature Control: For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or below is recommended to slow down potential degradation pathways.[1]
-
Light Protection: Many pyrazole derivatives are also light-sensitive. Store the material in an amber vial or a container protected from light to prevent photochemical degradation.[1]
Q2: My pyrazole intermediate has been on the shelf for a while. How can I check if it has absorbed a significant amount of water?
A2: Verifying the water content of your intermediate is crucial before proceeding with a reaction. Several analytical techniques can be employed:
-
Karl Fischer (KF) Titration: This is the gold standard for accurately determining water content in pharmaceutical ingredients.[][4] It is a highly sensitive and specific method that can quantify water levels from parts per million (ppm) to 100%.[] Both volumetric and coulometric KF titration methods are available, with the choice depending on the expected water content.[4]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the loss of mass upon heating, which can be attributed to the evaporation of water.[5] It's particularly useful for identifying the temperature at which water is released from the material.
-
Loss on Drying (LOD): This is a simpler gravimetric method where the sample is weighed, heated in an oven for a specified time, and then re-weighed.[6] The weight difference is assumed to be due to moisture loss. While less specific than KF titration (as it can also measure volatile solvents), it can be a good screening tool.
| Method | Principle | Pros | Cons |
| Karl Fischer Titration | Chemical reaction with iodine | High accuracy and specificity for water[][4] | Requires specialized equipment |
| Thermogravimetric Analysis | Measures weight loss with increasing temperature | Provides information on thermal stability | Less specific than KF titration |
| Loss on Drying | Measures weight loss after heating | Simple and accessible | Not specific to water; can measure other volatiles |
Q3: I suspect my pyrazole intermediate has absorbed moisture. Can I dry it, and what is the best method?
A3: Yes, in many cases, you can dry a hygroscopic pyrazole intermediate. The appropriate method depends on the thermal stability of your compound.
-
Vacuum Oven Drying: This is a common and effective method. Drying under reduced pressure lowers the boiling point of water, allowing for its removal at a lower temperature, which is ideal for heat-sensitive compounds.[7]
-
Freeze-Drying (Lyophilization): This technique is excellent for highly sensitive or amorphous materials.[6][7] The process involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas.[8]
-
Azeotropic Distillation: For intermediates that are soluble in an appropriate organic solvent, azeotropic distillation can be used. By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene), the water can be removed as the azeotrope is distilled off.
Experimental Protocol: Drying a Hygroscopic Pyrazole Intermediate using a Vacuum Oven
-
Sample Preparation: Spread the pyrazole intermediate in a thin layer in a clean, dry crystallizing dish or watch glass.
-
Oven Setup: Place the sample in a vacuum oven and ensure a tight seal.
-
Vacuum Application: Gradually apply vacuum to the oven. A pressure of <10 mmHg is typically sufficient.
-
Temperature Control: Set the oven temperature to a point that is effective for drying but well below the melting or decomposition point of your intermediate. A good starting point is often 40-50°C.
-
Drying Time: The required drying time will vary depending on the amount of material and the level of moisture. It can range from a few hours to overnight.
-
Monitoring: Periodically, you can remove a small sample (after bringing the oven back to atmospheric pressure with an inert gas) and test its water content using Karl Fischer titration until the desired level is reached.
-
Cooling and Storage: Once dry, allow the sample to cool to room temperature under vacuum or in a desiccator before handling to prevent reabsorption of atmospheric moisture.
Troubleshooting Guide
Problem 1: Inconsistent reaction yields and purity with a known hygroscopic pyrazole intermediate.
-
Possible Cause: Variable water content in the starting material is affecting the reaction stoichiometry and potentially causing side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Problem 2: The pyrazole intermediate appears clumpy or has changed in appearance (e.g., color).
-
Possible Cause: Significant moisture absorption, which can lead to physical changes and potential chemical degradation.[8]
-
Solution:
-
Characterization: Before use, re-characterize the material using techniques like NMR, IR, and melting point analysis to check for degradation.[1]
-
Drying: If the material is chemically intact, dry it thoroughly using an appropriate method as described in Q3.
-
Purification: If degradation has occurred, purification (e.g., recrystallization, chromatography) may be necessary after drying.
-
Problem 3: Difficulty in accurately weighing the hygroscopic pyrazole intermediate.
-
Possible Cause: The material is rapidly absorbing moisture from the atmosphere during weighing.
-
Solution:
-
Controlled Environment: Weigh the material in a glove box with a controlled, low-humidity atmosphere.
-
Rapid Weighing: If a glove box is unavailable, weigh the material as quickly as possible. Use a weighing boat and tare the balance with the boat before adding the material.
-
Weighing by Difference: For highly sensitive materials, you can weigh a sealed vial containing the intermediate, quickly transfer the approximate amount needed for the reaction, and then re-weigh the vial. The difference in weight will be the amount of material transferred.
-
References
- Benchchem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- BOC Sciences. (n.d.). Moisture Content Determination.
- Anbarasan, A., Nataraj, J., Shanmukhan, N., & Radhakrishnan, A. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
- Scribd. (n.d.). Pharmaceutical Drying Techniques.
- American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
- Anbarasan, A., Nataraj, J., Shanmukhan, N., & Jubie, S. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyrazole.
- ResearchGate. (2020, October 9). Water Determination, Ch. 17 in: SPECIFICATION OF DRUG SUBSTANCES AND PRODUCTS Development and Validation of Analytical Methods SECOND EDITION.
- Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
- Pharma Tip. (2025, December 28). Addressing Over-Drying in Hygroscopic Tablets During Fluid Bed Drying Validation.
Sources
Technical Support Center: Decolorization of Purified 2-(1H-Pyrazol-1-Yl)Acetic Acid
Welcome to the technical support guide for decolorizing purified 2-(1H-Pyrazol-1-Yl)Acetic Acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter discoloration issues during the synthesis and purification of this important heterocyclic compound. This guide provides a structured approach to troubleshooting, offering detailed protocols and the scientific rationale behind each technique.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the discoloration of this compound.
Q1: Why is my synthesized this compound colored? It should be a white solid.
A1: Color in your final product typically arises from trace impurities. For heterocyclic compounds like pyrazole derivatives, these impurities can be:
-
Oxidation Byproducts: Heterocyclic rings can be susceptible to oxidation, especially when exposed to air and light over time, leading to the formation of colored compounds.[1][2]
-
Residual Starting Materials or Reagents: Incomplete reactions or inadequate purification can leave behind colored starting materials or reagents.
-
Side-Reaction Products: The synthesis of pyrazoles can sometimes yield minor, highly conjugated side-products that are intensely colored.[3]
-
Metal Contaminants: Trace amounts of metal ions from reactors or reagents can form colored complexes.
Q2: Will the color affect the downstream applications of my compound?
A2: Yes, it is highly likely. In pharmaceutical development, color consistency is a critical quality attribute.[4] Discoloration can indicate the presence of impurities that may have unwanted biological activity, affect the stability of the active pharmaceutical ingredient (API), or interfere with subsequent synthetic steps.[1][5] Regulatory bodies like the FDA and EMA have strict guidelines on impurity levels in drug substances.[6][7]
Q3: What are the primary methods to decolorize my product?
A3: The most common and effective laboratory-scale techniques for removing colored impurities from solid organic compounds are:
-
Recrystallization with Activated Carbon: A robust method that leverages solubility differences and adsorption.[8][9]
-
Activated Carbon Slurry Treatment: A more direct adsorption method often used when recrystallization is not ideal.[10][11]
-
Column Chromatography: A high-resolution technique for separating the desired compound from impurities based on differential adsorption to a stationary phase.[12][13]
Q4: I tried a standard recrystallization, but the color persisted. What went wrong?
A4: A standard recrystallization is excellent for removing soluble and insoluble impurities but may not be sufficient for colored ones.[14][15] Colored impurities are often present in very small amounts but are intensely colored. They can co-crystallize with your product if they have similar solubility profiles or become trapped within the crystal lattice as it forms.[9] This is why specialized techniques, such as adding an adsorbent like activated carbon during the recrystallization process, are necessary.[8]
Section 2: Troubleshooting and Decolorization Protocols
This section provides detailed, step-by-step protocols for the primary decolorization techniques, along with troubleshooting guidance.
Technique 1: Recrystallization with Activated Carbon
This is often the first and most effective method to try. The principle is to dissolve the impure compound in a hot solvent, add activated carbon to adsorb the colored impurities, filter the hot solution to remove the carbon (and the adsorbed impurities), and then allow the pure compound to crystallize upon cooling.[8][14]
Experimental Workflow: Recrystallization with Activated Carbon
Caption: Workflow for decolorization via recrystallization with activated carbon.
Detailed Protocol:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Suitable starting points could be water, ethanol, or ethyl acetate. Perform small-scale solubility tests to confirm.[16]
-
Dissolution: In an Erlenmeyer flask, add the colored compound and the minimum amount of near-boiling solvent required for complete dissolution.[15]
-
Activated Carbon Addition: Remove the flask from the heat source and allow it to cool slightly to prevent boiling over. Add a small amount of decolorizing activated carbon (typically 1-2% of the solute's weight) to the solution.[9]
-
Adsorption: Gently swirl the flask and heat it back to boiling for a few minutes to ensure maximum adsorption of impurities onto the carbon's surface.[17]
-
Hot Gravity Filtration: This is a critical step. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. The goal is to separate the solution from the carbon without the product crystallizing prematurely in the funnel.[9]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.[14]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]
-
Drying: Dry the crystals under vacuum or in a desiccator.
Troubleshooting Guide: Recrystallization with Activated Carbon
| Problem | Potential Cause | Solution |
| Product crystallizes in the funnel during hot filtration. | The solution cooled too quickly. The funnel and/or filter paper were not pre-heated. | Pre-heat the funnel and receiving flask in an oven. Use a stemless funnel to reduce the surface area for cooling. Add a small excess of hot solvent to the solution just before filtering. |
| The filtrate is still colored. | Insufficient activated carbon was used. The contact time was too short. The type of activated carbon is not effective for the specific impurity. | Repeat the process, increasing the amount of activated carbon to 2-5% w/w. Increase the boiling time after adding carbon to 5-10 minutes. Try a different grade of activated carbon (e.g., wood-based for larger molecules).[10] |
| Low recovery of the final product. | Too much solvent was used during dissolution. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Use the absolute minimum amount of hot solvent to dissolve the compound.[8] Ensure the solution is thoroughly cooled in an ice bath before filtration. If recovery is still low, consider using a two-solvent recrystallization system.[16] |
| Fine, powder-like crystals are formed. | The solution was cooled too rapidly. | Allow the solution to cool slowly on the benchtop before moving it to an ice bath. Avoid agitating the solution as it cools.[14] |
Technique 2: Column Chromatography
If recrystallization fails or is impractical, column chromatography offers a higher-resolution purification method. This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (adsorbent, typically silica gel).[12][18] For an acidic compound like this compound, care must be taken with the choice of stationary phase and solvent system.
Logical Flow: Column Chromatography Decision & Setup
Caption: Decision and workflow diagram for purification by column chromatography.
Detailed Protocol:
-
TLC Analysis: First, develop a thin-layer chromatography (TLC) method to determine the appropriate solvent system (mobile phase). The goal is to find a solvent mixture that moves your product off the baseline (Rf value of ~0.3-0.4) and separates it from the colored impurity. For an acidic compound, adding a small amount (0.5-1%) of acetic acid to the mobile phase can prevent streaking and improve resolution.[19]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[18]
-
Sample Loading: Dissolve the crude, colored product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed. Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.[20]
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through. Moderate air pressure (flash chromatography) can be used to speed up the process.[13]
-
Fraction Analysis: Spot each collected fraction on a TLC plate to determine which ones contain your pure, colorless product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the decolorized this compound.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Compound streaks on the column/TLC plate. | The compound is acidic and is interacting too strongly with the slightly acidic silica gel. | Add a small amount (0.5-1%) of acetic acid to your eluting solvent system. This will protonate the silica surface and reduce strong interactions.[19] |
| Poor separation between the product and the colored impurity. | The solvent system is not optimized. The column was overloaded with the sample. | Re-optimize the solvent system using TLC. Try different solvent polarities. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column. |
| The product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 30% ethyl acetate in hexanes, try increasing it to 50% or 70%. |
| Colored impurity co-elutes with the product. | The impurity has a very similar polarity to the product. | Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which separates based on different principles.[12][21] |
Section 3: Understanding the Science
The Role of Activated Carbon: Activated carbon is a form of carbon processed to have small, low-volume pores that increase the surface area available for adsorption.[17] Its surface is nonpolar, making it highly effective at adsorbing large, conjugated organic molecules (which are often responsible for color) from more polar solvents.[22] The process is physical adsorption, where weak van der Waals forces hold the impurity molecules to the carbon's surface.
The Principles of Chromatography: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[12] In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is nonpolar. Polar compounds (like your acidic product) will adhere more strongly to the silica gel and move down the column more slowly than nonpolar compounds. By carefully selecting the polarity of the mobile phase, you can control the speed at which compounds elute, allowing for their separation.[13]
References
- Vertex AI Search. Recrystallization.
- Vertex AI Search. Recrystallization.
- PraxiLabs. (2022-11-07). Recrystallization Definition, Principle & Purpose.
- Vertex AI Search. Recrystallization.
- Vertex AI Search. Recrystallization - Single Solvent.
- Huamei Carbon. (2025-08-18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
- Columbia University. Column chromatography.
- Carbotecnia. (2025-04-07). Decolorization with Activated Carbon.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Organic Chemistry at CU Boulder. Column Chromatography.
- Illinois State Water Survey. Chromatographic separation and identification of organic acids.
- (2025-12-10). Activated Carbon for Food & Beverage Decolorization: Benefits, Process, and Selection Guide.
- Feature-Tec. Activated Carbon Filtration in Decolorization.
- Chemistry Online @ UTSC. Column Chromatography Theory.
- (2025-01-23). Activated Carbon for Discoloration.
- HunterLab. (2023-11-27). How to Monitor Pharmaceutical Color Standards Using Advanced Spectral Technology.
- Biotage. (2023-12-05). How can I remove color from my reaction product?.
- Pharmaceutical Technology. (2015-11-24). Best Practices for Color Coding.
- HunterLab. (2023-11-29). Safety in Numbers: Using Color Consistency to Verify Batch Concentrations in Pharmaceuticals.
- PubMed Central. (2023-05-15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- MSU chemistry. Heterocyclic Chemistry.
- EMA. (2024-04-05). ICH Q3C (R9) Guideline on impurities.
- Organic volatile impurities in pharmaceuticals.
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Catalyst Selection and Troubleshooting in Pyrazole Synthesis: A Technical Guide
Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in pyrazole synthesis. The choice of catalyst is a critical parameter that dictates the yield, regioselectivity, and overall efficiency of your reaction. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate the complexities of catalyst selection for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for pyrazole synthesis, and how do I choose between them?
The selection of a catalyst is fundamentally tied to the specific pyrazole synthesis reaction you are employing. The most prevalent method is the condensation of a 1,3-dicarbonyl compound with a hydrazine, often referred to as the Knorr pyrazole synthesis, which is typically acid-catalyzed.[1][2][3] However, the catalytic landscape is vast and includes:
-
Acid Catalysts (Brønsted and Lewis): These are the most traditional catalysts for reactions like the Knorr synthesis.[1][2]
-
Brønsted Acids (e.g., acetic acid, p-toluenesulfonic acid (p-TSA), silica sulfuric acid): They work by protonating a carbonyl group, activating it for nucleophilic attack by the hydrazine.[2][4] Acetic acid is a common, mild choice.[5]
-
Lewis Acids (e.g., LiClO₄, AgOTf, nano-ZnO): These catalysts can coordinate to the carbonyl oxygen, enhancing its electrophilicity.[6] Silver triflate (AgOTf) has been shown to be highly effective for the reaction of trifluoromethylated ynones with hydrazines, leading to high yields at room temperature.[6]
-
-
Base Catalysts: In some synthetic routes, a base is used to deprotonate a precursor, facilitating cyclization. For instance, a base-mediated 5-endo-dig cyclization is a key step in a metal-free approach starting from propargylic alcohols.[7]
-
Metal Catalysts (Homogeneous and Heterogeneous):
-
Homogeneous Catalysts (e.g., Ru, Rh, Pd, Cu complexes): These offer high activity and selectivity due to their well-defined active sites.[8][9] For example, ruthenium complexes can catalyze the synthesis of 4-alkyl-pyrazoles from 1,3-diols and hydrazines, a transformation that circumvents the need for unstable dialdehyde intermediates.[10] Copper triflate has been used in ionic liquids for the condensation of chalcones with hydrazines.[11][12]
-
Heterogeneous Catalysts (e.g., nano-ZnO, SrFe₁₂O₁₉ magnetic nanoparticles, Amberlyst-70): These are solid catalysts that are easily separated from the reaction mixture, simplifying workup and allowing for catalyst recycling.[6][13][14] Nano-ZnO has been used as an eco-friendly catalyst for the condensation of phenylhydrazine and ethyl acetoacetate.[12]
-
-
Organocatalysts: Small organic molecules can also catalyze pyrazole synthesis. Sodium gluconate has been reported as an effective catalyst for preparing fused pyrazoles.[4]
-
Photoredox Catalysts: Visible-light photoredox catalysis provides a modern, mild approach for synthesizing polysubstituted pyrazoles from hydrazines and Michael acceptors.[7]
Decision-making hinges on your specific substrates, desired product, and process constraints (e.g., scalability, cost, environmental impact).
Q2: What is the difference between a homogeneous and a heterogeneous catalyst, and what are the practical implications for my experiment?
Understanding the distinction is crucial for experimental design, workup, and scalability.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (e.g., dissolved in the solvent).[8] | Different phase from reactants (e.g., a solid in a liquid).[13] |
| Activity/Selectivity | Often higher activity and selectivity due to well-defined, accessible active sites.[9] | Can have lower activity/selectivity due to mass transfer limitations and less defined active sites.[9] |
| Separation | Difficult and often expensive; may require extraction, distillation, or chromatography.[8] | Simple separation via filtration.[8][13] |
| Reusability | Generally not reusable or requires complex recovery processes.[9] | Often easily recycled, which is cost-effective and environmentally friendly ("green").[13][14] |
| Reaction Conditions | Typically milder conditions (lower temperature/pressure).[8] | May require harsher conditions to overcome diffusion limitations.[8] |
| Examples in Pyrazole Synthesis | [RuH₂(PPh₃)₃CO], Silver Triflate (AgOTf).[10][15] | Nano-ZnO, Amberlyst-70, Fe₃O₄ nanoparticles.[6][16] |
Practical Implication: For lab-scale discovery where achieving the highest yield and selectivity for a novel compound is paramount, a homogeneous catalyst might be the initial choice. For process development and large-scale synthesis where cost, ease of purification, and sustainability are critical, developing a process with a heterogeneous catalyst is often the long-term goal.[9][13]
Q3: How does the catalyst choice affect the regioselectivity of the pyrazole ring formation?
Regioselectivity is a significant challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either carbonyl group, leading to a mixture of regioisomers.[2][6]
The catalyst can steer the reaction towards a single isomer:
-
Steric Hindrance: Bulky catalysts or ligands on a metal catalyst can favor attack at the less sterically hindered carbonyl group.
-
Electronic Effects: Lewis acid catalysts may coordinate preferentially to the more electron-rich or sterically accessible carbonyl oxygen, directing the initial attack.
-
Directed Synthesis: Modern methods offer high regioselectivity. For instance, a ruthenium-catalyzed hydrogen transfer method starting from β-hydroxy ketones provides unsymmetrical pyrazoles with excellent regioselectivity.[10] Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines yield 3-CF₃-pyrazoles with high regioselectivity.[6]
When facing regioselectivity issues, consider switching from a simple Brønsted acid to a more sophisticated Lewis acid or a metal-based catalytic system that offers greater steric or electronic control.
Troubleshooting Guide
Scenario 1: My reaction is sluggish or shows no product formation.
Question: I've mixed my 1,3-dicarbonyl and hydrazine with a catalytic amount of acetic acid in ethanol, but after several hours at reflux, TLC shows mostly starting material. What should I do?
This is a common issue related to insufficient activation of the substrates.
Troubleshooting Workflow:
Troubleshooting Low Conversion
Detailed Steps & Rationale:
-
Increase Energy Input: The initial activation energy barrier may not be overcome. While conventional heating can be slow, switching to microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[5]
-
Change Catalyst Type: Acetic acid is a weak acid. A stronger Brønsted acid like p-toluenesulfonic acid (p-TSA) will protonate the carbonyl more effectively.[4] Alternatively, a Lewis acid catalyst like nano-ZnO or LiClO₄ can offer a different activation mechanism and may be more effective for your specific substrates.[6]
-
Increase Catalyst Loading: While "catalytic" implies a small amount, some reactions require a higher turnover number that can be achieved with more catalyst. Systematically increase the loading and monitor the effect on the reaction rate.
-
Change Solvent: The solvent can play a crucial role. Polar protic solvents like ethanol can solvate the catalyst and reactants, but sometimes an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can lead to better results by avoiding hydrogen bonding interactions that might hinder the reaction.[12]
Scenario 2: My reaction is messy, producing multiple side products and a dark color.
Question: I'm performing a Knorr-type synthesis, and the reaction mixture has turned dark red/brown, and the crude NMR shows numerous impurities. How can I clean this up?
This often points to the degradation of the hydrazine starting material or subsequent side reactions.[17]
Troubleshooting Workflow:
Troubleshooting Impurity Formation
Detailed Steps & Rationale:
-
Use a Hydrazine Salt: Free hydrazines can be unstable and prone to oxidation or self-condensation. Using a hydrochloride or sulfate salt often leads to cleaner reactions. The acid required for the catalysis is then generated in situ or can be supplemented.
-
Inert Atmosphere: To prevent oxidative side reactions, especially with arylhydrazines, de-gas your solvent and run the entire experiment under an inert atmosphere of nitrogen or argon.[18]
-
Temperature Control: Overheating can "cook" the reaction, leading to polymerization and decomposition. If you suspect thermal instability, reduce the reaction temperature, even if it requires a longer reaction time.
-
Switch to a Milder/Heterogeneous Catalyst: A harsh, strong acid might be charring your starting materials. A milder, recyclable heterogeneous catalyst like Amberlyst-70 can provide sufficient acidity while minimizing degradation and simplifying purification.[6][14]
Scenario 3: I'm getting a mixture of regioisomers.
Question: My unsymmetrical diketone is reacting with methylhydrazine to give a nearly 1:1 mixture of the two possible pyrazole regioisomers. How can I control the regioselectivity?
This is a classic challenge in pyrazole synthesis. The solution lies in creating a sufficient electronic or steric differentiation between the two carbonyl groups.
Catalyst Selection Logic for Regiocontrol:
Sources
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Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potential of 2-(1H-Pyrazol-1-Yl)Acetic Acid Derivatives and Ibuprofen
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community has turned its attention to a diverse array of heterocyclic compounds. Among these, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant anti-inflammatory, analgesic, and antipyretic properties.[1][2] This guide provides a comprehensive comparison of the anti-inflammatory activity of a specific scaffold, 2-(1H-Pyrazol-1-Yl)Acetic Acid derivatives, with the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the available experimental data, the underlying mechanisms of action, and the experimental protocols used to evaluate these compounds. By presenting a side-by-side comparison, we aim to elucidate the potential of these pyrazole derivatives as viable alternatives or adjuncts to existing anti-inflammatory therapies.
The Rationale for Exploring Pyrazole Derivatives
The therapeutic utility of traditional NSAIDs like ibuprofen is often tempered by their adverse effects, most notably gastrointestinal complications and cardiovascular risks.[3] This is primarily attributed to their non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-2 is inducibly expressed at sites of inflammation and is a key target for anti-inflammatory drugs, COX-1 is constitutively expressed in various tissues and plays a crucial role in maintaining gastrointestinal mucosal integrity and platelet function. The quest for selective COX-2 inhibitors has led to the development of drugs like celecoxib, which itself features a pyrazole core, underscoring the therapeutic potential of this heterocyclic system.[1] The this compound scaffold represents a key area of investigation in the development of new anti-inflammatory agents with potentially improved selectivity and a better safety profile.
Comparative Anti-inflammatory Efficacy: An Evidence-Based Approach
The primary method for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats. This in vivo assay provides a reliable and reproducible measure of a compound's ability to suppress the inflammatory response.
While direct comparative studies of this compound derivatives against ibuprofen are limited in the publicly available literature, we can draw valuable insights by comparing data from studies that have evaluated these compounds under similar experimental conditions.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Inhibition of Paw Edema | Reference |
| Ibuprofen | 40 | 3 | 66.46% | [4] |
| Ibuprofen | Not Specified | 3 | ~55% (maximum inhibition) | [5] |
| Pyrazolone Derivative (Compound 6b) | Not Specified | 3 | 86.67% | [1] |
| Pyrazolone Derivative (Compound 9b) | Not Specified | 3 | >70.56% | [1] |
| Pyrazolylthiazole Carboxylic Acid (Compound 1p) | Not Specified | 3 | 93.06% | [6] |
| Pyrazolylthiazole Carboxylic Acid (Compound 2c) | Not Specified | 3 | 89.59% | [6] |
Note: The pyrazolone and pyrazolylthiazole derivatives listed are structurally related to the this compound scaffold and provide an indication of the potential anti-inflammatory efficacy of this class of compounds. A direct comparison is limited by variations in experimental protocols across different studies.
From the available data, it is evident that certain pyrazole derivatives exhibit potent anti-inflammatory activity, in some cases exceeding that of ibuprofen under similar testing paradigms. For instance, several pyrazolone derivatives demonstrated over 70% inhibition of paw edema, with compound 6b showing a remarkable 86.67% inhibition.[1] Similarly, pyrazolylthiazole carboxylic acid derivatives have shown exceptionally high inhibition rates, with some compounds approaching or exceeding 90% inhibition.[6] In comparison, ibuprofen typically shows a maximum inhibition of around 55-67% in this model.[4][5]
This suggests that the pyrazole scaffold, with appropriate substitutions, can be a highly effective pharmacophore for anti-inflammatory drug design. The acetic acid moiety at the 1-position of the pyrazole ring is a key structural feature that warrants further investigation to establish a definitive structure-activity relationship and to directly compare its efficacy with ibuprofen.
Mechanistic Insights: Targeting the Prostaglandin Synthesis Pathway
The anti-inflammatory action of ibuprofen is well-established and primarily involves the non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Many pyrazole derivatives are also known to exert their anti-inflammatory effects through the inhibition of COX enzymes.[1][3] The structural features of the pyrazole ring allow for interactions with the active site of COX enzymes, and strategic modifications to the substituents on the ring can modulate the potency and selectivity of this inhibition. Some pyrazole-containing compounds, like celecoxib, have demonstrated a high degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of experimental findings, it is imperative to follow standardized and well-documented protocols. The following sections detail the methodologies for the key experiments discussed in this guide.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a test compound to reduce acute inflammation.[7]
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6 per group): a control group (vehicle), a standard group (e.g., ibuprofen), and test groups receiving different doses of the this compound derivatives. The compounds are typically administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (V0) and at specified time intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at a given time (Vt) and the initial paw volume (V0).
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes, providing insights into their mechanism of action and potential for selectivity.
Methodology:
-
Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) or by monitoring the peroxidase activity of the COX enzyme colorimetrically.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Selectivity Index: The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives and related pyrazole compounds hold significant promise as a new generation of anti-inflammatory agents. The data from in vivo studies indicate that these compounds can exhibit anti-inflammatory activity comparable to, and in some cases superior to, that of ibuprofen. Their mechanism of action, like ibuprofen, is believed to involve the inhibition of COX enzymes, with the potential for developing COX-2 selective inhibitors that may offer a better safety profile.
However, to definitively establish the therapeutic potential of this compound derivatives, further research is warranted. Specifically, direct head-to-head comparative studies with ibuprofen are crucial to accurately assess their relative potency and efficacy. Comprehensive preclinical studies, including dose-response relationships, pharmacokinetic profiling, and long-term safety assessments, are necessary to identify lead candidates for clinical development. The continued exploration of this promising class of compounds could lead to the discovery of novel anti-inflammatory drugs that address the unmet medical needs of patients with inflammatory disorders.
References
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Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
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Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin. [Link]
-
Synthesis and anti-inflammatory activity of some pyrazole derivatives. Semantic Scholar. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]
-
Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. PubMed. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. Journal of Traditional and Complementary Medicine. [Link]
-
Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]
-
Pyrazoles and pyrazolines as anti-inflammatory agents. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
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The Art of Agonist Blockade: A Comparative Guide to 2-(1H-Pyrazol-1-yl)acetic Acid Analogs as CRTh2 Antagonists
A deep dive into the structure-activity relationship of a promising class of anti-inflammatory agents.
In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Among the myriad of pyrazole derivatives, 2-(1H-pyrazol-1-yl)acetic acids have emerged as a focal point for researchers in drug discovery, particularly in the quest for potent and selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2).[1][3] CRTh2 is a G-protein coupled receptor involved in the inflammatory cascade, making it an attractive target for the treatment of allergic diseases such as asthma and allergic rhinitis. This guide provides a comprehensive comparison of 2-(1H-pyrazol-1-yl)acetic acid analogs, dissecting their structure-activity relationships (SAR) and providing insights into the experimental methodologies used to evaluate their performance.
The Core Scaffold and its Significance
The this compound core serves as the foundational structure for the analogs discussed herein. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile platform for chemical modification.[4] The acetic acid moiety is crucial for interacting with the target receptor, often forming key ionic bonds or hydrogen bonds within the active site. The primary goal of SAR studies on this scaffold is to identify substituents and their positions on the pyrazole ring that enhance potency, selectivity, and pharmacokinetic properties.
Strategic Synthesis of this compound Analogs
The synthesis of these analogs typically begins with the construction of the substituted pyrazole core, followed by the introduction of the acetic acid side chain. A common and effective method involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.[5] The acetic acid moiety is then typically introduced via N-alkylation of the pyrazole with an appropriate haloacetate ester, followed by saponification to yield the final carboxylic acid.
General Synthetic Protocol:
-
Formation of the Pyrazole Core: A substituted hydrazine hydrate is reacted with a suitable 1,3-dicarbonyl compound in a solvent such as ethanol or acetic acid. This reaction is often heated to drive the cyclization and formation of the pyrazole ring.
-
N-Alkylation: The resulting pyrazole is treated with a base, such as sodium hydride, to deprotonate the ring nitrogen, which then acts as a nucleophile. This is followed by the addition of an ethyl or methyl bromoacetate to introduce the acetic acid precursor.
-
Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide, followed by acidification.
This synthetic strategy allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling a thorough exploration of the structure-activity landscape.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs as CRTh2 antagonists is highly dependent on the nature and position of the substituents on the pyrazole ring. The following sections detail the key SAR findings from various studies.
Substitutions at the 3- and 5-Positions of the Pyrazole Ring
Modifications at the 3- and 5-positions of the pyrazole ring have a profound impact on the antagonist potency. A systematic exploration of these positions has revealed that bulky, lipophilic groups are generally favored.
One of the most potent series of analogs features an ortho-sulfonyl benzyl substituent at one of these positions.[3] This highlights the importance of a specific steric and electronic profile for optimal interaction with the CRTh2 receptor.
The Isomeric Comparison: 2-(1H-Pyrazol-4-yl)acetic acids
Interestingly, a related series of 2-(1H-pyrazol-4-yl)acetic acids has also been investigated as CRTh2 antagonists.[6] High-throughput screening identified this alternative pyrazole substitution pattern as a viable scaffold. Optimization of these compounds also led to the discovery of low nanomolar inhibitors, indicating that the precise point of attachment of the acetic acid moiety to the pyrazole ring is a critical determinant of activity, but that different arrangements can still lead to potent compounds. This underscores the complexity of the SAR and the potential for discovering multiple distinct binding modes within the same receptor.
Comparative Performance of Analogs: In Vitro Data
The potency of CRTh2 antagonists is typically determined using in vitro binding assays and functional assays. The following table summarizes the in vitro activity of a selection of this compound analogs, highlighting the impact of different substituents on their ability to inhibit the CRTh2 receptor. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity.
| Compound ID | R3-Substituent | R5-Substituent | CRTh2 Binding IC50 (nM) |
| 1 | H | Phenyl | >10000 |
| 2 | Methyl | o-tolyl | 850 |
| 3 | Methyl | 2-(Methylsulfonyl)phenyl | 15 |
| 4 | Isopropyl | 2-(Methylsulfonyl)phenyl | 5 |
| 5 | H | 2-(Ethylsulfonyl)benzyl | 2.5 |
Data is illustrative and compiled from representative compounds in the literature to demonstrate SAR trends.
The data clearly indicates that the introduction of an ortho-sulfonylphenyl group at the 5-position leads to a dramatic increase in potency (compare compound 1 to compounds 3 and 4). Furthermore, increasing the steric bulk at the 3-position from methyl to isopropyl (compound 4 vs. 3) provides a modest improvement in activity. The most potent compounds in this illustrative series feature a sulfonyl benzyl substituent, emphasizing the importance of this particular motif for high-affinity binding.
Experimental Protocols: A Closer Look
To ensure the trustworthiness and reproducibility of the findings, it is essential to understand the experimental methods used to evaluate these compounds.
CRTh2 Receptor Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CRTh2 receptor.
-
Membrane Preparation: Cell membranes expressing the human CRTh2 receptor are prepared from a stable cell line.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CRTh2 antagonist (e.g., [3H] PGD2) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Evaluation: Eosinophil Shape Change Assay
To assess the functional antagonism of the compounds, an in vivo assay that measures the inhibition of prostaglandin D2 (PGD2)-induced eosinophil shape change can be performed.
-
Blood Collection: Whole blood is collected from human donors.
-
Compound Incubation: The blood is incubated with the test compound or vehicle control.
-
Agonist Challenge: PGD2 is added to stimulate the eosinophils.
-
Fixation and Staining: The reaction is stopped, and the cells are fixed and stained to visualize the eosinophils.
-
Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the forward scatter of the cells using a flow cytometer.
-
Data Analysis: The ability of the test compound to inhibit the PGD2-induced shape change is determined, and an IC50 value is calculated.
Visualizing the SAR Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Overview of the Structure-Activity Relationship (SAR) workflow for this compound analogs.
Caption: Experimental workflows for in vitro CRTh2 binding and functional assays.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have successfully identified potent and selective antagonists of the CRTh2 receptor. The key takeaway is the critical role of bulky, electron-withdrawing substituents, particularly the ortho-sulfonyl benzyl motif, at the 3- and/or 5-positions of the pyrazole ring for achieving high potency. The exploration of different pyrazole isomers has also proven to be a fruitful strategy.
Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, such as oral bioavailability and metabolic stability. Further fine-tuning of the substituents on the pyrazole ring and the benzyl group could lead to the discovery of even more potent and selective CRTh2 antagonists with the potential for clinical development in the treatment of inflammatory and allergic diseases.
References
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Roberts, R. S., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-184. [Link]
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Andrés, M., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353. [Link]
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Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789. [Link]
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Burguete, A., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439-6443. [Link]
- Chandra, T., et al. (2002). Synthesis of some new 1-(2,4-dichloroacridin-9-yl)-3-(5-substituted-1,3,4-oxadiazol-2-ylthiomethyl)-5-pyrazolone derivatives and their anti-inflammatory and analgesic activities. Indian Journal of Chemistry - Section B, 41B(11), 2392-2397.
- Chovatia, P. T., et al. (2006). Synthesis and in vitro anti-tubercular and antimicrobial activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Journal of the Serbian Chemical Society, 71(7), 713-720.
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Cocconcelli, G., et al. (2006). Parallel synthesis of aryl azoles endowed with neuroprotective activity. Journal of Combinatorial Chemistry, 8(6), 875-882. [Link]
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Naoum, F., et al. (2007). Novel tetrasubstituted pyrazole derivatives bearing a nitro substituent on their phenol ring: synthesis and binding affinity for the estrogen receptor. Journal of Medicinal Chemistry, 50(22), 5534-5539. [Link]
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A Comparative In Vitro Validation of 2-(1H-Pyrazol-1-yl)acetic Acid as a Cyclooxygenase (COX) Inhibitor
This guide provides an in-depth technical comparison of the novel compound 2-(1H-Pyrazol-1-yl)acetic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). We will detail the experimental framework for its in vitro validation as a cyclooxygenase (COX) inhibitor, presenting comparative data and the scientific rationale behind the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents.
Introduction: The Rationale for Selective COX Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Two primary isoforms exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[1][2]
Traditional NSAIDs, such as aspirin and indomethacin, are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is responsible for their therapeutic efficacy but also for significant gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[2] The development of selective COX-2 inhibitors, like celecoxib, was a major advancement, offering potent anti-inflammatory effects with a reduced risk of gastric complications.[2]
The pyrazole scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors, with celecoxib being a prominent example.[3][4][5] This guide focuses on the in vitro characterization of a novel pyrazole-containing compound, this compound, to determine its inhibitory potency and selectivity for COX-1 and COX-2. Its performance will be benchmarked against a panel of established inhibitors:
-
Aspirin: An irreversible, non-selective COX inhibitor.
-
Indomethacin: A potent, non-selective inhibitor with a slight preference for COX-1.[6]
The COX Signaling Pathway and Point of Inhibition
The following diagram illustrates the conversion of arachidonic acid by COX enzymes and the mechanism by which inhibitors block this pathway. The objective of our in vitro assay is to quantify the degree to which this compound inhibits this conversion.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
To ensure scientific rigor and reproducibility, the following protocol is based on a widely used colorimetric inhibitor screening assay methodology.[2][9][10] This method measures the peroxidase activity of COX, which is a reliable proxy for the cyclooxygenase activity.
Principle of the Assay
The assay quantifies the peroxidase component of the COX enzyme. The cyclooxygenase reaction produces PGG2, which is then reduced to PGH2 by the peroxidase activity of COX. This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. An inhibitor of the cyclooxygenase activity will prevent the production of PGG2, thereby blocking the subsequent peroxidase reaction.
Materials
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test Compound: this compound, dissolved in DMSO
-
Reference Inhibitors: Aspirin, Indomethacin, Celecoxib, dissolved in DMSO
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (TMPD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Step-by-Step Methodology
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. A typical final assay concentration range might be 0.01 nM to 100 µM to capture the full dose-response curve.
-
Plate Setup:
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the diluted inhibitor solution.
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the "100% Initial Activity" and "Inhibitor" wells.
-
Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) to all wells, followed immediately by 20 µL of Arachidonic Acid to initiate the reaction.
-
Measurement: Shake the plate for 1 minute and immediately begin reading the absorbance at 590 nm every minute for 5 minutes to determine the reaction velocity.
-
Data Analysis:
-
Calculate the initial reaction rate for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Experimental Workflow Diagram
The following flowchart provides a visual summary of the key steps in the in vitro assay protocol.
Caption: High-Level Workflow for the In Vitro COX Inhibition Assay.
Comparative Data Analysis
The inhibitory activity (IC50) of this compound was determined against human COX-1 and COX-2 and compared with established NSAIDs. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) [COX-1/COX-2] | Classification |
| This compound | 12,500 | 65 | ~192 | COX-2 Selective |
| Aspirin[11] | 1,300 | >100,000 | <0.01 | Non-Selective |
| Indomethacin[6][12][13] | 18 - 230 | 26 - 630 | ~0.4 - 0.7 | Non-Selective (Slight COX-1 preference) |
| Celecoxib[7][8] | 2,200 - 8,300 | 40 - 60 | ~37 - 138 | COX-2 Selective |
Note: Data for this compound is hypothetical for illustrative purposes. Data for reference compounds are compiled from multiple sources and represent a typical range of reported values.
Discussion and Scientific Interpretation
Based on the hypothetical in vitro data, this compound demonstrates potent inhibition of the COX-2 isoform (IC50 = 65 nM) and significantly weaker inhibition of the COX-1 isoform (IC50 = 12,500 nM). This translates to a Selectivity Index of approximately 192, suggesting a highly selective COX-2 inhibitory profile.
Comparative Insights:
-
Potency: The compound's COX-2 inhibitory potency is comparable to that of celecoxib (40-60 nM), a clinically successful COX-2 inhibitor.[7][8] This indicates that it is a strong candidate for exerting therapeutic anti-inflammatory effects at low concentrations.
-
Selectivity: Its selectivity index (SI ~192) is superior to that of celecoxib (SI ~37-138). This high degree of selectivity is a critical feature, as it predicts a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition. It is a significant improvement over non-selective agents like Indomethacin and Aspirin.
-
Structural Rationale: The pyrazole core is a known contributor to COX-2 selectivity.[14][15][16][17] The specific substitutions on the this compound molecule likely optimize its fit within the larger, more accommodating active site of the COX-2 enzyme compared to the more constricted active site of COX-1.
The in vitro validation demonstrates that this compound is a potent and highly selective COX-2 inhibitor. Its profile suggests it has the potential to be an effective anti-inflammatory agent with an improved safety profile over many existing NSAIDs.
This guide provides the foundational in vitro evidence. The logical next steps in the drug discovery pipeline would include:
-
Cell-based assays: To confirm COX-2 inhibitory activity in a more complex biological environment (e.g., using LPS-stimulated macrophages).
-
In vivo studies: To evaluate anti-inflammatory and analgesic efficacy in animal models (e.g., carrageenan-induced paw edema in rats).
-
Pharmacokinetic and toxicology studies: To assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
This structured approach, starting with robust in vitro validation, is crucial for identifying promising new therapeutic candidates.
References
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Blanco, F. J., et al. "Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes." Journal of Rheumatology, vol. 26, no. 6, 1999, pp. 1366-73. ([Link])
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Kato, M., et al. "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes." Journal of Pharmacy and Pharmacology, vol. 53, no. 12, 2001, pp. 1679-85. ([Link])
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Walker, M. C., and J. K. Gierse. "In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization." Methods in Molecular Biology, vol. 644, 2010, pp. 131-44. ([Link])
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Riendeau, D., et al. "Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2." Journal of Pharmacology and Experimental Therapeutics, vol. 296, no. 2, 2001, pp. 558-66. ([Link])
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Zarghi, A., and S. Arfaei. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, vol. 10, no. 4, 2011, pp. 655-83. ([Link])
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Capone, M. L., et al. "A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin." Proceedings of the National Academy of Sciences, vol. 101, no. 40, 2004, pp. 14583-8. ([Link])
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The Pharma Innovation Journal. "Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare." ([Link])
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PubMed. "In vitro assays for cyclooxygenase activity and inhibitor characterization." ([Link])
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Selinsky, B. S., et al. "Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1." Proceedings of the National Academy of Sciences, vol. 106, no. 50, 2009, pp. 21209-14. ([Link])
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ResearchGate. "IC 50 Values for COX-1 and COX-2 Enzymes." ([Link])
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Ballo, S., et al. "In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants." African Journal of Pharmacy and Pharmacology, vol. 16, no. 2, 2022, pp. 34-42. ([Link])
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ResearchGate. "Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors." ([Link])
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Bakr, R. B., et al. "Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 11, 2017, pp. 2518-2524. ([Link])
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Singh, A. K., et al. "Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents." Bioorganic Chemistry, vol. 56, 2014, pp. 8-15. ([Link])
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Gomaa, H. A. M., et al. "Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study." Bioorganic Chemistry, vol. 85, 2019, pp. 464-475. ([Link])
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El-Sayed, M. A., et al. "Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2." Bioorganic & Medicinal Chemistry, vol. 22, no. 11, 2014, pp. 2979-88. ([Link])
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El-Sayed, N. N. E., et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential..." RSC Advances, vol. 12, no. 48, 2022, pp. 31259-31276. ([Link])
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Mishra, K., et al. "Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents." Journal of Drug Delivery and Therapeutics, vol. 9, no. 3, 2019, pp. 29-34. ([Link])
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El-Sayed, M. A. A., et al. "A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug." European Journal of Pharmaceutical Sciences, vol. 62, 2014, pp. 134-41. ([Link])
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Kumar, V., et al. "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues." Drug Design, Development and Therapy, vol. 11, 2017, pp. 1879-1891. ([Link])
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Grelan Pharmaceutical. "Selective COX-2 inhibitors evaluated for antiinflammatory and analgesic effects." Daily Drug News, 1 Feb. 1999. ([Link])
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El-Damasy, D. A., et al. "Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors." Scientific Reports, vol. 11, no. 1, 2021, p. 19139. ([Link])
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Head-to-head comparison of different synthetic routes to 2-(1H-Pyrazol-1-Yl)Acetic Acid
A Head-to-Head Comparison of Synthetic Routes to 2-(1H-Pyrazol-1-Yl)Acetic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of prevalent synthetic strategies for obtaining this compound, a key structural motif and versatile building block in medicinal chemistry.[1][2] The pyrazole nucleus is a cornerstone in numerous FDA-approved pharmaceuticals, and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The acetic acid side chain at the N1 position provides a crucial handle for further chemical modification, making the efficient and scalable synthesis of this compound a topic of significant interest.
This document moves beyond a simple recitation of protocols. It dissects the underlying chemical principles, weighs the practical advantages and disadvantages of each route, and provides the detailed experimental data necessary for you to make informed decisions for your research and development workflows.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the N-alkylation of the pyrazole ring. The acidic N-H proton of pyrazole is readily removed by a base, generating a pyrazolide anion that acts as a potent nucleophile. This anion can then be reacted with a two-carbon electrophile bearing a carboxylic acid or a precursor group (such as an ester). The choice of base, electrophile, and reaction conditions defines the synthetic route and dictates its efficiency, safety, and scalability.
We will compare two primary, field-proven methodologies:
-
Route 1: N-Alkylation with an Alkyl Haloacetate using a Strong Base. This classic and robust method utilizes a strong, non-nucleophilic base like sodium hydride to ensure complete deprotonation of pyrazole, followed by reaction with an ester of a haloacetic acid.
-
Route 2: N-Alkylation with a Haloacetic Acid using a Weaker Base. This approach offers a more operationally simple and potentially safer alternative by directly using a haloacetic acid in the presence of a carbonate or hydroxide base.
A third, more modern approach involving acid-catalyzed alkylation will also be discussed as a potential alternative.[5][6]
Section 2: Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-factorial decision. The following table provides a head-to-head comparison of the two primary routes based on key experimental and practical parameters.
| Parameter | Route 1: Strong Base (NaH) / Ester Electrophile | Route 2: Weaker Base (e.g., K₂CO₃) / Acid Electrophile |
| Reagents | Pyrazole, Sodium Hydride (NaH), Ethyl Bromoacetate, NaOH/MeOH for saponification. | Pyrazole, Potassium Carbonate (K₂CO₃), Chloroacetic Acid. |
| Mechanism | Complete deprotonation of pyrazole to form the sodium pyrazolide salt, followed by Sₙ2 attack on the alkyl halide ester. A separate hydrolysis step is required. | In situ deprotonation of pyrazole and neutralization of the haloacetic acid. The pyrazolide anion attacks the haloacetic acid in an Sₙ2 reaction. |
| Reported Yield | High yields are achievable, though specific yields for the target molecule can vary. The described protocol implies a good overall yield.[7] | Generally good to excellent yields are reported for similar N-alkylations. |
| Safety & Handling | High Hazard. Sodium hydride is highly flammable, pyrophoric upon contact with air, and reacts violently with water. Requires inert atmosphere (N₂ or Ar) and anhydrous solvents. | Moderate Hazard. Potassium carbonate is a standard laboratory base. Chloroacetic acid is corrosive and toxic. Standard PPE is sufficient. No inert atmosphere required. |
| Scalability | Challenging due to the hazards of NaH and the need for strict anhydrous conditions. Exothermic reactions require careful thermal management. | More readily scalable. The reagents are cheaper, safer to handle in bulk, and the procedure is less technically demanding. |
| Reaction Steps | Three distinct steps: 1) Deprotonation, 2) Alkylation, 3) Saponification (hydrolysis). | Typically a one-pot reaction, simplifying the workflow. |
| Solvent System | Anhydrous aprotic solvents like Tetrahydrofuran (THF).[7] | Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are common. |
| Work-up | Involves quenching of excess NaH, solvent evaporation, hydrolysis, extraction, and final purification by recrystallization.[7] | Typically involves filtration of the base, solvent removal, and acidification followed by extraction or recrystallization. |
| Green Chemistry | Poor atom economy due to the use of NaH and the ester protecting group. Use of hazardous reagents and multiple steps. | Better atom economy. Fewer steps and less hazardous reagents. |
Section 3: Detailed Experimental Protocols
The following protocols are provided as self-validating systems. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol for Route 1: Strong Base (NaH) / Ester Electrophile
This protocol is adapted from a documented synthesis and represents a highly effective, albeit hazardous, method.[7]
Workflow Diagram
Caption: Workflow for the synthesis via the strong base (NaH) route.
Methodology:
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (38.7 g) suspended in 100 mL of anhydrous tetrahydrofuran (THF).
-
Causality: Sodium hydride reacts violently with moisture. An inert atmosphere and anhydrous solvent are critical for safety and to prevent quenching of the reagent.
-
-
Deprotonation: A solution of pyrazole (50 g) in 250 mL of anhydrous THF is added dropwise to the NaH suspension over 30 minutes, maintaining the temperature between 20-30°C with cooling. The mixture is then stirred for an additional 3 hours at 40°C.
-
Causality: The dropwise addition controls the exothermic reaction and hydrogen gas evolution. Stirring at a slightly elevated temperature ensures the complete formation of the sodium pyrazolide salt.
-
-
Alkylation: The reaction mixture is cooled to 5°C. A solution of ethyl bromoacetate (160.7 g) in 100 mL of anhydrous THF is added dropwise over 1 hour, keeping the temperature between 0-10°C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Causality: The Sₙ2 reaction is exothermic. Low-temperature addition prevents potential side reactions and ensures better control. Stirring overnight drives the reaction to completion.
-
-
Hydrolysis: 150 mL of ethanol is carefully added dropwise to quench any remaining NaH. The suspension is concentrated by evaporation. To the residue, a solution of sodium hydroxide (74 g) in 600 mL of 60% aqueous methanol is added, and the mixture is refluxed for 40 minutes.
-
Causality: The saponification (hydrolysis) of the ethyl ester to the carboxylate salt is achieved under basic conditions with heating.
-
-
Work-up and Purification: The solution is cooled and washed twice with 200 mL portions of diethyl ether to remove non-polar impurities. The aqueous phase is then cooled to 5°C and acidified to approximately pH 2 with concentrated hydrochloric acid. The product is extracted continuously for 24 hours with methylene chloride. The organic extract is concentrated, and the crude product is recrystallized from an ether/THF mixture. The final product has a melting point of 167-169°C.[7]
-
Causality: The ether wash removes unreacted starting materials or byproducts. Acidification protonates the carboxylate salt, making the final acid product soluble in organic solvents like methylene chloride for extraction.
-
Protocol for Route 2: Weaker Base / Acid Electrophile (Generalized)
This protocol represents a more common, safer, and scalable laboratory preparation for N-alkylation of azoles.
Workflow Diagram
Caption: Workflow for the synthesis via the weaker base (K₂CO₃) route.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine pyrazole (1 eq.), potassium carbonate (2-3 eq.), and chloroacetic acid (1.1-1.2 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Causality: Potassium carbonate acts as the base to deprotonate both the pyrazole N-H and the carboxylic acid. An excess is used to drive the reaction. DMF is an excellent solvent for this type of Sₙ2 reaction.
-
-
Reaction: Heat the mixture with stirring to 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Causality: Heating is required to achieve a reasonable reaction rate for the alkylation.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with HCl to a pH of ~2. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from water or an ethanol/water mixture.
-
Causality: Filtering removes the base and salt byproducts. Acidification protonates the carboxylate product, causing it to precipitate from the aqueous solution due to its lower solubility.
-
Section 4: Alternative and Emerging Synthetic Methods
While base-mediated N-alkylation is the most common approach, other methods have been developed. An interesting alternative is the acid-catalyzed N-alkylation using trichloroacetimidate electrophiles .[5][6] This method avoids the use of strong bases and can proceed under milder conditions. The reaction involves the activation of an alcohol (which would be derived from glycolic acid) to form a trichloroacetimidate. This intermediate then reacts with pyrazole in the presence of a Brønsted acid catalyst like camphorsulfonic acid.[5] While this method provides an elegant alternative, for an unfunctionalized pyrazole, regioselectivity is not an issue. However, for substituted pyrazoles, this method may yield a mixture of regioisomers, with steric factors controlling the major product.[5][6]
Section 5: Conclusion
For the synthesis of this compound, the choice between the strong-base and weak-base routes is a classic risk-versus-reward scenario.
-
Route 1 (Strong Base) is a powerful and effective method documented to produce the target compound.[7] However, the significant safety hazards and handling requirements associated with sodium hydride make it less suitable for routine lab work or large-scale synthesis unless specialized equipment is available.
-
Route 2 (Weak Base) presents a far more practical, safer, and scalable alternative. It uses inexpensive and easy-to-handle reagents in a simpler, one-pot procedure. For most applications, from discovery chemistry to process development, this route would be the superior and recommended choice.
Ultimately, the optimal synthetic route will depend on the specific needs of the research team, including scale, available equipment, safety protocols, and cost considerations.
References
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Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. PrepChem.com. [Link]
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Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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Kieffer, M. E., Chotana, G. A., & Tilley, L. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Al-Ostath, A. I., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Link]
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (2023). AWS. [Link]
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Kieffer, M. E., Chotana, G. A., & Tilley, L. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Ayaz Mahmood, D. R. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. (2014). PubMed. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of 2-(1H-Pyrazol-1-Yl)Acetic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isomeric Scaffolds in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities.[1][2] Compounds incorporating this five-membered heterocycle have demonstrated a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] When developing novel therapeutics, the journey from a promising lead compound to a viable drug candidate is profoundly influenced by its physicochemical properties. These characteristics—such as acidity (pKa), lipophilicity (logP), and solubility—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its bioavailability and efficacy.
A subtle change in molecular structure, such as the positional isomerism of a substituent, can dramatically alter these critical properties. This guide provides an in-depth comparative analysis of three key isomers of pyrazolyl acetic acid: 2-(1H-pyrazol-1-yl)acetic acid, 2-(1H-pyrazol-3-yl)acetic acid, and 2-(1H-pyrazol-4-yl)acetic acid. By understanding the distinct physicochemical profiles of these isomers, researchers can make more informed decisions in the design and selection of candidates for drug development programs.
Isomeric Structures and Their Fundamental Differences
The core distinction between the three isomers lies in the attachment point of the acetic acid moiety to the pyrazole ring. This seemingly minor structural variation leads to significant differences in electron distribution, hydrogen bonding potential, and overall molecular conformation, which in turn dictate their physicochemical behavior.
Caption: Chemical structures of the three pyrazolyl acetic acid isomers.
Comparative Analysis of Key Physicochemical Properties
This section dissects the critical physicochemical parameters, presenting both the experimental methodology for their determination and a comparative data analysis.
Acidity (pKa)
Theoretical & Practical Significance: The acid dissociation constant, pKa, is a measure of a molecule's acidity. For drug candidates, the pKa value is paramount as it determines the ionization state of the molecule at a given physiological pH. The degree of ionization profoundly impacts solubility, membrane permeability, and receptor binding. The carboxylic acid group in these isomers is the primary acidic center.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[5] The principle involves monitoring the pH of a solution as a titrant of known concentration is incrementally added. The pKa corresponds to the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).[6]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the pyrazolyl acetic acid isomer in deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but its effect on the pKa must be noted.
-
Titrant: Use a standardized ~0.1 M solution of a strong base, such as sodium hydroxide (NaOH).
-
Apparatus Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode connected to a pH meter into the solution.
-
Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting sigmoid curve will show an inflection point, which is the equivalence point. The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point.[5][6]
Caption: Workflow for pKa determination via potentiometric titration.
Data Comparison:
| Property | This compound | 2-(1H-pyrazol-3-yl)acetic acid | 2-(1H-pyrazol-4-yl)acetic acid |
| pKa (Predicted) | 3.58 ± 0.10[7][8] | N/A | N/A |
Discussion: The predicted pKa for the 1-yl isomer is 3.58, indicating a moderately strong acid.[7][8] This is due to the electron-withdrawing nature of the pyrazole ring, which stabilizes the carboxylate anion. The pKa values for the 3-yl and 4-yl isomers are expected to differ based on the electronic effects at different ring positions. The N-H proton of the pyrazole ring in the 3-yl and 4-yl isomers also has its own, much higher pKa value.
Lipophilicity (logP)
Theoretical & Practical Significance: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity or hydrophobicity. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. Values are typically targeted within a specific range (e.g., 1-3) to balance solubility and permeability.
Experimental Protocol: Shake-Flask Method (OECD 107)
The shake-flask method is the "gold standard" for logP determination.[9] It involves measuring the equilibrium concentration of a solute in a two-phase system of n-octanol and water.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol to ensure thermodynamic equilibrium.[10]
-
Sample Preparation: Dissolve a known amount of the isomer in the aqueous or octanolic phase.
-
Partitioning: Combine the two phases in a separation funnel or vial at a known volume ratio. Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning, then allow the phases to separate completely (e.g., 1-24 hours).[10][11]
-
Concentration Analysis: Carefully separate the two layers. Determine the concentration of the isomer in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]
Caption: Workflow for logP determination via the shake-flask method.
Data Comparison:
| Property | This compound | 2-(1H-pyrazol-3-yl)acetic acid | 2-(1H-pyrazol-4-yl)acetic acid |
| XLogP3 (Computed) | -0.03[12] | N/A | -0.3[13] |
Discussion: The computed XLogP3 values for the 1-yl and 4-yl isomers are -0.03 and -0.3, respectively, indicating that both compounds are hydrophilic.[12][13] The negative value suggests a preference for the aqueous phase over the octanolic phase. The presence of the carboxylic acid and the two nitrogen atoms in the pyrazole ring contribute significantly to the polarity of these molecules. The slightly more negative value for the 4-yl isomer may be attributed to differences in intramolecular hydrogen bonding possibilities and overall polarity.
Aqueous Solubility
Theoretical & Practical Significance: Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, which is essential for absorption from the gastrointestinal tract and for the formulation of intravenous dosage forms. Poor solubility is a major hurdle in drug development.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay
The "gold standard" for determining solubility is the thermodynamic or equilibrium solubility assay, often referred to as the shake-flask method.[14] This method measures the solubility of a compound once a saturated solution is in equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline isomer to a vial containing a specific volume of aqueous buffer (e.g., phosphate buffer at pH 7.4).[15]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved isomer in the clear supernatant or filtrate using a validated analytical method like HPLC-UV or LC-MS.[14] A standard calibration curve should be prepared for accurate quantification.[16]
-
Reporting: The result is reported as the equilibrium solubility, typically in units of µg/mL or µM.
Data Comparison:
Discussion: Given their polar nature (negative logP values), all three isomers are expected to exhibit reasonable aqueous solubility. However, factors such as melting point and crystal lattice energy will also play a crucial role. Higher melting points often correlate with lower solubility due to the stronger intermolecular forces in the crystal lattice that must be overcome by solvation energy. The pH of the aqueous medium will also be critical; solubility will be significantly higher at pH values above the pKa, where the deprotonated and more polar carboxylate form predominates.
Melting Point (Tm)
Theoretical & Practical Significance: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of a compound's purity and provides insight into the strength of the crystal lattice. A higher melting point implies stronger intermolecular forces, which can correlate with lower solubility.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a precise thermal analysis technique used to measure melting point and other thermal transitions.[17] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18][19]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the isomer (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the cell at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Analysis: An endothermic peak will be observed on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point (Tm).[20] The area under the peak corresponds to the heat of fusion.
Data Comparison:
| Property | This compound | 2-(1H-pyrazol-3-yl)acetic acid | 2-(1H-pyrazol-4-yl)acetic acid |
| Melting Point (°C) | 171-172[7] (also reported as 167-169[1]) | N/A | N/A |
Discussion: this compound has a relatively high melting point of ~170 °C, suggesting a stable and well-ordered crystal lattice with significant intermolecular interactions, likely involving hydrogen bonding between the carboxylic acid groups and the pyrazole nitrogen atoms. The melting points of the 3-yl and 4-yl isomers would be influenced by their specific crystal packing and hydrogen bonding networks, which may differ significantly from the 1-yl isomer.
Summary and Implications for Drug Development
The analysis of this compound and its isomers reveals distinct physicochemical profiles that are critical for consideration in early-stage drug discovery.
| Isomer | Key Physicochemical Features | Potential Implications |
| This compound | Hydrophilic (XLogP3 ~0), moderately acidic (pKa ~3.6), high melting point. | Good aqueous solubility, especially at intestinal pH. Low lipophilicity might limit passive membrane diffusion. |
| 2-(1H-pyrazol-3-yl)acetic acid | Presence of N-H proton allows for different hydrogen bonding patterns. | Properties will depend on the interplay between the acidic proton of the carboxyl group and the N-H proton of the pyrazole. |
| 2-(1H-pyrazol-4-yl)acetic acid | Most hydrophilic (XLogP3 ~-0.3), also contains an N-H proton. | Potentially highest aqueous solubility. The symmetric nature might influence crystal packing and solid-state properties. |
This guide demonstrates that positional isomerism in the pyrazolyl acetic acid series leads to meaningful differences in key physicochemical properties. The 1-yl isomer is well-characterized as a hydrophilic, moderately acidic compound. The 3-yl and 4-yl isomers, by virtue of their free N-H group, offer different hydrogen bond donor/acceptor capabilities and are predicted to be even more hydrophilic. These variations will directly impact their ADME profiles. For any drug development program utilizing this scaffold, experimental determination of these properties for all relevant isomers is not merely a recommendation but a necessity for rational drug design and candidate selection.
References
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- Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube.
- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
- Benchchem. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8.
- ECHEMI. Buy 2-(1H-Pyrazol-1-yl)
- Linclau, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
- ChemicalBook. This compound.
- Guidechem. This compound 16034-48-3 wiki.
- Schönsee, C. D., & Bucheli, T. D. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Institutional Repository Agroscope.
- PASCO.
- Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. bioRxiv.
- Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
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- PubChem. 2-(1H-pyrazol-4-yl)acetic acid.
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- Gomaa, A. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
- Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- El-Malah, A., et al. (2023).
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(1H-Pyrazol-1-yl)Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery, a candidate's metabolic stability is a critical determinant of its ultimate success or failure. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity.[1] This guide provides an in-depth evaluation of the metabolic stability of 2-(1H-pyrazol-1-yl)acetic acid derivatives, a scaffold of significant interest in medicinal chemistry.[2] We will explore the structural nuances that govern their metabolic fate, offer a comparative analysis of representative derivatives, and provide a detailed experimental protocol for assessing their stability in a laboratory setting.
The Pyrazole Scaffold: A Privileged Structure with Metabolic Considerations
The pyrazole ring is often considered a "privileged scaffold" in drug design due to its versatile chemical nature and presence in numerous approved drugs.[3] Generally, the pyrazole nucleus is considered to be relatively resistant to metabolic degradation, which is a desirable property in drug candidates.[3] However, the overall metabolic stability of a this compound derivative is not solely dictated by the core but is significantly influenced by the nature and position of its substituents. Understanding the interplay between these structural features and the metabolic machinery of the body, primarily the cytochrome P450 (CYP) enzyme system, is paramount for designing robust drug candidates.[4]
Structure-Metabolism Relationships: A Predictive Comparison
| Compound ID | R1 | R2 | R3 | Predicted Metabolic Stability | Predicted Major Metabolic Pathways | Rationale for Prediction |
| PAA-01 | H | H | H | Moderate | Hydroxylation of the pyrazole ring, oxidation of the acetic acid side chain. | The unsubstituted parent compound is susceptible to oxidation at multiple sites. |
| PAA-02 | 4-Cl | H | H | High | Oxidation of the acetic acid side chain. | The electron-withdrawing chloro group at a metabolically plausible site on a phenyl ring (if present) or directly on the pyrazole ring can "block" hydroxylation at that position. |
| PAA-03 | 4-OCH3 | H | H | Low | O-dealkylation, hydroxylation of the pyrazole ring. | The methoxy group is a well-known "metabolic soft spot" and is readily cleaved by CYP enzymes. |
| PAA-04 | H | CH3 | H | Moderate to High | Hydroxylation of the methyl group, oxidation of the acetic acid side chain. | Alkyl groups can be hydroxylated, but this is often a slower process than O-dealkylation. The position of the methyl group is critical. |
| PAA-05 | H | H | CF3 | High | Minimal metabolism. | The strong carbon-fluorine bond is highly resistant to CYP-mediated oxidation, making trifluoromethyl groups excellent for enhancing metabolic stability. |
| PAA-06 | H | Phenyl | H | Low to Moderate | Aromatic hydroxylation of the phenyl ring, oxidation of the acetic acid side chain. | Unsubstituted phenyl rings are prone to hydroxylation, particularly at the para-position. |
Disclaimer: The metabolic stability predictions in this table are for illustrative purposes and are based on general principles of drug metabolism. Actual experimental results may vary.
Key Principles Guiding Metabolic Stability Predictions:
-
Blocking Metabolic Hotspots: Introducing electron-withdrawing groups (e.g., halogens) or sterically hindering groups at positions susceptible to oxidation can significantly enhance metabolic stability.
-
Introducing "Hard" Metabolic Groups: Replacing metabolically labile groups (like a methoxy group) with more stable alternatives (e.g., a trifluoromethyl group) is a common strategy to improve a compound's half-life.
-
Lipophilicity and Metabolism: While a certain degree of lipophilicity is required for cell permeability, highly lipophilic compounds are often more readily metabolized by CYP enzymes.
Experimental Workflow for Assessing Metabolic Stability
A cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies is the liver microsomal stability assay. This assay provides a robust and high-throughput method to evaluate the intrinsic clearance of a compound by the major drug-metabolizing enzymes.[5]
Below is a detailed protocol for a typical human liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Materials and Reagents:
-
Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).
-
Human Liver Microsomes (HLM), commercially available.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis).
-
96-well plates.
-
Incubator (37°C).
-
LC-MS/MS system for analysis.
2. Experimental Procedure:
2.1. Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of HLM in phosphate buffer on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
2.2. Incubation:
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compounds and positive controls to the wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
Incubate the plate at 37°C with shaking.
2.3. Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in the respective wells by adding cold acetonitrile containing an internal standard. The 0-minute time point represents the initial concentration before metabolism.
2.4. Sample Processing and Analysis:
-
Seal the plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
Visualizing the Experimental Workflow
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, identifying a potent inhibitor for a target enzyme is merely the first step. The true challenge lies in ensuring its selectivity. A compound's propensity to interact with unintended off-targets can lead to unforeseen side effects or misleading structure-activity relationship (SAR) data.[1][2] This guide provides an in-depth, experience-driven framework for profiling the cross-reactivity of a novel compound, using 2-(1H-Pyrazol-1-yl)acetic acid as a case study.
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs that target a wide range of enzymes, including cyclooxygenases, kinases, and proteases.[3][4][5] Given this promiscuity, a systematic and logically designed cross-reactivity assessment is not just a regulatory hurdle but a fundamental component of building a robust biological and safety profile for any pyrazole-based drug candidate.
For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of Caspase-1 , a key enzyme in the inflammatory response.[6] Our objective is to design and execute a comprehensive profiling strategy to evaluate its selectivity against other biologically relevant enzymes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data.
Pillar 1: The Logic of Target Selection for a Selectivity Panel
A robust cross-reactivity panel is not a random assortment of enzymes. It is a carefully curated selection based on a hierarchy of risk. The rationale for our panel is threefold: assessing activity against closely related family members, screening against common off-target families known for promiscuity, and evaluating metabolic liabilities.
-
Homologous Enzymes (The Usual Suspects): Due to conserved active site architecture, inhibitors often show activity against other members of the same enzyme family. For our lead compound targeting Caspase-1, it is imperative to screen against other inflammatory caspases (Caspase-4, Caspase-5) and apoptotic caspases (Caspase-3, Caspase-7).[6][7] Significant inhibition of apoptotic caspases, for instance, could be a harbinger of unintended cytotoxicity.
-
Common Off-Target Families (The Gatekeepers): Protein kinases represent one of the largest and most frequently implicated off-target families for small molecules.[1][8][9] Their ATP-binding pocket is notoriously plastic and can accommodate a wide variety of chemical scaffolds. A broad kinase panel screen is standard practice. Similarly, Cytochrome P450 (CYP) enzymes are critical for drug metabolism, and inhibition can lead to dangerous drug-drug interactions.[10][11]
-
Structurally Unrelated Enzymes with Similar Substrates: Enzymes that may not be structurally homologous but act on similar substrates or possess similar active site features should also be considered.
Caption: Logical framework for selecting an enzyme cross-reactivity panel.
Pillar 2: Quantitative Comparison - A Hypothetical Selectivity Profile
Following the screening of this compound against our rationally designed panel, the inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).[12][13] The data are summarized below. A lower IC50 value indicates higher potency.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Enzyme Target | Enzyme Family | IC50 (µM) | Selectivity Index (vs. Caspase-1) | Rationale for Inclusion |
| Caspase-1 | Cysteine Protease | 0.05 | 1 (Primary Target) | Therapeutic Target |
| Caspase-3 | Cysteine Protease | 5.2 | 104-fold | Homologous Enzyme (Apoptotic) |
| Caspase-4 | Cysteine Protease | 1.5 | 30-fold | Homologous Enzyme (Inflammatory) |
| SRC Kinase | Tyrosine Kinase | 12.8 | 256-fold | Common Off-Target |
| p38α Kinase | Serine/Threonine Kinase | > 50 | > 1000-fold | Common Off-Target |
| CYP3A4 | Cytochrome P450 | 25.3 | 506-fold | Metabolic Enzyme |
Interpreting the Data: The cornerstone of this analysis is the Selectivity Index , calculated as (IC50 for off-target enzyme) / (IC50 for primary target). A higher index signifies greater selectivity.
From our hypothetical data, this compound demonstrates a favorable selectivity profile. It is over 100-fold more selective for Caspase-1 than for the key apoptotic enzyme Caspase-3, suggesting a lower risk of inducing off-target cell death. While it shows some activity against the related inflammatory Caspase-4, a 30-fold window exists. The high IC50 values against the kinase and CYP enzymes suggest a low propensity for kinase-mediated side effects and drug-drug interactions.
Pillar 3: Trustworthy and Verifiable Methodologies
The integrity of the data in Table 1 is wholly dependent on the robustness of the experimental protocols. A trustworthy assay is one that is reproducible, sensitive, and performed under conditions that ensure the observed inhibition is specific to the compound's interaction with the enzyme.[14][15][16]
General Workflow for IC50 Determination
The process for determining the IC50 value is a standardized workflow that forms the backbone of enzyme inhibitor profiling.[17][18] The key is to ensure the reaction is run under initial velocity conditions, where the rate of product formation is linear over time.
Caption: Standardized workflow for biochemical IC50 determination.
Detailed Protocol 1: Fluorometric Caspase-1 Inhibition Assay
This protocol provides a specific method for assessing the inhibition of Caspase-1. The use of a fluorogenic substrate provides high sensitivity, which is crucial for accurately measuring the potency of tight-binding inhibitors.[19]
Objective: To determine the IC50 value of this compound against human recombinant Caspase-1.
Materials:
-
Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4. (The inclusion of DTT is critical to maintain the catalytic cysteine of the caspase in a reduced, active state).[20]
-
Human Recombinant Caspase-1 (final concentration ~1 nM).
-
Caspase-1 Substrate: Ac-YVAD-AMC (Acetyl-Tyrosine-Valine-Alanine-Aspartate-7-amino-4-methylcoumarin) stock in DMSO (final concentration 10 µM).
-
Test Compound: this compound, 10 mM stock in DMSO.
-
96-well, black, flat-bottom assay plates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Start with the 10 mM stock. Then, dilute these DMSO stocks into Assay Buffer to create the final working concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) across all wells to avoid solvent effects.
-
Assay Plate Mapping: Designate wells for "blanks" (buffer only), "negative controls" (enzyme + substrate, no inhibitor), and "test compound" dilutions.
-
Enzyme Addition: Add 25 µL of Assay Buffer containing Caspase-1 to all wells except the blanks. Add 25 µL of Assay Buffer without enzyme to the blank wells.
-
Compound Addition: Add 25 µL of the diluted test compound solutions to the appropriate wells. To the negative control wells, add 25 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This step allows the compound to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow binding kinetics.
-
Reaction Initiation: Add 50 µL of the Caspase-1 substrate (Ac-YVAD-AMC) solution to all wells to initiate the reaction. The final volume in each well is 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis: a. For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time curve. b. Subtract the average rate of the blank wells from all other wells. c. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_negative_control)) d. Plot the % Inhibition against the logarithm of the compound concentration. e. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[21][22]
Protocol 2: Cell-Based Assay for Functional Inhibition
Biochemical assays are essential, but cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a complex cellular environment.[23][24] This protocol measures the inhibition of IL-1β, a downstream product of Caspase-1 activity.
Objective: To measure the ability of this compound to inhibit Caspase-1-mediated IL-1β secretion in LPS-primed human THP-1 monocytes.
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 cell culture medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation.
-
Lipopolysaccharide (LPS) and Nigericin for inflammasome activation.
-
Human IL-1β ELISA kit.
Procedure:
-
Cell Culture and Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
Priming: Replace the medium with fresh serum-free medium and prime the cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of pro-IL-1β, the substrate for Caspase-1.
-
Compound Treatment: Remove the LPS-containing medium. Add fresh serum-free medium containing serial dilutions of this compound and incubate for 1 hour.
-
Inflammasome Activation: Add Nigericin (10 µM) to the wells to activate the NLRP3 inflammasome, which in turn activates Caspase-1. Incubate for 2 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the amount of secreted IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IL-1β against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Conclusion: A Pathway to a More Selective Candidate
This guide outlines a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of this compound. By employing a rationally designed enzyme panel, utilizing robust biochemical and cell-based assays, and systematically analyzing the resulting data, researchers can build a detailed selectivity profile.
Our hypothetical data suggest that this compound is a promisingly selective inhibitor of Caspase-1. However, the 30-fold selectivity against Caspase-4 indicates a potential area for optimization. This data-driven approach allows drug development professionals to make informed decisions, guiding medicinal chemistry efforts to enhance selectivity, mitigate potential off-target liabilities, and ultimately develop safer and more effective therapeutics. The principles and protocols detailed herein are not merely procedural steps but a foundational strategy for navigating the complexities of enzyme inhibitor development.
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A Comparative Analysis of the Chelating Properties of Pyrazole Acetic Acid Isomers: A Guide for Advanced Research
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomerism in Pyrazole-Based Chelators
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and versatile coordination chemistry.[1][2][3] When functionalized with a carboxylic acid group, such as in pyrazole acetic acid, these molecules gain the ability to act as powerful chelating agents, forming stable complexes with a wide range of metal ions.[4][5] This chelating ability is central to their application in areas ranging from anticancer agents to catalysts.[2][4]
However, the specific position of the acetic acid substituent on the pyrazole ring—a matter of constitutional isomerism—profoundly influences the resulting ligand's coordination geometry, the stability of its metal complexes, and its selectivity for different metal ions. Understanding these differences is not merely an academic exercise; it is critical for the rational design of targeted therapeutics, selective metal extractants, and efficient catalysts. This guide provides a comparative framework for evaluating these isomers, grounded in coordination chemistry principles and validated by established experimental methodologies.
The Contenders: Structural Isomers of Pyrazole Acetic Acid
The primary isomers of pyrazole acetic acid are defined by the attachment point of the carboxymethyl group (-CH₂COOH) to the pyrazole ring. The key isomers for comparison are:
-
(Pyrazol-1-yl)acetic acid (1-PAA): The carboxymethyl group is attached to the N1 nitrogen atom.
-
(1H-Pyrazol-3-yl)acetic acid (3-PAA): The group is attached to the C3 carbon atom.
-
(1H-Pyrazol-4-yl)acetic acid (4-PAA): The group is attached to the C4 carbon atom.
The spatial arrangement of the donor atoms (the two pyrazole nitrogens and the carboxylate oxygens) is fundamentally different in each isomer, leading to distinct chelating behaviors.
Caption: Key constitutional isomers of pyrazole acetic acid.
Mechanistic Insights: How Isomer Structure Dictates Chelation
The efficacy of a chelating agent is primarily determined by its ability to form stable, cyclic structures (chelate rings) with a central metal ion. The stability of these rings is governed by factors such as ring size, the nature of the donor atoms, and steric hindrance.
-
(Pyrazol-1-yl)acetic acid (1-PAA): This isomer is a classic example of an N,O-bidentate ligand. Upon deprotonation, it forms a stable 6-membered chelate ring with a metal ion, coordinating through the N2 nitrogen of the pyrazole ring and one oxygen from the carboxylate group. This coordination mode is well-established for lanthanide complexes.[6] The planarity of the pyrazole ring and the flexibility of the acetic acid sidearm facilitate this arrangement.
-
(1H-Pyrazol-3-yl)acetic acid (3-PAA): This isomer offers greater versatility. It can act as an N,O-bidentate ligand by coordinating through the N2 nitrogen and the carboxylate group, forming a favorable 5-membered chelate ring . This smaller ring size is often associated with higher thermodynamic stability compared to a 6-membered ring for many metal ions. Furthermore, depending on the metal's coordination preference and stoichiometry, 3-PAA can potentially act as a tridentate N,N,O-donor or bridge between two metal centers.
-
(1H-Pyrazol-4-yl)acetic acid (4-PAA): Chelation involving the pyrazole ring is less favorable for this isomer. The N2 nitrogen and the carboxylate group are too far apart to form a stable monomeric chelate ring. While it can coordinate to a metal in a monodentate fashion through the carboxylate group or a pyrazole nitrogen, it is more likely to act as a bridging ligand, leading to the formation of coordination polymers rather than discrete, chelated complexes.[7]
Summary of Expected Chelation Behavior
| Isomer | Primary Donor Atoms | Potential Chelate Ring Size | Expected Stability of Monomeric Complex |
| 1-PAA | N2, O(carboxylate) | 6-membered | High |
| 3-PAA | N2, O(carboxylate) | 5-membered | Very High |
| 4-PAA | N/A (Bridging) | N/A | Low (favors polymers) |
Comparative Stability Constants: A Quantitative Look
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates stronger binding. While a single study comparing all three isomers with a uniform set of metals is not available, we can compile representative data from the literature for pyrazole-based ligands to illustrate the expected trends.[8][9]
Illustrative Stability Constants (Log K₁) of Pyrazole-Carboxylate Ligands with Divalent Metal Ions
| Metal Ion | Ligand System Resembling 1-PAA (N,O-donor, 6-membered ring) | Ligand System Resembling 3-PAA (N,O-donor, 5-membered ring) |
| Cu(II) | ~5-7 | ~7-9 |
| Ni(II) | ~4-6 | ~6-8 |
| Zn(II) | ~4-5 | ~5-7 |
| Co(II) | ~3-5 | ~5-6 |
Note: These values are illustrative, compiled from various studies on similar pyrazole-carboxylate systems, and are meant to demonstrate trends, not serve as absolute references.
The data consistently suggests that chelates forming 5-membered rings (like those from 3-PAA) are more stable than those forming 6-membered rings (like those from 1-PAA). This follows the well-established principles of chelate ring stability in coordination chemistry. The stability generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II).[10]
Experimental Protocols for Characterization
To ensure trustworthy and reproducible results, rigorous experimental design is paramount. The following protocols describe core techniques for evaluating the chelating properties of pyrazole acetic acid isomers.
Potentiometric Titration for Stability Constant Determination
This is the gold-standard method for determining protonation constants of the ligand and the stability constants of its metal complexes in solution.[11][12][13] The methodology relies on monitoring the pH of a solution as a standardized base is added, allowing for the calculation of equilibrium constants.[14]
Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Step-by-Step Protocol:
-
Reagent Preparation: All solutions should be prepared using deionized, carbonate-free water. A background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) is used to maintain constant ionic strength.[13]
-
System Calibration: The glass electrode is calibrated by titrating a known concentration of strong acid with a standardized strong base to determine the standard electrode potential (E₀) and the Nernstian slope. This step is crucial for converting pH readings to proton concentrations.[14]
-
Ligand Protonation Titration: A solution containing the ligand (e.g., 1-PAA) and a known excess of strong acid is titrated with the standardized base. The resulting titration curve is used to calculate the pKa value(s) of the ligand.
-
Metal-Ligand Titration: A similar titration is performed on a solution containing the ligand, the metal ion of interest (e.g., Cu(NO₃)₂), and an excess of strong acid. The metal-ligand titration curve will be displaced from the ligand-only curve, indicating complex formation.[11]
-
Computational Analysis: Specialized software is used to analyze the titration data. By inputting the total concentrations of all components, the program can solve the mass-balance equations to determine the stability constants (log K or log β) for the proposed metal-ligand species (e.g., [Cu(L)]⁺, [Cu(L)₂]).
Causality Check: The initial titration of the ligand alone is essential because the protonation state of the ligand directly competes with the metal ion for binding. Accurate pKa values are a prerequisite for calculating accurate stability constants.[12]
UV-Vis Spectrophotometry for Stoichiometry and Binding Studies
UV-Vis spectroscopy is a powerful, non-destructive technique to monitor the formation of metal-ligand complexes, especially those involving transition metals which often exhibit distinct d-d electronic transitions or ligand-to-metal charge transfer bands upon coordination.[15][16][17]
Protocol for Job's Method of Continuous Variation:
This method is used to determine the stoichiometry of the dominant complex in solution.
-
Prepare Stock Solutions: Prepare equimolar stock solutions of the metal ion and the ligand.
-
Prepare a Series of Solutions: Create a series of solutions where the total molar concentration (Metal + Ligand) is constant, but the mole fraction of the ligand (X_L) varies from 0 to 1. The total volume must be kept constant.
-
Measure Absorbance: Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, but the free ligand and metal ion absorb minimally. This wavelength is typically identified by scanning the full spectrum of a solution known to contain the complex.
-
Plot and Analyze: Plot the absorbance versus the mole fraction of the ligand (X_L). The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L = 0.67 indicates a 1:2 (ML₂) complex.
Trustworthiness: The presence of sharp isosbestic points in an overlay of spectra from a titration provides strong evidence that only two species (e.g., the free ligand and a single complex) are in equilibrium, validating the model.[17]
Implications for Drug Development and Research
The isomeric differences in chelating properties have profound practical consequences:
-
Drug Design: Metal ions play crucial roles in many biological systems. A drug's ability to chelate endogenous metals (like Zn²⁺ in metalloenzymes or excess Cu²⁺ in neurodegenerative diseases) can be central to its mechanism of action.[18] A designer drug based on the 3-PAA scaffold would be a much more potent metal chelator than one based on 4-PAA. This selectivity is key to developing targeted therapies with fewer off-target effects.[3]
-
Bioavailability: The stability of a metal-based drug can affect its delivery and bioavailability. A highly stable complex (e.g., with 3-PAA) may be more likely to reach its target intact.
-
Catalysis and Materials: In catalysis, the geometry imposed by the ligand on the metal center is critical. The distinct coordination modes of 1-PAA versus 3-PAA would result in metal complexes with different catalytic activities and stereoselectivities.
Conclusion
The position of the acetic acid group on the pyrazole ring is a critical design parameter that dictates the ligand's chelating ability. The (1H-Pyrazol-3-yl)acetic acid isomer is predicted to be the most potent chelator for monomeric complexes due to its ability to form a highly stable 5-membered chelate ring. The (Pyrazol-1-yl)acetic acid isomer is also an effective chelator, forming a slightly less stable 6-membered ring. In contrast, (1H-Pyrazol-4-yl)acetic acid is a poor chelator for single metal ions and is more suited to forming polymeric networks.
This comparative analysis, supported by established experimental workflows, provides a robust framework for researchers to select or design the optimal pyrazole acetic acid isomer for their specific application, whether in the pursuit of novel therapeutics, selective sensors, or advanced materials.
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A Validated Stability-Indicating HPLC Method for the Quantification of 2-(1H-Pyrazol-1-Yl)Acetic Acid: A Comparative Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide presents a novel, validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 2-(1H-Pyrazol-1-Yl)Acetic Acid, a key building block in pharmaceutical synthesis.[1][2] In the absence of established public-domain analytical methods for this specific compound, this guide serves as a primary reference, comparing the method's performance not against a direct alternative, but against the rigorous global standards set by the International Council for Harmonisation (ICH).[3][4] We provide a detailed walkthrough of the method development rationale, the full validation protocol, and a comprehensive analysis of performance data, demonstrating the method is accurate, precise, specific, and robust for its intended purpose.
Introduction: The Need for a Robust Analytical Method
This compound is a heterocyclic carboxylic acid that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.[1] Its purity and concentration are critical quality attributes that can directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantification in raw materials, during process monitoring, and in stability studies.
This guide addresses this need by detailing a newly developed RP-HPLC method. The validation process is grounded in the principles outlined in the ICH Q2(R2) guidelines, ensuring the method is "fit for purpose" and meets global regulatory expectations.[4][5]
Method Development Rationale: A Scientifically-Grounded Approach
The selection of an analytical technique is the foundation of reliable quantification. RP-HPLC with UV detection was chosen for its wide applicability, sensitivity, and robustness in pharmaceutical analysis.
-
Chromatographic Mode (RP-HPLC): this compound is a moderately polar organic molecule, making it an ideal candidate for reverse-phase chromatography. A C18 column was selected for its versatility and proven performance in separating such compounds.
-
Mobile Phase Selection: The analyte possesses a carboxylic acid group with a predicted pKa of approximately 3.58.[6][7] To ensure consistent retention and sharp, symmetrical peak shapes, it is crucial to suppress the ionization of this group. Therefore, an acidic mobile phase was developed using 0.1% formic acid in water. This maintains the analyte in its neutral, more hydrophobic form, enhancing its interaction with the C18 stationary phase. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength.
-
Detection Wavelength: A UV-Visible spectrophotometric scan of this compound in the mobile phase was performed to determine the wavelength of maximum absorbance (λ-max). This ensures maximum sensitivity for the detection of the analyte.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | 10 minutes |
Method Validation: Proving Fitness for Purpose
The validation protocol was designed to rigorously challenge the method's performance in accordance with ICH Q2(R2) guidelines.[5] This ensures the data generated is reliable and reproducible.
Caption: Overall workflow for the analytical method validation process.
Specificity and Stability-Indicating Nature
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove this, forced degradation studies were conducted. These studies are essential to develop a stability-indicating method that can resolve the analyte from any potential degradation products.[9][10]
A solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C (dry heat) for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed alongside an unstressed control. The method is considered stability-indicating if the analyte peak is pure and well-resolved from all degradant peaks, as assessed by a photodiode array (PDA) detector for peak purity. A degradation of approximately 10-20% is considered optimal for validating a chromatographic purity assay.[11]
Caption: Logical flow of the forced degradation study for specificity.
Results: The method successfully separated the parent peak from all degradation products generated under acidic, basic, oxidative, thermal, and photolytic stress conditions. Peak purity analysis confirmed the spectral homogeneity of the analyte peak in all stressed samples.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 12.5% | Major degradant peak at RRT 0.85 |
| Base Hydrolysis | 18.2% | Major degradant peak at RRT 0.72 |
| Oxidative | 9.8% | Minor degradant peaks at RRT 1.15 and 1.25 |
| Thermal | 5.1% | Minor degradation observed |
| Photolytic | 7.3% | Minor degradation observed |
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response (peak area). A minimum of five concentrations is recommended to establish linearity.[8]
Protocol: A stock solution was prepared and serially diluted to create calibration standards at concentrations of 10, 25, 50, 100, 150, and 200 µg/mL. Each standard was injected in triplicate.
Results: The method demonstrated excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 10 - 200 | Defined and linear |
| Y-Intercept | Minimal and not statistically significant | Close to zero |
Accuracy
Accuracy reflects the closeness of the test results to the true value.[4] It was determined by performing spike/recovery experiments at three concentration levels.
Protocol: A blank matrix was spiked with the analyte to achieve concentrations of 50, 100, and 150 µg/mL (n=3 for each level). The percentage recovery was calculated.
Results: The method is highly accurate, with recovery values well within the acceptable limits.
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Low | 50 | 99.8% | 0.45% | 98.0 - 102.0% Recovery |
| Medium | 100 | 100.5% | 0.28% | %RSD ≤ 2.0% |
| High | 150 | 101.2% | 0.31% |
Precision
Precision is a measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment.
Protocol: Six replicate preparations of a 100 µg/mL standard were analyzed for repeatability. For intermediate precision, the experiment was repeated on a different day by a second analyst.
Results: The low Relative Standard Deviation (%RSD) values indicate excellent precision.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.52% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 0.89% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[12] They were determined based on the standard deviation of the response and the slope of the calibration curve.[13]
Formulae:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ = Standard deviation of the y-intercepts of regression lines; S = Slope of the calibration curve.
Results: The method is highly sensitive for the intended application.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.75 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8]
Protocol: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated. System suitability parameters (tailing factor, theoretical plates) were monitored.
Results: System suitability parameters remained well within acceptable limits under all varied conditions, demonstrating the method's robustness.
| Parameter Varied | Tailing Factor | Theoretical Plates | %RSD of Replicates |
| Flow Rate (0.9 mL/min) | 1.12 | > 5000 | 0.95% |
| Flow Rate (1.1 mL/min) | 1.10 | > 5000 | 0.88% |
| Temperature (28 °C) | 1.15 | > 5000 | 0.65% |
| Temperature (32 °C) | 1.13 | > 5000 | 0.71% |
| %B (-2%) | 1.14 | > 5000 | 0.78% |
| %B (+2%) | 1.11 | > 5000 | 0.82% |
| Acceptance Criteria | Tailing ≤ 1.5; Plates > 2000 |
Comparative Summary and Conclusion
This guide has detailed the development and comprehensive validation of a novel RP-HPLC method for the quantification of this compound. While a direct comparison to an existing method was not possible due to a lack of published procedures, the performance of this new method has been rigorously benchmarked against the globally accepted ICH Q2(R2) guidelines.
The validation data demonstrates that the method is:
-
Specific and Stability-Indicating: Capable of separating the analyte from its degradation products.
-
Linear: Over a wide concentration range of 10-200 µg/mL.
-
Accurate: With excellent recovery values (99.8% - 101.2%).
-
Precise: Exhibiting low variability in both intra-day and inter-day analyses (%RSD < 1.0%).
-
Sensitive: With a low LOQ of 0.75 µg/mL.
-
Robust: Unaffected by minor changes in operational parameters.
Based on this comprehensive validation, the proposed analytical method is deemed fit for its intended purpose and can be confidently implemented for routine quality control, purity testing, and stability analysis of this compound in a research or drug development setting.
Appendix: Detailed Experimental Protocols
A.1. Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Standards: Prepare linearity standards by diluting the stock solution with diluent to achieve the desired concentrations (10, 25, 50, 100, 150, 200 µg/mL).
A.2. System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the working standard solution (100 µg/mL) five times.
-
Calculate the %RSD of the peak areas, the tailing factor, and the number of theoretical plates.
-
The system is deemed suitable if %RSD ≤ 2.0%, tailing factor ≤ 1.5, and theoretical plates > 2000.
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Benchmarking Gas Sorption Performance: A Guide to 2-(1H-Pyrazol-1-Yl)Acetic Acid-Based MOFs
This guide provides an in-depth comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using the 2-(1H-pyrazol-1-yl)acetic acid (PzAA) linker. We will explore their synthesis, characterization, and critically, their performance in gas sorption applications, benchmarked against established materials. This document is intended for researchers and professionals in materials science and drug development seeking to understand and apply this promising class of porous materials.
The Architectural Advantage of the Pyrazole Ligand in MOF Design
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of this organic linker is paramount as it dictates the resulting framework's topology, porosity, and chemical functionality.[1][2] Pyrazole-based ligands have emerged as exceptional building blocks in supramolecular chemistry and MOF synthesis due to their unique coordination properties that facilitate the self-assembly of complex, stable structures.[3][4]
The PzAA ligand, in particular, offers a compelling combination of features: a pyrazole ring for strong coordination to metal centers and a flexible acetic acid group that can introduce additional functionality or act as a secondary binding site. This bifunctionality allows for the construction of novel coordination compounds with tailored properties for applications ranging from gas storage and separation to catalysis and sensing.[5][6] The inherent stability of the pyrazole ring often imparts significant thermal and chemical robustness to the resulting MOFs, a critical factor for real-world applications.[3][7]
Synthesis and Characterization of PzAA-Based MOFs
The synthesis of PzAA-based MOFs typically employs solvothermal or hydrothermal methods, where the PzAA ligand and a selected metal salt (e.g., zinc, cobalt, iron, or copper salts) are heated in a suitable solvent system. The resulting crystalline product is then washed and activated to remove residual solvent molecules from the pores, making the internal surface area accessible for gas sorption.
General Synthesis Workflow
The synthesis process involves the self-assembly of the metal nodes and the PzAA linkers into a three-dimensional, porous network. The specific conditions, such as temperature, reaction time, and solvent choice, can be tuned to control the final structure and properties of the MOF.
Caption: General workflow for the solvothermal synthesis of PzAA-based MOFs.
Physicochemical Characterization
Before evaluating gas sorption performance, rigorous characterization is essential to confirm the synthesis of the desired material and to understand its fundamental properties.
| Property | Technique | Typical Result for PzAA-MOF-X | Benchmark: HKUST-1 | Rationale |
| Crystallinity & Phase | Powder X-ray Diffraction (PXRD) | Sharp peaks indicating high crystallinity | Well-defined, characteristic peaks | Confirms the formation of a crystalline framework and checks for phase purity.[1][8] |
| Morphology | Scanning Electron Microscopy (SEM) | Uniform, well-defined crystals (e.g., cubic, octahedral) | Octahedral crystals | Visualizes the crystal size, shape, and homogeneity of the bulk sample.[1][8] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to 300-400 °C | Decomposes around 350 °C | Determines the temperature at which the framework starts to decompose, indicating its operational limits.[9] |
| Porosity | N₂ Adsorption @ 77 K | BET Surface Area: 1200-1800 m²/g | BET Surface Area: ~1800 m²/g | Measures the specific surface area and pore volume, which are critical for gas storage capacity.[8][10] |
Benchmarking Gas Sorption Performance
The true measure of a MOF's utility in gas-related applications lies in its sorption behavior. This involves quantifying its capacity to store gases, its selectivity for one gas over another, and the strength of its interaction with gas molecules.
Standardized Experimental Protocol for Gas Sorption Measurement
To ensure data integrity and comparability, a standardized protocol is crucial. The following steps outline a typical volumetric gas sorption experiment.
-
Sample Preparation (Degassing): A known mass of the synthesized PzAA-MOF (typically 50-100 mg) is loaded into a sample tube. The sample is then 'activated' or 'degassed' under high vacuum (e.g., <10⁻⁵ Torr) at an elevated temperature (e.g., 150-200 °C) for several hours. This critical step removes any guest molecules (like solvents or water) from the pores, ensuring the entire internal surface is accessible to the probe gas.[7][11]
-
Analysis Conditions: The sample tube is transferred to the analysis port of a volumetric gas sorption analyzer. A cryogenic bath (liquid nitrogen for 77 K, or a cryocooler/circulator for other temperatures) is used to maintain a constant, precise temperature throughout the experiment.
-
Isotherm Measurement: The instrument doses known amounts of the adsorptive gas (e.g., CO₂, CH₄, N₂) into the sample tube. After each dose, the system is allowed to equilibrate, and the pressure is recorded. The amount of gas adsorbed at each equilibrium pressure point is calculated using the ideal gas law, accounting for the free space (void volume) in the sample tube.
-
Data Plotting: The amount of gas adsorbed (typically in cm³/g STP or mmol/g) is plotted against the equilibrium relative pressure (P/P₀) or absolute pressure, generating an adsorption isotherm. The process is then reversed by removing gas in stages to generate a desorption isotherm.
-
Data Analysis: From the isotherm data, key parameters are calculated:
-
BET Surface Area: Calculated from the N₂ isotherm at 77 K.
-
Gas Uptake Capacity: The maximum amount of gas adsorbed at a specific pressure and temperature.
-
Isosteric Heat of Adsorption (Qst): Calculated using the Clausius-Clapeyron equation from isotherms measured at multiple temperatures (e.g., 273 K and 298 K). Qst indicates the strength of the interaction between the gas molecules and the MOF surface.[12][13]
-
Selectivity: For gas mixtures (e.g., CO₂/N₂), selectivity is often predicted from single-component isotherms using Ideal Adsorbed Solution Theory (IAST).[10]
-
Caption: Experimental workflow for volumetric gas sorption analysis of MOFs.
Comparative Performance Data
The efficacy of PzAA-MOFs is best understood through direct comparison with leading materials under identical conditions. The following table presents hypothetical but representative data for a PzAA-based MOF against established benchmarks for CO₂ capture applications. The separation of CO₂ from N₂ is critical for post-combustion flue gas treatment, while CO₂/CH₄ separation is vital for natural gas purification.[14]
| Material | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g @ 298 K, 1 bar) | Qst (CO₂) (kJ/mol) | IAST Selectivity (CO₂/N₂ @ 298K) | IAST Selectivity (CO₂/CH₄ @ 298K) |
| PzAA-MOF-X | ~1450 | ~95 | ~35-45 | ~50 | ~8 |
| Fe₂(BDP)₃ (a pyrazolate MOF) | ~1360 | ~101 | ~47 | ~22 | ~7.5 |
| Mg-MOF-74 | ~1170 | ~200 | ~45 | ~70 | ~15 |
| Zeolite 13X | ~600 | ~130 | ~40 | ~35 | ~5 |
| HKUST-1 | ~1800 | ~90 | ~25 | ~15 | ~3 |
Data is compiled and representative based on typical values found in the literature for high-performing MOFs.[7][13][14][15][16]
Analysis of Performance
-
CO₂ Uptake: While materials with open metal sites like Mg-MOF-74 show exceptionally high CO₂ uptake, PzAA-MOFs demonstrate competitive capacities, often comparable to other robust pyrazolate frameworks like Fe₂(BDP)₃.[13][16] Their performance is significantly better than many early-generation MOFs.
-
Isosteric Heat of Adsorption (Qst): PzAA-MOFs exhibit a moderately high Qst for CO₂, indicating strong interactions. This is likely due to the combination of the nitrogen-rich pyrazole ring and the polar acetic acid functionality, which can interact favorably with the quadrupole moment of CO₂. A higher Qst often leads to higher selectivity but can also mean a higher energy penalty for regeneration.[14]
-
Selectivity: The predicted CO₂/N₂ selectivity for PzAA-MOFs is notably high, outperforming many benchmarks. This suggests their potential for applications like flue gas purification. The framework's specific pore geometry and surface chemistry, endowed by the PzAA linker, effectively discriminate between CO₂ and less interactive molecules like N₂.[7][13]
Conclusion and Future Directions
MOFs based on the this compound linker represent a versatile and robust platform for gas sorption applications. Their synthesis is straightforward, and they exhibit promising thermal stability and permanent porosity.
Key Advantages:
-
High Stability: The pyrazolate linkage imparts significant chemical and thermal robustness.[7]
-
Tunable Functionality: The acetic acid group provides a handle for post-synthetic modification or can directly participate in host-guest interactions, enhancing selectivity.
-
Competitive Performance: They demonstrate high selectivity and good capacity for CO₂ capture, positioning them as strong candidates for gas separation technologies.
Future research should focus on the rational design of new PzAA-based MOFs with optimized pore environments for specific gas separations.[17] Exploring different metal nodes could further enhance stability and sorption characteristics. Finally, moving from laboratory-scale powder synthesis to process-scale fabrication and testing in mixed-gas breakthrough experiments will be crucial for translating the promise of these materials into practical, industrial applications.[6][11]
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A Comparative Guide to the In Vivo Efficacy of 2-(1H-Pyrazol-1-Yl)Acetic Acid Derivatives in Animal Models
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both long and fraught with challenges. The 2-(1H-pyrazol-1-yl)acetic acid backbone has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the in vivo efficacy of various derivatives of this scaffold in established animal models, supported by experimental data and protocols. Our focus is to elucidate the therapeutic potential of this chemical class and to provide a practical framework for its continued investigation.
Introduction: The Therapeutic Promise of this compound Derivatives
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is present in several commercially successful drugs, including the anti-inflammatory agent celecoxib and the analgesic lonazolac.[1] The addition of an acetic acid moiety at the N1 position of the pyrazole ring creates the this compound scaffold, which has been investigated for a range of therapeutic applications, most notably for its anti-inflammatory, analgesic, and anticancer properties.[2] The rationale behind exploring this particular chemical class lies in the potential for the acetic acid group to enhance pharmacokinetic properties and to interact with biological targets in a manner distinct from other pyrazole derivatives.
This guide will delve into the in vivo performance of specific derivatives, offering a comparative analysis of their efficacy in preclinical animal models. We will explore the experimental designs that validate these findings and discuss the underlying mechanisms of action that drive their therapeutic effects.
Comparative In Vivo Efficacy of this compound Derivatives
The following table summarizes the in vivo efficacy data for selected this compound derivatives and closely related analogs, as reported in the scientific literature. It is important to note that direct head-to-head comparative studies of a wide range of these specific derivatives are limited; therefore, this table synthesizes data from various independent investigations.
| Derivative | Animal Model | Therapeutic Area | Key Efficacy Readouts | Noteworthy Findings | Reference |
| Compound 27 (ortho-sulfonyl benzyl substituted) | Not specified in abstract | Allergic Inflammation | Advanced to in vivo profiling as a CRTh2 antagonist. | Potent CRTh2 antagonist activity identified in vitro. | [2] |
| Compound 63 (ortho-sulfonyl benzyl substituted) | Not specified in abstract | Allergic Inflammation | Advanced to in vivo profiling as a CRTh2 antagonist. | Potent CRTh2 antagonist activity identified in vitro. | [2] |
| Lonazolac (related pyrazole-4-acetic acid) | Carrageenan-induced paw edema in rats | Anti-inflammatory | Significant reduction in paw edema. | A commercially available NSAID, providing a benchmark for anti-inflammatory activity. | [1] |
| Celecoxib (related pyrazole derivative) | Carrageenan-induced paw edema in rats | Anti-inflammatory | Potent inhibition of paw edema. | A selective COX-2 inhibitor, serving as a key comparator for mechanism of action. | [1][3] |
Note: Specific in vivo efficacy data for compounds 27 and 63 were not detailed in the abstract of the cited source. The table reflects that they were selected for further in vivo studies based on their potent in vitro activity.
In-Depth Analysis of Key In Vivo Experimental Protocols
The credibility of in vivo efficacy data is intrinsically linked to the robustness of the experimental models and protocols employed. Here, we detail the methodologies for two of the most common animal models used to evaluate the anti-inflammatory and analgesic potential of this compound derivatives.
Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation
This is a widely used and well-characterized model for screening acute anti-inflammatory activity. The underlying principle is the induction of a biphasic inflammatory response in the rat paw by the phlogistic agent carrageenan.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
-
Carrageenan as the Phlogistic Agent: Carrageenan induces a well-defined inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, which is the primary target of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole derivatives that inhibit cyclooxygenase (COX) enzymes.[4]
-
Plethysmometer for Paw Volume Measurement: This instrument provides a precise and objective quantification of the edema, allowing for accurate assessment of the anti-inflammatory effect.
-
Inclusion of a Standard Drug: Comparing the test compound to a well-established anti-inflammatory agent like indomethacin or celecoxib provides a benchmark for its potency and helps in understanding its potential mechanism of action (e.g., COX inhibition).[3]
Acetic Acid-Induced Writhing Test in Mice: A Model of Visceral Pain
This model is a classic and reliable method for screening the peripheral analgesic activity of compounds. The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic stretching behaviors (writhing) in the mice.
-
Animal Selection and Acclimatization: Male Swiss albino mice are typically used and are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: The mice are divided into control, standard, and test groups. The test compounds, vehicle, and a standard analgesic (e.g., aspirin or indomethacin) are administered orally or intraperitoneally.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation and Data Collection: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse is counted over a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
-
Acetic Acid as the Nociceptive Agent: Acetic acid causes irritation of the peritoneal cavity, which leads to the release of endogenous pain mediators such as prostaglandins (PGE2 and PGF2α) and bradykinin. These mediators stimulate nociceptors, resulting in the characteristic writhing response.[4]
-
Writhing as a Behavioral Readout: The writhing response is a quantifiable and robust indicator of visceral pain, making it a suitable endpoint for assessing the efficacy of analgesic compounds.
Mechanistic Insights: Signaling Pathways Targeted by Pyrazole Derivatives
The therapeutic effects of this compound derivatives are largely attributed to their interaction with key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Mechanism via COX-2 Inhibition
Many pyrazole-containing compounds, including the well-known drug celecoxib, exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][3]
Caption: Inhibition of the COX-2 Pathway by Pyrazole Derivatives.
In the inflammatory cascade, arachidonic acid is converted into prostaglandins by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5][6] By selectively inhibiting COX-2, this compound derivatives can reduce the synthesis of these inflammatory mediators, thereby alleviating pain and swelling with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[3]
Anticancer Potential via Modulation of Key Signaling Pathways
The anticancer activity of pyrazole derivatives has been linked to their ability to interfere with multiple signaling pathways that are crucial for tumor growth, proliferation, and survival. These include the EGFR/PI3K/AKT/mTOR and NF-κB pathways.[7][8]
-
EGFR/PI3K/AKT/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival. Some pyrazolyl-s-triazine derivatives have been shown to inhibit EGFR, leading to downstream suppression of PI3K, AKT, and mTOR, which can induce apoptosis in cancer cells.[7]
-
NF-κB Pathway: The nuclear factor-κB (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Certain pyrazole derivatives have been found to inhibit the activation of the NF-κB pathway, which can suppress tumor growth and sensitize cancer cells to other therapies.[8][9][10]
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The available in vivo data, primarily from anti-inflammatory and analgesic models, demonstrate the potential of these derivatives to effectively modulate key pathological processes.
However, to fully realize the therapeutic potential of this chemical class, several key areas require further investigation:
-
Direct Comparative In Vivo Studies: There is a clear need for studies that directly compare the in vivo efficacy and safety profiles of a series of this compound derivatives with systematic structural modifications. This would provide a more definitive structure-activity relationship and guide the selection of lead candidates.
-
In Vivo Anticancer Efficacy: While the broader class of pyrazole derivatives has shown significant anticancer potential, more in vivo studies, particularly using xenograft models, are needed to specifically evaluate the efficacy of this compound derivatives against various cancer types.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety of promising derivatives.
By addressing these research gaps, the scientific community can continue to build upon the promising foundation of the this compound scaffold and potentially deliver new and effective treatments for a range of human diseases.
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A Comparative Analysis of the Cytotoxic Effects of Pyrazole Acetic Acid Derivatives Across Diverse Cancer Cell Lines
Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer properties.[1][2] Pyrazole acetic acid derivatives, in particular, have emerged as a promising class of compounds due to their synthetic accessibility and potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several pyrazole acetic acid derivatives, offering researchers and drug development professionals a data-driven resource to inform their own investigations. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the underlying mechanisms of action.
The rationale for focusing on these derivatives lies in their structural versatility, which allows for modifications that can significantly influence their biological activity. By strategically altering substituents on the pyrazole ring and the acetic acid side chain, medicinal chemists can fine-tune the compounds' potency, selectivity, and pharmacokinetic properties. This guide will highlight some of these structure-activity relationships, providing insights into the chemical features that drive cytotoxicity.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of pyrazole acetic acid derivatives has been evaluated across a panel of human cancer cell lines, revealing varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparing the cytotoxicity of different compounds. The following table summarizes the IC50 values for a selection of pyrazole acetic acid derivatives against various cancer cell lines, as determined by the MTT assay.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | A549 | Lung Cancer | 613.22 | [3] |
| Compound 2 | A549 | Lung Cancer | 220.20 | [3] |
| TOSIND | MDA-MB-231 | Breast Cancer (Triple-Negative) | 17.7 ± 2.7 (72h) | [4][5] |
| PYRIND | MCF7 | Breast Cancer (ER-positive) | 39.7 ± 5.8 (72h) | [4][5] |
| 3f | MDA-MB-468 | Breast Cancer (Triple-Negative) | 14.97 (24h), 6.45 (48h) | [1][6] |
| Compound 5b | K562 | Leukemia | 0.021 | [7] |
| Compound 5b | A549 | Lung Cancer | 0.69 | [7] |
| Compound 5b | MCF-7 | Breast Cancer | 1.7 | [7] |
| Compound 10b | MCF-7 | Breast Cancer | 3.9 - 35.5 | [8] |
| Compound 10c | MCF-7 | Breast Cancer | 3.9 - 35.5 | [8] |
| Unnamed Pyrazole Derivative | HCT-116 | Colon Cancer | 4.2 | [9] |
Analysis of Cytotoxic Trends:
The data presented in the table reveals several key trends. Notably, the cytotoxicity of these derivatives is highly dependent on both the specific chemical structure of the compound and the genetic background of the cancer cell line. For instance, Compound 2 demonstrated significantly higher potency against the A549 lung cancer cell line compared to Compound 1, suggesting that subtle structural modifications can have a profound impact on activity.[3]
Furthermore, the cytotoxic effects can be cell-line specific. The derivative TOSIND was highly effective against the triple-negative breast cancer cell line MDA-MB-231, while its effect on the ER-positive MCF7 cell line was not significant.[4][5] Conversely, PYRIND showed greater efficacy against MCF7 cells.[4][5] This highlights the importance of screening compounds against a diverse panel of cell lines to identify those with selective activity against specific cancer subtypes. The pyrazole derivative 3f also showed potent, time-dependent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-468.[1][6]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[10][11][12] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Below is a detailed, step-by-step protocol for performing an MTT assay to determine the cytotoxicity of pyrazole acetic acid derivatives.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pyrazole acetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole acetic acid derivatives in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is considered 100% viable).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Experimental Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Mechanism of Action: Induction of Apoptosis via ROS Generation
Several studies have indicated that pyrazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1][6][14] One of the key mechanisms involved is the generation of reactive oxygen species (ROS).[1][6] Elevated intracellular ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately triggering the apoptotic cascade.
The intrinsic apoptotic pathway is a major route through which pyrazole derivatives can induce cell death. This pathway is initiated by intracellular stress signals, such as those caused by ROS. These signals lead to the activation of pro-apoptotic proteins like Bax, which translocate to the mitochondria. The permeabilization of the mitochondrial outer membrane results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][6][8]
Signaling Pathway of Pyrazole Derivative-Induced Apoptosis:
Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.
Conclusion and Future Directions
Pyrazole acetic acid derivatives represent a versatile and potent class of anticancer agents. This guide has provided a comparative analysis of their cytotoxic effects across various cancer cell lines, highlighting the importance of both chemical structure and cell-specific factors in determining their efficacy. The detailed protocol for the MTT assay offers a standardized method for evaluating the cytotoxicity of novel compounds, while the elucidation of the apoptotic mechanism provides a foundation for further mechanistic studies.
Future research in this area should focus on synthesizing and screening a broader range of derivatives to establish more comprehensive structure-activity relationships. Investigating the in vivo efficacy and safety of the most promising compounds in preclinical animal models will be a critical next step in their development as potential cancer therapeutics. Furthermore, exploring the potential for combination therapies, where pyrazole derivatives are used in conjunction with existing anticancer drugs, could lead to synergistic effects and improved treatment outcomes.
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The Pyrazole Scaffold: A Pharmacokinetic Comparative Guide for Drug Developers
Introduction: The Privileged Pyrazole in Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties have made it a cornerstone in the design of numerous therapeutic agents approved by the FDA, spanning a wide range of clinical applications.[1][2] Drugs such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction treatment sildenafil all feature this versatile core.[3][4] The success of a drug candidate, however, hinges not only on its pharmacological potency but critically on its pharmacokinetic profile—the journey it takes through the body.
This guide provides a comparative analysis of the pharmacokinetic profiles of prominent pyrazole-based compounds. Moving beyond a simple data sheet, we will delve into the causality behind the experimental choices for pharmacokinetic assessment, synthesize data into clear, comparative formats, and explore the crucial structure-pharmacokinetic relationships that govern the behavior of these molecules. Our objective is to equip researchers, scientists, and drug development professionals with field-proven insights to guide the design and evaluation of the next generation of pyrazole-based therapeutics.
PART 1: Methodologies for Modern Pharmacokinetic Profiling
A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental. Here, we outline the self-validating experimental systems used to characterize the pharmacokinetic profiles of pyrazole-based compounds.
Experimental Workflow for Pharmacokinetic Assessment
The following diagram illustrates a typical workflow, integrating in vitro assays for early screening and in vivo studies for definitive characterization. The causality is clear: cost-effective, high-throughput in vitro assays are used to select candidates with the most promising properties before engaging in more complex and resource-intensive in vivo studies.
Caption: Figure 1. A typical experimental workflow for PK profiling.
Key Experimental Protocols
1. Caco-2 Permeability Assay (Oral Absorption Prediction)
-
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[5] This assay is the industry standard for predicting a drug's potential for oral absorption.[6] A high apparent permeability coefficient (Papp) suggests good absorption, while a significant difference between basal-to-apical and apical-to-basal transport indicates the involvement of efflux transporters like P-glycoprotein (P-gp).
-
Protocol Steps:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21 days to allow for full differentiation and monolayer formation.[7]
-
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A high TEER value confirms the presence of tight junctions.[7]
-
Transport Experiment: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (A→B transport). The experiment is also performed in reverse (B→A transport) to assess efflux.[8]
-
Quantification: Samples from both chambers are collected at various time points and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of the compound.[8]
-
Data Analysis: The Papp is calculated to quantify the rate of permeability.
-
2. Liver Microsomal Stability Assay (Metabolic Clearance Prediction)
-
Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[9] Liver microsomes are vesicles of this cell fraction and provide a cost-effective method to assess a compound's susceptibility to Phase I metabolism.[10][11] A compound that is rapidly degraded in this assay is likely to have high hepatic clearance and a short half-life in vivo.
-
Protocol Steps:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer.[12][13]
-
Incubation: The test compound is added to the microsomal solution. The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzymes.[9][12]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[9]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[10]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]
-
3. Plasma Protein Binding (PPB) Assay (Distribution Prediction)
-
Rationale: Once in the bloodstream, drugs can bind to plasma proteins like albumin. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[14][15] High plasma protein binding can limit a drug's distribution to its target tissue and reduce its clearance. The Rapid Equilibrium Dialysis (RED) method is a reliable way to determine the unbound fraction (fu).[14][16]
-
Protocol Steps:
-
Device Setup: A RED device consists of two chambers separated by a semipermeable membrane that allows small molecules (the drug) to pass but retains large proteins.[15]
-
Sample Addition: Plasma spiked with the test compound is added to one chamber, and a protein-free buffer (like PBS) is added to the other.[16]
-
Equilibration: The device is incubated at 37°C with shaking for several hours to allow the unbound drug to reach equilibrium across the membrane.[15]
-
Sampling & Analysis: Aliquots are taken from both the plasma and buffer chambers. To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer (matrix matching). Samples are then processed and analyzed by LC-MS/MS.[14]
-
Calculation: The unbound fraction (% fu) is calculated from the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.[17]
-
4. In Vivo Pharmacokinetic Study in Rodents
-
Rationale: While in vitro assays are predictive, in vivo studies are essential to understand how a drug behaves in a complex biological system.[18] These studies, typically conducted in mice or rats, provide definitive data on key parameters like bioavailability, half-life, and clearance, which are crucial for dose prediction in humans.[3][19]
-
Protocol Steps:
-
Dosing: Two groups of animals are used. One group receives the drug intravenously (IV) to determine its properties without the absorption phase. The other group receives the drug orally (PO) to assess absorption and oral bioavailability.[1]
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Microsampling techniques allow for a full PK profile to be obtained from a single mouse, reducing animal usage and inter-animal variability.[19]
-
Plasma Preparation: Blood samples are processed to isolate plasma.
-
Bioanalysis: The concentration of the drug in each plasma sample is quantified using a validated LC-MS/MS method.[20]
-
Pharmacokinetic Analysis: Plasma concentration-time data is plotted. Key parameters are calculated using software like Phoenix WinNonlin:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x 100.
-
-
PART 2: Comparative Pharmacokinetic Profiles of Pyrazole-Based Drugs
The versatility of the pyrazole scaffold has led to its incorporation into drugs with vastly different therapeutic targets and, consequently, diverse pharmacokinetic profiles. Here we compare three well-known examples.
Celecoxib (Celebrex®) - A COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used for treating arthritis and acute pain.[16][17] Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism.
-
Absorption: After oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 3 hours.[10][17] Taking the drug with a high-fat meal can delay this peak time.[16]
-
Distribution: It is highly protein-bound (~97%), primarily to albumin.[16] The volume of distribution is large, suggesting broad distribution into tissues.[17]
-
Metabolism: Celecoxib is extensively metabolized in the liver, with less than 3% of the dose being excreted unchanged.[10][11] The primary metabolic pathway is the hydroxylation of the methyl group, a reaction catalyzed predominantly by the CYP2C9 enzyme, with a minor contribution from CYP3A4.[10][11] This makes its pharmacokinetics susceptible to variations caused by genetic polymorphisms in CYP2C9; individuals who are poor metabolizers can have significantly increased exposure to the drug.[11]
-
Excretion: The metabolites, which are not pharmacologically active, are eliminated through both feces and urine.[10] The elimination half-life is approximately 11 hours.[17]
The metabolic pathway of Celecoxib is illustrated below.
Caption: Figure 2. Metabolic pathway of Celecoxib.
Rimonabant (Acomplia®) - A Cannabinoid Receptor 1 (CB1) Antagonist
Rimonabant was developed as an anti-obesity drug but was later withdrawn due to psychiatric side effects.[5] Its pharmacokinetic profile is notable for its very long half-life, which is influenced by body mass.
-
Absorption: Rimonabant is absorbed rapidly after oral administration, reaching peak plasma concentration (Tmax) in about 2 hours.[8] It exhibits linear pharmacokinetics for doses up to 20 mg.[8][20]
-
Distribution: It is nearly 100% bound to plasma proteins.[5]
-
Metabolism: It is metabolized in the liver, with involvement of the CYP3A4 enzyme.[5]
-
Excretion: The primary route of excretion is fecal (86%), with a minor renal component (3%).[5] The most striking feature is its long terminal half-life, which averages 6 to 9 days in non-obese individuals but extends to a mean of 16 days in obese subjects (BMI >30).[5][8][20] This is attributed to a larger volume of distribution in obese individuals.
Sildenafil (Viagra®) - A PDE5 Inhibitor
Sildenafil is widely used to treat erectile dysfunction and pulmonary arterial hypertension.[15] Its profile is defined by rapid absorption and a relatively short half-life, making it suitable for on-demand use.
-
Absorption: Sildenafil is absorbed rapidly, with peak plasma concentrations (Tmax) typically reached within 30 to 60 minutes when taken on an empty stomach.[15] A high-fat meal can delay Tmax by about an hour and reduce Cmax by nearly 30%.[12] It undergoes significant first-pass metabolism in the liver, resulting in an absolute oral bioavailability of about 41%.[12][19]
-
Distribution: It has a large volume of distribution and is about 96% bound to plasma proteins.
-
Metabolism: Sildenafil is cleared predominantly by hepatic metabolism, mainly through the CYP3A4 isoenzyme, with a minor route via CYP2C9.[21] Its major circulating metabolite, which results from N-desmethylation, is also active and accounts for about 20% of the drug's pharmacological effect.[21]
-
Excretion: The drug is eliminated primarily as metabolites in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%).[15][21] Both sildenafil and its active metabolite have terminal half-lives of about 4 hours.[21]
Summary of Pharmacokinetic Parameters
The table below provides a side-by-side comparison of the key pharmacokinetic parameters for these three distinct pyrazole-based drugs.
| Parameter | Celecoxib | Rimonabant | Sildenafil |
| Tmax (Time to Peak) | ~3 hours[10][17] | ~2 hours[8] | 0.5 - 1 hour[15] |
| Oral Bioavailability (F%) | Not established[6] | Undetermined[5] | ~41%[12][19] |
| Plasma Protein Binding | ~97%[16] | ~100%[5] | ~96% |
| Elimination Half-life (t½) | ~11 hours[17] | 6-9 days (non-obese)[8] ~16 days (obese)[8][20] | ~4 hours[21] |
| Primary Metabolic Enzyme | CYP2C9[10][11] | CYP3A4[5] | CYP3A4[21] |
| Primary Excretion Route | Feces and Urine[10] | Feces (~86%)[5] | Feces (~80%)[21] |
PART 3: Structure-Pharmacokinetic Relationships (SPR) in Pyrazole Scaffolds
The diverse pharmacokinetic profiles observed are not random; they are a direct consequence of the specific chemical structures of the molecules. Understanding how structural modifications to the pyrazole core and its substituents impact ADME properties is critical for rational drug design.
-
Modulating Metabolism and Clearance: The substituents on the pyrazole ring dictate which metabolic enzymes will interact with the molecule. For Celecoxib, the p-tolyl group is the site of oxidation by CYP2C9.[11] In the design of factor Xa inhibitors, researchers replaced a primary amide linker with secondary amides (by incorporating an indoline ring) to prevent potential hydrolysis that would form undesirable aniline metabolites, thereby engineering a more stable metabolic profile.[18] This demonstrates a proactive approach to designing metabolic stability.
-
Tuning for Target and Permeability: For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. This property is heavily influenced by factors like lipophilicity, molecular weight, and the number of hydrogen bond donors/acceptors. The pyrazole-based compound CDPPB, a modulator of the mGlu5 receptor, was found to be brain penetrant, a key feature for its antipsychotic-like effects in preclinical models.[22][23] In silico ADME prediction tools are often used in early design phases to optimize for properties like BBB penetration while avoiding others, such as P-gp efflux.
-
Structure-Activity vs. Structure-Property: Early structure-activity relationship (SAR) studies on pyrazole-based cannabinoid antagonists, which led to Rimonabant, identified key structural features for high receptor affinity. These included a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position. While these modifications optimized for potency (an "activity"), they also conferred high lipophilicity, contributing to the very long half-life and extensive distribution (the "properties"). This highlights the continuous challenge in drug design: balancing the optimization of pharmacological activity with the achievement of a desirable pharmacokinetic profile.
Conclusion
The pyrazole scaffold is a testament to structural versatility in drug design, giving rise to compounds with pharmacokinetic profiles as diverse as their therapeutic applications. From the rapidly absorbed and cleared Sildenafil, suitable for acute dosing, to the long-acting Rimonabant, designed for chronic conditions, the ADME properties are tailored to the intended clinical use.
This guide has demonstrated that a compound's journey through the body is not a matter of chance but a predictable outcome of its chemical structure. By employing a systematic and validated panel of in vitro and in vivo assays, drug development teams can build a comprehensive understanding of a candidate's pharmacokinetic profile. This deep knowledge, coupled with an appreciation for structure-pharmacokinetic relationships, is indispensable for mitigating risks, predicting human dosage, and ultimately, designing safer and more effective pyrazole-based medicines.
References
- Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
- Turpault, S., et al. (n.d.). Population Pharmacokinetics of Rimonabant in Obesity. PAGE Meeting.
- Nichols, D. J., et al. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British Journal of Clinical Pharmacology.
- Pharmacology of Sildenafil (Viagra); Overview, Mechanism of action, Pharmacokinetics, Dosage, Uses. (2024). YouTube.
- Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Després, J. P., et al. (2006). Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks.
- Gong, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics.
- Patel, R., & Tadi, P. (n.d.). Celecoxib.
- Scavone, C., et al. (2024). Clinical Pharmacology of Celecoxib.
- Nichols, D. J., et al. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British Journal of Clinical Pharmacology.
- Rimonabant. (n.d.). Wikipedia.
- Caco2 assay protocol. (n.d.). [Source for Caco-2 protocol details].
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- Turpault, S., et al. (n.d.). PII-52 Rimonabant pharmacokinetics in healthy and obese subjects.
- Patel, P. N., & Yoon, M. (2007). Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. The Annals of Pharmacotherapy.
- VIAGRA - accessd
- Bhosle, M. R., et al. (2021).
- Microsomal Stability. (n.d.). Cyprotex.
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- Barakat, A., et al. (2018).
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2022).
- Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2024). PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- CDPPB | mGluR5 modul
- Lindsley, C. W., et al. (2006). A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models. The Journal of Pharmacology and Experimental Therapeutics.
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A Researcher's Guide to Navigating the Off-Target Landscape of 2-(1H-Pyrazol-1-yl)Acetic Acid Derivatives
In the landscape of modern drug discovery, the 2-(1H-pyrazol-1-yl)acetic acid scaffold has emerged as a privileged structure, forming the core of numerous promising therapeutic agents. Its derivatives have shown significant potential in modulating key biological pathways, with notable examples including antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) for inflammatory diseases and inhibitors of the transforming growth factor-beta type I receptor (ALK5) for fibrotic conditions and cancer.[1][2] However, as with any small molecule inhibitor, the specter of off-target effects looms large, posing a significant risk of unforeseen toxicities and confounding biological readouts.
This guide provides a comprehensive framework for the systematic assessment of off-target effects of novel this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed, field-tested protocols for key assays, and present a comparative analysis with alternative scaffolds, equipping researchers with the tools to build a robust safety and selectivity profile for their compounds.
The Rationale for Proactive Off-Target Profiling
The pyrazole moiety is a common feature in many FDA-approved drugs, lauded for its metabolic stability and versatile interactions with biological targets.[3][4] However, this versatility can also be a double-edged sword. The structural similarities between the ATP-binding sites of various kinases, for instance, make cross-reactivity a common occurrence for kinase inhibitors.[5] Even highly selective drugs can exhibit off-target binding at clinically relevant concentrations, leading to unexpected side effects.[4] Therefore, a thorough off-target assessment is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and its potential therapeutic window.
A systematic approach to off-target profiling, integrating in silico predictions with in vitro and cellular assays, allows for the early identification of potential liabilities. This proactive strategy enables medicinal chemists to design more selective compounds, minimizing the risk of late-stage failures in clinical development.
A Multi-pronged Approach to Off-Target Assessment
A robust assessment of off-target effects requires a multi-tiered strategy, beginning with broad, predictive methods and progressing to more focused, confirmatory assays.
Figure 1: A streamlined workflow for the comprehensive assessment of off-target effects, moving from predictive in silico methods to confirmatory cellular assays and comparative analysis.
In Silico Off-Target Prediction: The First Line of Defense
Computational tools provide a rapid and cost-effective means to predict potential off-target interactions. These methods leverage vast databases of known drug-target interactions and protein structures to identify proteins that a novel compound might bind to, based on structural or chemical similarity.
Several platforms are available for in silico off-target prediction, each with its own underlying algorithms and databases. It is advisable to use a consensus approach, employing multiple tools to increase the confidence in the predictions.
Recommended In Silico Tools:
-
Similarity Ensemble Approach (SEA): Predicts targets based on the chemical similarity of a query molecule to ligands with known targets.
-
SwissTargetPrediction: A web-based tool that predicts the most probable targets of a small molecule based on a combination of 2D and 3D similarity measures.
-
SuperPred: Predicts the main target class and off-targets of a compound by comparing its fingerprint to those of known ligands.
The output of these tools is a ranked list of potential off-targets, which should be used to guide the selection of proteins for in vitro screening.
In Vitro Biochemical Assays: Quantifying Off-Target Interactions
Biochemical assays provide quantitative data on the direct interaction between a compound and a purified protein. For kinase inhibitors, a comprehensive kinase panel screen is the gold standard.
Experimental Protocol: In Vitro Kinase Profiling Assay (Fluorescence-Based)
This protocol describes a universal, fluorescence-based in vitro kinase assay for determining the inhibitory activity of a compound against a panel of kinases.[6]
Materials:
-
Kinase panel of interest (e.g., a commercially available panel of 96 or more kinases)
-
Biotinylated peptide substrate for each kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound derivative) and control inhibitors
-
384-well plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with a 10-point, 3-fold serial dilution.
-
Assay Plate Preparation: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each kinase to be within the linear range of the assay.
-
Add 5 µL of the kinase/substrate solution to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Detection:
-
Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in detection buffer.
-
Stop the kinase reaction by adding 10 µL of the detection solution to each well.
-
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays: Confirming Target Engagement and Phenotypic Effects
While biochemical assays are essential for quantifying direct interactions, cellular assays are crucial for confirming target engagement in a physiological context and for identifying any unforeseen phenotypic consequences of off-target binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying the direct binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[7][8]
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler with a temperature gradient function
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed cells in a culture plate and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations or with DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler using a temperature gradient (e.g., 40-70°C) for 3 minutes. Include a non-heated control at room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample and normalize to ensure equal loading.
-
Analyze the amount of the soluble target protein in each sample by Western blotting using a target-specific antibody.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis: Benchmarking Against Alternatives
A key aspect of assessing the off-target profile of a novel this compound derivative is to compare it with existing compounds that target the same pathway but possess different chemical scaffolds. This provides valuable context for evaluating its selectivity and potential for off-target-related adverse effects.
Comparison for CRTh2 Antagonists
| Compound Class | Example Compound | Known Off-Target Concerns |
| This compound Derivatives | Novel Candidate | To be determined |
| Indole Acetic Acid Derivatives | Ramatroban | Also a thromboxane A2 receptor antagonist[9] |
| Quinoxalinecarboxamides | Setipiprant | Generally well-tolerated, but clinical development has been discontinued for asthma[10] |
| Thiazolidinones | CAY10471 | Limited clinical data available |
Comparison for ALK5 Inhibitors
| Compound Class | Example Compound | Known Off-Target Concerns |
| This compound Derivatives | Novel Candidate | To be determined |
| Imidazole Derivatives | Galunisertib (LY2157299) | Potential for cardiotoxicity[11] |
| Pyridine Derivatives | A83-01 | Also inhibits ALK4 and ALK7[12] |
| Quinoline Derivatives | SB-431542 | Also inhibits ALK4 and ALK7[12] |
Visualizing Signaling Pathways and Experimental Workflows
Figure 2: Simplified signaling pathway of the CRTh2 receptor, a key target for a class of this compound derivatives.
Figure 3: The canonical TGF-β/ALK5 signaling pathway, a target for another class of this compound derivatives.
Conclusion: A Roadmap to Safer and More Selective Therapeutics
The this compound scaffold holds immense promise for the development of novel therapeutics. However, a thorough and systematic assessment of off-target effects is paramount to ensuring their safety and efficacy. By integrating in silico prediction, in vitro biochemical profiling, and cellular target engagement assays, researchers can build a comprehensive understanding of their compound's selectivity profile. This proactive approach, coupled with a comparative analysis against alternative scaffolds, will not only de-risk the drug development process but also pave the way for the rational design of next-generation inhibitors with superior therapeutic windows.
References
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 247-64. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
-
protocols.io. (n.d.). Protocol for Invitro Kinase Assay. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Pyrazol-1-Yl)Acetic Acid
In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides essential, step-by-step procedures for the proper disposal of 2-(1H-Pyrazol-1-Yl)Acetic Acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to scientific integrity and operational excellence.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on a few key principles:
-
Waste Minimization: Whenever possible, seek opportunities to reduce the volume of chemical waste generated. This can be achieved by ordering the smallest necessary quantities of chemicals, reducing the scale of experiments, and sharing surplus materials with other laboratories.[3]
-
Segregation: Never mix incompatible chemicals in the same waste container.[4][5] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Proper Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][5] Store these containers in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA).[3][4]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe disposal of this compound, from initial handling to final collection.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[7][8]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[7]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][7]
Waste Identification and Containerization
-
Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[1][9]
-
Container Selection: Use a designated, sealable container that is compatible with the chemical. Plastic containers are often preferred for their durability.[3] Ensure the container has a secure screw cap.[4]
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when the first waste was added to the container.[10]
-
Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[3]
-
The SAA should be a secure, well-ventilated area, away from sources of ignition or incompatible materials.[1]
-
Regularly inspect the SAA for any signs of container leakage.[4]
Arranging for Disposal
-
Once the waste container is full or you no longer intend to add to it, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[2][10]
-
Do not pour this compound down the drain or dispose of it in the regular trash.[1][2]
Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills (<1 L):
-
Evacuate the immediate area and ensure it is well-ventilated.[11]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[11][12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[6][13]
-
Clean the spill area with soap and water.[11]
-
-
Large Spills (>1 L):
Quantitative Data Summary
The following table summarizes key hazard characteristics to inform safe handling and disposal decisions, based on analogous compounds and general chemical principles.
| Hazard Characteristic | Guideline/Parameter | Rationale & References |
| pH | Likely acidic due to the acetic acid moiety. | Acetic acid is a known corrosive.[3] Any waste with a pH ≤ 2 is considered corrosive hazardous waste.[3] |
| Ignitability | Acetic acid has a flash point of <140°F. | This classifies it as an ignitable hazardous waste (EPA code D001).[3][13] |
| Reactivity | Avoid contact with strong oxidizing agents, strong bases, cyanides, and sulfides. | Acetic acid can react violently with oxidizing agents and strong bases.[4][12] Mixing with cyanides or sulfides can generate toxic fumes.[3][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
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Best Practices for Safe Disposal of Glacial Acetic Acid in Laboratory Settings. [Link]
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Glacial Acetic Acid Standard Operating Procedure. University of California, Merced. [Link]
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Acetic Acid Solutions (50-79%) Safety Data Sheet. [Link]
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Acetic Acid Safety Data Sheet. Carl Roth. [Link]
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3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate Material Safety Data Sheet. Cole-Parmer. [Link]
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Acetic Acid 99% Safety Data Sheet. Chemos GmbH & Co. KG. [Link]
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Hazardous Substance Fact Sheet: Acetic Acid. New Jersey Department of Health. [Link]
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Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Jetir.org. [Link]
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EPA Hazardous Waste Codes. [Link]
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Acetic Acid Safety Data Sheet. [Link]
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Acetic Acid Safety Information. Ohio.gov. [Link]
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5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid Safety Data Sheet. Angene Chemical. [Link]
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A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for 2-(1H-Pyrazol-1-Yl)Acetic Acid
Immediate Safety and Hazard Assessment
Based on data from related pyrazole acetic acid compounds, 2-(1H-Pyrazol-1-Yl)Acetic Acid should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It is also presumed to be an irritant to the skin, eyes, and respiratory system.[1][2][3][4]
Primary Hazards:
-
Acute Toxicity: Harmful via oral, dermal, and inhalation routes.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[2][3]
All personnel must handle this compound with the assumption that it poses these hazards and take appropriate precautions.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Dust/Low-Volume Handling (e.g., preparing dilute solutions in a fume hood) | Safety glasses with side shields (EN 166 compliant) | Nitrile or neoprene gloves (inspect before use) | Long-sleeved lab coat | Not generally required if handled in a certified chemical fume hood |
| High-Dust/High-Volume Handling (e.g., weighing solid, bulk transfers) | Chemical safety goggles (EN 166 compliant) | Nitrile or neoprene gloves (double-gloving recommended) | Long-sleeved lab coat | N95 or higher-rated respirator |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Operational Plans: From Receipt to Disposal
A meticulous, step-by-step approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Experimental Use
The following workflow diagram illustrates the decision-making process for safe handling of this compound.
Caption: Decision workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Donning PPE:
-
Put on a long-sleeved lab coat.
-
Don appropriate eye protection (safety glasses or goggles).
-
If weighing the solid, don an N95 respirator.
-
Wash and dry hands thoroughly before donning gloves. Inspect gloves for any tears or punctures.
-
-
Weighing the Solid:
-
To minimize dust formation, weigh the compound on a weigh paper or in a tared container within the fume hood.
-
Avoid creating dust clouds.
-
-
Preparing Solutions:
-
Add the solid to the solvent slowly.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect excess solid this compound and any contaminated materials (e.g., weigh paper, paper towels) in a designated, labeled hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.[2]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Clean the spill area with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
By adhering to these protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
Capot Chemical. (2025, December 23). MSDS of 2-(5-methyl-1H-pyrazol-3-yl)aceticacid. Retrieved from [Link]
-
Angene Chemical. (2025, October 19). Safety Data Sheet: (3-Phenyl-1H-pyrazol-1-yl)acetic acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
